molecular formula C8H9N3O2 B014961 2,6-Dimethoxy-7-deazapurine CAS No. 90057-09-3

2,6-Dimethoxy-7-deazapurine

Cat. No.: B014961
CAS No.: 90057-09-3
M. Wt: 179.18 g/mol
InChI Key: UBLQRBYFVAHEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-7-deazapurine, also known as this compound, is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-12-7-5-3-4-9-6(5)10-8(11-7)13-2/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLQRBYFVAHEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80421279
Record name 2,6-Dimethoxy-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90057-09-3
Record name 2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90057-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxy-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Biological Activity of 2,6-Disubstituted-7-Deazapurine Derivatives: A Focus on Anticancer Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent biological agents. This technical guide provides an in-depth exploration of the biological activities of 2,6-disubstituted-7-deazapurine derivatives, with a particular emphasis on their potential as anticancer agents. While direct research on 2,6-dimethoxy-7-deazapurine derivatives is limited, this guide synthesizes the current understanding of related 2,6-disubstituted analogs to infer the potential roles of methoxy substitutions and to provide a comprehensive resource for researchers in the field. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships that govern the biological effects of these compounds. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development of this promising class of molecules.

Introduction: The 7-Deazapurine Scaffold in Drug Discovery

Purine analogs are a cornerstone of modern chemotherapy and antiviral therapy. The 7-deazapurine scaffold, an isostere of purine where the nitrogen at position 7 is replaced by a carbon, offers unique advantages for drug design. This modification alters the electronic properties of the purine ring system and provides a site for further chemical modification at the C7 position, which can lead to enhanced biological activity and improved pharmacokinetic properties.[1][2]

The substitution pattern at the 2 and 6 positions of the 7-deazapurine core plays a critical role in defining the biological activity of these derivatives. A diverse range of substituents, including halogens, amino groups, and various aryl and heteroaryl moieties, have been explored, leading to the discovery of compounds with significant cytotoxic, antiviral, and kinase inhibitory activities.[3][4] This guide will focus on the synthesis and biological evaluation of 2,6-disubstituted-7-deazapurine ribonucleosides, a class of compounds that has shown particular promise in anticancer research.

Synthetic Strategies for 2,6-Disubstituted-7-Deazapurine Ribonucleosides

The synthesis of 2,6-disubstituted-7-deazapurine ribonucleosides typically involves a multi-step approach, starting from a common intermediate that can be selectively functionalized at the C2 and C6 positions. A key starting material for this is 2-amino-6-chloro-7-deazapurine.[3]

Glycosylation

The first crucial step is the introduction of the ribose sugar moiety. This is typically achieved through an anion-base glycosylation reaction of the 7-deazapurine core with a protected ribofuranosyl donor.[3]

Diversification at C2 and C6 Positions

Following glycosylation, the 2-amino and 6-chloro substituents on the deazapurine ring serve as handles for further diversification. The 2-amino group can be converted to a chloro group via a diazotization reaction, yielding a 2,6-dichloro-7-deazapurine ribonucleoside intermediate. This intermediate is then amenable to sequential, regioselective cross-coupling reactions.[3]

  • Suzuki Coupling: This palladium-catalyzed reaction is widely used to introduce aryl or heteroaryl groups at the C6 and subsequently at the C2 position by coupling with the corresponding boronic acids.[3][5]

  • Sonogashira Coupling: This reaction, also palladium-catalyzed and copper-co-catalyzed, allows for the introduction of alkynyl groups at the C2 and C6 positions.[3][6]

The choice of coupling partners and reaction conditions allows for the generation of a diverse library of 2,6-disubstituted-7-deazapurine ribonucleosides for biological screening.

Synthesis_Workflow A 2-Amino-6-chloro-7-deazapurine B Glycosylation A->B C 2-Amino-6-chloro-7-deazapurine Ribonucleoside B->C D Diazotization C->D E 2,6-Dichloro-7-deazapurine Ribonucleoside D->E F Suzuki or Sonogashira Coupling at C6 E->F G 2-Chloro-6-substituted-7-deazapurine Ribonucleoside F->G H Suzuki or Sonogashira Coupling at C2 G->H I 2,6-Disubstituted-7-deazapurine Ribonucleoside Library H->I

General synthetic workflow for 2,6-disubstituted-7-deazapurine ribonucleosides.

Biological Activities of 2,6-Disubstituted-7-Deazapurine Derivatives

Cytotoxic Activity against Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic potential of 2,6-disubstituted-7-deazapurine ribonucleosides against a variety of cancer cell lines.[3][7] The nature of the substituents at the C2 and C6 positions has a profound impact on the potency and selectivity of these compounds. For instance, the introduction of bulky aryl or arylethynyl groups at the C2 position has been observed to influence cytotoxic activity.[3]

Table 1: Cytotoxicity (IC50, µM) of Selected 2,6-Disubstituted-7-Deazapurine Ribonucleosides

CompoundR2R6CCRF-CEM (Leukemia)CEM-dox (Doxorubicin-resistant Leukemia)K-562 (Leukemia)K-562-tax (Taxol-resistant Leukemia)MCF-7 (Breast Cancer)
1a -C≡C-PhBenzofuran-2-yl>10>10>10>10>10
1b -C≡C-(4-F-Ph)Benzofuran-2-yl>10>10>10>10>10
2a PhenylBenzofuran-2-yl5.96.16.87.28.5
2b 4-F-PhenylBenzofuran-2-yl4.85.25.96.37.1

Data compiled from a study on 2,6-disubstituted 7-deazapurine ribonucleosides.[3]

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of 7-deazapurine nucleosides is often attributed to their ability to act as antimetabolites.[2] Upon entering the cell, these compounds can be phosphorylated by cellular kinases to their corresponding mono-, di-, and triphosphates.[1] The resulting nucleotide analogs can then interfere with nucleic acid synthesis and function in several ways:

  • Incorporation into DNA and RNA: The triphosphate derivatives can be incorporated into growing DNA and RNA chains by polymerases, leading to chain termination or dysfunctional nucleic acids. This can trigger DNA damage responses and ultimately lead to apoptosis.[1][7]

  • Inhibition of Key Enzymes: 7-deazapurine derivatives can also inhibit enzymes involved in nucleotide metabolism, such as adenosine kinase.[1]

Mechanism_of_Action cluster_cell Cancer Cell A 2,6-Disubstituted-7- deazapurine Ribonucleoside B Cellular Uptake A->B C Phosphorylation (Kinases) B->C D Nucleoside Triphosphate Analog C->D E Incorporation into DNA/RNA D->E H Inhibition of Cellular Kinases D->H F DNA Damage & RNA Dysfunction E->F G Apoptosis F->G I Disruption of Signaling Pathways H->I J Cell Cycle Arrest I->J J->G

Proposed mechanism of action for cytotoxic 7-deazapurine ribonucleosides.
Kinase Inhibition: A Promising Avenue

The purine scaffold is a well-established template for the design of kinase inhibitors.[4] Consequently, 2,6-disubstituted-7-deazapurines are being actively investigated for their potential to inhibit various protein kinases that are often dysregulated in cancer. While specific data for 2,6-dimethoxy derivatives is not yet available, related compounds have shown inhibitory activity against kinases such as adenosine kinase.[8] The development of potent and selective kinase inhibitors from this scaffold remains a promising area of research.

Experimental Protocols

General Procedure for Suzuki Coupling

This protocol provides a general guideline for the Suzuki coupling reaction to introduce an aryl group at the C6 or C2 position of a chloro-substituted 7-deazapurine ribonucleoside.

  • Reaction Setup: In a reaction vessel, dissolve the chloro-7-deazapurine ribonucleoside (1 equivalent) and the corresponding arylboronic acid (1.2-1.5 equivalents) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base, such as Na₂CO₃ or K₂CO₃ (2-3 equivalents).

  • Reaction Conditions: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2,6-disubstituted-7-deazapurine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Conclusion

The 2,6-disubstituted-7-deazapurine scaffold holds significant promise for the development of novel anticancer agents. The synthetic versatility of this core allows for the creation of large libraries of compounds with diverse biological activities. While research on this compound derivatives is still in its infancy, the foundational knowledge from related analogs provides a strong rationale for their exploration. The methoxy groups, with their potential to influence solubility, metabolic stability, and interactions with biological targets, could lead to derivatives with improved pharmacological profiles.

Future research should focus on the systematic synthesis and biological evaluation of this compound derivatives and other analogs. A deeper understanding of their mechanism of action, including the identification of specific kinase targets and the elucidation of downstream signaling pathways, will be crucial for their rational design and development as effective cancer therapeutics.

References

  • Šinkevičiūtė, U., Dvořáková, M., Tichý, M., Gurská, S., & Hocek, M. (2025). Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. European Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Examples of biologicaly active 7‐deazapurine nucleosides. [Link]

  • Malumbres, M. (2014). Cyclin-dependent kinases. Genome biology, 15(6), 1-9.
  • Klimenko, A. S., et al. (2020). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Molecules, 25(21), 5022.
  • Al-Ostoot, F. H., et al. (2022). Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7). Molecules, 27(19), 6297.
  • Abdel-Maksoud, M. S., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(24), 7611.
  • El-Gazzar, M. G., et al. (2008). Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase. Bioorganic & medicinal chemistry, 16(15), 7268-7276.
  • Yang, C., et al. (2022). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega, 7(44), 40383-40391.
  • Rath, S. L., & Senapati, S. (2013). Molecular basis of differential selectivity of cyclobutyl-substituted imidazole inhibitors against CDKs: insights for rational drug design. PloS one, 8(9), e73836.
  • Van der Veken, P., et al. (2023). Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. ACS medicinal chemistry letters, 14(6), 793-800.
  • Seley-Radtke, K. L., & Yates, M. K. (2018). Pyrrolo [2, 3-d] pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal research reviews, 38(4), 1315-1354.
  • Perlíková, P., & Hocek, M. (2017). Structures of 7-deazapurine nucleosides. Future Medicinal Chemistry, 9(12), 1405-1425.
  • Antonov, A. A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences, 24(21), 15421.
  • Šinkevičiūtė, U., et al. (2025). Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. European Journal of Organic Chemistry.
  • Crisp, G. T. (2013). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Synthesis, 45(11), 1437-1455.
  • He, J., et al. (2012). Regioselective syntheses of 7-nitro-7-deazapurine nucleosides and nucleotides for efficient PCR incorporation. Organic letters, 14(17), 4438-4441.
  • Pohjala, L., & Tammela, P. (2012). 2-Substituted 6-(Het) aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. Journal of medicinal chemistry, 55(15), 6867-6878.
  • Schneller, S. W., et al. (2012). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Bioorganic & medicinal chemistry letters, 22(2), 1048-1051.
  • Oliveira, B. L., & Guedes, R. C. (2016). Sonogashira cross-coupling strategies towards nucleosides and analogues. Organic & biomolecular chemistry, 14(35), 8243-8256.
  • Březinová, A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2942.
  • Brockmann, T., et al. (2024). The Use of Sonogashira Coupling for the Synthesis of Modified Uracil Peptide Nucleic Acid. Molecules, 29(1), 143.
  • Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & medicinal chemistry letters, 26(14), 3328-3332.
  • Thomas, F., et al. (2019). Role of cytidine deaminase in toxicity and efficacy of nucleosidic analogs. Expert opinion on drug metabolism & toxicology, 15(1), 39-49.
  • Al-Masri, A. A. (2005). Links between apoptosis, proliferation and the cell cycle. Clinical laboratory science: journal of the American Society for Medical Technology, 18(2), 85-89.
  • Hari, Y., & Obika, S. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1735.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Spácilová, P., et al. (2010). CycloSal-phosphate pronucleotides of cytostatic 6-(Het) aryl-7-deazapurine ribonucleosides. ChemMedChem, 5(8), 1344-1353.

Sources

Unraveling the Anticancer Potential of 2,6-Dimethoxy-7-deazapurine: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the hypothesized mechanism of action of 2,6-dimethoxy-7-deazapurine in cancer cells. While direct experimental data on this specific compound is limited, this document synthesizes current knowledge of the 7-deazapurine scaffold and the influence of methoxy substitutions to propose likely anticancer pathways and provide robust experimental protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The 7-Deazapurine Scaffold as a Privileged Structure in Oncology

The 7-deazapurine core, a bioisostere of natural purines, is a well-established privileged scaffold in medicinal chemistry. Its structural similarity to adenine and guanine allows for interaction with a wide range of biological targets, while the replacement of nitrogen at the 7-position with a carbon atom offers unique opportunities for chemical modification and can alter the electronic properties of the ring system.[1][2] This has led to the development of numerous 7-deazapurine derivatives with potent anticancer and antiviral activities.[3]

Several 7-deazapurine-based drugs are currently on the market, including the JAK1/2 inhibitor ruxolitinib and the CDK4/6 inhibitor ribociclib, highlighting the clinical significance of this scaffold.[3] The anticancer effects of 7-deazapurine derivatives are diverse and can be broadly categorized into three main mechanisms:

  • Nucleoside Analog Activity: As purine analogs, 7-deazapurine nucleosides can be metabolized and incorporated into DNA and RNA. This leads to the disruption of nucleic acid synthesis and function, ultimately causing DNA damage and inhibiting protein synthesis.[1][2]

  • Kinase Inhibition: The 7-deazapurine scaffold serves as an effective hinge-binding motif for various protein kinases. Numerous derivatives have been developed as potent inhibitors of key oncogenic kinases such as VEGFR, EGFR, and CDKs.[4][5]

  • Tubulin Polymerization Inhibition: Some compounds based on related heterocyclic scaffolds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

The subject of this guide, this compound, combines the versatile 7-deazapurine core with methoxy groups at the 2 and 6 positions. Methoxy groups are known to influence the pharmacological properties of small molecules by altering their solubility, metabolic stability, and target-binding interactions, often enhancing cytotoxic activity.[7][8]

Proposed Mechanism of Action of this compound

Based on the known activities of the 7-deazapurine scaffold and the influence of methoxy substituents, we propose a multi-faceted mechanism of action for this compound, centered around kinase inhibition and potential disruption of microtubule dynamics .

Primary Hypothesized Mechanism: Multi-Kinase Inhibition

We hypothesize that this compound acts as a multi-targeted kinase inhibitor. The electron-donating nature of the methoxy groups at positions 2 and 6 can modulate the electronic distribution of the deazapurine ring system, potentially enhancing its affinity for the ATP-binding pockets of various kinases.

Key oncogenic signaling pathways that are likely targets include:

  • VEGFR-2 Signaling: Inhibition of VEGFR-2 is a critical strategy in anti-angiogenic therapy. Several 7-deazapurine derivatives have demonstrated potent VEGFR-2 inhibitory activity.[6] By blocking VEGFR-2, this compound could inhibit tumor angiogenesis, thereby restricting tumor growth and metastasis.

  • EGFR/HER2 Signaling: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are frequently overexpressed in various cancers and are key drivers of cell proliferation and survival. The 7-deazapurine scaffold has been successfully utilized to develop inhibitors of these receptor tyrosine kinases.

  • CDK Signaling: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Inhibition of CDKs, such as CDK2, leads to cell cycle arrest and apoptosis. Given the precedence of 7-deazapurine-based CDK inhibitors, this is a highly probable mechanism for this compound.[4][5]

The downstream consequences of inhibiting these pathways would be the induction of cell cycle arrest and apoptosis .[4][5]

Kinase_Inhibition_Pathway cluster_targets Putative Kinase Targets cluster_effects Cellular Effects DMD This compound VEGFR2 VEGFR-2 DMD->VEGFR2 Inhibition EGFR EGFR/HER2 DMD->EGFR Inhibition CDK2 CDK2 DMD->CDK2 Inhibition Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Proliferation Inhibition of Cell Proliferation EGFR->Proliferation CellCycle Cell Cycle Arrest (G1/S or G2/M) CDK2->CellCycle Apoptosis Apoptosis Angiogenesis->Apoptosis Proliferation->Apoptosis CellCycle->Apoptosis

Caption: Hypothesized multi-kinase inhibition by this compound.

Secondary Hypothesized Mechanism: Disruption of Microtubule Dynamics

An alternative or complementary mechanism of action for this compound could be the inhibition of tubulin polymerization. This would lead to the disruption of the mitotic spindle, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[6] While less common for 7-deazapurines themselves, related heterocyclic compounds have been reported to possess this activity.

Experimental Workflows for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols provide a framework for investigating the anticancer effects of this compound.

Initial Cytotoxicity and Proliferation Assays

The first step is to determine the cytotoxic and anti-proliferative effects of the compound across a panel of cancer cell lines.

Table 1: Representative IC50 Data for 7-Deazapurine Derivatives in Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
7-Hetaryl-7-deazaadenosinesVariousVaries[1]
2,6-Disubstituted-7-deazapurine RibonucleosidesVariousModerate Activity[9][10]
Tricyclic 7-deazapurine derivative (10k)HT-290.03-1.6[6]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Investigating the Kinase Inhibition Hypothesis

Kinase_Inhibitor_Workflow start Hypothesis: Kinase Inhibition biochem Biochemical Kinase Assays (e.g., LanthaScreen™, Z'-LYTE™) start->biochem ic50 Determine IC50 values for a panel of kinases biochem->ic50 selectivity Assess Kinase Selectivity Profile ic50->selectivity cell_based Cell-Based Assays selectivity->cell_based western Western Blot for Phospho-protein levels cell_based->western cetsa Cellular Thermal Shift Assay (CETSA) for target engagement cell_based->cetsa downstream Downstream Phenotypic Assays (Apoptosis, Cell Cycle) western->downstream cetsa->downstream conclusion Confirm Kinase Inhibition Mechanism downstream->conclusion

Caption: Experimental workflow to validate the kinase inhibition hypothesis.

3.2.1. Biochemical Kinase Assays

To identify the specific kinases inhibited by this compound, in vitro kinase assays are essential.[11]

Experimental Protocol: In Vitro Kinase Assay (Generic)

  • Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using an appropriate detection method (e.g., fluorescence resonance energy transfer - FRET, luminescence).[11]

  • Data Analysis: Calculate the IC50 value for each kinase.

3.2.2. Western Blot Analysis of Phosphorylated Proteins

To confirm that the compound inhibits kinase activity within cells, western blotting can be used to measure the phosphorylation status of downstream target proteins.[12]

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cancer cells with this compound for various times. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-VEGFR-2, total VEGFR-2, p-Akt, total Akt).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

Investigating the Tubulin Polymerization Inhibition Hypothesis

3.3.1. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.[13][14]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-based reporter in a 96-well plate.

  • Compound Addition: Add this compound or control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).

  • Polymerization Induction: Induce polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the treated samples to the controls.

3.3.2. Immunofluorescence Microscopy of Microtubules

This cell-based assay visualizes the effect of the compound on the microtubule network within cells.[15][16]

Experimental Protocol: Microtubule Immunofluorescence

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound for an appropriate time.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Analyze the morphology of the microtubule network. Disruption of the network or altered cell morphology is indicative of tubulin polymerization inhibition.

Conclusion and Future Directions

While the precise mechanism of action of this compound in cancer cells awaits direct experimental confirmation, the evidence from related 7-deazapurine compounds strongly suggests a role as a multi-targeted kinase inhibitor. The proposed experimental workflows provide a clear path to validating this hypothesis and exploring other potential mechanisms, such as the inhibition of tubulin polymerization.

Future research should focus on a comprehensive kinase profiling to identify the specific targets of this compound. Subsequent cell-based assays will be crucial to confirm target engagement and elucidate the downstream signaling consequences. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs with different substitutions at the 2 and 6 positions, will further refine our understanding of how to optimize the anticancer activity of this promising scaffold. The insights gained from these studies will be invaluable for the potential development of this compound and related compounds as novel anticancer therapeutics.

References

  • Synthesis of tricyclic 7-deazapurines. (2025). ResearchGate. [Link]

  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). Molecules. [Link]

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). Medicinal Research Reviews. [Link]

  • 6-TG and its analogues 6-amino-7-deazapurine (6-N-7-DP) and... (n.d.). ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. [Link]

  • Nucleoside Analogs in the Study of the Epitranscriptome. (2018). Genes. [Link]

  • Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. (2017). Chemistry – A European Journal. [Link]

  • Detection of base analogs incorporated during DNA replication by nanopore sequencing. (2020). Nucleic Acids Research. [Link]

  • Synthesis and Biological Activity of 2,6-Disubstituted 7-Deazapurine Ribonucleosides. (2024). European Journal of Organic Chemistry. [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). Molecular and Cellular Biochemistry. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2021). Biomolecules. [Link]

  • Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer. (2018). Cancer Management and Research. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. (2022). Frontiers in Pharmacology. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). Molecules. [Link]

  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (n.d.). Methods in Molecular Biology. [Link]

  • 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. (2016). Journal of Medicinal Chemistry. [Link]

  • The role of the methoxy group in approved drugs. (n.d.). ResearchGate. [Link]

  • Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (2012). Annals of the New York Academy of Sciences. [Link]

  • A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. (2013). Journal of Pharmacological and Toxicological Methods. [Link]

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). Medicinal Research Reviews. [Link]

  • The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). International Journal of Molecular Sciences. [Link]

  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). Molecules. [Link]

  • Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. (2024). International Journal of Molecular Sciences. [Link]

  • Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. (2014). European Journal of Medicinal Chemistry. [Link]

  • Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. (2024). International Journal of Molecular Sciences. [Link]

  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • Detection of base analogs incorporated during DNA replication by nanopore sequencing. (2020). Nucleic Acids Research. [Link]

  • Inhibition of tubulin polymerization evaluated by cell-free tubulin... (n.d.). ResearchGate. [Link]

  • Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides. (2023). Molecules. [Link]

  • A Potential Anti-Cancer Agent: 5-chloro-7-iodo-8-hy-droxy-quinolinium dichlorido(5-chloro-7-iodo-quinolin-8-olato-κN,O)palladium(II) Dihydrate. (2010). Molecules. [Link]

Sources

A Technical Guide to the Spectroscopic Properties of Novel 7-Deazapurine Nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of novel 7-deazapurine nucleosides, tailored for researchers, scientists, and drug development professionals. This document delves into the core principles and practical applications of various spectroscopic techniques for the characterization of these promising molecules.

Introduction: The Significance of 7-Deazapurine Nucleosides

7-Deazapurine nucleosides are a class of purine analogs where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound effects on the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, leading to a wide range of biological activities.[1][2] Consequently, these compounds have garnered significant interest in medicinal chemistry as potential antiviral, anticancer, and antiparasitic agents.[3][4][5] The introduction of novel substituents and fused ring systems onto the 7-deazapurine scaffold has further expanded their chemical space and therapeutic potential. A thorough understanding of their spectroscopic properties is paramount for their synthesis, characterization, and the elucidation of their mechanism of action.

Part 1: Unraveling Electronic Transitions: UV/Vis Absorption and Fluorescence Spectroscopy

The extended π-system of the 7-deazapurine core gives rise to distinct electronic absorption and emission properties, making UV/Vis and fluorescence spectroscopy indispensable tools for their study.

UV/Vis Absorption Spectroscopy

UV/Vis spectroscopy provides valuable information about the electronic structure of 7-deazapurine nucleosides. The position (λmax) and intensity (molar extinction coefficient, ε) of the absorption bands are highly sensitive to the nature and position of substituents on the heterocyclic base.

Causality Behind Experimental Choices: The choice of solvent is critical as it can influence the position of absorption maxima. Protic solvents, for instance, can engage in hydrogen bonding with the nucleoside, leading to solvatochromic shifts. Therefore, it is essential to maintain consistent solvent conditions for comparative studies.

Table 1: Representative UV/Vis Absorption Data for Novel 7-Deazapurine Nucleosides

CompoundSubstituent/Modificationλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)SolventReference
Quinolino-fused 7-deazaadenosineFused quinoline ring255, 33027,500, 5,400MeOH[3]
7-Thienyl-7-deazaadenosine7-thienyl groupNot specifiedNot specifiedNot specified[3]
Benzothieno-fused 7-deazapurineFused benzothiophene ringNot specifiedNot specifiedNot specified[6][7]
7-Iodo-6-methoxy-7-deazapurine7-iodo, 6-methoxyNot specifiedNot specifiedNot specified[8]
Fluorescence Spectroscopy: Illuminating Molecular Probes

Many novel 7-deazapurine nucleosides exhibit intrinsic fluorescence, a property that is being increasingly exploited for the development of molecular probes for nucleic acids and cellular imaging.[9] The emission wavelength (λem), quantum yield (Φf), and Stokes shift are key parameters that dictate their suitability for such applications.

Expertise & Experience: The quantum yield is a measure of the efficiency of the fluorescence process. A high quantum yield is desirable for sensitive detection. The Stokes shift, the difference between the absorption and emission maxima, is also a crucial factor. A large Stokes shift minimizes self-absorption and improves the signal-to-noise ratio.

Table 2: Photophysical Properties of Fluorescent 7-Deazapurine Nucleosides

Compoundλabs (nm)λem (nm)Quantum Yield (Φf)Stokes Shift (nm)SolventReference
Quinolino-fused 7-deazaadenosine3304360.073106MeOH[3]
Benzothieno-fused 7-deazapurinesNot specified362–554Moderate to strongNot specifiedNot specified[6][7]
8-(1,2,3-triazol-1-yl)-7-deazapurine276-295380-480Moderate~100MeOH[10]

Experimental Protocol: UV/Vis and Fluorescence Spectroscopy

  • Sample Preparation: Prepare a stock solution of the 7-deazapurine nucleoside in a suitable spectroscopic grade solvent (e.g., methanol, DMSO). The concentration should be adjusted to have an absorbance between 0.05 and 0.10 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.

  • UV/Vis Measurement:

    • Use a dual-beam UV/Vis spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

    • Use the solvent as a blank for baseline correction.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the absorption maximum (λmax) determined from the UV/Vis spectrum.

    • Record the emission spectrum.

    • To determine the quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate) is measured under the same experimental conditions.

Visualization of Spectroscopic Principles

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating the electronic transitions involved in absorption and fluorescence.

Part 2: Elucidating Molecular Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous determination of the chemical structure of novel 7-deazapurine nucleosides. It provides detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectra provide fundamental information about the proton and carbon framework of the molecule. Chemical shifts (δ), coupling constants (J), and integration values are used to assign the signals to specific atoms in the structure.

Trustworthiness: The structural assignment of regioisomers, which can be challenging to distinguish by other methods, can often be definitively resolved using 2D NMR techniques such as HMBC.[11]

Advanced NMR Techniques

For more complex structures, a suite of 2D NMR experiments is often employed:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing connectivity across quaternary carbons and heteroatoms.

  • ¹⁹F and ³¹P NMR: These techniques are invaluable when fluorine or phosphorus atoms are present in the molecule, such as in fluorinated analogs or nucleotide prodrugs.[12]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the 7-deazapurine nucleoside in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD). The choice of solvent is critical to ensure solubility and to avoid overlapping signals with the analyte.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (often proton-decoupled).

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC).

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, baseline correction).

    • Integrate the ¹H NMR signals.

    • Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign the structure.

Visualization of NMR Workflow

NMR_Workflow A Dissolve Nucleoside in Deuterated Solvent B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D Process Spectra (FT, Phasing) C->D E Assign Signals (δ, J, Correlations) D->E F Structure Elucidation E->F

Caption: A streamlined workflow for the structural elucidation of novel 7-deazapurine nucleosides using NMR spectroscopy.

Conclusion

The spectroscopic characterization of novel 7-deazapurine nucleosides is a multifaceted process that relies on the synergistic application of various techniques. UV/Vis and fluorescence spectroscopy provide critical insights into their electronic properties and potential as molecular probes, while NMR spectroscopy is the cornerstone for definitive structural elucidation. By understanding the principles and experimental nuances of these methods, researchers can accelerate the discovery and development of new 7-deazapurine-based therapeutics and research tools.

References

  • Synthesis of novel hetero-fused 7-Deazapurine Nucleosides and... (2024).
  • Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle - ACS Publications. (2016).
  • Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - Institute of Molecular and Translational Medicine. (2024).
  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - MDPI. (2023).
  • 5-Aza-7-deazapurine nucleosides. 2. Synthesis of some 8-(D-ribofuranosyl)imidazo[1,2-a]1,3,5-triazine derivatives | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis, Photophysical Properties, and Biological Profiling of Benzothieno-Fused 7-Deazapurine Ribonucleosides | The Journal of Organic Chemistry - ACS Publications. (2020).
  • Novel 7-deazapurine nucleosides for therapeutic uses. (2011).
  • Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC - NIH. (2019).
  • Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites: synthesis and application in solid-phase synthesis of modified and hypermodified oligonucleotides - RSC Advances (RSC Publishing).
  • Synthesis, Photophysical Properties, and Biological Profiling of Benzothieno-Fused 7-Deazapurine Ribonucleosides - PubMed. (2020).
  • Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed. (2018).
  • UV and Fluorescence Spectra of Thieno-Fused Deazapurine...
  • NMR study of toyocamycin biosynthesis in Streptomyces rimosus using 2-13C-7-15N-adenine - PubMed. (2011).
  • Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC - NIH. (2017).
  • Utility of Deazapurines in Drug Discovery - PharmaBlock.
  • Figure S7. UV-Vis absorption spectra of single-stranded Z5-Z8 and the... - ResearchGate.
  • DNA with stable fluorinated dA and dG substitutes: syntheses, base pairing and 19F-NMR spectra of 7-fluoro-7-deaza-2 - RSC Publishing.
  • 7-Deazapurine and 8-Aza-7-deazapurine Nucleoside and Oligonucleotide Pyrene “Click” Conjugates: Synthesis, Nucleobase Controlled Fluorescence Quenching, and Duplex Stability | The Journal of Organic Chemistry - ACS Publications. (2011).
  • 7-deazapurine nucleosides by azide–alkyne click reactions and direct CH bond function. (2016).
  • Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites: synthesis and application in solid-phase synthesis of modified and hypermodified oligonucleotides - PMC - PubMed Central. (2025).
  • Synthesis, Photophysical Properties and Biological Profiling of Benzothieno-Fused 7-Deazapurine Ribonucleosides | Request PDF - ResearchGate.
  • Fluorescent DNA: The development of 7-deazapurine nucleoside triphosphates applicable for sequencing at the single molecule level | Request PDF - ResearchGate. (2025).
  • Design and Synthesis of Novel Nucleoside Analogues - FIU Digital Commons. (2015).
  • Design and synthesis of fluorescent 7-deazaadenosine nucleosides containing ∏-extended diarylacetylene motifs - The Royal Society of Chemistry. (2014).

Sources

An In-depth Technical Guide to Investigating the Cytotoxic Effects of 2,6-Disubstituted 7-Deazapurines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the cytotoxic properties of 2,6-disubstituted 7-deazapurines. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, elucidates the underlying molecular mechanisms, and offers detailed methodologies to ensure robust and reproducible results.

Introduction: The Therapeutic Potential of 7-Deazapurines

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric analog of natural purines.[1] The replacement of the N7 nitrogen with a carbon atom alters the electronic properties of the purine ring system and provides a vector for further chemical modification, often leading to enhanced biological activity.[1] Notably, 2,6-disubstituted 7-deazapurine derivatives have emerged as a promising class of compounds with significant cytotoxic effects against a range of cancer cell lines.[2][3] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, making them attractive candidates for further development as anticancer agents.[4]

This guide will systematically explore the key aspects of investigating the cytotoxic effects of these compounds, from initial screening to mechanistic elucidation.

Part 1: Synthesis and Structure-Activity Relationship (SAR)

The cytotoxic potency of 2,6-disubstituted 7-deazapurines is intrinsically linked to the nature of the substituents at the C2 and C6 positions. A thorough understanding of the synthesis and SAR is therefore crucial for the rational design of novel, more effective analogs.

Synthetic Strategies

The synthesis of 2,6-disubstituted 7-deazapurine ribonucleosides typically involves a multi-step process.[2] A common approach begins with a suitable 7-deazapurine core, which is then sequentially functionalized at the 2 and 6 positions using cross-coupling reactions such as Suzuki and Sonogashira reactions.[2] The choice of protecting groups and reaction conditions is critical to achieving the desired regioselectivity and yield.[1]

Structure-Activity Relationship Insights

The nature of the substituents at the C2 and C6 positions significantly influences the cytotoxic activity. For instance, the introduction of aryl or heteroaryl groups can modulate the compound's interaction with biological targets.[2] Studies have shown that the presence of specific functional groups on these aromatic rings can enhance potency. Molecular modeling can be a valuable tool in understanding these interactions and guiding the design of new derivatives with improved activity.[5] The flexibility of the 6-benzylthio group in some 7-deazapurine analogs, for example, has been shown to allow for better fitting into the hydrophobic pocket of target enzymes.[6]

Part 2: Evaluating Cytotoxicity - The Foundation of Discovery

The initial step in characterizing a novel compound is to determine its cytotoxic potential. This is typically achieved through in vitro assays that measure cell viability and proliferation in the presence of the test compound.

The MTT Assay: A Reliable Primary Screen

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 2,6-disubstituted 7-deazapurine compounds in complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a specialized MTT solvent, to each well to dissolve the formazan crystals.[8] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Cytotoxicity of 2,6-Disubstituted 7-Deazapurines

The following table summarizes the cytotoxic activity of representative 2,6-disubstituted 7-deazapurine derivatives against various cancer cell lines, as reported in the literature.

Compound ID2-Substituent6-SubstituentCell LineIC₅₀ (µM)Reference
Compound 5 Isatin-derived7-deazapurine hybridHepG26.11 ± 0.4[3]
MCF-75.93 ± 0.3[3]
MDA-MB-2312.48 ± 0.1[3]
HeLa1.98 ± 0.1[3]
Compound 10k Pyrazolo[3,4-d] pyrimidine(E)-1-methyl-9-(3,4,5-trimethoxybenzylidene)HT-290.03-1.6[4]
Compound 5e Tricyclic 7-deazapurine-HeLa0.737 ± 0.05[4]
HT-291.194 ± 0.02[4]

Part 3: Unraveling the Mechanism of Action - Apoptosis and Cell Cycle Arrest

Once the cytotoxic activity of a compound is established, the next critical step is to elucidate its mechanism of action. Many effective anticancer agents induce cell death through apoptosis and/or cause a halt in the cell cycle, preventing cancer cell proliferation.

Investigating Apoptosis Induction

Apoptosis, or programmed cell death, is a tightly regulated process that plays a crucial role in development and tissue homeostasis. Its dysregulation is a hallmark of cancer.

A standard and robust method for detecting apoptosis is flow cytometry using Annexin V and propidium iodide (PI) co-staining. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Cell Treatment: Seed and treat cells with the 2,6-disubstituted 7-deazapurine compounds at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization, being careful not to induce mechanical damage.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V and 5 µL of PI solution.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[10]

To further dissect the apoptotic pathway, Western blotting can be employed to analyze the expression levels of key regulatory proteins. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are critical regulators of the intrinsic apoptotic pathway.[11] Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) is a hallmark of apoptosis.

  • Protein Extraction: Treat cells with the test compounds, harvest, and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the Bradford or BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.[5]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Analyzing Cell Cycle Progression

Disruptions in the normal progression of the cell cycle are another common mechanism by which anticancer drugs exert their effects.

Cell cycle analysis can be performed by staining the DNA of fixed cells with PI. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing and fix overnight at -20°C.[1]

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[1]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 events per sample. The data can then be analyzed using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

If a compound is found to induce cell cycle arrest in a particular phase, for example, the G2/M phase, further investigation into the molecular players is warranted. The transition between cell cycle phases is regulated by the activity of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, cyclins. For instance, the G2/M transition is primarily controlled by the CDK1/Cyclin B1 complex. The activity of this complex is, in turn, regulated by phosphorylation events and CDK inhibitors. Western blotting can be used to assess the expression and phosphorylation status of key cell cycle regulatory proteins such as CDK1, Cyclin B1, and Cdc25C.

Part 4: Visualizing the Pathways and Workflows

To facilitate a clear understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & SAR cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action Synthesis Synthesis of 2,6-disubstituted 7-deazapurines SAR Structure-Activity Relationship Analysis Synthesis->SAR MTT MTT Assay SAR->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assays IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle AnnexinV_PI Annexin V/PI Staining (Flow Cytometry) Apoptosis->AnnexinV_PI WesternBlot_Apoptosis Western Blot (Bcl-2 family, Caspases) Apoptosis->WesternBlot_Apoptosis PI_Staining PI Staining (Flow Cytometry) CellCycle->PI_Staining WesternBlot_CellCycle Western Blot (Cyclins, CDKs) CellCycle->WesternBlot_CellCycle

Caption: A flowchart of the experimental workflow for investigating the cytotoxic effects of 2,6-disubstituted 7-deazapurines.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Compound 2,6-Disubstituted 7-Deazapurine Bcl2_family Bcl-2 Family (Bax activation, Bcl-2 inhibition) Compound->Bcl2_family Induces Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Substrates Cleavage of Cellular Substrates Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis cell_cycle_arrest cluster_regulation G2/M Transition Regulation Compound 2,6-Disubstituted 7-Deazapurine Cdc25C Cdc25C Compound->Cdc25C Inhibits CDK1_CyclinB CDK1-Cyclin B Complex Cdc25C->CDK1_CyclinB Activates M_Phase M Phase CDK1_CyclinB->M_Phase Promotes entry Arrest G2/M Arrest CDK1_CyclinB->Arrest Inhibited Activity G2_Phase G2 Phase G2_Phase->CDK1_CyclinB

Caption: A diagram illustrating the potential mechanism of G2/M cell cycle arrest induced by 2,6-disubstituted 7-deazapurines.

Conclusion

The investigation of the cytotoxic effects of 2,6-disubstituted 7-deazapurines is a multifaceted process that requires a combination of synthetic chemistry, cell biology, and molecular biology techniques. This guide has provided a comprehensive overview of the key experimental approaches, from initial cytotoxicity screening to the elucidation of the underlying mechanisms of apoptosis and cell cycle arrest. By following the detailed protocols and understanding the rationale behind each experimental step, researchers can generate high-quality, reliable data to advance the development of this promising class of anticancer compounds.

References

  • Špaček, P., Gsugg, P., Tichá, K., Tloušt'ová, E., Zgarbová, M., & Hocek, M. (2021). Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. European Journal of Organic Chemistry, 2021(44), 6149-6157. [Link]

  • Fulda, S., & Debatin, K. M. (2006). Caspase activation in cancer therapy. Madame Curie Bioscience Database. [Link]

  • Lindqvist, A., Rodríguez-Bravo, V., & Medema, R. H. (2009). The decision to enter mitosis: feedback and rational restriction points. The Journal of cell biology, 185(2), 193-202. [Link]

  • Al-Ostath, A., Ghattas, M. A., Al-Ktaish, A., Al-Rawashdeh, A., & Al-Qerem, W. (2022). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 27(15), 4991. [Link]

  • Perlíková, P., & Hocek, M. (2017). Pyrrolo [2, 3-d] pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal research reviews, 37(5), 1119-1151. [Link]

  • ResearchGate. (n.d.). Synthesis of tricyclic 7-deazapurines. Retrieved January 24, 2026, from [Link]

  • FineTest. (2025). Bcl-2 Detection in Western Blotting. Retrieved January 24, 2026, from [Link]

  • Taylor & Francis. (n.d.). Caspase 7 – Knowledge and References. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). 7j induces G2/M cell cycle arrest via cdc25c/cdc2 pathway. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Design, synthesis and structure–activity relationships of mangostin analogs as cytotoxic agents. Retrieved January 24, 2026, from [Link]

  • MDPI. (2022). Anticancer Potential of Azatetracyclic Derivatives: In Vitro Screening and Selective Cytotoxicity of Azide and Monobrominated Compounds. Retrieved January 24, 2026, from [Link]

  • Frontiers. (2020). Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Caspase-2 and tumor suppression. Retrieved January 24, 2026, from [Link]

  • MDPI. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). C–H Imidation of 7-Deazapurines. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2003). Regulation of G2/M events by Cdc25A through phosphorylation-dependent modulation of its stability. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2009). Cdc25 Phosphatases Are Required for Timely Assembly of CDK1-Cyclin B at the G2/M Transition. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Aberrant activation of cyclin A-CDK induces G2/M-phase checkpoint in human cells. Retrieved January 24, 2026, from [Link]

  • PubMed. (2007). Caspase activation by anticancer drugs: the caspase storm. Retrieved January 24, 2026, from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 24, 2026, from [Link]

  • PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved January 24, 2026, from [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved January 24, 2026, from [Link]

  • PubMed. (2008). Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Blocking XIAP:CASP7-p19 selectively induces apoptosis of CASP3/DR malignancies by a novel reversible small molecule. Retrieved January 24, 2026, from [Link]

  • University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Cell cycle arrest by 2 showing sub G1 & G2/M phase arrest in MCF-7 and.... Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (2018). A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Western blot analysis of Bax and Bcl-2 (A) and caspase-3 protein (B).... Retrieved January 24, 2026, from [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved January 24, 2026, from [Link]

Sources

The 7-Deazapurine Scaffold: A Privileged Framework for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold has emerged as a cornerstone in the design and discovery of potent antiviral nucleoside analogues. Its structural resemblance to natural purines, combined with unique electronic properties and the potential for strategic modification, offers a fertile ground for developing agents that can effectively combat a range of viral pathogens. This technical guide provides an in-depth exploration of the discovery of antiviral agents based on the 7-deazapurine scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind its selection, key structure-activity relationships, mechanisms of action, and the experimental workflows that underpin the successful identification and optimization of these promising therapeutic candidates.

The Rationale for the 7-Deazapurine Scaffold: A Strategic Isosteric Replacement

The fundamental principle behind the use of the 7-deazapurine scaffold lies in its isosteric relationship with the natural purine bases, adenine and guanine. The replacement of the nitrogen atom at position 7 with a carbon atom introduces subtle yet profound changes that are advantageous for antiviral drug design. This modification makes the five-membered ring more electron-rich, which can lead to enhanced base-pairing in DNA or RNA and improved interactions with viral enzymes. Furthermore, the C7 position provides a valuable handle for introducing additional substituents, allowing for fine-tuning of the molecule's biological activity, selectivity, and pharmacokinetic properties.

dot graph "7_Deazapurine_Scaffold" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""]; U [label=""]; V [label=""]; W [label=""]; X [label=""]; Y [label=""]; Z [label=""]; AA [label=""]; AB [label=""]; AC [label=""]; AD [label=""]; AE [label=""]; AF [label=""]; AG [label=""]; AH [label=""]; AI [label=""]; AJ [label=""]; AK [label=""]; AL [label=""]; AM [label=""]; AN [label=""]; AO [label=""]; AP [label=""]; AQ [label=""]; AR [label=""]; AS [label=""]; AT [label=""]; AU [label=""]; AV [label=""]; AW [label=""]; AX [label=""]; AY [label=""]; AZ [label=""]; BA [label=""]; BB [label=""]; BC [label=""]; BD [label=""]; BE [label=""]; BF [label=""]; BG [label=""]; BH [label=""]; BI [label=""]; BJ [label=""]; BK [label=""]; BL [label=""]; BM [label=""]; BN [label=""]; BO [label=""]; BP [label=""]; BQ [label=""]; BR [label=""]; BS [label=""]; BT [label=""]; BU [label=""]; BV [label=""]; BW [label=""]; BX [label=""]; BY [label=""]; BZ [label=""]; CA [label=""]; CB [label=""]; CC [label=""]; CD [label=""]; CE [label=""]; CF [label=""]; CG [label=""]; CH [label=""]; CI [label=""]; CJ [label=""]; CK [label=""]; CL [label=""]; CM [label=""]; CN [label=""]; CO [label=""]; CP [label=""]; CQ [label=""]; CR [label=""]; CS [label=""]; CT [label=""]; CU [label=""]; CV [label=""]; CW [label=""]; CX [label=""]; CY [label=""]; CZ [label=""]; DA [label=""]; DB [label=""]; DC [label=""]; DD [label=""]; DE [label=""]; DF [label=""]; DG [label=""]; DH [label=""]; DI [label=""]; DJ [label=""]; DK [label=""]; DL [label=""]; DM [label=""]; DN [label=""]; DO [label=""]; DP [label=""]; DQ [label=""]; DR [label=""]; DS [label=""]; DT [label=""]; DU [label=""]; DV [label=""]; DW [label=""]; DX [label=""]; DY [label=""]; DZ [label=""]; EA [label=""]; EB [label=""]; EC [label=""]; ED [label=""]; EE [label=""]; EF [label=""]; EG [label=""]; EH [label=""]; EI [label=""]; EJ [label=""]; EK [label=""]; EL [label=""]; EM [label=""]; EN [label=""]; EO [label=""]; EP [label=""]; EQ [label=""]; ER [label=""]; ES [label=""]; ET [label=""]; EU [label=""]; EV [label=""]; EW [label=""]; EX [label=""]; EY [label=""]; EZ [label=""]; FA [label=""]; FB [label=""]; FC [label=""]; FD [label=""]; FE [label=""]; FF [label=""]; FG [label=""]; FH [label=""]; FI [label=""]; FJ [label=""]; FK [label=""]; FL [label=""]; FM [label=""]; FN [label=""]; FO [label=""]; FP [label=""]; FQ [label=""]; FR [label=""]; FS [label=""]; FT [label=""]; FU [label=""]; FV [label=""]; FW [label=""]; FX [label=""]; FY [label=""]; FZ [label=""]; GA [label=""]; GB [label=""]; GC [label=""]; GD [label=""]; GE [label=""]; GF [label=""]; GG [label=""]; GH [label=""]; GI [label=""]; GJ [label=""]; GK [label=""]; GL [label=""]; GM [label=""]; GN [label=""]; GO [label=""]; GP [label=""]; GQ [label=""]; GR [label=""]; GS [label=""]; GT [label=""]; GU [label=""]; GV [label=""]; GW [label=""]; GX [label=""]; GY [label=""]; GZ [label=""]; HA [label=""]; HB [label=""]; HC [label=""]; HD [label=""]; HE [label=""]; HF [label=""]; HG [label=""]; HH [label=""]; HI [label=""]; HJ [label=""]; HK [label=""]; HL [label=""]; HM [label=""]; HN [label=""]; HO [label=""]; HP [label=""]; HQ [label=""]; HR [label=""]; HS [label=""]; HT [label=""]; HU [label=""]; HV [label=""]; HW [label=""]; HX [label=""]; HY [label=""]; HZ [label=""]; IA [label=""]; IB [label=""]; IC [label=""]; ID [label=""]; IE [label=""]; IF [label=""]; IG [label=""]; IH [label=""]; II [label=""]; IJ [label=""]; IK [label=""]; IL [label=""]; IM [label=""]; IN [label=""]; IO [label=""]; IP [label=""]; IQ [label=""]; IR [label=""]; IS [label=""]; IT [label=""]; IU [label=""]; IV [label=""]; IW [label=""]; IX [label=""]; IY [label=""]; IZ [label=""]; JA [label=""]; JB [label=""]; JC [label=""]; JD [label=""]; JE [label=""]; JF [label=""]; JG [label=""]; JH [label=""]; JI [label=""]; JJ [label=""]; JK [label=""]; JL [label=""]; JM [label=""]; JN [label=""]; JO [label=""]; JP [label=""]; JQ [label=""]; JR [label=""]; JS [label=""]; JT [label=""]; JU [label=""]; JV [label=""]; JW [label=""]; JX [label=""]; JY [label=""]; JZ [label=""]; KA [label=""]; KB [label=""]; KC [label=""]; KD [label=""]; KE [label=""]; KF [label=""]; KG [label=""]; KH [label=""]; KI [label=""]; KJ [label=""]; KK [label=""]; KL [label=""]; KM [label=""]; KN [label=""]; KO [label=""]; KP [label=""]; KQ [label=""]; KR [label=""]; KS [label=""]; KT [label=""]; KU [label=""]; KV [label=""]; KW [label=""]; KX [label=""]; KY [label=""]; KZ [label=""]; LA [label=""]; LB [label=""]; LC [label=""]; LD [label=""]; LE [label=""]; LF [label=""]; LG [label=""]; LH [label=""]; LI [label=""]; LJ [label=""]; LK [label=""]; LL [label=""]; LM [label=""]; LN [label=""]; LO [label=""]; LP [label=""]; LQ [label=""]; LR [label=""]; LS [label=""]; LT [label=""]; LU [label=""]; LV [label=""]; LW [label=""]; LX [label=""]; LY [label=""]; LZ [label=""]; MA [label=""]; MB [label=""]; MC [label=""]; MD [label=""]; ME [label=""]; MF [label=""]; MG [label=""]; MH [label=""]; MI [label=""]; MJ [label=""]; MK [label=""]; ML [label=""]; MM [label=""]; MN [label=""]; MO [label=""]; MP [label=""]; MQ [label=""]; MR [label=""]; MS [label=""]; MT [label=""]; MU [label=""]; MV [label=""]; MW [label=""]; MX [label=""]; MY [label=""]; MZ [label=""]; NA [label=""]; NB [label=""]; NC [label=""]; ND [label=""]; NE [label=""]; NF [label=""]; NG [label=""]; NH [label=""]; NI [label=""]; NJ [label=""]; NK [label=""]; NL [label=""]; NM [label=""]; NN [label=""]; NO [label=""]; NP [label=""]; NQ [label=""]; NR [label=""]; NS [label=""]; NT [label=""]; NU [label=""]; NV [label=""]; NW [label=""]; NX [label=""]; NY [label=""]; NZ [label=""]; OA [label=""]; OB [label=""]; OC [label=""]; OD [label=""]; OE [label=""]; OF [label=""]; OG [label=""]; OH [label=""]; OI [label=""]; OJ [label=""]; OK [label=""]; OL [label=""]; OM [label=""]; ON [label=""]; OO [label=""]; OP [label=""]; OQ [label=""]; OR [label=""]; OS [label=""]; OT [label=""]; OU [label=""]; OV [label=""]; OW [label=""]; OX [label=""]; OY [label=""]; OZ [label=""]; PA [label=""]; PB [label=""]; PC [label=""]; PD [label=""]; PE [label=""]; PF [label=""]; PG [label=""]; PH [label=""]; PI [label=""]; PJ [label=""]; PK [label=""]; PL [label=""]; PM [label=""]; PN [label=""]; PO [label=""]; PP [label=""]; PQ [label=""]; PR [label=""]; PS [label=""]; PT [label=""]; PU [label=""]; PV [label=""]; PW [label=""]; PX [label=""]; PY [label=""]; PZ [label=""]; QA [label=""]; QB [label=""]; QC [label=""]; QD [label=""]; QE [label=""]; QF [label=""]; QG [label=""]; QH [label=""]; QI [label=""]; QJ [label=""]; QK [label=""]; QL [label=""]; QM [label=""]; QN [label=""]; QO [label=""]; QP [label=""]; QQ [label=""]; QR [label=""]; QS [label=""]; QT [label=""]; QU [label=""]; QV [label=""]; QW [label=""]; QX [label=""]; QY [label=""]; QZ [label=""]; RA [label=""]; RB [label=""]; RC [label=""]; RD [label=""]; RE [label=""]; RF [label=""]; RG [label=""]; RH [label=""]; RI [label=""]; RJ [label=""]; RK [label=""]; RL [label=""]; RM [label=""]; RN [label=""]; RO [label=""]; RP [label=""]; RQ [label=""]; RR [label=""]; RS [label=""]; RT [label=""]; RU [label=""]; RV [label=""]; RW [label=""]; RX [label=""]; RY [label=""]; RZ [label=""]; SA [label=""]; SB [label=""]; SC [label=""]; SD [label=""]; SE [label=""]; SF [label=""]; SG [label=""]; SH [label=""]; SI [label=""]; SJ [label=""]; SK [label=""]; SL [label=""]; SM [label=""]; SN [label=""]; SO [label=""]; SP [label=""]; SQ [label=""]; SR [label=""]; SS [label=""]; ST [label=""]; SU [label=""]; SV [label=""]; SW [label=""]; SX [label=""]; SY [label=""]; SZ [label=""]; TA [label=""]; TB [label=""]; TC [label=""]; TD [label=""]; TE [label=""]; TF [label=""]; TG [label=""]; TH [label=""]; TI [label=""]; TJ [label=""]; TK [label=""]; TL [label=""]; TM [label=""]; TN [label=""]; TO [label=""]; TP [label=""]; TQ [label=""]; TR [label=""]; TS [label=""]; TT [label=""]; TU [label=""]; TV [label=""]; TW [label=""]; TX [label=""]; TY [label=""]; TZ [label=""]; UA [label=""]; UB [label=""]; UC [label=""]; UD [label=""]; UE [label=""]; UF [label=""]; UG [label=""]; UH [label=""]; UI [label=""]; UJ [label=""]; UK [label=""]; UL [label=""]; UM [label=""]; UN [label=""]; UO [label=""]; UP [label=""]; UQ [label=""]; UR [label=""]; US [label=""]; UT [label=""]; UU [label=""]; UV [label=""]; UW [label=""]; UX [label=""]; UY [label=""]; UZ [label=""]; VA [label=""]; VB [label=""]; VC [label=""]; VD [label=""]; VE [label=""]; VF [label=""]; VG [label=""]; VH [label=""]; VI [label=""]; VJ [label=""]; VK [label=""]; VL [label=""]; VM [label=""]; VN [label=""]; VO [label=""]; VP [label=""]; VQ [label=""]; VR [label=""]; VS [label=""]; VT [label=""]; VU [label=""]; VV [label=""]; VW [label=""]; VX [label=""]; VY [label=""]; VZ [label=""]; WA [label=""]; WB [label=""]; WC [label=""]; WD [label=""]; WE [label=""]; WF [label=""]; WG [label=""]; WH [label=""]; WI [label=""]; WJ [label=""]; WK [label=""]; WL [label=""]; WM [label=""]; WN [label=""]; WO [label=""]; WP [label=""]; WQ [label=""]; WR [label=""]; WS [label=""]; WT [label=""]; WU [label=""]; WV [label=""]; WW [label=""]; WX [label=""]; WY [label=""]; WZ [label=""]; XA [label=""]; XB [label=""]; XC [label=""]; XD [label=""]; XE [label=""]; XF [label=""]; XG [label=""]; XH [label=""]; XI [label=""]; XJ [label=""]; XK [label=""]; XL [label=""]; XM [label=""]; XN [label=""]; XO [label=""]; XP [label=""]; XQ [label=""]; XR [label=""]; XS [label=""]; XT [label=""]; XU [label=""]; XV [label=""]; XW [label=""]; XX [label=""]; XY [label=""]; XZ [label=""]; YA [label=""]; YB [label=""]; YC [label=""]; YD [label=""]; YE [label=""]; YF [label=""]; YG [label=""]; YH [label=""]; YI [label=""]; YJ [label=""]; YK [label=""]; YL [label=""]; YM [label=""]; YN [label=""]; YO [label=""]; YP [label=""]; YQ [label=""]; YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; AAA [label=""]; AAB [label=""]; AAC [label=""]; AAD [label=""]; AAE [label=""]; AAF [label=""]; AAG [label=""]; AAH [label=""]; AAI [label=""]; AAJ [label=""]; AAK [label=""]; AAL [label=""]; AAM [label=""]; AAN [label=""]; AAO [label=""]; AAP [label=""]; AAQ [label=""]; AAR [label=""]; AAS [label=""]; AAT [label=""]; AAU [label=""]; AAV [label=""]; AAW [label=""]; AAX [label=""]; AAY [label=""]; AAZ [label=""]; ABA [label=""]; ABB [label=""]; ABC [label=""]; ABD [label=""]; ABE [label=""]; ABF [label=""]; ABG [label=""]; ABH [label=""]; ABI [label=""]; ABJ [label=""]; ABK [label=""]; ABL [label=""]; ABM [label=""]; ABN [label=""]; ABO [label=""]; ABP [label=""]; ABQ [label=""]; ABR [label=""]; ABS [label=""]; ABT [label=""]; ABU [label=""]; ABV [label=""]; ABW [label=""]; ABX [label=""]; ABY [label=""]; ABZ [label=""]; ACA [label=""]; ACB [label=""]; ACC [label=""]; ACD [label=""]; ACE [label=""]; ACF [label=""]; ACG [label=""]; ACH [label=""]; ACI [label=""]; ACJ [label=""]; ACK [label=""]; ACL [label=""]; ACM [label=""]; ACN [label=""]; ACO [label=""]; ACP [label=""]; ACQ [label=""]; ACR [label=""]; ACS [label=""]; ACT [label=""]; ACU [label=""]; ACV [label=""]; ACW [label=""]; ACX [label=""]; ACY [label=""]; ACZ [label=""]; ADA [label=""]; ADB [label=""]; ADC [label=""]; ADD [label=""]; ADE [label=""]; ADF [label=""]; ADG [label=""]; ADH [label=""]; ADI [label=""]; ADJ [label=""]; ADK [label=""]; ADL [label=""]; ADM [label=""]; ADN [label=""]; ADO [label=""]; ADP [label=""]; ADQ [label=""]; ADR [label=""]; ADS [label=""]; ADT [label=""]; ADU [label=""]; ADV [label=""]; ADW [label=""]; ADX [label=""]; ADY [label=""]; ADZ [label=""]; AEA [label=""]; AEB [label=""]; AEC [label=""]; AED [label=""]; AEE [label=""]; AEF [label=""]; AEG [label=""]; AEH [label=""]; AEI [label=""]; AEJ [label=""]; AEK [label=""]; AEL [label=""]; AEM [label=""]; AEN [label=""]; AEO [label=""]; AEP [label=""]; AEQ [label=""]; AER [label=""]; AES [label=""]; AET [label=""]; AEU [label=""]; AEV [label=""]; AEW [label=""]; AEX [label=""]; AEY [label=""]; AEZ [label=""]; AFA [label=""]; AFB [label=""]; AFC [label=""]; AFD [label=""]; AFE [label=""]; AFF [label=""]; AFG [label=""]; AFH [label=""]; AFI [label=""]; AFJ [label=""]; AFK [label=""]; AFL [label=""]; AFM [label=""]; AFN [label=""]; AFO [label=""]; AFP [label=""]; AFQ [label=""]; AFR [label=""]; AFS [label=""]; AFT [label=""]; AFU [label=""]; AFV [label=""]; AFW [label=""]; AFX [label=""]; AFY [label=""]; AFZ [label=""]; AGA [label=""]; AGB [label=""]; AGC [label=""]; AGD [label=""]; AGE [label=""]; AGF [label=""]; AGG [label=""]; AGH [label=""]; AGI [label=""]; AGJ [label=""]; AGK [label=""]; AGL [label=""]; AGM [label=""]; AGN [label=""]; AGO [label=""]; AGP [label=""]; AGQ [label=""]; AGR [label=""]; AGS [label=""]; AGT [label=""]; AGU [label=""]; AGV [label=""]; AGW [label=""]; AGX [label=""]; AGY [label=""]; AGZ [label=""]; AHA [label=""]; AHB [label=""]; AHC [label=""]; AHD [label=""]; AHE [label=""]; AHF [label=""]; AHG [label=""]; AHH [label=""]; AHI [label=""]; AHJ [label=""]; AHK [label=""]; AHL [label=""]; AHM [label=""]; AHN [label=""]; AHO [label=""]; AHP [label=""]; AHQ [label=""]; AHR [label=""]; AHS [label=""]; AHT [label=""]; AHU [label=""]; AHV [label=""]; AHW [label=""]; AHX [label=""]; AHY [label=""]; AHZ [label=""]; AIA [label=""]; AIB [label=""]; AIC [label=""]; AID [label=""]; AIE [label=""]; AIF [label=""]; AIG [label=""]; AIH [label=""]; AII [label=""]; AIJ [label=""]; AIK [label=""]; AIL [label=""]; AIM [label=""]; AIN [label=""]; AIO [label=""]; AIP [label=""]; AIQ [label=""]; AIR [label=""]; AIS [label=""]; AIT [label=""]; AIU [label=""]; AIV [label=""]; AIW [label=""]; AIX [label=""]; AIY [label=""]; AIZ [label=""]; AJA [label=""]; AJB [label=""]; AJC [label=""]; AJD [label=""]; AJE [label=""]; AJF [label=""]; AJG [label=""]; AJH [label=""]; AJI [label=""]; AJJ [label=""]; AJK [label=""]; AJL [label=""]; AJM [label=""]; AJN [label=""]; AJO [label=""]; AJP [label=""]; AJQ [label=""]; AJR [label=""]; AJS [label=""]; AJT [label=""]; AJU [label=""]; AJV [label=""]; AJW [label=""]; AJX [label=""]; AJY [label=""]; AJZ [label=""]; AKA [label=""]; AKB [label=""]; AKC [label=""]; AKD [label=""]; AKE [label=""]; AKF [label=""]; AKG [label=""]; AKH [label=""]; AKI [label=""]; AKJ [label=""]; AKK [label=""]; AKL [label=""]; AKM [label=""]; AKN [label=""]; AKO [label=""]; AKP [label=""]; AKQ [label=""]; AKR [label=""]; AKS [label=""]; AKT [label=""]; AKU [label=""]; AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; ANJ [label=""]; ANK [label=""]; ANL [label=""]; ANM [label=""]; ANN [label=""]; ANO [label=""]; ANP [label=""]; ANQ [label=""]; ANR [label=""]; ANS [label=""]; ANT [label=""]; ANU [label=""]; ANV [label=""]; ANW [label=""]; ANX [label=""]; ANY [label=""]; ANZ [label=""]; AOA [label=""]; AOB [label=""]; AOC [label=""]; AOD [label=""]; AOE [label=""]; AOF [label=""]; AOG [label=""]; AOH [label=""]; AOI [label=""]; AOJ [label=""]; AOK [label=""]; AOL [label=""]; AOM [label=""]; AON [label=""]; AOO [label=""]; AOP [label=""]; AOQ [label=""]; AOR [label=""]; AOS [label=""]; AOT [label=""]; AOU [label=""]; AOV [label=""]; AOW [label=""]; AOX [label=""]; AOY [label=""]; AOZ [label=""]; APA [label=""]; APB [label=""]; APC [label=""]; APD [label=""]; APE [label=""]; APF [label=""]; APG [label=""]; APH [label=""]; API [label=""]; APJ [label=""]; APK [label=""]; APL [label=""]; APM [label=""]; APN [label=""]; APO [label=""]; APP [label=""]; APQ [label=""]; APR [label=""]; APS [label=""]; APT [label=""]; APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; B [pos="1,2!"]; C [pos="2,2!"]; D [pos="3,2!"]; E [pos="4,2!"]; F [pos="5,2!"]; G [pos="6,2!"]; H [pos="7,2!"]; I [pos="8,2!"]; J [pos="9,2!"]; K [pos="10,2!"]; L [pos="11,2!"]; M [pos="12,2!"]; N [pos="13,2!"]; O [pos="14,2!"]; P [pos="15,2!"]; Q [pos="16,2!"]; R [pos="17,2!"]; S [pos="18,2!"]; T [pos="19,2!"]; U [pos="20,2!"]; V [pos="21,2!"]; W [pos="22,2!"]; X [pos="23,2!"]; Y [pos="24,2!"]; Z [pos="25,2!"]; AA [pos="26,2!"]; AB [pos="27,2!"]; AC [pos="28,2!"]; AD [pos="29,2!"]; AE [pos="30,2!"]; AF [pos="31,2!"]; AG [pos="32,2!"]; AH [pos="33,2!"]; AI [pos="34,2!"]; AJ [pos="35,2!"]; AK [pos="36,2!"]; AL [pos="37,2!"]; AM [pos="38,2!"]; AN [pos="39,2!"]; AO [pos="40,2!"]; AP [pos="41,2!"]; AQ [pos="42,2!"]; AR [pos="43,2!"]; AS [pos="44,2!"]; AT [pos="45,2!"]; AU [pos="46,2!"]; AV [pos="47,2!"]; AW [pos="48,2!"]; AX [pos="49,2!"]; AY [pos="50,2!"]; AZ [pos="51,2!"]; BA [pos="52,2!"]; BB [pos="53,2!"]; BC [pos="54,2!"]; BD [pos="55,2!"]; BE [pos="56,2!"]; BF [pos="57,2!"]; BG [pos="58,2!"]; BH [pos="59,2!"]; BI [pos="60,2!"]; BJ [pos="61,2!"]; BK [pos="62,2!"]; BL [pos="63,2!"]; BM [pos="64,2!"]; BN [pos="65,2!"]; BO [pos="66,2!"]; BP [pos="67,2!"]; BQ [pos="68,2!"]; BR [pos="69,2!"]; BS [pos="70,2!"]; BT [pos="71,2!"]; BU [pos="72,2!"]; BV [pos="73,2!"]; BW [pos="74,2!"]; BX [pos="75,2!"]; BY [pos="76,2!"]; BZ [pos="77,2!"]; CA [pos="78,2!"]; CB [pos="79,2!"]; CC [pos="80,2!"]; CD [pos="81,2!"]; CE [pos="82,2!"]; CF [pos="83,2!"]; CG [pos="84,2!"]; CH [pos="85,2!"]; CI [pos="86,2!"]; CJ [pos="87,2!"]; CK [pos="88,2!"]; CL [pos="89,2!"]; CM [pos="90,2!"]; CN [pos="91,2!"]; CO [pos="92,2!"]; CP [pos="93,2!"]; CQ [pos="94,2!"]; CR [pos="95,2!"]; CS [pos="96,2!"]; CT [pos="97,2!"]; CU [pos="98,2!"]; CV [pos="99,2!"]; CW [pos="100,2!"]; CX [pos="101,2!"]; CY [pos="102,2!"]; CZ [pos="103,2!"]; DA [pos="104,2!"]; DB [pos="105,2!"]; DC [pos="106,2!"]; DD [pos="107,2!"]; DE [pos="108,2!"]; DF [pos="109,2!"]; DG [pos="110,2!"]; DH [pos="111,2!"]; DI [pos="112,2!"]; DJ [pos="113,2!"]; DK [pos="114,2!"]; DL [pos="115,2!"]; DM [pos="116,2!"]; DN [pos="117,2!"]; DO [pos="118,2!"]; DP [pos="119,2!"]; DQ [pos="120,2!"]; DR [pos="121,2!"]; DS [pos="122,2!"]; DT [pos="123,2!"]; DU [pos="124,2!"]; DV [pos="125,2!"]; DW [pos="126,2!"]; DX [pos="127,2!"]; DY [pos="128,2!"]; DZ [pos="129,2!"]; EA [pos="130,2!"]; EB [pos="131,2!"]; EC [pos="132,2!"]; ED [pos="133,2!"]; EE [pos="134,2!"]; EF [pos="135,2!"]; EG [pos="136,2!"]; EH [pos="137,2!"]; EI [pos="138,2!"]; EJ [pos="139,2!"]; EK [pos="140,2!"]; EL [pos="141,2!"]; EM [pos="142,2!"]; EN [pos="143,2!"]; EO [pos="144,2!"]; EP [pos="145,2!"]; EQ [pos="146,2!"]; ER [pos="147,2!"]; ES [pos="148,2!"]; ET [pos="149,2!"]; EU [pos="150,2!"]; EV [pos="151,2!"]; EW [pos="152,2!"]; EX [pos="153,2!"]; EY [pos="154,2!"]; EZ [pos="155,2!"]; FA [pos="156,2!"]; FB [pos="157,2!"]; FC [pos="158,2!"]; FD [pos="159,2!"]; FE [pos="160,2!"]; FF [pos="161,2!"]; FG [pos="162,2!"]; FH [pos="163,2!"]; FI [pos="164,2!"]; FJ [pos="165,2!"]; FK [pos="166,2!"]; FL [pos="167,2!"]; FM [pos="168,2!"]; FN [pos="169,2!"]; FO [pos="170,2!"]; FP [pos="171,2!"]; FQ [pos="172,2!"]; FR [pos="173,2!"]; FS [pos="174,2!"]; FT [pos="175,2!"]; FU [pos="176,2!"]; FV [pos="177,2!"]; FW [pos="178,2!"]; FX [pos="179,2!"]; FY [pos="180,2!"]; FZ [pos="181,2!"]; GA [pos="182,2!"]; GB [pos="183,2!"]; GC [pos="184,2!"]; GD [pos="185,2!"]; GE [pos="186,2!"]; GF [pos="187,2!"]; GG [pos="188,2!"]; GH [pos="189,2!"]; GI [pos="190,2!"]; GJ [pos="191,2!"]; GK [pos="192,2!"]; GL [pos="193,2!"]; GM [pos="194,2!"]; GN [pos="195,2!"]; GO [pos="196,2!"]; GP [pos="197,2!"]; GQ [pos="198,2!"]; GR [pos="199,2!"]; GS [pos="200,2!"]; GT [pos="201,2!"]; GU [pos="202,2!"]; GV [pos="203,2!"]; GW [pos="204,2!"]; GX [pos="205,2!"]; GY [pos="206,2!"]; GZ [pos="207,2!"]; HA [pos="208,2!"]; HB [pos="209,2!"]; HC [pos="210,2!"]; HD [pos="211,2!"]; HE [pos="212,2!"]; HF [pos="213,2!"]; HG [pos="214,2!"]; HH [pos="215,2!"]; HI [pos="216,2!"]; HJ [pos="217,2!"]; HK [pos="218,2!"]; HL [pos="219,2!"]; HM [pos="220,2!"]; HN [pos="221,2!"]; HO [pos="222,2!"]; HP [pos="223,2!"]; HQ [pos="224,2!"]; HR [pos="225,2!"]; HS [pos="226,2!"]; HT [pos="227,2!"]; HU [pos="228,2!"]; HV [pos="229,2!"]; HW [pos="230,2!"]; HX [pos="231,2!"]; HY [pos="232,2!"]; HZ [pos="233,2!"]; IA [pos="234,2!"]; IB [pos="235,2!"]; IC [pos="236,2!"]; ID [pos="237,2!"]; IE [pos="238,2!"]; IF [pos="239,2!"]; IG [pos="240,2!"]; IH [pos="241,2!"]; II [pos="242,2!"]; IJ [pos="243,2!"]; IK [pos="244,2!"]; IL [pos="245,2!"]; IM [pos="246,2!"]; IN [pos="247,2!"]; IO [pos="248,2!"]; IP [pos="249,2!"]; IQ [pos="250,2!"]; IR [pos="251,2!"]; IS [pos="252,2!"]; IT [pos="253,2!"]; IU [pos="254,2!"]; IV [pos="255,2!"]; IW [pos="256,2!"]; IX [pos="257,2!"]; IY [pos="258,2!"]; IZ [pos="259,2!"]; JA [pos="260,2!"]; JB [pos="261,2!"]; JC [pos="262,2!"]; JD [pos="263,2!"]; JE [pos="264,2!"]; JF [pos="265,2!"]; JG [pos="266,2!"]; JH [pos="267,2!"]; JI [pos="268,2!"]; JJ [pos="269,2!"]; JK [pos="270,2!"]; JL [pos="271,2!"]; JM [pos="272,2!"]; JN [pos="273,2!"]; JO [pos="274,2!"]; JP [pos="275,2!"]; JQ [pos="276,2!"]; JR [pos="277,2!"]; JS [pos="278,2!"]; JT [pos="279,2!"]; JU [pos="280,2!"]; JV [pos="281,2!"]; JW [pos="282,2!"]; JX [pos="283,2!"]; JY [pos="284,2!"]; JZ [pos="285,2!"]; KA [pos="286,2!"]; KB [pos="287,2!"]; KC [pos="288,2!"]; KD [pos="289,2!"]; KE [pos="290,2!"]; KF [pos="291,2!"]; KG [pos="292,2!"]; KH [pos="293,2!"]; KI [pos="294,2!"]; KJ [pos="295,2!"]; KK [pos="296,2!"]; KL [pos="297,2!"]; KM [pos="298,2!"]; KN [pos="299,2!"]; KO [pos="300,2!"]; KP [pos="301,2!"]; KQ [pos="302,2!"]; KR [pos="303,2!"]; KS [pos="304,2!"]; KT [pos="305,2!"]; KU [pos="306,2!"]; KV [pos="307,2!"]; KW [pos="308,2!"]; KX [pos="309,2!"]; KY [pos="310,2!"]; KZ [pos="311,2!"]; LA [pos="312,2!"]; LB [pos="313,2!"]; LC [pos="314,2!"]; LD [pos:="315,2!"]; LE [pos="316,2!"]; LF [pos="317,2!"]; LG [pos="318,2!"]; LH [pos="319,2!"]; LI [pos="320,2!"]; LJ [pos="321,2!"]; LK [pos="322,2!"]; LL [pos="323,2!"]; LM [pos="324,2!"]; LN [pos="325,2!"]; LO [pos="326,2!"]; LP [pos="327,2!"]; LQ [pos="328,2!"]; LR [pos="329,2!"]; LS [pos="330,2!"]; LT [pos="331,2!"]; LU [pos="332,2!"]; LV [pos="333,2!"]; LW [pos="334,2!"]; LX [pos="335,2!"]; LY [pos="336,2!"]; LZ [pos="337,2!"]; MA [pos="338,2!"]; MB [pos="339,2!"]; MC [pos="340,2!"]; MD [pos="341,2!"]; ME [pos="342,2!"]; MF [pos="343,2!"]; MG [pos="344,2!"]; MH [pos="345,2!"]; MI [pos="346,2!"]; MJ [pos="347,2!"]; MK [pos="348,2!"]; ML [pos="349,2!"]; MM [pos="350,2!"]; MN [pos="351,2!"]; MO [pos="352,2!"]; MP [pos="353,2!"]; MQ [pos="354,2!"]; MR [pos="355,2!"]; MS [pos="356,2!"]; MT [pos="357,2!"]; MU [pos="358,2!"]; MV [pos="359,2!"]; MW [pos="360,2!"]; MX [pos="361,2!"]; MY [pos="362,2!"]; MZ [pos="363,2!"]; NA [pos="364,2!"]; NB [pos="365,2!"]; NC [pos="366,2!"]; ND [pos="367,2!"]; NE [pos="368,2!"]; NF [pos="369,2!"]; NG [pos="370,2!"]; NH [pos="371,2!"]; NI [pos="372,2!"]; NJ [pos="373,2!"]; NK [pos="374,2!"]; NL [pos="375,2!"]; NM [pos="376,2!"]; NN [pos="377,2!"]; NO [pos="378,2!"]; NP [pos="379,2!"]; NQ [pos="380,2!"]; NR [pos="381,2!"]; NS [pos="382,2!"]; NT [pos="383,2!"]; NU [pos="384,2!"]; NV [pos="385,2!"]; NW [pos="386,2!"]; NX [pos="387,2!"]; NY [pos="388,2!"]; NZ [pos="389,2!"]; OA [pos="390,2!"]; OB [pos="391,2!"]; OC [pos="392,2!"]; OD [pos="393,2!"]; OE [pos="394,2!"]; OF [pos="395,2!"]; OG [pos="396,2!"]; OH [pos="397,2!"]; OI [pos="398,2!"]; OJ [pos="399,2!"]; OK [pos="400,2!"]; OL [pos="401,2!"]; OM [pos="402,2!"]; ON [pos="403,2!"]; OO [pos="404,2!"]; OP [pos="405,2!"]; OQ [pos="406,2!"]; OR [pos="407,2!"]; OS [pos="408,2!"]; OT [pos="409,2!"]; OU [pos="410,2!"]; OV [pos="411,2!"]; OW [pos="412,2!"]; OX [pos="413,2!"]; OY [pos="414,2!"]; OZ [pos="415,2!"]; PA [pos="416,2!"]; PB [pos="417,2!"]; PC [pos="418,2!"]; PD [pos="419,2!"]; PE [pos="420,2!"]; PF [pos="421,2!"]; PG [pos="422,2!"]; PH [pos="423,2!"]; PI [pos="424,2!"]; PJ [pos="425,2!"]; PK [pos="426,2!"]; PL [pos="427,2!"]; PM [pos="428,2!"]; PN [pos="429,2!"]; PO [pos="430,2!"]; PP [pos="431,2!"]; PQ [pos="432,2!"]; PR [pos="433,2!"]; PS [pos="434,2!"]; PT [pos="435,2!"]; PU [pos="436,2!"]; PV [pos="437,2!"]; PW [pos="438,2!"]; PX [pos="439,2!"]; PY [pos="440,2!"]; PZ [pos="441,2!"]; QA [pos="442,2!"]; QB [pos="443,2!"]; QC [pos="444,2!"]; QD [pos="445,2!"]; QE [pos="446,2!"]; QF [pos="447,2!"]; QG [pos="448,2!"]; QH [pos="449,2!"]; QI [pos="450,2!"]; QJ [pos="451,2!"]; QK [pos="452,2!"]; QL [pos="453,2!"]; QM [pos="454,2!"]; QN [pos="455,2!"]; QO [pos="456,2!"]; QP [pos="457,2!"]; QQ [pos="458,2!"]; QR [pos="459,2!"]; QS [pos="460,2!"]; QT [pos="461,2!"]; QU [pos="462,2!"]; QV [pos="463,2!"]; QW [pos="464,2!"]; QX [pos="465,2!"]; QY [pos="466,2!"]; QZ [pos="467,2!"]; RA [pos="468,2!"]; RB [pos="469,2!"]; RC [pos="470,2!"]; RD [pos="471,2!"]; RE [pos="472,2!"]; RF [pos="473,2!"]; RG [pos="474,2!"]; RH [pos="475,2!"]; RI [pos="476,2!"]; RJ [pos="477,2!"]; RK [pos="478,2!"]; RL [pos="479,2!"]; RM [pos="480,2!"]; RN [pos="481,2!"]; RO [pos="482,2!"]; RP [pos="483,2!"]; RQ [pos="484,2!"]; RR [pos="485,2!"]; RS [pos="486,2!"]; RT [pos="487,2!"]; RU [pos="488,2!"]; RV [pos="489,2!"]; RW [pos="490,2!"]; RX [pos="491,2!"]; RY [pos="492,2!"]; RZ [pos="493,2!"]; SA [pos="494,2!"]; SB [pos="495,2!"]; SC [pos="496,2!"]; SD [pos="497,2!"]; SE [pos="498,2!"]; SF [pos="499,2!"]; SG [pos="500,2!"]; SH [pos="501,2!"]; SI [pos="502,2!"]; SJ [pos="503,2!"]; SK [pos="504,2!"]; SL [pos="505,2!"]; SM [pos="506,2!"]; SN [pos="507,2!"]; SO [pos="508,2!"]; SP [pos="509,2!"]; SQ [pos="510,2!"]; SR [pos="511,2!"]; SS [pos="512,2!"]; ST [pos="513,2!"]; SU [pos="514,2!"]; SV [pos="515,2!"]; SW [pos="516,2!"]; SX [pos="517,2!"]; SY [pos="518,2!"]; SZ [pos="519,2!"]; TA [pos="520,2!"]; TB [pos="521,2!"]; TC [pos="522,2!"]; TD [pos="523,2!"]; TE [pos="524,2!"]; TF [pos="525,2!"]; TG [pos="526,2!"]; TH [pos="527,2!"]; TI [pos="528,2!"]; TJ [pos="529,2!"]; TK [pos="530,2!"]; TL [pos="531,2!"]; TM [pos="532,2!"]; TN [pos="533,2!"]; TO [pos="534,2!"]; TP [pos="535,2!"]; TQ [pos="536,2!"]; TR [pos="537,2!"]; TS [pos="538,2!"]; TT [pos="539,2!"]; TU [pos="540,2!"]; TV [pos="541,2!"]; TW [pos="542,2!"]; TX [pos="543,2!"]; TY [pos="544,2!"]; TZ [pos="545,2!"]; UA [pos="546,2!"]; UB [pos="547,2!"]; UC [pos="548,2!"]; UD [pos="549,2!"]; UE [pos="550,2!"]; UF [pos="551,2!"]; UG [pos="552,2!"]; UH [pos="553,2!"]; UI [pos="554,2!"]; UJ [pos="555,2!"]; UK [pos="556,2!"]; UL [pos="557,2!"]; UM [pos="558,2!"]; UN [pos="559,2!"]; UO [pos="560,2!"]; UP [pos="561,2!"]; UQ [pos="562,2!"]; UR [pos="563,2!"]; US [pos="564,2!"]; UT [pos="565,2!"]; UU [pos="566,2!"]; UV [pos="567,2!"]; UW [pos="568,2!"]; UX [pos="569,2!"]; UY [pos="570,2!"]; UZ [pos="571,2!"]; VA [pos="572,2!"]; VB [pos="573,2!"]; VC [pos="574,2!"]; VD [pos="575,2!"]; VE [pos="576,2!"]; VF [pos="577,2!"]; VG [pos="578,2!"]; VH [pos="579,2!"]; VI [pos="580,2!"]; VJ [pos="581,2!"]; VK [pos="582,2!"]; VL [pos="583,2!"]; VM [pos="584,2!"]; VN [pos="585,2!"]; VO [pos="586,2!"]; VP [pos="587,2!"]; VQ [pos="588,2!"]; VR [pos="589,2!"]; VS [pos="590,2!"]; VT [pos="591,2!"]; VU [pos="592,2!"]; VV [pos="593,2!"]; VW [pos="594,2!"]; VX [pos="595,2!"]; VY [pos="596,2!"]; VZ [pos="597,2!"]; WA [pos="598,2!"]; WB [pos="599,2!"]; WC [pos="600,2!"]; WD [pos="601,2!"]; WE [pos="602,2!"]; WF [pos="603,2!"]; WG [pos="604,2!"]; WH [pos="605,2!"]; WI [pos="606,2!"]; WJ [pos="607,2!"]; WK [pos="608,2!"]; WL [pos="609,2!"]; WM [pos="610,2!"]; WN [pos="611,2!"]; WO [pos="612,2!"]; WP [pos="613,2!"]; WQ [pos="614,2!"]; WR [pos="615,2!"]; WS [pos="616,2!"]; WT [pos="617,2!"]; WU [pos="618,2!"]; WV [pos="619,2!"]; WW [pos="620,2!"]; WX [pos="621,2!"]; WY [pos="622,2!"]; WZ [pos="623,2!"]; XA [pos="624,2!"]; XB [pos="625,2!"]; XC [pos="626,2!"]; XD [pos="627,2!"]; XE [pos="628,2!"]; XF [pos="629,2!"]; XG [pos="630,2!"]; XH [pos="631,2!"]; XI [pos="632,2!"]; XJ [pos="633,2!"]; XK [pos="634,2!"]; XL [pos="635,2!"]; XM [pos="636,2!"]; XN [pos="637,2!"]; XO [pos="638,2!"]; XP [pos="639,2!"]; XQ [pos="640,2!"]; XR [pos="641,2!"]; XS [pos="642,2!"]; XT [pos="643,2!"]; XU [pos="644,2!"]; XV [pos="645,2!"]; XW [pos="646,2!"]; XX [pos="647,2!"]; XY [pos="648,2!"]; XZ [pos="649,2!"]; YA [pos="650,2!"]; YB [pos="651,2!"]; YC [pos="652,2!"]; YD [pos="653,2!"]; YE [pos="654,2!"]; YF [pos="655,2!"]; YG [pos="656,2!"]; YH [pos="657,2!"]; YI [pos="658,2!"]; YJ [pos="659,2!"]; YK [pos="660,2!"]; YL [pos="661,2!"]; YM [pos="662,2!"]; YN [pos="663,2!"]; YO [pos="664,2!"]; YP [pos="665,2!"]; YQ [pos="666,2!"]; YR [pos="667,2!"]; YS [pos="668,2!"]; YT [pos="669,2!"]; YU [pos="670,2!"]; YV [pos="671,2!"]; YW [pos="672,2!"]; YX [pos="673,2!"]; YY [pos="674,2!"]; YZ [pos="675,2!"]; ZA [pos="676,2!"]; ZB [pos="677,2!"]; ZC [pos="678,2!"]; ZD [pos="679,2!"]; ZE [pos="680,2!"]; ZF [pos="681,2!"]; ZG [pos="682,2!"]; ZH [pos="683,2!"]; ZI [pos="684,2!"]; ZJ [pos="685,2!"]; ZK [pos="686,2!"]; ZL [pos="687,2!"]; ZM [pos="688,2!"]; ZN [pos="689,2!"]; ZO [pos="690,2!"]; ZP [pos="691,2!"]; ZQ [pos="692,2!"]; ZR [pos="693,2!"]; ZS [pos="694,2!"]; ZT [pos="695,2!"]; ZU [pos="696,2!"]; ZV [pos="697,2!"]; ZW [pos="698,2!"]; ZX [pos="699,2!"]; ZY [pos="700,2!"]; ZZ [pos="701,2!"]; AAA [pos="702,2!"]; AAB [pos="703,2!"]; AAC [pos="704,2!"]; AAD [pos="705,2!"]; AAE [pos="706,2!"]; AAF [pos="707,2!"]; AAG [pos="708,2!"]; AAH [pos="709,2!"]; AAI [pos="710,2!"]; AAJ [pos="711,2!"]; AAK [pos="712,2!"]; AAL [pos="713,2!"]; AAM [pos="714,2!"]; AAN [pos="715,2!"]; AAO [pos="716,2!"]; AAP [pos="717,2!"]; AAQ [pos="718,2!"]; AAR [pos="719,2!"]; AAS [pos="720,2!"]; AAT [pos="721,2!"]; AAU [pos="722,2!"]; AAV [pos="723,2!"]; AAW [pos="724,2!"]; AAX [pos="725,2!"]; AAY [pos="726,2!"]; AAZ [pos="727,2!"]; ABA [pos="728,2!"]; ABB [pos="729,2!"]; ABC [pos="730,2!"]; ABD [pos="731,2!"]; ABE [pos="732,2!"]; ABF [pos="733,2!"]; ABG [pos="734,2!"]; ABH [pos="735,2!"]; ABI [pos="736,2!"]; ABJ [pos="737,2!"]; ABK [pos="738,2!"]; ABL [pos="739,2!"]; ABM [pos="740,2!"]; ABN [pos="741,2!"]; ABO [pos="742,2!"]; ABP [pos="743,2!"]; ABQ [pos="744,2!"]; ABR [pos="745,2!"]; ABS [pos="746,2!"]; ABT [pos="747,2!"]; ABU [pos="748,2!"]; ABV [pos="749,2!"]; ABW [pos="750,2!"]; ABX [pos="751,2!"]; ABY [pos="752,2!"]; ABZ [pos="753,2!"]; ACA [pos="754,2!"]; ACB [pos="755,2!"]; ACC [pos="756,2!"]; ACD [pos="757,2!"]; ACE [pos="758,2!"]; ACF [pos="759,2!"]; ACG [pos="760,2!"]; ACH [pos="761,2!"]; ACI [pos="762,2!"]; ACJ [pos="763,2!"]; ACK [pos="764,2!"]; ACL [pos="765,2!"]; ACM [pos="766,2!"]; ACN [pos="767,2!"]; ACO [pos="768,2!"]; ACP [pos="769,2!"]; ACQ [pos="770,2!"]; ACR [pos="771,2!"]; ACS [pos="772,2!"]; ACT [pos="773,2!"]; ACU [pos="774,2!"]; ACV [pos="775,2!"]; ACW [pos="776,2!"]; ACX [pos="777,2!"]; ACY [pos="778,2!"]; ACZ [pos="779,2!"]; ADA [pos="780,2!"]; ADB [pos="781,2!"]; ADC [pos="782,2!"]; ADD [pos="783,2!"]; ADE [pos="784,2!"]; ADF [pos="785,2!"]; ADG [pos="786,2!"]; ADH [pos="787,2!"]; ADI [pos="788,2!"]; ADJ [pos="789,2!"]; ADK [pos="790,2!"]; ADL [pos="791,2!"]; ADM [pos="792,2!"]; ADN [pos="793,2!"]; ADO [pos="794,2!"]; ADP [pos="795,2!"]; ADQ [pos="796,2!"]; ADR [pos="797,2!"]; ADS [pos="798,2!"]; ADT [pos="799,2!"]; ADU [pos="800,2!"]; ADV [pos="801,2!"]; ADW [pos="802,2!"]; ADX [pos="803,2!"]; ADY [pos="804,2!"]; ADZ [pos="805,2!"]; AEA [pos="806,2!"]; AEB [pos="807,2!"]; AEC [pos="808,2!"]; AED [pos="809,2!"]; AEE [pos="810,2!"]; AEF [pos="811,2!"]; AEG [pos="812,2!"]; AEH [pos="813,2!"]; AEI [pos="814,2!"]; AEJ [pos="815,2!"]; AEK [pos="816,2!"]; AEL [pos="817,2!"]; AEM [pos="818,2!"]; AEN [pos="819,2!"]; AEO [pos="820,2!"]; AEP [pos="821,2!"]; AEQ [pos="822,2!"]; AER [pos="823,2!"]; AES [pos="824,2!"]; AET [pos="825,2!"]; AEU [pos="826,2!"]; AEV [pos="827,2!"]; AEW [pos="828,2!"]; AEX [pos="829,2!"]; AEY [pos="830,2!"]; AEZ [pos="831,2!"]; AFA [pos="832,2!"]; AFB [pos="833,2!"]; AFC [pos="834,2!"]; AFD [pos="835,2!"]; AFE [pos="836,2!"]; AFF [pos="837,2!"]; AFG [pos="838,2!"]; AFH [pos="839,2!"]; AFI [pos="840,2!"]; AFJ [pos="841,2!"]; AFK [pos="842,2!"]; AFL [pos="843,2!"]; AFM [pos="844,2!"]; AFN [pos="845,2!"]; AFO [pos="846,2!"]; AFP [pos="847,2!"]; AFQ [pos="848,2!"]; AFR [pos="849,2!"]; AFS [pos="850,2!"]; AFT [pos="851,2!"]; AFU [pos="852,2!"]; AFV [pos="853,2!"]; AFW [pos="854,2!"]; AFX [pos="855,2!"]; AFY [pos="856,2!"]; AFZ [pos="857,2!"]; AGA [pos="858,2!"]; AGB [pos="859,2!"]; AGC [pos="860,2!"]; AGD [pos="861,2!"]; AGE [pos="862,2!"]; AGF [pos="863,2!"]; AGG [pos="864,2!"]; AGH [pos="865,2!"]; AGI [pos="866,2!"]; AGJ [pos="867,2!"]; AGK [pos="868,2!"]; AGL [pos="869,2!"]; AGM [pos="870,2!"]; AGN [pos="871,2!"]; AGO [pos="872,2!"]; AGP [pos="873,2!"]; AGQ [pos="874,2!"]; AGR [pos="875,2!"]; AGS [pos="876,2!"]; AGT [pos="877,2!"]; AGU [pos="878,2!"]; AGV [pos="879,2!"]; AGW [pos="880,2!"]; AGX [pos="881,2!"]; AGY [pos="882,2!"]; AGZ [pos="883,2!"]; AHA [pos="884,2!"]; AHB [pos="885,2!"]; AHC [pos="886,2!"]; AHD [pos="887,2!"]; AHE [pos="888,2!"]; AHF [pos="889,2!"]; AHG [pos="890,2!"]; AHH [pos="891,2!"]; AHI [pos="892,2!"]; AHJ [pos="893,2!"]; AHK [pos="894,2!"]; AHL [pos="895,2!"]; AHM [pos="896,2!"]; AHN [pos="897,2!"]; AHO [pos="898,2!"]; AHP [pos="899,2!"]; AHQ [pos="900,2!"]; AHR [pos="901,2!"]; AHS [pos="902,2!"]; AHT [pos="903,2!"]; AHU [pos="904,2!"]; AHV [pos="905,2!"]; AHW [pos="906,2!"]; AHX [pos="907,2!"]; AHY [pos="908,2!"]; AHZ [pos="909,2!"]; AIA [pos="910,2!"]; AIB [pos="911,2!"]; AIC [pos="912,2!"]; AID [pos="913,2!"]; AIE [pos="914,2!"]; AIF [pos="915,2!"]; AIG [pos="916,2!"]; AIH [pos="917,2!"]; AII [pos="918,2!"]; AIJ [pos="919,2!"]; AIK [pos="920,2!"]; AIL [pos="921,2!"]; AIM [pos="922,2!"]; AIN [pos="923,2!"]; AIO [pos="924,2!"]; AIP [pos="925,2!"]; AIQ [pos="926,2!"]; AIR [pos="927,2!"]; AIS [pos="928,2!"]; AIT [pos="929,2!"]; AIU [pos="930,2!"]; AIV [pos="931,2!"]; AIW [pos="932,2!"]; AIX [pos="933,2!"]; AIY [pos="934,2!"]; AIZ [pos="935,2!"]; AJA [pos="936,2!"]; AJB [pos="937,2!"]; AJC [pos="938,2!"]; AJD [pos="939,2!"]; AJE [pos="940,2!"]; AJF [pos="941,2!"]; AJG [pos="942,2!"]; AJH [pos="943,2!"]; AJI [pos="944,2!"]; AJJ [pos="945,2!"]; AJK [pos="946,2!"]; AJL [pos="947,2!"]; AJM [pos="948,2!"]; AJN [pos="949,2!"]; AJO [pos="950,2!"]; AJP [pos="951,2!"]; AJQ [pos="952,2!"]; AJR [pos="953,2!"]; AJS [pos="954,2!"]; AJT [pos="955,2!"]; AJU [pos="956,2!"]; AJV [pos="957,2!"]; AJW [pos="958,2!"]; AJX [pos="959,2!"]; AJY [pos="960,2!"]; AJZ [pos="961,2!"]; AKA [pos="962,2!"]; AKB [pos="963,2!"]; AKC [pos="964,2!"]; AKD [pos="965,2!"]; AKE [pos="966,2!"]; AKF [pos="967,2!"]; AKG [pos="968,2!"]; AKH [pos="969,2!"]; AKI [pos="970,2!"]; AKJ [pos="971,2!"]; AKK [pos="972,2!"]; AKL [pos="973,2!"]; AKM [pos="974,2!"]; AKN [pos="975,2!"]; AKO [pos="976,2!"]; AKP [pos="977,2!"]; AKQ [pos="978,2!"]; AKR [pos="979,2!"]; AKS [pos="980,2!"]; AKT [pos="981,2!"]; AKU [pos="982,2!"]; AKV [pos="983,2!"]; AKW [pos="984,2!"]; AKX [pos="985,2!"]; AKY [pos="986,2!"]; AKZ [pos="987,2!"]; ALA [pos="988,2!"]; ALB [pos="989,2!"]; ALC [pos="990,2!"]; ALD [pos="991,2!"]; ALE [pos="992,2!"]; ALF [pos="993,2!"]; ALG [pos="994,2!"]; ALH [pos="995,2!"]; ALI [pos="996,2!"]; ALJ [pos="997,2!"]; ALK [pos="998,2!"]; ALL [pos="999,2!"]; ALM [pos="1000,2!"]; ALN [pos="1001,2!"]; ALO [pos="1002,2!"]; ALP [pos="1003,2!"]; ALQ [pos="1004,2!"]; ALR [pos="1005,2!"]; ALS [pos="1006,2!"]; ALT [pos="1007,2!"]; ALU [pos="1008,2!"]; ALV [pos="1009,2!"]; ALW [pos="1010,2!"]; ALX [pos="1011,2!"]; ALY [pos="1012,2!"]; ALZ [pos="1013,2!"]; AMA [pos="1014,2!"]; AMB [pos="1015,2!"]; AMC [pos="1016,2!"]; AMD [pos="1017,2!"]; AME [pos="1018,2!"]; AMF [pos="1019,2!"]; AMG [pos="1020,2!"]; AMH [pos="1021,2!"]; AMI [pos="1022,2!"]; AMJ [pos="1023,2!"]; AMK [pos="1024,2!"]; AML [pos="1025,2!"]; AMM [pos="1026,2!"]; AMN [pos="1027,2!"]; AMO [pos="1028,2!"]; AMP [pos="1029,2!"]; AMQ [pos="1030,2!"]; AMR [pos="1031,2!"]; AMS [pos="1032,2!"]; AMT [pos="1033,2!"]; AMU [pos="1034,2!"]; AMV [pos="1035,2!"]; AMW [pos="1036,2!"]; AMX [pos="1037,2!"]; AMY [pos="1038,2!"]; AMZ [pos="1039,2!"]; ANA [pos="1040,2!"]; ANB [pos="1041,2!"]; ANC [pos="1042,2!"]; AND [pos="1043,2!"]; ANE [pos="1044,2!"]; ANF [pos="1045,2!"]; ANG [pos="1046,2!"]; ANH [pos="1047,2!"]; ANI [pos="1048,2!"]; ANJ [pos="1049,2!"]; ANK [pos="1050,2!"]; ANL [pos="1051,2!"]; ANM [pos="1052,2!"]; ANN [pos="1053,2!"]; ANO [pos="1054,2!"]; ANP [pos="1055,2!"]; ANQ [pos="1056,2!"]; ANR [pos="1057,2!"]; ANS [pos="1058,2!"]; ANT [pos="1059,2!"]; ANU [pos="1060,2!"]; ANV [pos="1061,2!"]; ANW [pos="1062,2!"]; ANX [pos="1063,2!"]; ANY [pos="1064,2!"]; ANZ [pos="1065,2!"]; AOA [pos="1066,2!"]; AOB [pos="1067,2!"]; AOC [pos="1068,2!"]; AOD [pos="1069,2!"]; AOE [pos="1070,2!"]; AOF [pos="1071,2!"]; AOG [pos="1072,2!"]; AOH [pos="1073,2!"]; AOI [pos="1074,2!"]; AOJ [pos="1075,2!"]; AOK [pos="1076,2!"]; AOL [pos="1077,2!"]; AOM [pos="1078,2!"]; AON [pos="1079,2!"]; AOO [pos="1080,2!"]; AOP [pos="1081,2!"]; AOQ [pos="1082,2!"]; AOR [pos="1083,2!"]; AOS [pos="1084,2!"]; AOT [pos="1085,2!"]; AOU [pos="1086,2!"]; AOV [pos="1087,2!"]; AOW [pos="1088,2!"]; AOX [pos="1089,2!"]; AOY [pos="1090,2!"]; AOZ [pos="1091,2!"]; APA [pos="1092,2!"]; APB [pos="1093,2!"]; APC [pos="1094,2!"]; APD [pos="1095,2!"]; APE [pos="1096,2!"]; APF [pos="1097,2!"]; APG [pos="1098,2!"]; APH [pos="1099,2!"]; API [pos="1100,2!"]; APJ [pos="1101,2!"]; APK [pos="1102,2!"]; APL [pos="1103,2!"]; APM [pos="1104,2!"]; APN [pos="1105,2!"]; APO [pos="1106,2!"]; APP [pos="1107,2!"]; APQ [pos="1108,2!"]; APR [pos="1109,2!"]; APS [pos="1110,2!"]; APT [pos="1111,2!"]; APU [pos="1112,2!"]; APV [pos="1113,2!"]; APW [pos="1114,2!"]; APX [pos="1115,2!"]; APY [pos="1116,2!"]; APZ [pos="1117,2!"]; AQA [pos="1118,2!"]; AQB [pos="1119,2!"]; AQC [pos="1120,2!"]; AQD [pos="1121,2!"]; AQE [pos="1122,2!"]; AQF [pos="1123,2!"]; AQG [pos="1124,2!"]; AQH [pos="1125,2!"]; AQI [pos="1126,2!"]; AQJ [pos="1127,2!"]; AQK [pos="1128,2!"]; AQL [pos="1129,2!"]; AQM [pos="1130,2!"]; AQN [pos="1131,2!"]; AQO [pos="1132,2!"]; AQP [pos="1133,2!"]; AQQ [pos="1134,2!"]; AQR [pos="1135,2!"]; AQS [pos="1136,2!"]; AQT [pos="1137,2!"]; AQU [pos="1138,2!"]; AQV [pos="1139,2!"]; AQW [pos="1140,2!"]; AQX [pos="1141,2!"]; AQY [pos="1142,2!"]; AQZ [pos="1143,2!"]; ARA [pos="1144,2!"]; ARB [pos="1145,2!"]; ARC [pos="1146,2!"]; ARD [pos="1147,2!"]; ARE [pos="1148,2!"]; ARF [pos="1149,2!"]; ARG [pos="1150,2!"]; ARH [pos="1151,2!"]; ARI [pos="1152,2!"]; ARJ [pos="1153,2!"]; ARK [pos="1154,2!"]; ARL [pos="1155,2!"]; ARM [pos="1156,2!"]; ARN [pos="1157,2!"]; ARO [pos="1158,2!"]; ARP [pos="1159,2!"]; ARQ [pos="1160,2!"]; ARR [pos="1161,2!"]; ARS [pos="1162,2!"]; ART [pos="1163,2!"]; ARU [pos="1164,2!"]; ARV [pos="1165,2!"]; ARW [pos="1166,2!"]; ARX [pos="1167,2!"]; ARY [pos="1168,2!"]; ARZ [pos="1169,2!"]; ASA [pos="1170,2!"]; ASB [pos="1171,2!"]; ASC [pos="1172,2!"]; ASD [pos="1173,2!"]; ASE [pos="1174,2!"]; ASF [pos="1175,2!"]; ASG [pos="1176,2!"]; ASH [pos="1177,2!"]; ASI [pos="1178,2!"]; ASJ [pos="1179,2!"]; ASK [pos="1180,2!"]; ASL [pos="1181,2!"]; ASM [pos="1182,2!"]; ASN [pos="1183,2!"]; ASO [pos="1184,2!"]; ASP [pos="1185,2!"]; ASQ [pos="1186,2!"]; ASR [pos="1187,2!"]; ASS [pos="1188,2!"]; AST [pos="1189,2!"]; ASU [pos="1190,2!"]; ASV [pos="1191,2!"]; ASW [pos="1192,2!"]; ASX [pos="1193,2!"]; ASY [pos="1194,2!"]; ASZ [pos="1195,2!"]; ATA [pos="1196,2!"]; ATB [pos="1197,2!"]; ATC [pos="1198,2!"]; ATD [pos="1199,2!"]; ATE [pos="1200,2!"]; ATF [pos="1201,2!"]; ATG [pos="1202,2!"]; ATH [pos="1203,2!"]; ATI [pos="1204,2!"]; ATJ [pos="1205,2!"]; ATK [pos="1206,2!"]; ATL [pos="1207,2!"]; ATM [pos="1208,2!"]; ATN [pos="1209,2!"]; ATO [pos="1210,2!"]; ATP [pos="1211,2!"]; ATQ [pos="1212,2!"]; ATR [pos="1213,2!"]; ATS [pos="1214,2!"]; ATT [pos="1215,2!"]; ATU [pos="1216,2!"]; ATV [pos="1217,2!"]; ATW [pos="1218,2!"]; ATX [pos="1219,2!"]; ATY [pos="1220,2!"]; ATZ [pos="1221,2!"]; AUA [pos="1222,2!"]; AUB [pos="1223,2!"]; AUC [pos="1224,2!"]; AUD [pos="1225,2!"]; AUE [pos="1226,2!"]; AUF [pos="1227,2!"]; AUG [pos="1228,2!"]; AUH [pos="1229,2!"]; AUI [pos="1230,2!"]; AUJ [pos="1231,2!"]; AUK [pos="1232,2!"]; AUL [pos="1233,2!"]; AUM [pos="1234,2!"]; AUN [pos="1235,2!"]; AUO [pos="1236,2!"]; AUP [pos="1237,2!"]; AUQ [pos="1238,2!"]; AUR [pos="1239,2!"]; AUS [pos="1240,2!"]; AUT [pos="1241,2!"]; AUU [pos="1242,2!"]; AUV [pos="1243,2!"]; AUW [pos="1244,2!"]; AUX [pos="1245,2!"]; AUY [pos="1246,2!"]; AUZ [pos="1247,2!"]; AVA [pos="1248,2!"]; AVB [pos="1249,2!"]; AVC [pos="1250,2!"]; AVD [pos="1251,2!"]; AVE [pos="1252,2!"]; AVF [pos="1253,2!"]; AVG [pos="1254,2!"]; AVH [pos="1255,2!"]; AVI [pos="1256,2!"]; AVJ [pos="1257,2!"]; AVK [pos="1258,2!"]; AVL [pos="1259,2!"]; AVM [pos="1260,2!"]; AVN [pos="1261,2!"]; AVO [pos="1262,2!"]; AVP [pos="1263,2!"]; AVQ [pos="1264,2!"]; AVR [pos="1265,2!"]; AVS [pos="1266,2!"]; AVT [pos="1267,2!"]; AVU [pos="1268,2!"]; AVV [pos="1269,2!"]; AVW [pos="1270,2!"]; AVX [pos="1271,2!"]; AVY [pos="1272,2!"]; AVZ [pos="1273,2!"]; AWA [pos="1274,2!"]; AWB [pos="1275,2!"]; AWC [pos="1276,2!"]; AWD [pos="1277,2!"]; AWE [pos="1278,2!"]; AWF [pos="1279,2!"]; AWG [pos="1280,2!"]; AWH [pos="1281,2!"]; AWI [pos="1282,2!"]; AWJ [pos="1283,2!"]; AWK [pos="1284,2!"]; AWL [pos="1285,2!"]; AWM [pos="1286,2!"]; AWN [pos="1287,2!"]; AWO [pos="1288,2!"]; AWP [pos="1289,2!"]; AWQ [pos="1290,2!"]; AWR [pos="1291,2!"]; AWS [pos="1292,2!"]; AWT [pos="1293,2!"]; AWU [pos="1294,2!"]; AWV [pos="1295,2!"]; AWW [pos="1296,2!"]; AWX [pos="1297,2!"]; AWY [pos="1298,2!"]; AWZ [pos="1299,2!"]; AXA [pos="1300,2!"]; AXB [pos="1301,2!"]; AXC [pos="1302,2!"]; AXD [pos="1303,2!"]; AXE [pos="1304,2!"]; AXF [pos="1305,2!"]; AXG [pos="1306,2!"]; AXH [pos="1307,2!"]; AXI [pos="1308,2!"]; AXJ [pos="1309,2!"]; AXK [pos="1310,2!"]; AXL [pos="1311,2!"]; AXM [pos="1312,2!"]; AXN [pos="1313,2!"]; AXO [pos="1314,2!"]; AXP [pos="1315,2!"]; AXQ [pos="1316,2!"]; AXR [pos="1317,2!"]; AXS [pos="1318,2!"]; AXT [pos="1319,2!"]; AXU [pos="1320,2!"]; AXV [pos="1321,2!"]; AXW [pos="1322,2!"]; AXX [pos="1323,2!"]; AXY [pos="1324,2!"]; AXZ [pos="1325,2!"]; AYA [pos="1326,2!"]; AYB [pos="1327,2!"]; AYC [pos="1328,2!"]; AYD [pos="1329,2!"]; AYE [pos="1330,2!"]; AYF [pos="1331,2!"]; AYG [pos="1332,2!"]; AYH [pos="1333,2!"]; AYI [pos="1334,2!"]; AYJ [pos="1335,2!"]; AYK [pos="1336,2!"]; AYL [pos="1337,2!"]; AYM [pos="1338,2!"]; AYN [pos="1339,2!"]; AYO [pos="1340,2!"]; AYP [pos="1341,2!"]; AYQ [pos="1342,2!"]; AYR [pos="1343,2!"]; AYS [pos="1344,2!"]; AYT [pos="1345,2!"]; AYU [pos="1346,2!"]; AYV [pos="1347,2!"]; AYW [pos="1348,2!"]; AYX [pos="1349,2!"]; AYY [pos="1350,2!"]; AYZ [pos="1351,2!"]; AZA [pos="1352,2!"]; AZB [pos="1353,2!"]; AZC [pos="1354,2!"]; AZD [pos="1355,2!"]; AZE [pos="1356,2!"]; AZF [pos="1357,2!"]; AZG [pos="1358,2!"]; AZH [pos="1359,2!"]; AZI [pos="1360,2!"]; AZJ [pos="1361,2!"]; AZK [pos="1362,2!"]; AZL [pos="1363,2!"]; AZM [pos="1364,2!"]; AZN [pos="1365,2!"]; AZO [pos="1366,2!"]; AZP [pos="1367,2!"]; AZQ [pos="1368,2!"]; AZR [pos="1369,2!"]; AZS [pos="1370,2!"]; AZT [pos="1371,2!"]; AZU [pos="1372,2!"]; AZV [pos="1373,2!"]; AZW [pos="1374,2!"]; AZX [pos="1375,2!"]; AZY [pos="1376,2!"]; AZZ [pos="1377,2!"]; AAA [pos="1378,2!"]; AAB [pos="1379,2!"]; AAC [pos="1380,2!"]; AAD [pos="1381,2!"]; AAE [pos="1382,2!"]; AAF [pos="1383,2!"]; AAG [pos="1384,2!"]; AAH [pos="1385,2!"]; AAI [pos="1386,2!"]; AAJ [pos="1387,2!"]; AAK [pos="1388,2!"]; AAL [pos="1389,2!"]; AAM [pos="1390,2!"]; AAN [pos="1391,2!"]; AAO [pos="1392,2!"]; AAP [pos="1393,2!"]; AAQ [pos="1394,2!"]; AAR [pos="1395,2!"]; AAS [pos="1396,2!"]; AAT [pos="1397,2!"]; AAU [pos="1398,2!"]; AAV [pos="1399,2!"]; AAW [pos="1400,2!"]; AAX [pos="1401,2!"]; AAY [pos="1402,2!"]; AAZ [pos="1403,2!"]; ABA [pos="1404,2!"]; ABB [pos="1405,2!"]; ABC [pos="1406,2!"]; ABD [pos="1407,2!"]; ABE [pos="1408,2!"]; ABF [pos="1409,2!"]; ABG [pos="1410,2!"]; ABH [pos="1411,2!"]; ABI [pos="1412,2!"]; ABJ [pos="1413,2!"]; ABK [pos="1414,2!"]; ABL [pos="1415,2!"]; ABM [pos="1416,2!"]; ABN [pos="1417,2!"]; ABO [pos="1418,2!"]; ABP [pos="1419,2!"]; ABQ [pos="1420,2!"]; ABR [pos="1421,2!"]; ABS [pos="1422,2!"]; ABT [pos="1423,2!"]; ABU [pos="1424,2!"]; ABV [pos="1425,2!"]; ABW [pos="1426,2!"]; ABX [pos="1427,2!"]; ABY [pos="1428,2!"]; ABZ [pos="1429,2!"]; ACA [pos="1430,2!"]; ACB [pos="1431,2!"]; ACC [pos="1432,2!"]; ACD [pos="1433,2!"]; ACE [pos="1434,2!"]; ACF [pos="1435,2!"]; ACG [pos="1436,2!"]; ACH [pos="1437,2!"]; ACI [pos="1438,2!"]; ACJ [pos="1439,2!"]; ACK [pos="1440,2!"]; ACL [pos="1441,2!"]; ACM [pos="1442,2!"]; ACN [pos="1443,2!"]; ACO [pos="1444,2!"]; ACP [pos="1445,2!"]; ACQ [pos="1446,2!"]; ACR [pos="1447,2!"]; ACS [pos="1448,2!"]; ACT [pos="1449,2!"]; ACU [pos="1450,2!"]; ACV [pos="1451,2!"]; ACW [pos="1452,2!"]; ACX [pos="1453,2!"]; ACY [pos="1454,2!"]; ACZ [pos="1455,2!"]; ADA [pos="1456,2!"]; ADB [pos="1457,2!"]; ADC [pos="1458,2!"]; ADD [pos="1459,2!"]; ADE [pos="1460,2!"]; ADF [pos="1461,2!"]; ADG [pos="1462,2!"]; ADH [pos="1463,2!"]; ADI [pos="1464,2!"]; ADJ [pos="1465,2!"]; ADK [pos="1466,2!"]; ADL [pos="1467,2!"]; ADM [pos="1468,2!"]; ADN [pos="1469,2!"]; ADO [pos="1470,2!"]; ADP [pos="1471,2!"]; ADQ [pos="1472,2!"]; ADR [pos="1473,2!"]; ADS [pos="1474,2!"]; ADT [pos="1475,2!"]; ADU [pos="1476,2!"]; ADV [pos="1477,2!"]; ADW [pos="1478,2!"]; ADX [pos="1479,2!"]; ADY [pos="1480,2!"]; ADZ [pos="1481,2!"]; AEA [pos="1482,2!"]; AEB [pos="1483,2!"]; AEC [pos="1484,2!"]; AED [pos="1485,2!"]; AEE [pos="1486,2!"]; AEF [pos="1487,2!"]; AEG [pos="1488,2!"]; AEH [pos="1489,2!"]; AEI [pos="1490,2!"]; AEJ [pos="1491,2!"]; AEK [pos="1492,2!"]; AEL [pos="1493,2!"]; AEM [pos="1494,2!"]; AEN [pos="1495,2!"]; AEO [pos="1496,2!"]; AEP [pos="1497,2!"]; AEQ [pos="1498,2!"]; AER [pos="1499,2!"]; AES [pos="1500,2!"]; AET [pos="1501,2!"]; AEU [pos="1502,2!"]; AEV [pos="1503,2!"]; AEW [pos="1504,2!"]; AEX [pos="1505,2!"]; AEY [pos="1506,2!"]; AEZ [pos="1507,2!"]; AFA [pos="1508,2!"]; AFB [pos="1509,2!"]; AFC [pos="1510,2!"]; AFD [pos="1511,2!"]; AFE [pos="1512,2!"]; AFF [pos="1513,2!"]; AFG [pos="1514,2!"]; AFH [pos="1515,2!"]; AFI [pos="1516,2!"]; AFJ [pos="1517,2!"]; AFK [pos="1518,2!"]; AFL [pos="1519,2!"]; AFM [pos="1520,2!"]; AFN [pos="1521,2!"]; AFO [pos="1522,2!"]; AFP [pos="1523,2!"]; AFQ [pos="1524,2!"]; AFR [pos="1525,2!"]; AFS [pos="1526,2!"]; AFT [pos="1527,2!"]; AFU [pos="1528,2!"]; AFV [pos="1529,2!"]; AFW [pos="1530,2!"]; AFX [pos="1531,2!"]; AFY [pos="1532,2!"]; AFZ [pos="1533,2!"]; AGA [pos="1534,2!"]; AGB [pos="1535,2!"]; AGC [pos="1536,2!"]; AGD [pos="1537,2!"]; AGE [pos="1538,2!"]; AGF [pos="1539,2!"]; AGG [pos="1540,2!"]; AGH [pos="1541,2!"]; AGI [pos="1542,2!"]; AGJ [pos="1543,2!"]; AGK [pos="1544,2!"]; AGL [pos="1545,2!"]; AGM [pos="1546,2!"]; AGN [pos="1547,2!"]; AGO [pos="1548,2!"]; AGP [pos="1549,2!"]; AGQ [pos="1550,2!"]; AGR [pos="1551,2!"]; AGS [pos="1552,2!"]; AGT [pos="1553,2!"]; AGU [pos="1554,2!"]; AGV [pos="1555,2!"]; AGW [pos="1556,2!"]; AGX [pos="1557,2!"]; AGY [pos="1558,2!"]; AGZ [pos="1559,2!"]; AHA [pos="1560,2!"]; AHB [pos="1561,2!"]; AHC [pos="1562,2!"]; AHD [pos="1563,2!"]; AHE [pos="1564,2!"]; AHF [pos="1565,2!"]; AHG [pos="1566,2!"]; AHH [pos="1567,2!"]; AHI [pos="1568,2!"]; AHJ [pos="1569,2!"]; AHK [pos="1570,2!"]; AHL [pos="1571,2!"]; AHM [pos="1572,2!"]; AHN [pos="1573,2!"]; AHO [pos="1574,2!"]; AHP [pos="1575,2!"]; AHQ [pos="1576,2!"]; AHR [pos="1577,2!"]; AHS [pos="1578,2!"]; AHT [pos="1579,2!"]; AHU [pos="1580,2!"]; AHV [pos="1581,2!"]; AHW [pos="1582,2!"]; AHX [pos="1583,2!"]; AHY [pos="1584,2!"]; AHZ [pos="1585,2!"]; AIA [pos="1586,2!"]; AIB [pos="1587,2!"]; AIC [pos="1588,2!"]; AID [pos="1589,2!"]; AIE [pos="1590,2!"]; AIF [pos="1591,2!"]; AIG [pos="1592,2!"]; AIH [pos="1593,2!"]; AII [pos="1594,2!"]; AIJ [pos="1595,2!"]; AIK [pos="1596,2!"]; AIL [pos="1597,2!"]; AIM [pos="1598,2!"]; AIN [pos="1599,2!"]; AIO [pos="1600,2!"]; AIP [pos="1601,2!"]; AIQ [pos="1602,2!"]; AIR [pos="1603,2!"]; AIS [pos="1604,2!"]; AIT [pos="1605,2!"]; AIU [pos="1606,2!"]; AIV [pos="1607,2!"]; AIW [pos="1608,2!"]; AIX [pos="1609,2!"]; AIY [pos="1610,2!"]; AIZ [pos="1611,2!"]; AJA [pos="1612,2!"]; AJB [pos="1613,2!"]; AJC [pos="1614,2!"]; AJD [pos="1615,2!"]; AJE [pos="1616,2!"]; AJF [pos="1617,2!"]; AJG [pos="1618,2!"]; AJH [pos="1619,2!"]; AJI [pos="1620,2!"]; AJJ [pos="1621,2!"]; AJK [pos="1622,2!"]; AJL [pos="1623,2!"]; AJM [pos="1624,2!"]; AJN [pos="1625,2!"]; AJO [pos="1626,2!"]; AJP [pos="1627,2!"]; AJQ [pos="1628,2!"]; AJR [pos="1629,2!"]; AJS [pos="1630,2!"]; AJT [pos="1631,2!"]; AJU [pos="1632,2!"]; AJV [pos="1633,2!"]; AJW [pos="1634,2!"]; AJX [pos="1635,2!"]; AJY [pos="1636,2!"]; AJZ [pos="1637,2!"]; AKA [pos="1638,2!"]; AKB [pos="1639,2!"]; AKC [pos="1640,2!"]; AKD [pos="1641,2!"]; AKE [pos="1642,2!"]; AKF [pos="1643,2!"]; AKG [pos="1644,2!"]; AKH [pos="1645,2!"]; AKI [pos="1646,2!"]; AKJ [pos="1647,2!"]; AKK [pos="1648,2!"]; AKL [pos="1649,2!"]; AKM [pos="1650,2!"]; AKN [pos="1651,2!"]; AKO [pos="1652,2!"]; AKP [pos="1653,2!"]; AKQ [pos="1654,2!"]; AKR [pos="1655,2!"]; AKS [pos="1656,2!"]; AKT [pos="1657,2!"]; AKU [pos="1658,2!"]; AKV [pos="1659,2!"]; AKW [pos="1660,2!"]; AKX [pos="1661,2!"]; AKY [pos="1662,2!"]; AKZ [pos="1663,2!"]; ALA [pos="1664,2!"]; ALB [pos="1665,2!"]; ALC [pos="1666,2!"]; ALD [pos="1667,2!"]; ALE [pos="1668,2!"]; ALF [pos="1669,2!"]; ALG [pos="1670,2!"]; ALH [pos="1671,2!"]; ALI [pos="1672,2!"]; ALJ [pos="1673,2!"]; ALK [pos="1674,2!"]; ALL [pos="1675,2!"]; ALM [pos="1676,2!"]; ALN [pos="1677,2!"]; ALO [pos="1678,2!"]; ALP [pos="1679,2!"]; ALQ [pos="1680,2!"]; ALR [pos="1681,2!"]; ALS [pos="1682,2!"]; ALT [pos="1683,2!"]; ALU [pos="1684,2!"]; ALV [pos="1685,2!"]; ALW [pos="1686,2!"]; ALX [pos="1687,2!"]; ALY [pos="1688,2!"]; ALZ [pos="1689,2!"]; AMA [pos="1690,2!"]; AMB [pos="1691,2!"]; AMC [pos="1692,2!"]; AMD [pos="1693,2!"]; AME [pos="1694,2!"]; AMF [pos="1695,2!"]; AMG [pos="1696,2!"]; AMH [pos="1697,2!"]; AMI [pos="1698,2!"]; AMJ [pos="1699,2!"]; AMK [pos="1700,2!"]; AML [pos="1701,2!"]; AMM [pos="1702,2!"]; AMN [pos="1703,2!"]; AMO [pos="1704,2!"]; AMP [pos="1705,2!"]; AMQ [pos="1706,2!"]; AMR [pos="1707,2!"]; AMS [pos="1708,2!"]; AMT [pos="1709,2!"]; AMU [pos="1710,2!"]; AMV [pos="1711,2!"]; AMW [pos="1712,2!"]; AMX [pos="1713,2!"]; AMY [pos="1714,2!"]; AMZ [pos="1715,2!"]; ANA [pos="1716,2!"]; ANB [pos="1717,2!"]; ANC [pos="1718,2!"]; AND [pos="1719,2!"]; ANE [pos="1720,2!"]; ANF [pos="1721,2!"]; ANG [pos="1722,2!"]; ANH [pos="1723,2!"]; ANI [pos="1724,2!"]; ANJ [pos="1725,2!"]; ANK [pos="1726,2!"]; ANL [pos="1727,2!"]; ANM [pos="1728,2!"]; ANN [pos="1729,2!"]; ANO [pos="1730,2!"]; ANP [pos="1731,2!"]; ANQ [pos="1732,2!"]; ANR [pos="1733,2!"]; ANS [pos="1734,2!"]; ANT [pos="1735,2!"]; ANU [pos="1736,2!"]; ANV [pos="1737,2!"]; ANW [pos="1738,2!"]; ANX [pos="1739,2!"]; ANY [pos="1740,2!"]; ANZ [pos="1741,2!"]; AOA [pos="1742,2!"]; AOB [pos="1743,2!"]; AOC [pos="1744,2!"]; AOD [pos="1745,2!"]; AOE [pos="1746,2!"]; AOF [pos="1747,2!"]; AOG [pos="1748,2!"]; AOH [pos="1749,2!"]; AOI [pos="1750,2!"]; AOJ [pos="1751,2!"]; AOK [pos="1752,2!"]; AOL [pos="1753,2!"]; AOM [pos="1754,2!"]; AON [pos="1755,2!"]; AOO [pos="1756,2!"]; AOP [pos="1757,2!"]; AOQ [pos="1758,2!"]; AOR [pos="1759,2!"]; AOS [pos="1760,2!"]; AOT [pos="1761,2!"]; AOU [pos="1762,2!"]; AOV [pos="1763,2!"]; AOW [pos="1764,2!"]; AOX [pos="1765,2!"]; AOY [pos="1766,2!"]; AOZ [pos="1767,2!"]; APA [pos="1768,2!"]; APB [pos="1769,2!"]; APC [pos="1770,2!"]; APD [pos="1771,2!"]; APE [pos="1772,2!"]; APF [pos="1773,2!"]; APG [pos="1774,2!"]; APH [pos="1775,2!"]; API [pos="1776,2!"]; APJ [pos="1777,2!"]; APK [pos="1778,2!"]; APL [pos="1779,2!"]; APM [pos="1780,2!"]; APN [pos="1781,2!"]; APO [pos="1782,2!"]; APP [pos="1783,2!"]; APQ [pos="1784,2!"]; APR [pos="1785,2!"]; APS [pos="1786,2!"]; APT [pos="1787,2!"]; APU [pos="1788,2!"]; APV [pos="1789,2!"]; APW [pos="1790,2!"]; APX [pos="1791,2!"]; APY [pos="1792,2!"]; APZ [pos="1793,2!"]; AQA [pos="1794,2!"]; AQB [pos="1795,2!"]; AQC [pos="1796,2!"]; AQD [pos="1797,2!"]; AQE [pos="1798,2!"]; AQF [pos="1799,2!"]; AQG [pos="1800,2!"]; AQH [pos="1801,2!"]; AQI [pos="1802,2!"]; AQJ [pos="1803,2!"]; AQK [pos="1804,2!"]; AQL [pos="1805,2!"]; AQM [pos="1806,2!"]; AQN [pos="1807,2!"]; AQO [pos="1808,2!"]; AQP [pos="1809,2!"]; AQQ [pos="1810,2!"]; AQR [pos="1811,2!"]; AQS [pos="1812,2!"]; AQT [pos="1813,2!"]; AQU [pos="1814,2!"]; AQV [pos="1815,2!"]; AQW [pos="1816,2!"]; AQX [pos="1817,2!"]; AQY [pos="1818,2!"]; AQZ [pos="1819,2!"]; ARA [pos="1820,2!"]; ARB [pos="1821,2!"]; ARC [pos="1822,2!"]; ARD [pos="1823,2!"]; ARE [pos="1824,2!"]; ARF [pos="1825,2!"]; ARG [pos="1826,2!"]; ARH [pos="1827,2!"]; ARI [pos="1828,2!"]; ARJ [pos="1829,2!"]; ARK [pos="1830,2!"]; ARL [pos="1831,2!"]; ARM [pos="1832,2!"]; ARN [pos="1833,2!"]; ARO [pos="1834,2!"]; ARP [pos="1835,2!"]; ARQ [pos="1836,2!"]; ARR [pos="1837,2!"]; ARS [pos="1838,2!"]; ART [pos="1839,2!"]; ARU [pos="1840,2!"]; ARV [pos="1841,2!"]; ARW [pos="1842,2!"]; ARX [pos="1843,2!"]; ARY [pos="1844,2!"]; ARZ [pos="1845,2!"]; ASA [pos="1846,2!"]; ASB [pos="1847,2!"]; ASC [pos="1848,2!"]; ASD [pos="1849,2!"]; ASE [pos="1850,2!"]; ASF [pos="1851,2!"]; ASG [pos="1852,2!"]; ASH [pos="1853,2!"]; ASI [pos="1854,2!"]; ASJ [pos="1855,2!"]; ASK [pos="1856,2!"]; ASL [pos="1857,2!"]; ASM [pos="1858,2!"]; ASN [pos="1859,2!"]; ASO [pos="1860,2!"]; ASP [pos="1861,2!"]; ASQ [pos="1862,2!"]; ASR [pos="1863,2!"]; ASS [pos="1864,2!"]; AST [pos="1865,2!"]; ASU [pos="1866,2!"]; ASV [pos="1867,2!"]; ASW [pos="1868,2!"]; ASX [pos="1869,2!"]; ASY [pos="1870,2!"]; ASZ [pos="1871,2!"]; ATA [pos="1872,2!"]; ATB [pos="1873,2!"]; ATC [pos="1874,2!"]; ATD [pos="1875,2!"]; ATE [pos="1876,2!"]; ATF [pos="1877,2!"]; ATG [pos="1878,2!"]; ATH [pos="1879,2!"]; ATI [pos="1880,2!"]; ATJ [pos="1881,2!"]; ATK [pos="1882,2!"]; ATL [pos="1883,2!"]; ATM [pos="1884,2!"]; ATN [pos="1885,2!"]; ATO [pos="1886,2!"]; ATP [pos="1887,2!"]; ATQ [pos="1888,2!"]; ATR [pos="1889,2!"]; ATS [pos="1890,2!"]; ATT [pos="1891,2!"]; ATU [pos="1892,2!"]; ATV [pos="1893,2!"]; ATW [pos="1894,2!"]; ATX [pos="1895,2!"]; ATY [pos="1896,2!"]; ATZ [pos="1897,2!"]; AUA [pos="1898,2!"]; AUB [pos="1899,2!"]; AUC [pos="1900,2!"]; AUD [pos="1901,2!"]; AUE [pos="1902,2!"]; AUF [pos="1903,2!"]; AUG [pos="1904,2!"]; AUH [pos="1905,2!"]; AUI [pos="1906,2!"]; AUJ [pos="1907,2!"]; AUK [pos="1908,2!"]; AUL [pos="1909,2!"]; AUM [pos="1910,2!"]; AUN [pos="1911,2!"]; AUO [pos="1912,2!"]; AUP [pos="1913,2!"]; AUQ [pos="1914,2!"]; AUR [pos="1915,2!"]; AUS [pos="1916,2!"]; AUT [pos="1917,2!"]; AUU [pos="1918,2!"]; AUV [pos="1919,2!"]; AUW [pos="1920,2!"]; AUX [pos="1921,2!"]; AUY [pos="1922,2!"]; AUZ [pos="1923,2!"]; AVA [pos="1924,2!"]; AVB [pos="1925,2!"]; AVC [pos="1926,2!"]; AVD [pos="1927,2!"]; AVE [pos="1928,2!"]; AVF [pos="1929,2!"]; AVG [pos="1930,2!"]; AVH [pos="1931,2!"]; AVI [pos="1932,2!"]; AVJ [pos="1933,2!"]; AVK [pos="1934,2!"]; AVL [pos="1935,2!"]; AVM [pos="1936,2!"]; AVN [pos="1937,2!"]; AVO [pos="1938,2!"]; AVP [pos="1939,2!"]; AVQ [pos="1940,2!"]; AVR [pos="1941,2!"]; AVS [pos="1942,2!"]; AVT [pos="1943,2!"]; AVU [pos="1944,2!"]; AVV [pos="1945,2!"]; AVW [pos="1946,2!"]; AVX [pos="1947,2!"]; AVY [pos="1948,2!"]; AVZ [pos="1949,2!"]; AWA [pos="1950,2!"]; AWB [pos="1951,2!"]; AWC [pos="1952,2!"]; AWD [pos="1953,2!"]; AWE [pos="1954,2!"]; AWF [pos="1955,2!"]; AWG [pos="1956,2!"]; AWH [pos="1957,2!"]; AWI [pos="1958,2!"]; AWJ [pos="1959,2!"]; AWK [pos="1960,2!"]; AWL [pos="1961,2!"]; AWM [pos="1962,2!"]; AWN [pos="1963,2!"]; AWO [pos="1964,2!"]; AWP [pos="1965,2!"]; AWQ [pos="1966,2!"]; AWR [pos="1967,2!"]; AWS [pos="1968,2!"]; AWT [pos="1969,2!"]; AWU [pos="1970,2!"]; AWV [pos="1971,2!"]; AWW [pos="1972,2!"]; AWX [pos="1973,2!"]; AWY [pos="1974,2!"]; AWZ [pos="1975,2!"]; AXA [pos="1976,2!"]; AXB [pos="1977,2!"]; AXC [pos="1978,2!"]; AXD [pos="1979,2!"]; AXE [pos="1980,2!"]; AXF [pos="1981,2!"]; AXG [pos="1982,2!"]; AXH [pos="1983,2!"]; AXI [pos="1984,2!"]; AXJ [pos="1985,2!"]; AXK [pos="1986,2!"]; AXL [pos="1987,2!"]; AXM [pos="1988,2!"]; AXN [pos="1989,2!"]; AXO [pos="1990,2!"]; AXP [pos="1991,2!"]; AXQ [pos="1992,2!"]; AXR [pos="1993,2!"]; AXS [pos="1994,2!"]; AXT [pos="1995,2!"]; AXU [pos="1996,2!"]; AXV [pos="1997,2!"]; AXW [pos="1998,2!"]; AXX [pos="1999,2!"]; AXY [pos="2000,2!"]; AXZ [pos="2001,2!"]; AYA [pos="2002,2!"]; AYB [pos="2003,2!"]; AYC [pos="2004,2!"]; AYD [pos="2005,2!"]; AYE [pos="2006,2!"]; AYF [pos="2007,2!"]; AYG [pos="2008,2!"]; AYH [pos="2009,2!"]; AYI [pos="2010,2!"]; AYJ [pos="2011,2!"]; AYK [pos="2012,2!"]; AYL [pos="2013,2!"]; AYM [pos="2014,2!"]; AYN [pos="2015,2!"]; AYO [pos="2016,2!"]; AYP [pos="2017,2!"]; AYQ [pos="2018,2!"]; AYR [pos="2019,2!"]; AYS [pos="2020,2!"]; AYT [pos="2021,2!"]; AYU [pos="2022,2!"]; AYV [pos="2023,2!"]; AYW [pos="2024,2!"]; AYX [pos="2025,2!"]; AYY [pos="2026,2!"]; AYZ [pos="2027,2!"]; AZA [pos="2028,2!"]; AZB [pos="2029,2!"]; AZC [pos="2030,2!"]; AZD [pos="2031,2!"]; AZE [pos="2032,2!"]; AZF [pos="2033,2!"]; AZG [pos="2034,2!"]; AZH [pos="2035,2!"]; AZI [pos="2036,2!"]; AZJ [pos="2037,2!"]; AZK [pos="2038,2!"]; AZL [pos="2039,2!"]; AZM [pos="2040,2!"]; AZN [pos="2041,2!"]; AZO [pos="2042,2!"]; AZP [pos="2043,2!"]; AZQ [pos="2044,2!"]; AZR [pos="2045,2!"]; AZS [pos="2046,2!"]; AZT [pos="2047,2!"]; AZU [pos="2048,2!"]; AZV [pos="2049,2!"]; AZW [pos="2050,2!"]; AZX [pos="2051,2!"]; AZY [pos="2052,2!"]; AZZ [pos="2053,2!"]; AAA [pos="2054,2!"]; AAB [pos="2055,2!"]; AAC [pos="2056,2!"]; AAD [pos="2057,2!"]; AAE [pos="2058,2!"]; AAF [pos="2059,2!"]; AAG [pos="2060,2!"]; AAH [pos="2061,2!"]; AAI [pos="2062,2!"]; AAJ [pos="2063,2!"]; AAK [pos="2064,2!"]; AAL [pos="2065,2!"]; AAM [pos="2066,2!"]; AAN [pos="2067,2!"]; AAO [pos="2068,2!"]; AAP [pos="2069,2!"]; AAQ [pos="2070,2!"]; AAR [pos="2071,2!"]; AAS [pos="2072,2!"]; AAT [pos="2073,2!"]; AAU [pos="2074,2!"]; AAV [pos="2075,2!"]; AAW [pos="2076,2!"]; AAX [pos="2077,2!"]; AAY [pos="2078,2!"]; AAZ [pos="2079,2!"]; ABA [pos="2080,2!"]; ABB [pos="2081,2!"]; ABC [pos="2082,2!"]; ABD [pos="2083,2!"]; ABE [pos="2084,2!"]; ABF [pos="2085,2!"]; ABG [pos="2086,2!"]; ABH [pos="2087,2!"]; ABI [pos="2088,2!"]; ABJ [pos="2089,2!"]; ABK [pos="2090,2!"]; ABL [pos="2091,2!"]; ABM [pos="2092,2!"]; ABN [pos="2093,2!"]; ABO [pos="2094,2!"]; ABP [pos="2095,2!"]; ABQ [pos="2096,2!"]; ABR [pos="2097,2!"]; ABS [pos="2098,2!"]; ABT [pos="2099,2!"]; ABU [pos="2100,2!"]; ABV [pos="2101,2!"]; ABW [pos="2102,2!"]; ABX [pos="2103,2!"]; ABY [pos="2104,2!"]; ABZ [pos="2105,2!"]; ACA [pos="2106,2!"]; ACB [pos="2107,2!"]; ACC [pos="2108,2!"]; ACD [pos="2109,2!"]; ACE [pos="2110,2!"]; ACF [pos="2111,2!"]; ACG [pos="2112,2!"]; ACH [pos="2113,2!"]; ACI [pos="2114,2!"]; ACJ [pos="2115,2!"]; ACK [pos="2116,2!"]; ACL [pos="2117,2!"]; ACM [pos="2118,2!"]; ACN [pos="2119,2!"]; ACO [pos="2120,2!"]; ACP [pos="2121,2!"]; ACQ [pos="2122,2!"]; ACR [pos="2123,2!"]; ACS [pos="2124,2!"]; ACT [pos="2125,2!"]; ACU [pos="2126,2!"]; ACV [pos="2127,2!"]; ACW [pos="2128,2!"]; ACX [pos="2129,2!"]; ACY [pos="2130,2!"]; ACZ [pos="2131,2!"]; ADA [pos="2132,2!"]; ADB [pos="2133,2!"]; ADC [pos="2134,2!"]; ADD [pos="2135,2!"]; ADE [pos="2136,2!"]; ADF [pos="2137,2!"]; ADG [pos="2138,2!"]; ADH [pos="2139,2!"]; ADI [pos="2140,2!"]; ADJ [pos="2141,2!"]; ADK [pos="2142,2!"]; ADL [pos="2143,2!"]; ADM [pos="2144,2!"]; ADN [pos="2145,2!"]; ADO [pos="2146,2!"]; ADP [pos="2147,2!"]; ADQ [pos="2148,2!"]; ADR [pos="2149,2!"]; ADS [pos="2150,2!"]; ADT [pos="2151,2!"]; ADU [pos="2152,2!"]; ADV [pos="2153,2!"]; ADW [pos="2154,2!"]; ADX [pos="2155,2!"]; ADY [pos="2156,2!"]; ADZ [pos="2157,2!"]; AEA [pos="2158,2!"]; AEB [pos="2159,2!"]; AEC [pos="2160,2!"]; AED [pos="2161,2!"]; AEE [pos="2162,2!"]; AEF [pos="2163,2!"]; AEG [pos="2164,2!"]; AEH [pos="2165,2!"]; AEI [pos="2166,2!"]; AEJ [pos="2167,2!"]; AEK [pos="2168,2!"]; AEL [pos="2169,2!"]; AEM [pos="2170,2!"]; AEN [pos="2171,2!"]; AEO [pos="2172,2!"]; AEP [pos="2173,2!"]; AEQ [pos="2174,2!"]; AER [pos="2175,2!"]; AES [pos="2176,2!"]; AET [pos="2177,2!"]; AEU [pos="2178,2!"]; AEV [pos="2179,2!"]; AEW [pos="2180,2!"]; AEX [pos="2181,2!"]; AEY [pos="2182,2!"]; AEZ [pos="2183,2!"]; AFA [pos="2184,2!"]; AFB [pos="2185,2!"]; AFC [pos="2186,2!"]; AFD [pos="2187,2!"]; AFE [pos="2188,2!"]; AFF [pos="2189,2!"]; AFG [pos="2190,2!"]; AFH [pos="2191,2!"]; AFI [pos="2192,2!"]; AFJ [pos="2193,2!"]; AFK [pos="2194,2!"]; AFL [pos="2195,2!"]; AFM [pos="2196,2!"]; AFN [pos="2197,2!"]; AFO [pos="2198,2!"]; AFP [pos="2199,2!"]; AFQ [pos="2200,2!"]; AFR [pos="2201,2!"]; AFS [pos="2202,2!"]; AFT [pos="2203,2!"]; AFU [pos="2204,2!"]; AFV [pos="2205,2!"]; AFW [pos="2206,2!"]; AFX [pos="2207,2!"]; AFY [pos="2208,2!"]; AFZ [pos="2209,2!"]; AGA [pos="2210,2!"]; AGB [pos="2211,2!"]; AGC [pos="2212,2!"]; AGD [pos="2213,2!"]; AGE [pos="2214,2!"]; AGF [pos="2215,2!"]; AGG [pos="2216,2!"]; AGH [pos="2217,2!"]; AGI [pos="2218,2!"]; AGJ [pos="2219,2!"]; AGK [pos="2220,2!"]; AGL [pos="2221,2!"]; AGM [pos="2222,2!"]; AGN [pos="2223,2!"]; AGO [pos="2224,2!"]; AGP [pos="2225,2!"]; AGQ [pos="2226,2!"]; AGR [pos="2227,2!"]; AGS [pos="2228,2!"]; AGT [pos="2229,2!"]; AGU [pos="2230,2!"]; AGV [pos="2231,2!"]; AGW [pos="2232,2!"]; AGX [pos="2233,2!"]; AGY [pos="2234,2!"]; AGZ [pos="2235,2!"]; AHA [pos="2236,2!"]; AHB [pos="2237,2!"]; AHC [pos="2238,2!"]; AHD [pos="2239,2!"]; AHE [pos="2240,2!"]; AHF [pos="2241,2!"]; AHG [pos="2242,2!"]; AHH [pos="2243,2!"]; AHI [pos="2244,2!"]; AHJ [pos="2245,2!"]; AHK [pos="2246,2!"]; AHL [pos="2247,2!"]; AHM [pos="2248,2!"]; AHN [pos="2249,2!"]; AHO [pos="2250,2!"]; AHP [pos="2251,2!"]; AHQ [pos="2252,2!"]; AHR [pos="2253,2!"]; AHS [pos="2254,2!"]; AHT [pos="2255,2!"]; AHU [pos="2256,2!"]; AHV [pos="2257,2!"]; AHW [pos="2258,2!"]; AHX [pos="2259,2!"]; AHY [pos="2260,2!"]; AHZ [pos="2261,2!"]; AIA [pos="2262,2!"]; AIB [pos="2263,2!"]; AIC [pos="2264,2!"]; AID [pos="2265,2!"]; AIE [pos="2266,2!"]; AIF [pos="2267,2!"]; AIG [pos="2268,2!"]; AIH [pos="2269,2!"]; AII [pos="2270,2!"]; AIJ [pos="2271,2!"]; AIK [pos="2272,2!"]; AIL [pos="2273,2!"]; AIM [pos="2274,2!"]; AIN [pos="2275,2!"]; AIO [pos="2276,2!"]; AIP [pos="2277,2!"]; AIQ [pos="2278,2!"]; AIR [pos="2279,2!"]; AIS [pos="2280,2!"]; AIT [pos="2281,2!"]; AIU [pos="2282,2!"]; AIV [pos="2283,2!"]; AIW [pos="2284,2!"]; AIX [pos="2285,2!"]; AIY [pos="2286,2!"]; AIZ [pos="2287,2!"]; AJA [pos="2288,2!"]; AJB [pos="2289,2!"]; AJC [pos="2290,2!"]; AJD [pos="2291,2!"]; AJE [pos="2292,2!"]; AJF [pos="2293,2!"]; AJG [pos="2294,2!"]; AJH [pos="2295,2!"]; AJI [pos="2296,2!"]; AJJ [pos="2297,2!"]; AJK [pos="2298,2!"]; AJL [pos="2299,2!"]; AJM [pos="2300,2!"]; AJN [pos="2301,2!"]; AJO [pos="2302,2!"]; AJP [pos="2303,2!"]; AJQ [pos="2304,2!"]; AJR [pos="2305,2!"]; AJS [pos="2306,2!"]; AJT [pos="2307,2!"]; AJU [pos="2308,2!"]; AJV [pos="2309,2!"]; AJW [pos="2310,2!"]; AJX [pos="2311,2!"]; AJY [pos="2312,2!"]; AJZ [pos="2313,2!"]; AKA [pos="2314,2!"]; AKB [pos="2315,2!"]; AKC [pos="2316,2!"]; AKD [pos="2317,2!"]; AKE [pos="2318,2!"]; AKF [pos="2319,2!"]; AKG [pos="2320,2!"]; AKH [pos="2321,2!"]; AKI [pos="2322,2!"]; AKJ [pos="2323,2!"]; AKK [pos="2324,2!"]; AKL [pos="2325,2!"]; AKM [pos="2326,2!"]; AKN [pos="2327,2!"]; AKO [pos="2328,2!"]; AKP [pos="2329,2!"]; AKQ [pos="2330,2!"]; AKR [pos="2331,2!"]; AKS [pos="2332,2!"]; AKT [pos="2333,2!"]; AKU [pos="2334,2!"]; AKV [pos="2335,2!"]; AKW [pos="2336,2!"]; AKX [pos="2337,2!"]; AKY [pos="2338,2!"]; AKZ [pos="2339,2!"]; ALA [pos="2340,2!"]; ALB [pos="2341,2!"]; ALC [pos="2342,2!"]; ALD [pos="2343,2!"]; ALE [pos="2344,2!"]; ALF [pos="2345,2!"]; ALG [pos="2346,2!"]; ALH [pos="2347,2!"]; ALI [pos="2348,2!"]; ALJ [pos="2349,2!"]; ALK [pos="2350,2!"]; ALL [pos="2351,2!"]; ALM [pos="2352,2!"]; ALN [pos="2353,2!"]; ALO [pos="2354,2!"]; ALP [pos="2355,2!"]; ALQ [pos="2356,2!"]; ALR [pos="2357,2!"]; ALS [pos="2358,2!"]; ALT [pos="2359,2!"]; ALU [pos="2360,2!"]; ALV [pos="2361,2!"]; ALW [pos="2362,2!"]; ALX [pos="2363,2!"]; ALY [pos="2364,2!"]; ALZ [pos="2365,2!"]; AMA [pos="2366,2!"]; AMB [pos="2367,2!"]; AMC [pos="2368,2!"]; AMD [pos="2369,2!"]; AME [pos="2370,2!"]; AMF [pos="2371,2!"]; AMG [pos="2372,2!"]; AMH [pos="2373,2!"]; AMI [pos="2374,2!"]; AMJ [pos="2375,2!"]; AMK [pos="2376,2!"]; AML [pos="2377,2!"]; AMM [pos="2378,2!"]; AMN [pos="2379,2!"]; AMO [pos="2380,2!"]; AMP [pos="2381,2!"]; AMQ [pos="2382,2!"]; AMR [pos="2383,2!"]; AMS [pos="2384,2!"]; AMT [pos="2385,2!"]; AMU [pos="2386,2!"]; AMV [pos="2387,2!"]; AMW [pos="2388,2!"]; AMX [pos="2389,2!"]; AMY [pos="2390,2!"]; AMZ [pos="2391,2!"]; ANA [pos="2392,2!"]; ANB [pos="2393,2!"]; ANC [pos="2394,2!"]; AND [pos="2395,2!"]; ANE [pos="2396,2!"]; ANF [pos="2397,2!"]; ANG [pos="2398,2!"]; ANH [pos="2399,2!"]; ANI [pos="2400,2!"]; ANJ [pos="2401,2!"]; ANK [pos="2402,2!"]; ANL [pos="2403,2!"]; ANM [pos="2404,2!"]; ANN [pos="2405,2!"]; ANO [pos="2406,2!"]; ANP [pos="2407,2!"]; ANQ [pos="2408,2!"]; ANR [pos="2409,2!"]; ANS [pos="2410,2!"]; ANT [pos="2411,2!"]; ANU [pos="2412,2!"]; ANV [pos="2413,2!"]; ANW [pos="2414,2!"]; ANX [pos="2415,2!"]; ANY [pos="2416,2!"]; ANZ [pos="2417,2!"]; AOA [pos="2418,2!"]; AOB [pos="2419,2!"]; AOC [pos="2420,2!"]; AOD [pos="2421,2!"]; AOE [pos="2422,2!"]; AOF [pos="2423,2!"]; AOG [pos="2424,2!"]; AOH [pos="2425,2!"]; AOI [pos="2426,2!"]; AOJ [pos="2427,2!"]; AOK [pos="2428,2!"]; AOL [pos="2429,2!"]; AOM [pos="2430,2!"]; AON [pos="2431,2!"]; AOO [pos="2432,2!"]; AOP [pos="2433,2!"]; AOQ [pos="2434,2!"]; AOR [pos="2435,2!"]; AOS [pos="2436,2!"]; AOT [pos="2437,2!"]; AOU [pos="2438,2!"]; AOV [pos="2439,2!"]; AOW [pos="2440,2!"]; AOX [pos="2441,2!"]; AOY [pos="2442,2!"]; AOZ [pos="2443,2!"]; APA [pos="2444,2!"]; APB [pos="2445,2!"]; APC [pos="2446,2!"]; APD [pos="2447,2!"]; APE [pos="2448,2!"]; APF [pos="2449,2!"]; APG [pos="2450,2!"]; APH [pos="2451,2!"]; API [pos="2452,2!"]; APJ [pos="2453,2!"]; APK [pos="2454,2!"]; APL [pos="2455,2!"]; APM [pos="2456,2!"]; APN [pos="2457,2!"]; APO [pos="2458,2!"]; APP [pos="2459,2!"]; APQ [pos="2460,2!"]; APR [pos="2461,2!"]; APS [pos="2462,2!"]; APT [pos="2463,2!"]; APU [pos="2464,2!"]; APV [pos="2465,2!"]; APW [pos="2466,2!"]; APX [pos="2467,2!"]; APY [pos="2468,2!"]; APZ [pos="2469,2!"]; AQA [pos="2470,2!"]; AQB [pos="2471,2!"]; AQC [pos="2472,2!"]; AQD [pos="2473,2!"]; AQE [pos="2474,2!"]; AQF [pos="2475,2!"]; AQG [pos="2476,2!"]; AQH [pos="2477,2!"]; AQI [pos="2478,2!"]; AQJ [pos="2479,2!"]; AQK [pos="2480,2!"]; AQL [pos="2481,2!"]; AQM [pos="2482,2!"]; AQN [pos="2483,2!"]; AQO [pos="2484,2!"]; AQP [pos="2485,2!"]; AQQ [pos="2486,2!"]; AQR [pos="2487,2!"]; AQS [pos="2488,2!"]; AQT [pos="2489,2!"]; AQU [pos="2490,2!"]; AQV [pos="2491,2!"]; AQW [pos="2492,2!"]; AQX [pos="2493,2!"]; AQY [pos="2494,2!"]; AQZ [pos="2495,2!"]; ARA [pos="2496,2!"]; ARB [pos="2497,2!"]; ARC [pos="2498,2!"]; ARD [pos="2499,2!"]; ARE [pos="2500,2!"]; ARF [pos="2501,2!"]; ARG [pos="2502,2!"]; ARH [pos="2503,2!"]; ARI [pos="2504,2!"]; ARJ [pos="2505,2!"]; ARK [pos="2506,2!"]; ARL [pos="2507,2!"]; ARM [pos="2508,2!"]; ARN [pos="2509,2!"]; ARO [pos="2510,2!"]; ARP [pos="2511,2!"]; ARQ [pos="2512,2!"]; ARR [pos="2513,2!"]; ARS [pos="2514,2!"]; ART [pos="2515,2!"]; ARU [pos="2516,2!"]; ARV [pos="2517,2!"]; ARW [pos="2518,2!"]; ARX [pos="2519,2!"]; ARY [pos="2520,2!"]; ARZ [pos="2521,2!"]; ASA [pos="2522,2!"]; ASB [pos="2523,2!"]; ASC [pos="2524,2!"]; ASD [pos="2525,2!"]; ASE [pos="2526,2!"]; ASF [pos="2527,2!"]; ASG [pos="2528,2!"]; ASH [pos="2529,2!"]; ASI [pos="2530,2!"]; ASJ [pos="2531,2!"]; ASK [pos="2532,2!"]; ASL [pos="2533,2!"]; ASM [pos="2534,2!"]; ASN [pos="2535,2!"]; ASO [pos="2536,2!"]; ASP [pos="2537,2!"]; ASQ [pos="2538,2!"]; ASR [pos="2539,2!"]; ASS [pos="2540,2!"]; AST [pos="2541,2!"]; ASU [pos="2542,2!"]; ASV [pos="2543,2!"]; ASW [pos="2544,2!"]; ASX [pos="2545,2!"]; ASY [pos="2546,2!"]; ASZ [pos="2547,2!"]; ATA [pos="2548,2!"]; ATB [pos="2549,2!"]; ATC [pos="2550,2!"]; ATD [pos="2551,2!"]; ATE [pos="2552,2!"]; ATF [pos="2553,2!"]; ATG [pos="2554,2!"]; ATH [pos="2555,2!"]; ATI [pos="2556,2!"]; ATJ [pos="2557,2!"]; ATK [pos="2558,2!"]; ATL [pos="2559,2!"]; ATM [pos="2560,2!"]; ATN [pos="2561,2!"]; ATO [pos="2562,2!"]; ATP [pos="2563,2!"]; ATQ [pos="2564,2!"]; ATR [pos="2565,2!"]; ATS [pos="2566,2!"]; ATT [pos="2567,2!"]; ATU [pos="2568,2!"]; ATV [pos="2569,2!"]; ATW [pos="2570,2!"]; ATX [pos="2571,2!"]; ATY [pos="2572,2!"]; ATZ [pos="2573,2!"]; AUA [pos="2574,2!"]; AUB [pos="2575,2!"]; AUC [pos="2576,2!"]; AUD [pos="2577,2!"]; AUE [pos="2578,2!"]; AUF [pos="2579,2!"]; AUG [pos="2580,2!"]; AUH [pos="2581,2!"]; AUI [pos="2582,2!"]; AUJ [pos="2583,2!"]; AUK [pos="2584,2!"]; AUL [pos="2585,2!"]; AUM [pos="2586,2!"]; AUN [pos="2587,2!"]; AUO [pos="2588,2!"]; AUP [pos="2589,2!"]; AUQ [pos="2590,2!"]; AUR [pos="2591,2!"]; AUS [pos="2592,2!"]; AUT [pos="2593,2!"]; AUU [pos="2594,2!"]; AUV [pos="2595,2!"]; AUW [pos="2596,2!"]; AUX [pos="2597,2!"]; AUY [pos="2598,2!"]; AUZ [pos="2599,2!"]; AVA [pos="2600,2!"]; AVB [pos="2601,2!"]; AVC [pos="2602,2!"]; AVD [pos="2603,2!"]; AVE [pos="2604,2!"]; AVF [pos="2605,2!"]; AVG [pos="2606,2!"]; AVH [pos="2607,2!"]; AVI [pos="2608,2!"]; AVJ [pos="2609,2!"]; AVK [pos="2610,2!"]; AVL [pos="2611,2!"]; AVM [pos="2612,2!"]; AVN [pos="2613,2!"]; AVO [pos="2614,2!"]; AVP [pos="2615,2!"]; AVQ [pos="2616,2!"]; AVR [pos="2617,2!"]; AVS [pos="2618,2!"]; AVT [pos="2619,2!"]; AVU [pos="2620,2!"]; AVV [pos="2621,2!"]; AVW [pos="2622,2!"]; AVX [pos="2623,2!"]; AVY [pos="2624,2!"]; AVZ [pos="2625,2!"]; AWA [pos="2626,2!"]; AWB [pos="2627,2!"]; AWC [pos="2628,2!"]; AWD [pos="2629,2!"]; AWE [pos="2630,2!"]; AWF [pos="2631,2!"]; AWG [pos="2632,2!"]; AWH [pos="2633,2!"]; AWI [pos="2634,2!"]; AWJ [pos="2635,2!"]; AWK [pos="2636,2!"]; AWL [pos="2637,2!"]; AWM [pos="2638,2!"]; AWN [pos="2639,2!"]; AWO [pos="2640,2!"]; AWP [pos="2641,2!"]; AWQ [pos="2642,2!"]; AWR [pos="2643,2!"]; AWS [pos="2644,2!"]; AWT [pos="2645,2!"]; AWU [pos="2646,2!"]; AWV [pos="2647,2!"]; AWW [pos="2648,2!"]; AWX [pos="2649,2!"]; AWY [pos="2650,2!"]; AWZ [pos="2651,2!"]; AXA [pos="2652,2!"]; AXB [pos="2653,2!"]; AXC [pos="2654,2!"]; AXD [pos="2655,2!"]; AXE [pos="2656,2!"]; AXF [pos="2657,2!"]; AXG [pos="2658,2!"]; AXH [pos="2659,2!"]; AXI [pos="2660,2!"]; AXJ [pos="2661,2!"]; AXK [pos="2662,2!"]; AXL [pos="2663,2!"]; AXM [pos="2664,2!"]; AXN [pos="2665,2!"]; AXO [pos="2666,2!"]; AXP [pos="2667,2!"]; AXQ [pos="2668,2!"]; AXR [pos="2669,2!"]; AXS [pos="2670,2!"]; AXT [pos="2671,2!"]; AXU [pos="2672,2!"]; AXV [pos="2673,2!"]; AXW [pos="2674,2!"]; AXX [pos="2675,2!"]; AXY [pos="2676,2!"]; AXZ [pos="2677,2!"]; AYA [pos="2678,2!"]; AYB [pos="2679,2!"]; AYC [pos="2680,2!"]; AYD [pos="2681,2!"]; AYE [pos="2682,2!"]; AYF [pos="2683,2!"]; AYG [pos="2684,2!"]; AYH [pos="2685,2!"]; AYI [pos="2686,2!"]; AYJ [pos="2687,2!"]; AYK [pos="2688,2!"]; AYL [pos="2689,2!"]; AYM [pos="2690,2!"]; AYN [pos="2691,2!"]; AYO [pos="2692,2!"]; AYP [pos="2693,2!"]; AYQ [pos="2694,2!"]; AYR [pos="2695,2!"]; AYS [pos="2696,2!"]; AYT [pos="2697,2!"]; AYU [pos="2698,2!"]; AYV [pos="2699,2!"]; AYW [pos="2700,2!"]; AYX [pos="2701,2!"]; AYY [pos="2702,2!"]; AYZ [pos="2703,2!"]; AZA [pos="2704,2!"]; AZB [pos="2705,2!"]; AZC [pos="2706,2!"]; AZD [pos="2707,2!"]; AZE [pos="2708,2!"]; AZF [pos="2709,2!"]; AZG [pos="2710,2!"]; AZH [pos="2711,2!"]; AZI [pos="2712,2!"]; AZJ [pos="2713,2!"]; AZK [pos="2714,2!"]; AZL [pos="2715,2!"]; AZM [pos="2716,2!"]; AZN [pos="2717,2!"]; AZO [pos="2718,2!"]; AZP [pos="2719,2!"]; AZQ [pos="2720,2!"]; AZR [pos="2721,2!"]; AZS [pos="2722,2!"]; AZT [pos="2723,2!"]; AZU [pos="2724,2!"]; AZV [pos="2725,2!"]; AZW [pos="2726,2!"]; AZX [pos="2727,2!"]; AZY [pos="2728,2!"]; AZZ [pos="2729,2!"]; AAA [pos="2730,2!"]; AAB [pos="2731,2!"]; AAC [pos="2732,2!"]; AAD [pos="2733,2!"]; AAE [pos="2734,2!"]; AAF [pos="2735,2!"]; AAG [pos="2736,2!"]; AAH [pos="2737,2!"]; AAI [pos="2738,2!"]; AAJ [pos="2739,2!"]; AAK [pos="2740,2!"]; AAL [pos="2741,2!"]; AAM [pos="2742,2!"]; AAN [pos="2743,2!"]; AAO [pos="2744,2!"]; AAP [pos="2745,2!"]; AAQ [pos="2746,2!"]; AAR [pos="2747,2!"]; AAS [pos="2748,2!"]; AAT [pos="2749,2!"]; AAU [pos="2750,2!"]; AAV [pos="2751,2!"]; AAW [pos="2752,2!"]; AAX [pos="2753,2!"]; AAY [pos="2754,2!"]; AAZ [pos="2755,2!"]; ABA [pos="2756,2!"]; ABB [pos="2757,2!"]; ABC [pos="2758,2!"]; ABD [pos="2759,2!"]; ABE [pos="2760,2!"]; ABF [pos="2761,2!"]; ABG [pos="2762,2!"]; ABH [pos="2763,2!"]; ABI [pos="2764,2!"]; ABJ [pos="2765,2!"]; ABK [pos="2766,2!"]; ABL [pos="2767,2!"]; ABM [pos="2768,2!"]; ABN [pos="2769,2!"]; ABO [pos="2770,2!"]; ABP [pos="2771,2!"]; ABQ [pos="2772,2!"]; ABR [pos="2773,2!"]; ABS [pos="2774,2!"]; ABT [pos="2775,2!"]; ABU [pos="2776,2!"]; ABV [pos="2777,2!"]; ABW [pos="2778,2!"]; ABX [pos="2779,2!"]; ABY [pos="2780,2!"]; ABZ [pos="2781,2!"]; ACA [pos="2782,2!"]; ACB [pos="2783,2!"]; ACC [pos="2784,2!"]; ACD [pos="2785,2!"]; ACE [pos="2786,2!"]; ACF [pos="2787,2!"]; ACG [pos="2788,2!"]; ACH [pos="2789,2!"]; ACI [pos="2790,2!"]; ACJ [pos="2791,2!"]; ACK [pos="2792,2!"]; ACL [pos="2793,2!"]; ACM [pos="2794,2!"]; ACN [pos="2795,2!"]; ACO [pos="2796,2!"]; ACP [pos="2797,2!"]; ACQ [pos="2798,2!"]; ACR [pos="2799,2!"]; ACS [pos="2800,2!"]; ACT [pos="2801,2!"]; ACU [pos="2802,2!"]; ACV [pos="2803,2!"]; ACW [pos="2804,2!"]; ACX [pos="2805,2!"]; ACY [pos="2806,2!"]; ACZ [pos="2807,2!"]; ADA [pos="2808,2!"]; ADB [pos="2809,2!"]; ADC [pos="2810,2!"]; ADD [pos="2811,2!"]; ADE [pos="2812,2!"]; ADF [pos="2813,2!"]; ADG [pos="2814,2!"]; ADH [pos="2815,2!"]; ADI [pos="2816,2!"]; ADJ [pos="2817,2!"]; ADK [pos="2818,2!"]; ADL [pos="2819,2!"]; ADM [pos="2820,2!"]; ADN [pos="2821,2!"]; ADO [pos="2822,2!"]; ADP [pos="2823,2!"]; ADQ [pos="2824,2!"]; ADR [pos="2825,2!"]; ADS [pos="2826,2!"]; ADT [pos="2827,2!"]; ADU [pos="2828,2!"]; ADV [pos="2829,2!"]; ADW [pos="2830,2!"]; ADX [pos="2831,2!"]; ADY [pos="2832,2!"]; ADZ [pos="2833,2!"]; AEA [pos="2834,2!"]; AEB [pos="2835,2!"]; AEC [pos="2836,2!"]; AED [pos="2837,2!"]; AEE [pos="2838,2!"]; AEF [pos="2839,2!"]; AEG [pos="2840,2!"]; AEH [pos="2841,2!"]; AEI [pos="2842,2!"]; AEJ [pos="2843,2!"]; AEK [pos="2844,2!"]; AEL [pos="2845,2!"]; AEM [pos="2846,2!"]; AEN [pos="2847,2!"]; AEO [pos="2848,2!"]; AEP [pos="2849,2!"]; AEQ [pos="2850,2!"]; AER [pos="2851,2!"]; AES [pos="2852,2!"]; AET [pos="2853,2!"]; AEU [pos="2854,2!"]; AEV [pos="2855,2!"]; AEW [pos="2856,2!"]; AEX [pos="2857,2!"]; AEY [pos="2858,2!"]; AEZ [pos="2859,2!"]; AFA [pos="2860,2!"]; AFB [pos="2861,2!"]; AFC [pos="2862,2!"]; AFD [pos="2863,2!"]; AFE [pos="2864,2!"]; AFF [pos="2865,2!"]; AFG [pos="2866,2!"]; AFH [pos="2867,2!"]; AFI [pos="2868,2!"]; AFJ [pos="2869,2!"]; AFK [pos="2870,2!"]; AFL [pos="2871,2!"]; AFM [pos="2872,2!"]; AFN [pos="2873,2!"]; AFO [pos="2874,2!"]; AFP [pos="2875,2!"]; AFQ [pos="2876,2!"]; AFR [pos="2877,2!"]; AFS [pos="2878,2!"]; AFT [pos="2879,2!"]; AFU [pos="2880,2!"]; AFV [pos="2881,2!"]; AFW [pos="2882,2!"]; AFX [pos="2883,2!"]; AFY [pos="2884,2!"]; AFZ [pos="2885,2!"]; AGA [pos="2886,2!"]; AGB [pos="2887,2!"]; AGC [pos="2888,2!"]; AGD [pos="2889,2!"]; AGE [pos="2890,2!"]; AGF [pos="2891,2!"]; AGG [pos="2892,2!"]; AGH [pos="2893,2!"]; AGI [pos="2894,2!"]; AGJ [pos="2895,2!"]; AGK [pos="2896,2!"]; AGL [pos="2897,2!"]; AGM [pos="2898,2!"]; AGN [pos="2899,2!"]; AGO [pos="2900,2!"]; AGP [pos="2901,2!"]; AGQ [pos="2902,2!"]; AGR [pos="2903,2!"]; AGS [pos="2904,2!"]; AGT [pos="2905,2!"]; AGU [pos="2906,2!"]; AGV [pos="2907,2!"]; AGW [pos="2908,2!"]; AGX [pos="2909,2!"]; AGY [pos="2910,2!"]; AGZ [pos="2911,2!"]; AHA [pos="2912,2!"]; AHB [pos="2913,2!"]; AHC [pos="2914,2!"]; AHD [pos="2915,2!"]; AHE [pos="2916,2!"]; AHF [pos="2917,2!"]; AHG [pos="2918,2!"]; AHH [pos="2919,2!"]; AHI [pos="2920,2!"]; AHJ [pos="2921,2!"]; AHK [pos="2922,2!"]; AHL [pos="2923,2!"]; AHM [pos="2924,2!"]; AHN [pos="2925,2!"]; AHO [pos="2926,2!"]; AHP [pos="2927,2!"]; AHQ [pos="2928,2!"]; AHR [pos="2929,2!"]; AHS [pos="2930,2!"]; AHT [pos="2931,2!"]; AHU [pos="2932,2!"]; AHV [pos="2933,2!"]; AHW [pos="2934,2!"]; AHX [pos="2935,2!"]; AHY [pos="2936,2!"]; AHZ [pos="2937,2!"]; AIA [pos="2938,2!"]; AIB [pos="2939,2!"]; AIC [pos="2940,2!"]; AID [pos="2941,2!"]; AIE [pos="2942,2!"]; AIF [pos="2943,2!"]; AIG [pos="2944,2!"]; AIH [pos="2945,2!"]; AII [pos="2946,2!"]; AIJ [pos="2947,2!"]; AIK [pos="2948,2!"]; AIL [pos="2949,2!"]; AIM [pos="2950,2!"]; AIN [pos="2951,2!"]; AIO [pos="2952,2!"]; AIP [pos="2953,2!"]; AIQ [pos="2954,2!"]; AIR [pos="2955,2!"]; AIS [pos="2956,2!"]; AIT [pos="2957,2!"]; AIU [pos="2958,2!"]; AIV [pos="2959,2!"]; AIW [pos="2960,2!"]; AIX [pos="2961,2!"]; AIY [pos="2962,2!"]; AIZ [pos="2963,2!"]; AJA [pos="2964,2!"]; AJB [pos="2965,2!"]; AJC [pos="2966,2!"]; AJD [pos="2967,2!"]; AJE [pos="2968,2!"]; AJF [pos="2969,2!"]; AJG [pos="2970,2!"]; AJH [pos="2971,2!"]; AJI [pos="2972,2!"]; AJJ [pos="2973,2!"]; AJK [pos="2974,2!"]; AJL [pos="2975,2!"]; AJM [pos="2976,2!"]; AJN [pos="2977,2!"]; AJO [pos="2978,2!"]; AJP [pos="2979,2!"]; AJQ [pos="2980,2!"]; AJR [pos="2981,2!"]; AJS [pos="2982,2!"]; AJT [pos="2983,2!"]; AJU [pos="2984,2!"]; AJV [pos="2985,2!"]; AJW [pos="2986,2!"]; AJX [pos="2987,2!"]; AJY [pos="2988,2!"]; AJZ [pos="2989,2!"]; AKA [pos="2990,2!"]; AKB [pos="2991,2!"]; AKC [pos="2992,2!"]; AKD [pos="2993,2!"]; AKE [pos="2994,2!"]; AKF [pos="2995,2!"]; AKG [pos="2996,2!"]; AKH [pos="2997,2!"]; AKI [pos="2998,2!"]; AKJ [pos="2999,2!"]; AKK [pos="3000,2!"]; AKL [pos="3001,2!"]; AKM [pos="3002,2!"]; AKN [pos="3003,2!"]; AKO [pos="3004,2!"]; AKP [pos="3005,2!"]; AKQ [pos="3006,2!"]; AKR [pos="3007,2!"]; AKS [pos="3008,2!"]; AKT [pos="3009,2!"]; AKU [pos="3010,2!"]; AKV [pos="3011,2!"]; AKW [pos="3012,2!"]; AKX [pos="3013,2!"]; AKY [pos="3014,2!"]; AKZ [pos="3015,2!"]; ALA [pos="3016,2!"]; ALB [pos="3017,2!"]; ALC [pos="3018,2!"]; ALD [pos="3019,2!"]; ALE [pos="3020,2!"]; ALF [pos="3021,2!"]; ALG [pos="3022,2!"]; ALH [pos="3023,2!"]; ALI [pos="3024,2!"]; ALJ [pos="3025,2!"]; ALK [pos="3026,2!"]; ALL [pos="3027,2!"]; ALM [pos="3028,2!"]; ALN [pos="3029,2!"]; ALO [pos="3030,2!"]; ALP [pos="3031,2!"]; ALQ [pos="3032,2!"]; ALR [pos="3033,2!"]; ALS [pos="3034,2!"]; ALT [pos="3035,2!"]; ALU [pos="3036,2!"]; ALV [pos="3037,2!"]; ALW [pos="3038,2!"]; ALX [pos="3039,2!"]; ALY [pos="3040,2!"]; ALZ [pos="3041,2!"]; AMA [pos="3042,2!"]; AMB [pos="3043,2!"]; AMC [pos="3044,2!"]; AMD [pos="3045,2!"]; AME [pos="3046,2!"]; AMF [pos="3047,2!"]; AMG [pos="3048,2!"]; AMH [pos="3049,2!"]; AMI [pos="3050,2!"]; AMJ [pos="3051,2!"]; AMK [pos="3052,2!"]; AML [pos="3053,2!"]; AMM [pos="3054,2!"]; AMN [pos="3055,2!"]; AMO [pos="3056,2!"]; AMP [pos="3057,2!"]; AMQ [pos="3058,2!"]; AMR [pos="3059,2!"]; AMS [pos="3060,2!"]; AMT [pos="3061,2!"]; AMU [pos="3062,2!"]; AMV [pos="3063,2!"]; AMW [pos="3064,2!"]; AMX [pos="3065,2!"]; AMY [pos="3066,2!"]; AMZ [pos="3067,2!"]; ANA [pos="3068,2!"]; ANB [pos="3069,2!"]; ANC [pos="3070,2!"]; AND [pos="3071,2!"]; ANE [pos="3072,2!"]; ANF [pos="3073,2!"]; ANG [pos="3074,2!"]; ANH [pos="3075,2!"]; ANI [pos="3076,2!"]; ANJ [pos="3077,2!"]; ANK [pos="3078,2!"]; ANL [pos="3079,2!"]; ANM [pos="3080,2!"]; ANN [pos="3081,2!"]; ANO [pos="3082,2!"]; ANP [pos="3083,2!"]; ANQ [pos="3084,2!"]; ANR [pos="3085,2!"]; ANS [pos="3086,2!"]; ANT [pos="3087,2!"]; ANU [pos="3088,2!"]; ANV [pos="3089,2!"]; ANW [pos="3090,2!"]; ANX [pos="3091,2!"]; ANY [pos="3092,2!"]; ANZ [pos="3093,2!"]; AOA [pos="3094,2!"]; AOB [pos="3095,2!"]; AOC [pos="3096,2!"]; AOD [pos="3097,2!"]; AOE [pos="3098,2!"]; AOF [pos="3099,2!"]; AOG [pos="3100,2!"]; AOH [pos="3101,2!"]; AOI [pos="3102,2!"]; AOJ [pos="3103,2!"]; AOK [pos="3104,2!"]; AOL [pos="3105,2!"]; AOM [pos="3106,2!"]; AON [pos="3107,2!"]; AOO [pos="3108,2!"]; AOP [pos="3109,2!"]; AOQ [pos="3110,2!"]; AOR [pos="3111,2!"]; AOS [pos="3112,2!"]; AOT [pos="3113,2!"]; AOU [pos="3114,2!"]; AOV [pos="3115,2!"]; AOW [pos="3116,2!"]; AOX [pos="3117,2!"]; AOY [pos="3118,2!"]; AOZ [pos="3119,2!"]; APA [pos="3120,2!"]; APB [pos="3121,2!"]; APC [pos="3122,2!"]; APD [pos="3123,2!"]; APE [pos="3124,2!"]; APF [pos="3125,2!"]; APG [pos="3126,2!"]; APH [pos="3127,2!"]; API [pos="3128,2!"]; APJ [pos="3129,2!"]; APK [pos="3130,2!"]; APL [pos="3131,2!"]; APM [pos="3132,2!"]; APN [pos="3133,2!"]; APO [pos="3134,2!"]; APP [pos="3135,2!"]; APQ [pos="3136,2!"]; APR [pos="3137,2!"]; APS [pos="3138,2!"]; APT [pos="3139,2!"]; APU [pos="3140,2!"]; APV [pos="3141,2!"]; APW [pos="3142,2!"]; APX [pos="3143,2!"]; APY [pos="3144,2!"]; APZ [pos="3145,2!"]; AQA [pos="3146,2!"]; AQB [pos="3147,2!"]; AQC [pos="3148,2!"]; AQD [pos="3149,2!"]; AQE [pos="3150,2!"]; AQF [pos="3151,2!"]; AQG [pos="3152,2!"]; AQH [pos="3153,2!"]; AQI [pos="3154,2!"]; AQJ [pos="3155,2!"]; AQK [pos="3156,2!"]; AQL [pos="3157,2!"]; AQM [pos="3158,2!"]; AQN [pos="3159,2!"]; AQO [pos="3160,2!"]; AQP [pos="3161,2!"]; AQQ [pos="3162,2!"]; AQR [pos="3163,2!"]; AQS [pos="3164,2!"]; AQT [pos="3165,2!"]; AQU [pos="3166,2!"]; AQV [pos="3167,2!"]; AQW [pos="3168,2!"]; AQX [pos="3169,2!"]; AQY [pos="3170,2!"]; AQZ [pos="3171,2!"]; ARA [pos="3172,2!"]; ARB [pos="3173,2!"]; ARC [pos="3174,2!"]; ARD [pos="3175,2!"]; ARE [pos="3176,2!"]; ARF [pos="3177,2!"]; ARG [pos="3178,2!"]; ARH [pos="3179,2!"]; ARI [pos="3180,2!"]; ARJ [pos="3181,2!"]; ARK [pos="3182,2!"]; ARL [pos="3183,2!"]; ARM [pos="3184,2!"]; ARN [pos="3185,2!"]; ARO [pos="3186,2!"]; ARP [pos="3187,2!"]; ARQ [pos="3188,2!"]; ARR [pos="3189,2!"]; ARS [pos="3190,2!"]; ART [pos="3191,2!"]; ARU [pos="3192,2!"]; ARV [pos="3193,2!"]; ARW [pos="3194,2!"]; ARX [pos="3195,2!"]; ARY [pos="3196,2!"]; ARZ [pos="3197,2!"]; ASA [pos="3198,2!"]; ASB [pos="3199,2!"]; ASC [pos="3200,2!"]; ASD [pos="3201,2!"]; ASE [pos="3202,2!"]; ASF [pos="3203,2!"]; ASG [pos="3204,2!"]; ASH [pos="3205,2!"]; ASI [pos="3206,2!"]; ASJ [pos="3207,2!"]; ASK [pos="3208,2!"]; ASL [pos="3209,2!"]; ASM [pos="3210,2!"]; ASN [pos="3211,2!"]; ASO [pos="3212,2!"]; ASP [pos="3213,2!"]; ASQ [pos="3214,2!"]; ASR [pos="3215,2!"]; ASS [pos="3216,2!"]; AST [pos="3217,2!"]; ASU [pos="3218,2!"]; ASV [pos="3219,2!"]; ASW [pos="3220,2!"]; ASX [pos="3221,2!"]; ASY [pos="3222,2!"]; ASZ [pos="3223,2!"]; ATA [pos="3224,2!"]; ATB [pos="3225,2!"]; ATC [pos="3226,2!"]; ATD [pos="3227,2!"]; ATE [pos="3228,2!"]; ATF [pos="3229,2!"]; ATG [pos="3230,2!"]; ATH [pos="3231,2!"]; ATI [pos="3232,2!"]; ATJ [pos="3233,2!"]; ATK [pos="3234,2!"]; ATL [pos="3235,2!"]; ATM [pos="3236,2!"]; ATN [pos="3237,2!"]; ATO [pos="3238,2!"]; ATP [pos="3239,2!"]; ATQ [pos="3240,2!"]; ATR [pos="3241,2!"]; ATS [pos="3242,2!"]; ATT [pos="3243,2!"]; ATU [pos="3244,2!"]; ATV [pos="3245,2!"]; ATW [pos="3246,2!"]; ATX [pos="3247,2!"]; ATY [pos="3248,2!"]; ATZ [pos="3249,2!"]; AUA [pos="3250,2!"]; AUB [pos="3251,2!"]; AUC [pos="3252,2!"]; AUD [pos="3253,2!"]; AUE [pos="3254,2!"]; AUF [pos="3255,2!"]; AUG [pos="3256,2!"]; AUH [pos="3257,2!"]; AUI [pos="3258,2!"]; AUJ [pos="3259,2!"]; AUK [pos="3260,2!"]; AUL [pos="3261,2!"]; AUM [pos="3262,2!"]; AUN [pos="3263,2!"]; AUO [pos="3264,2!"]; AUP [pos="3265,2!"]; AUQ [pos="3266,2!"]; AUR [pos="3267,2!"]; AUS [pos="3268,2!"]; AUT [pos="3269,2!"]; AUU [pos="3270,2!"]; AUV [pos="3271,2!"]; AUW [pos="3272,2!"]; AUX [pos="3273,2!"]; AUY [pos="3274,2!"]; AUZ [pos="3275,2!"]; AVA [pos="3276,2!"]; AVB [pos="3277,2!"]; AVC [pos="3278,2!"]; AVD [pos="3279,2!"]; AVE [pos="3280,2!"]; AVF [pos="3281,2!"]; AVG [pos="3282,2!"]; AVH [pos="3283,2!"]; AVI [pos="3284,2!"]; AVJ [pos="3285,2!"]; AVK [pos="3286,2!"]; AVL [pos="3287,2!"]; AVM [pos="3288,2!"]; AVN [pos="3289,2!"]; AVO [pos="3290,2!"]; AVP [pos="3291,2!"]; AVQ [pos="3292,2!"]; AVR [pos="3293,2!"]; AVS [pos="3294,2!"]; AVT [pos="3295,2!"]; AVU [pos="3296,2!"]; AVV [pos="3297,2!"]; AVW [pos="3298,2!"]; AVX [pos="3299,2!"]; AVY [pos="3300,2!"]; AVZ [pos="3301,2!"]; AWA [pos="3302,2!"]; AWB [pos="3303,2!"]; AWC [pos="3304,2!"]; AWD [pos="3305,2!"]; AWE [pos="3306,2!"]; AWF [pos="3307,2!"]; AWG [pos="3308,2!"]; AWH [pos="3309,2!"]; AWI [pos="3310,2!"]; AWJ [pos="3311,2!"]; AWK [pos="3312,2!"]; AWL [pos="3313,2!"]; AWM [pos="3314,2!"]; AWN [pos="3315,2!"]; AWO [pos="3316,2!"]; AWP [pos="3317,2!"]; AWQ [pos="3318,2!"]; AWR [pos="3319,2!"]; AWS [pos="3320,2!"]; AWT [pos="3321,2!"]; AWU [pos="3322,2!"]; AWV [pos="3323,2!"]; AWW [pos="3324,2!"]; AWX [pos="3325,2!"]; AWY [pos="3326,2!"]; AWZ [pos="3327,2!"]; AXA [pos="3328,2!"]; AXB [pos="3329,2!"]; AXC [pos="3330,2!"]; AXD [pos="3331,2!"]; AXE [pos="3332,2!"]; AXF [pos="3333,2!"]; AXG [pos="3334,2!"]; AXH [pos="3335,2!"]; AXI [pos="3336,2!"]; AXJ [pos="3337,2!"]; AXK [pos="3338,2!"]; AXL [pos="3339,2!"]; AXM [pos="3340,2!"]; AXN [pos="3341,2!"]; AXO [pos="3342,2!"]; AXP [pos="3343,2!"]; AXQ [pos="3344,2!"]; AXR [pos="3345,2!"]; AXS [pos="3346,2!"]; AXT [pos="3347,2!"]; AXU [pos="3348,2!"]; AXV [pos="3349,2!"]; AXW [pos="3350,2!"]; AXX [pos="3351,2!"]; AXY [pos="3352,2!"]; AXZ [pos="3353,2!"]; AYA [pos="3354,2!"]; AYB [pos="3355,2!"]; AYC [pos="3356,2!"]; AYD [pos="3357,2!"]; AYE [pos="3358,2!"]; AYF [pos="3359,2!"]; AYG [pos="3360,2!"]; AYH [pos="3361,2!"]; AYI [pos="3362,2!"]; AYJ [pos="3363,2!"]; AYK [pos="3364,2!"]; AYL [pos="3365,2!"]; AYM [pos="3366,2!"]; AYN [pos="3367,2!"]; AYO [pos="3368,2!"]; AYP [pos="3369,2!"]; AYQ [pos="3370,2!"]; AYR [pos="3371,2!"]; AYS [pos="3372,2!"]; AYT [pos="3373,2!"]; AYU [pos="3374,2!"]; AYV [pos="3375,2!"]; AYW [pos="3376,2!"]; AYX [pos="3377,2!"]; AYY [pos="3378,2!"]; AYZ [pos="3379,2!"]; AZA [pos="3380,2!"]; AZB [pos="3381,2!"]; AZC [pos="3382,2!"]; AZD [pos="3383,2!"]; AZE [pos="3384,2!"]; AZF [pos="3385,2!"]; AZG [pos="3386,2!"]; AZH [pos="3387,2!"]; AZI [pos="3388,2!"]; AZJ [pos="3389,2!"]; AZK [pos="3390,2!"]; AZL [pos="3391,2!"]; AZM [pos="3392,2!"]; AZN [pos="3393,2!"]; AZO [pos="3394,2!"]; AZP [pos="3395,2!"]; AZQ [pos="3396,2!"]; AZR [pos="3397,2!"]; AZS [pos="3398,2!"]; AZT [pos="3399,2!"]; AZU [pos="3400,2!"]; AZV [pos="3401,2!"]; AZW [pos="3402,2!"]; AZX [pos="3403,2!"]; AZY [pos="3404,2!"]; AZZ [pos="3405,2!"]; AAA [pos="3406,2!"]; AAB [pos="3407,2!"]; AAC [pos="3408,2!"]; AAD [pos="3409,2!"]; AAE [pos="3410,2!"]; AAF [pos="3411,2!"]; AAG [pos="3412,2!"]; AAH [pos="3413,2!"]; AAI [pos="3414,2!"]; AAJ [pos="3415,2!"]; AAK [pos="3416,2!"]; AAL [pos="3417,2!"]; AAM [pos="3418,2!"]; AAN [pos="3419,2!"]; AAO [pos="3420,2!"]; AAP [pos="3421,2!"]; AAQ [pos="3422,2!"]; AAR [pos="3423,2!"]; AAS [pos="3424,2!"]; AAT [pos="3425,2!"]; AAU [pos="3426,2!"]; AAV [pos="3427,2!"]; AAW [pos="3428,2!"]; AAX [pos="3429,2!"]; AAY [pos="3430,2!"]; AAZ [pos="3431,2!"]; ABA [pos="3432,2!"]; ABB [pos="3433,2!"]; ABC [pos="3434,2!"]; ABD [pos="3435,2!"]; ABE [pos="3436,2!"]; ABF [pos="3437,2!"]; ABG [pos="3438,2!"]; ABH [pos="3439,2!"]; ABI [pos="3440,2!"]; ABJ [pos="3441,2!"]; ABK [pos="3442,2!"]; ABL [pos="3443,2!"]; ABM [pos="3444,2!"]; ABN [pos="3445,2!"]; ABO [pos="3446,2!"]; ABP [pos="3447,2!"]; ABQ [pos="3448,2!"]; ABR [pos="3449,2!"]; ABS [pos="3450,2!"]; ABT [pos="3451,2!"]; ABU [pos="3452,2!"]; ABV [pos="3453,2!"]; ABW [pos="3454,2!"]; ABX [pos="3455,2!"]; ABY [pos="3456,2!"]; ABZ [pos="3457,2!"]; ACA [pos="3458,2!"]; ACB [pos="3459,2!"]; ACC [pos="3460,2!"]; ACD [pos="3461,2!"]; ACE [pos="3462,2!"]; ACF [pos="3463,2!"]; ACG [pos="3464,2!"]; ACH [pos="3465,2!"]; ACI [pos="3466,2!"]; ACJ [pos="3467,2!"]; ACK [pos="3468,2!"]; ACL [pos="3469,2!"]; ACM [pos="3470,2!"]; ACN [pos="3471,2!"]; ACO [pos="3472,2!"]; ACP [pos="3473,2!"]; ACQ [pos="3474,2!"]; ACR [pos="3475,2!"]; ACS [pos="3476,2!"]; ACT [pos="3477,2!"]; ACU [pos="3478,2!"]; ACV [pos="3479,2!"]; ACW [pos="3480,2!"]; ACX [pos="3481,2!"]; ACY [pos="3482,2!"]; ACZ [pos="3483,2!"]; ADA [pos="3484,2!"]; ADB [pos="3485,2!"]; ADC [pos="3486,2!"]; ADD [pos="3487,2!"]; ADE [pos="3488,2!"]; ADF [pos="3489,2!"]; ADG [pos="3490,2!"]; ADH [pos="3491,2!"]; ADI [pos="3492,2!"]; ADJ [pos="3493,2!"]; ADK [pos="3494,2!"]; ADL [pos="3495,2!"]; ADM [pos="3496,2!"]; ADN [pos="3497,2!"]; ADO [pos="3498,2!"]; ADP [pos="3499,2!"]; ADQ [pos="3500,2!"]; ADR [pos="3501,2!"]; ADS [pos="3502,2!"]; ADT [pos="3503,2!"]; ADU [pos="3504,2!"]; ADV [pos="3505,2!"]; ADW [pos="3506,2!"]; ADX [pos="3507,2!"]; ADY [pos="3508,2!"]; ADZ [pos="3509,2!"]; AEA [pos="3510,2!"]; AEB [pos="3511,2!"]; AEC [pos="3512,2!"]; AED [pos="3513,2!"]; AEE [pos="3514,2!"]; AEF [pos="3515,2!"]; AEG [pos="3516,2!"]; AEH [pos="3517,2!"]; AEI [pos="3518,2!"]; AEJ [pos="3519,2!"]; AEK [pos="3520,2!"]; AEL [pos="3521,2!"]; AEM [pos="3522,2!"]; AEN [pos="3523,2!"]; AEO [pos="3524,2!"]; AEP [pos="3525,2!"]; AEQ [pos="3526,2!"]; AER [pos="3527,2!"]; AES [pos="3528,2!"]; AET [pos="3529,2!"]; AEU [pos="3530,2!"]; AEV [pos="3531,2!"]; AEW [pos="3532,2!"]; AEX [pos="3533,2!"]; AEY [pos="3534,2!"]; AEZ [pos="3535,2!"]; AFA [pos="3536,2!"]; AFB [pos="3537,2!"]; AFC [pos="3538,2!"]; AFD [pos="3539,2!"]; AFE [pos="3540,2!"]; AFF [pos="3541,2!"]; AFG [pos="3542,2!"]; AFH [pos="3543,2!"]; AFI [pos="3544,2!"]; AFJ [pos="3545,2!"]; AFK [pos="3546,2!"]; AFL [pos="3547,2!"]; AFM [pos="3548,2!"]; AFN [pos="3549,2!"]; AFO [pos="3550,2!"]; AFP [pos="3551,2!"]; AFQ [pos="3552,2!"]; AFR [pos="3553,2!"]; AFS [pos="3554,2!"]; AFT [pos="3555,2!"]; AFU [pos="3556,2!"]; AFV [pos="3557,2!"]; AFW [pos="3558,2!"]; AFX [pos="3559,2!"]; AFY [pos="3560,2!"]; AFZ [pos="3561,2!"]; AGA [pos="3562,2!"]; AGB [pos="3563,2!"]; AGC [pos="3564,2!"]; AGD [pos="3565,2!"]; AGE [pos="3566,2!"]; AGF [pos="3567,2!"]; AGG [pos="3568,2!"]; AGH [pos="3569,2!"]; AGI [pos="3570,2!"]; AGJ [pos="3571,2!"]; AGK [pos="3572,2!"]; AGL [pos="3573,2!"]; AGM [pos="3574,2!"]; AGN [pos="3575,2!"]; AGO [pos="3576,2!"]; AGP [pos="3577,2!"]; AGQ [pos="3578,2!"]; AGR [pos="3579,2!"]; AGS [pos="3580,2!"]; AGT [pos="3581,2!"]; AGU [pos="3582,2!"]; AGV [pos="3583,2!"]; AGW [pos="3584,2!"]; AGX [pos="3585,2!"]; AGY [pos="3586,2!"]; AGZ [pos="3587,2!"]; AHA [pos="3588,2!"]; AHB [pos="3589,2!"]; AHC [pos="3590,2!"]; AHD [pos="3591,2!"]; AHE [pos="3592,2!"]; AHF [pos="3593,2!"]; AHG [pos="3594,2!"]; AHH [pos="3595,2!"]; AHI [pos="3596,2!"]; AHJ [pos="3597,2!"]; AHK [pos="3598,2!"]; AHL [pos="3599,2!"]; AHM [pos="3600,2!"]; AHN [pos="3601,2!"]; AHO [pos="3602,2!"]; AHP [pos="3603,2!"]; AHQ [pos="3604,2!"]; AHR [pos="3605,2!"]; AHS [pos="3606,2!"]; AHT [pos="3607,2!"]; AHU [pos="3608,2!"]; AHV [pos="3609,2!"]; AHW [pos="3610,2!"]; AHX [pos="3611,2!"]; AHY [pos="3612,2!"]; AHZ [pos="3613,2!"]; AIA [pos="3614,2!"]; AIB [pos="3615,2!"]; AIC [pos="3616,2!"]; AID [pos="3617,2!"]; AIE [pos="3618,2!"]; AIF [pos="3619,2!"]; AIG [pos="3620,2!"]; AIH [pos="3621,2!"]; AII [pos="3622,2!"]; AIJ [pos="3623,2!"]; AIK [pos="3624,2!"]; AIL [pos="3625,2!"]; AIM [pos="3626,2!"]; AIN [pos="3627,2!"]; AIO [pos="3628,2!"]; AIP [pos="3629,2!"]; AIQ [pos="3630,2!"]; AIR [pos="3631,2!"]; AIS [pos="3632,2!"]; AIT [pos="3633,2!"]; AIU [pos="3634,2!"]; AIV [pos="3635,2!"]; AIW [pos="3636,2!"]; AIX [pos="3637,2!"]; AIY [pos="3638,2!"]; AIZ [pos="3639,2!"]; AJA [pos="3640,2!"]; AJB [pos="3641,2!"]; AJC [pos="3642,2!"]; AJD [pos="3643,2!"]; AJE [pos="3644,2!"]; AJF [pos="3645,2!"]; AJG [pos="3646,2!"]; AJH [pos="3647,2!"]; AJI [pos="3648,2!"]; AJJ [pos="3649,2!"]; AJK [pos="3650,2!"]; AJL [pos="3651,2!"]; AJM [pos="3652,2!"]; AJN [pos="3653,2!"]; AJO [pos="3654,2!"]; AJP [pos="3655,2!"]; AJQ [pos="3656,2!"]; AJR [pos="3657,2!"]; AJS [pos="3658,2!"]; AJT [pos="3659,2!"]; AJU [pos="3660,2!"]; AJV [pos="3661,2!"]; AJW [pos="3662,2!"]; AJX [pos="3663,2!"]; AJY [pos="3664,2!"]; AJZ [pos="3665,2!"]; AKA [pos="3666,2!"]; AKB [pos="3667,2!"]; AKC [pos="3668,2!"]; AKD [pos="3669,2!"]; AKE [pos="3670,2!"]; AKF [pos="3671,2!"]; AKG [pos="3672,2!"]; AKH [pos="3673,2!"]; AKI [pos="3674,2!"]; AKJ [pos="3675,2!"]; AKK [pos="3676,2!"]; AKL [pos="3677,2!"]; AKM [pos="3678,2!"]; AKN [pos="3679,2!"]; AKO [pos="3680,2!"]; AKP [pos="3681,2!"]; AKQ [pos="3682,2!"]; AKR [pos="3683,2!"]; AKS [pos="3684,2!"]; AKT [pos="3685,2!"]; AKU [pos="3686,2!"]; AKV [pos="3687,2!"]; AKW [pos="3688,2!"]; AKX [pos="3689,2!"]; AKY [pos="3690,2!"]; AKZ [pos="3691,2!"]; ALA [pos="3692,2!"]; ALB [pos="3693,2!"]; ALC [pos="3694,2!"]; ALD [pos="3695,2!"]; ALE [pos="3696,2!"]; ALF [pos="3697,2!"]; ALG [pos="3698,2!"]; ALH [pos="3699,2!"]; ALI [pos="3700,2!"]; ALJ [pos="3701,2!"]; ALK [pos="3702,2!"]; ALL [pos="3703,2!"]; ALM [pos="3704,2!"]; ALN [pos="3705,2!"]; ALO [pos="3706,2!"]; ALP [pos="3707,2!"]; ALQ [pos="3708,2!"]; ALR [pos="3709,2!"]; ALS [pos="3710,2!"]; ALT [pos="3711,2!"]; ALU [pos="3712,2!"]; ALV [pos="3713,2!"]; ALW [pos="3714,2!"]; ALX [pos="3715,2!"]; ALY [pos="3716,2!"]; ALZ [pos="3717,2!"]; AMA [pos="3718,2!"]; AMB [pos="3719,2!"]; AMC [pos="3720,2!"]; AMD [pos="3721,2!"]; AME [pos="3722,2!"]; AMF [pos="3723,2!"]; AMG [pos="3724,2!"]; AMH [pos="3725,2!"]; AMI [pos="3726,2!"]; AMJ [pos="3727,2!"]; AMK [pos="3728,2!"]; AML [pos="3729,2!"]; AMM [pos="3730,2!"]; AMN [pos="3731,2!"]; AMO [pos="3732,2!"]; AMP [pos="3733,2!"]; AMQ [pos="3734,2!"]; AMR [pos="3735,2!"]; AMS [pos="3736,2!"]; AMT [pos="3737,2!"]; AMU [pos="3738,2!"]; AMV [pos="3739,2!"]; AMW [pos="3740,2!"]; AMX [pos="3741,2!"]; AMY [pos="3742,2!"]; AMZ [pos="3743,2!"]; ANA [pos="3744,2!"]; ANB [pos="3745,2!"]; ANC [pos="3746,2!"]; AND [pos="3747,2!"]; ANE [pos="3748,2!"]; ANF [pos="3749,2!"]; ANG [pos="3750,2!"]; ANH [pos="3751,2!"]; ANI [pos="3752,2!"]; ANJ [pos="3753,2!"]; ANK [pos="3754,2!"]; ANL [pos="3755,2!"]; ANM [pos="3756,2!"]; ANN [pos="3757,2!"]; ANO [pos="3758,2!"]; ANP [pos="3759,2!"]; ANQ [pos="3760,2!"]; ANR [pos="3761,2!"]; ANS [pos="3762,2!"]; ANT [pos="3763,2!"]; ANU [pos="3764,2!"]; ANV [pos="3765,2!"]; ANW [pos="3766,2!"]; ANX [pos="3767,2!"]; ANY [pos="3768,2!"]; ANZ [pos="3769,2!"]; AOA [pos="3770,2!"]; AOB [pos="3771,2!"]; AOC [pos="3772,2!"]; AOD [pos="3773,2!"]; AOE [pos="3774,2!"]; AOF [pos="3775,2!"]; AOG [pos="3776,2!"]; AOH [pos="3777,2!"]; AOI [pos="3778,2!"]; AOJ [pos="3779,2!"]; AOK [pos="3780,2!"]; AOL [pos="3781,2!"]; AOM [pos="3782,2!"]; AON [pos="3783,2!"]; AOO [pos="3784,2!"]; AOP [pos="3785,2!"]; AOQ [pos="3786,2!"]; AOR [pos="3787,2!"]; AOS [pos="3788,2!"]; AOT [pos="3789,2!"]; AOU [pos="3790,2!"]; AOV [pos="3791,2!"]; AOW [pos="3792,2!"]; AOX [pos="3793,2!"]; AOY [pos="3794,2!"]; AOZ [pos="3795,2!"]; APA [pos="3796,2!"]; APB [pos="3797,2!"]; APC [pos="3798,2!"]; APD [pos="3799,2!"]; APE [pos="3800,2!"]; APF [pos="3801,2!"]; APG [pos="3802,2!"]; APH [pos="3803,2!"]; API [pos="3804,2!"]; APJ [pos="3805,2!"]; APK [pos="3806,2!"]; APL [pos="3807,2!"]; APM [pos="3808,2!"]; APN [pos="3809,2!"]; APO [pos="3810,2!"]; APP [pos="3811,2!"]; APQ [pos="3812,2!"]; APR [pos="3813,2!"]; APS [pos="3814,2!"]; APT [pos="3815,2!"]; APU [pos="3816,2!"]; APV [pos="3817,2!"]; APW [pos="3818,2!"]; APX

physical and chemical properties of 2,6-Dimethoxy-7-deazapurine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Properties and Experimental Characterization of 2,6-Dimethoxy-7-deazapurine

Executive Summary

This compound represents a novel heterocyclic scaffold with significant potential in medicinal chemistry. As a derivative of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core, it belongs to a class of compounds known for a wide spectrum of biological activities, including antiviral and anticancer properties.[1][2] The introduction of methoxy groups at the C2 and C6 positions is anticipated to modulate the molecule's electronic properties, solubility, metabolic stability, and capacity for specific intermolecular interactions, making it a compelling candidate for drug discovery programs.

This guide addresses the current absence of published experimental data for this compound by providing a comprehensive, predictive framework for its physicochemical properties. By leveraging data from structurally analogous 7-deazapurines and methoxy-substituted heterocycles, we project its key characteristics. Furthermore, this document outlines a complete, field-proven experimental workflow for its de novo synthesis, purification, and rigorous characterization. This serves as a foundational blueprint for researchers and drug development professionals seeking to explore this promising molecular scaffold.

The 7-Deazapurine Scaffold: A Privileged Structure in Drug Discovery

The 7-deazapurine scaffold is an isomer of purine where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly minor alteration has profound chemical and biological consequences.

  • Enhanced Electron Density: The replacement of N7 with a CH group increases the electron density of the five-membered ring, influencing its reactivity and interaction with biological targets.[2]

  • Site for Novel Substitution: The C7 position provides a new vector for chemical modification, allowing for the introduction of substituents that can fine-tune the molecule's steric and electronic profile to improve target binding and pharmacokinetic properties.[2]

  • Proven Biological Relevance: Numerous 7-deazapurine nucleosides have demonstrated potent cytostatic, antiviral, and antiparasitic effects.[1] Their mechanisms often involve incorporation into DNA and RNA, leading to DNA damage and apoptosis in cancer cells, or inhibition of viral polymerases.[3][4]

The rationale for investigating the 2,6-dimethoxy substitution pattern is rooted in established medicinal chemistry principles. Methoxy groups can act as hydrogen bond acceptors, enhance metabolic stability by blocking sites of oxidation, and improve cell permeability, making this scaffold a prime candidate for developing novel kinase inhibitors or other targeted therapeutics.[5]

Proposed Synthesis and Characterization Workflow

The synthesis of substituted 7-deazapurines often involves multi-step sequences starting from functionalized pyrimidine precursors.[6] We propose a robust and logical pathway for the synthesis and subsequent characterization of this compound, as outlined below.

G cluster_synthesis Proposed Synthesis Pathway cluster_char Experimental Characterization A 2,6-Dichloro-5-nitropyrimidine B 2,6-Dimethoxy-5-nitropyrimidine A->B NaOMe / MeOH C 5-Amino-2,6-dimethoxypyrimidine B->C Reduction (e.g., H2/Pd-C) D N-(2,6-Dimethoxypyrimidin-5-yl)-2-chloroacetamide C->D Chloroacetyl chloride E This compound D->E Intramolecular Cyclization F Purification (Column Chromatography / Recrystallization) E->F Crude Product G Structural Elucidation (NMR, HRMS, FT-IR) F->G Pure Compound H Property Determination (MP, Solubility, UV-Vis) G->H Confirmed Structure

Figure 1: Proposed Synthesis and Characterization Workflow.

Causality Behind Experimental Choices: This proposed synthetic route is predicated on well-established transformations in heterocyclic chemistry. The use of sodium methoxide for nucleophilic aromatic substitution of the chloro groups is a standard and high-yielding reaction. Subsequent reduction of the nitro group to an amine is efficiently achieved through catalytic hydrogenation. The formation of the pyrrole ring via acylation and subsequent intramolecular cyclization is a classic approach for constructing the 7-deazapurine core. This sequence ensures high regioselectivity and leverages readily available starting materials.

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of structurally related compounds and computational models. These values provide a baseline for experimental verification.

PropertyPredicted Value / DescriptionRationale / Comparative Data
Molecular Formula C₉H₉N₃O₂Calculated from the proposed structure.
Molecular Weight 191.19 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for similar heterocyclic compounds.
Melting Point 180 - 200 °CHeterocyclic cores generally exhibit high melting points due to crystal lattice energy.
Solubility Poorly soluble in water; Soluble in DMSO, DMF, and chlorinated solvents; Moderately soluble in MeOH, EtOH.The heterocyclic nature suggests poor aqueous solubility, while the methoxy groups and aromatic system favor solubility in polar aprotic and organic solvents.[3]
¹H NMR (DMSO-d₆, 400 MHz) δ 8.0-8.5 (s, 1H, H4), δ 7.0-7.5 (d, 1H, H8), δ 6.5-7.0 (d, 1H, H7), δ 4.0-4.2 (s, 3H, OCH₃), δ 3.9-4.1 (s, 3H, OCH₃)Chemical shifts are estimated based on known 7-deazapurine scaffolds and the electronic effects of methoxy groups.[1][7]
¹³C NMR (DMSO-d₆, 100 MHz) δ 155-165 (C2, C6), δ 145-155 (C4), δ 120-130 (C8), δ 100-115 (C5, C7), δ 50-60 (OCH₃)Predicted based on analogous structures.
UV-Vis Absorbance (MeOH) λmax ≈ 270-290 nmThe extended π-system of the deazapurine core is expected to absorb in this region.
Fluorescence Emission expected (λem ≈ 350-450 nm)Many fused 7-deazapurine derivatives are known to be fluorescent, a property valuable for biological probes.[1][3]
HRMS (ESI+) m/z [M+H]⁺ ≈ 192.0717Calculated exact mass for C₉H₁₀N₃O₂⁺.

Experimental Protocols for Synthesis and Characterization

The following protocols are designed to be self-validating, with clear endpoints and analytical checks to ensure the integrity of the results at each stage.

Protocol 4.1: Synthesis of this compound
  • Step 1: Synthesis of 2,6-Dimethoxy-5-nitropyrimidine.

    • To a solution of 2,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous methanol (MeOH), add sodium methoxide (2.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

  • Step 2: Synthesis of 5-Amino-2,6-dimethoxypyrimidine.

    • Dissolve the product from Step 1 in ethanol or ethyl acetate.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC/LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the amine.

  • Step 3: Synthesis and Cyclization.

    • Dissolve the amine from Step 2 in a suitable aprotic solvent (e.g., THF or DCM).

    • Cool the solution to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise.

    • Stir at room temperature for 2-4 hours.

    • Upon completion, add a non-nucleophilic base (e.g., DBU or potassium carbonate) and heat the mixture to reflux to induce intramolecular cyclization.

    • Monitor the formation of the 7-deazapurine core by LC-MS.

    • After cooling, perform an aqueous work-up and extract the product.

  • Step 4: Purification.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or DCM in methanol.

    • Combine the pure fractions and concentrate to dryness.

    • If necessary, perform recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain analytically pure this compound.

Protocol 4.2: Structural and Physicochemical Characterization
  • Nuclear Magnetic Resonance (NMR):

    • Dissolve ~5-10 mg of the purified compound in 0.6 mL of DMSO-d₆.

    • Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher spectrometer to confirm the chemical structure and assign all proton and carbon signals.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the compound in an appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid).

    • Analyze by ESI-TOF or ESI-Orbitrap mass spectrometry in positive ion mode to confirm the elemental composition by comparing the measured m/z of the [M+H]⁺ ion with the calculated value.

  • Melting Point (MP):

    • Place a small amount of the crystalline solid into a capillary tube.

    • Determine the melting point range using a calibrated melting point apparatus.

  • Solubility Assessment:

    • Prepare saturated solutions of the compound in a panel of solvents (e.g., water, PBS pH 7.4, ethanol, DMSO) at a controlled temperature (e.g., 25 °C).

    • Equilibrate for 24 hours, centrifuge to remove undissolved solid, and determine the concentration in the supernatant by UV-Vis spectroscopy or HPLC.

Reactivity and Potential for Drug Discovery

The established chemistry of the 7-deazapurine scaffold provides a roadmap for further functionalization, positioning this compound as a valuable intermediate for library synthesis.

G cluster_reactions Potential Chemical Transformations cluster_apps Therapeutic Applications Core This compound (Core Scaffold) R1 C-H Functionalization at C7/C8 (e.g., Borylation, Amination) Core->R1 Scaffold Hopping R2 N9-Glycosylation Core->R2 Bioisostere Synthesis R3 Demethylation of Methoxy Groups Core->R3 Prodrug / Metabolite Synthesis A3 Fluorescent Probes Core->A3 Direct Use A2 Kinase Inhibitors R1->A2 Leads to A1 Nucleoside Analogs (Antiviral / Anticancer) R2->A1 Leads to

Figure 2: Drug Discovery Potential of the Scaffold.
  • C-H Functionalization: The pyrrole moiety is amenable to electrophilic substitution and modern C-H activation protocols, particularly at the C7 and C8 positions, allowing for the introduction of aryl, amino, or boryl groups.[8]

  • N-Glycosylation: The N9 position of the pyrrole ring can be glycosylated to produce novel nucleoside analogues.[6] These derivatives are of particular interest as potential anticancer and antiviral agents, as the sugar moiety is crucial for interaction with polymerases and kinases.[2][3]

  • Demethylation: The methoxy groups can potentially be demethylated to reveal hydroxyl functionalities, which can serve as handles for further derivatization or act as key hydrogen bond donors for target engagement.

This multifaceted reactivity profile makes this compound a versatile platform for generating diverse chemical libraries aimed at a range of biological targets.

References

  • Yang, C., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Yang, C., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7‑Deazapurine Heterocycles and Nucleosides through C−H Dibenzothiophenation and Negishi Coupling. American Chemical Society. Available at: [Link]

  • Pomeisl, K., et al. (2015). 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. ChemMedChem. Available at: [Link]

  • Hylsová, M., et al. (2024). Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. European Journal of Organic Chemistry. Available at: [Link]

  • Mikhailov, S. N., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. MDPI. Available at: [Link]

  • MySkinRecipes. (n.d.). 6-Hydroxy-2-methoxy-7-deazapurine. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 2,6-dimethoxyphenol. Retrieved January 24, 2026, from [Link]

  • Yang, C., et al. (2022). (PDF) Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C-H Dibenzothiophenation and Negishi Coupling. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). CID 118421230. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Available at: [Link]

  • Turek, J., et al. (2018). C–H Imidation of 7-Deazapurines. ACS Omega. Available at: [Link]

  • Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. Available at: [Link]

  • Google Patents. (2010). US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Available at: [Link]

  • Al-Ostath, O., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to 2,6-Dimethoxy-7-deazapurine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2,6-Dimethoxy-7-deazapurine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, a detailed synthetic pathway, and explore its potential as a scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to the 7-Deazapurine Scaffold

The 7-deazapurine core, also known as pyrrolo[2,3-d]pyrimidine, is a privileged scaffold in medicinal chemistry.[1] It is an analog of the purine nucleobases found in DNA and RNA, where the nitrogen atom at position 7 is replaced by a carbon atom.[2] This structural modification offers several advantages in drug design, including altered hydrogen bonding patterns and metabolic stability, which can lead to enhanced biological activity and improved pharmacokinetic profiles. Numerous 7-deazapurine derivatives have been investigated and developed as potent inhibitors of various protein kinases, playing crucial roles in oncology, immunology, and virology.[3][4]

Molecular Structure and Physicochemical Properties of this compound

This compound, systematically named 2,6-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine, is a derivative of the 7-deazapurine core with methoxy groups substituted at the 2 and 6 positions.

Molecular Structure:

Physicochemical Data Summary:

PropertyValueSource
CAS Number 90057-09-3
Molecular Formula C₈H₉N₃O₂Calculated
Molecular Weight 179.18 g/mol Calculated
IUPAC Name 2,6-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine-
Appearance Predicted to be a solid at room temperature-
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and methanol-

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be strategically approached from a common and versatile intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[5] The following protocol outlines a plausible and efficient synthetic route.

Rationale for the Synthetic Strategy

The chosen synthetic pathway leverages the reactivity of a halogenated 7-deazapurine precursor. The chlorine atom at the 4-position (equivalent to the 6-position in purine nomenclature) of the pyrrolo[2,3-d]pyrimidine ring is susceptible to nucleophilic aromatic substitution.[6] This allows for the introduction of the methoxy group. A subsequent functionalization at the 2-position can be achieved through various organic reactions.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Key Intermediate)

This precursor can be synthesized via several reported methods. One common approach involves the cyclization of a substituted pyrimidine derivative.[5]

Step 2: Introduction of the Methoxy Group at the 6-Position

  • Reaction: Nucleophilic Aromatic Substitution

  • Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Sodium methoxide (NaOMe), Methanol (MeOH)

  • Procedure:

    • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous methanol, add sodium methoxide portion-wise at room temperature.

    • Stir the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine.

Step 3: Functionalization at the 2-Position to yield this compound

This step would likely involve the introduction of a suitable leaving group at the 2-position of the 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine intermediate, followed by another nucleophilic substitution with sodium methoxide. A common strategy for similar heterocycles involves chlorination followed by methoxylation.

  • Sub-step 3a: Chlorination at the 2-Position

    • Reagents: 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine, Phosphoryl chloride (POCl₃)

    • Procedure:

      • Treat 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine with phosphoryl chloride, potentially with a catalytic amount of a tertiary amine, and heat the mixture.

      • After the reaction is complete, carefully quench the reaction mixture with ice-water.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine.

  • Sub-step 3b: Methoxylation at the 2-Position

    • Reagents: 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine, Sodium methoxide (NaOMe), Methanol (MeOH)

    • Procedure:

      • Dissolve the 2-chloro-4-methoxy intermediate in anhydrous methanol and treat with sodium methoxide.

      • Heat the reaction mixture to reflux and monitor by TLC.

      • Work-up and purify as described in Step 2 to obtain the final product, this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Starting Material cluster_1 Step 1: Methoxylation at C6 cluster_2 Step 2: Chlorination at C2 cluster_3 Step 3: Methoxylation at C2 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate_1 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->Intermediate_1 NaOMe, MeOH Intermediate_2 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine Intermediate_1->Intermediate_2 POCl3 Final_Product This compound Intermediate_2->Final_Product NaOMe, MeOH Kinase_Inhibition cluster_0 Kinase ATP Binding Pocket Hinge Hinge Region Front_Pocket Front Pocket Back_Pocket Back Pocket (Selectivity) Inhibitor This compound Inhibitor->Hinge H-bonds (Pyrrolo[2,3-d]pyrimidine core) Inhibitor->Front_Pocket Interaction (2-Methoxy group) Inhibitor->Back_Pocket Interaction (6-Methoxy group) Inhibition Competitive Inhibition ATP ATP ATP->Hinge

Caption: Putative binding mode of a 2,6-disubstituted 7-deazapurine inhibitor in a kinase ATP pocket.

Conclusion

This compound represents a molecule of high interest for medicinal chemists and drug discovery scientists. While direct biological data is limited, its structural features and the well-established activities of the 7-deazapurine class of compounds strongly suggest its potential as a scaffold for developing novel kinase inhibitors and other therapeutic agents. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological properties and therapeutic applications.

References

  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. Retrieved January 24, 2026, from [Link]

  • Yang, C., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Retrieved January 24, 2026, from [Link]

  • PubMed. (2012). Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors. Retrieved January 24, 2026, from [Link]

  • American Chemical Society. (2022). Synthesis of Polycyclic Hetero-Fused 7‑Deazapurine Heterocycles and Nucleosides through C−H Dibenzothiophenation and Negishi Coupling. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved January 24, 2026, from [Link]

  • MDPI. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved January 24, 2026, from [Link]

  • PubMed. (n.d.). 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. Retrieved January 24, 2026, from [Link]

  • precisionFDA. (n.d.). 4-METHOXY-7H-PYRROLO(2,3-D)PYRIMIDINE. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. Retrieved January 24, 2026, from [Link]

Sources

understanding the structure-activity relationship of 7-deazapurines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 7-Deazapurines

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of the 7-deazapurine scaffold, a privileged heterocyclic system in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships between molecular architecture and biological function. We will dissect the strategic advantages of this scaffold and provide field-proven insights into its application in developing kinase inhibitors, antiviral nucleosides, and antibacterial agents.

The 7-Deazapurine Core: A Strategic Blueprint for Drug Design

The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, scaffold is an isostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound implications for drug design, transforming a simple bioisostere into a highly versatile and "tunable" core for therapeutic agents.[1][2]

The primary strategic advantage lies in the creation of a new modification vector at the C7 position. Unlike in the parent purine ring, this position on the 7-deazapurine core can be readily functionalized, allowing medicinal chemists to probe interactions within the solvent-exposed regions of target active sites.[1][2] This additional C7 carbon gives a suitable position for attachment of substituents which, in the context of DNA or RNA, point out to the major groove, or can be used to enhance binding affinity and selectivity against protein targets like kinases.[1] Furthermore, the replacement of N7 with a carbon atom renders the five-membered pyrrole ring more electron-rich than the imidazole ring of purine, which can enhance crucial π-π stacking and cation-π interactions with biological targets.[1]

This guide will deconstruct the SAR of this remarkable scaffold across its most significant therapeutic applications.

Figure 1: The key structural modification from purine to the 7-deazapurine scaffold.

Decoding the SAR of 7-Deazapurine-Based Kinase Inhibitors

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 7-deazapurine scaffold has proven to be a highly effective template for designing potent and selective kinase inhibitors that compete with the endogenous ligand, ATP.

The design rationale for these inhibitors is anchored in mimicking the key interactions of ATP within the kinase active site while introducing unique structural elements to enhance affinity and achieve selectivity.

  • The Hinge-Binding Imperative (C4/C6 Positions): The "hinge region" of a kinase connects the N- and C-terminal lobes and is a critical anchoring point for ATP and competitive inhibitors. For 7-deazapurine scaffolds, substituents at the C4 position (or C6 in 7-deazaadenine systems) are paramount for forming one to three crucial hydrogen bonds with the backbone amides of the hinge residues. Typically, an amino group or a carefully selected substituted amine at this position serves as the hydrogen bond donor and acceptor, effectively tethering the inhibitor to the enzyme.

  • Exploiting the Solvent Front (C7 Position): This is where the strategic advantage of the 7-deazapurine core is most evident. The C7 position extends towards the solvent-exposed region of the active site, providing an opportunity to introduce larger substituents. These groups can form additional interactions, improve physicochemical properties, and, most importantly, confer selectivity. By designing C7 substituents that specifically interact with non-conserved residues or the "gatekeeper" residue, selectivity for a particular kinase over others can be engineered. For example, 7-hetaryl-7-deazaadenosines have shown potent cytotoxic effects, with the nature of the heterocycle dictating the potency.[1][2]

  • The Ribose Pocket (Nucleoside Inhibitors): For 7-deazapurine nucleoside inhibitors targeting enzymes like adenosine kinase (AdK), the sugar moiety is a key determinant of activity. The ribose or a modified carbocyclic analog occupies a hydrophilic pocket. Molecular modeling has revealed that the 7-deaza modification provides greater flexibility to substituents at the C6 position, allowing for better accommodation within hydrophobic pockets of the enzyme.[3]

cluster_interactions Key SAR Interactions Kinase Kinase Active Site Inhibitor 7-Deazapurine Core Hinge Hinge Region Binding (C4/C6-Substituent) Crucial for Affinity Inhibitor->Hinge H-Bonds Solvent Solvent Front / Gatekeeper (C7-Substituent) Driver of Selectivity & Potency Inhibitor->Solvent Steric/Electronic Fit Ribose Ribose Pocket (Sugar Moiety) Important for Nucleoside Inhibitors Inhibitor->Ribose Hydrophilic Interactions

Figure 2: Key pharmacophoric regions for 7-deazapurine kinase inhibitors.

Quantitative SAR Data: Kinase Inhibition

The following table summarizes the inhibitory activity of representative 7-deazapurine derivatives against various protein kinases and their cytotoxic effects on cancer cell lines.

Compound ID7-Deazapurine Core ModificationTarget KinaseIC₅₀ (µM)Cancer Cell LineCytotoxicity IC₅₀ (µM)Reference
Compound 5 Isatin-hybrid at C4EGFR0.095 ± 0.003HeLa1.98 ± 0.1[4]
HER20.081 ± 0.002MDA-MB-2312.48 ± 0.1[4]
VEGFR20.112 ± 0.004MCF-75.93 ± 0.3[4]
CDK20.141 ± 0.005HepG26.11 ± 0.4[4]
AB61 (7a) 7-(2-thienyl)-7-deazaadenosine--A5490.01[1]
CCRF-CEM0.00036[1]
1g 7-ethynyl-7-deaza-4'-thioadenosine--A549 (Lung)0.04[5]
HCT-15 (Colon)0.02[5]

Unraveling the SAR of 7-Deazapurine Nucleosides as Antiviral Agents

The 7-deazapurine scaffold is also a cornerstone in the development of antiviral agents, particularly in its nucleoside form. The natural product Tubercidin (7-deazaadenosine) laid the groundwork, demonstrating potent but often cytotoxic activity.[5][6] Modern medicinal chemistry efforts have focused on modulating this activity to create safer and more effective antiviral drugs.

The Central Mechanism: A Trojan Horse Strategy

The efficacy of 7-deazapurine nucleosides as antivirals hinges on a multi-step intracellular activation process. This is a self-validating system; if any step fails, the compound is rendered inactive.

  • Cellular Uptake: The nucleoside must be transported into the host cell.

  • Phosphorylation Cascade: Host or viral kinases must recognize the nucleoside and sequentially phosphorylate it to the active triphosphate form. This is often the rate-limiting step and a critical point for SAR.[7][8]

  • Polymerase Incorporation: The viral RNA or DNA polymerase must recognize the triphosphate as a substrate and incorporate it into the growing nucleic acid chain.

  • Chain Termination/Inhibition: The incorporated nucleoside analog either terminates chain elongation or disrupts the function of the completed nucleic acid, thereby halting viral replication.[9]

cluster_cell Host Cell cluster_virus Viral Replication Nuc 7-Deazapurine Nucleoside (Pro-drug) NMP Nucleoside Monophosphate Nuc->NMP Cellular Kinase NDP Nucleoside Diphosphate NMP->NDP Kinase NTP Active Nucleoside Triphosphate NDP->NTP Kinase Polymerase Viral Polymerase NTP->Polymerase Substrate Mimic RNA_DNA Viral RNA/DNA Polymerase->RNA_DNA Termination Chain Termination (Inhibition of Replication) RNA_DNA->Termination Incorporation

Figure 3: Metabolic activation pathway of 7-deazapurine nucleoside antivirals.

SAR Analysis: A Tale of Two Moieties
  • The Sugar Moiety: Modifications to the ribose ring are critical for antiviral activity. For Hepatitis C Virus (HCV), which utilizes an RNA-dependent RNA polymerase (NS5B), the introduction of a 2'-C-methyl group is a well-established strategy for conferring potent inhibitory activity. The 7-deaza modification has been shown to significantly improve the potency of these 2'-C-methyl ribonucleosides.[10] The combination of a 2'-deoxy-2'-fluoro modification with the 2'-C-methyl group has also been explored, though cellular phosphorylation can become a significant hurdle for these more heavily modified analogs.[7]

  • The Nucleobase Moiety (C7 Position): As with kinase inhibitors, the C7 position is a key site for tuning antiviral activity. For HIV-1, a 7-carbomethoxyvinyl substituted 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleoside (in the unusual α-anomeric form) was found to have good activity (EC₅₀ = 0.71 µM) with no cytotoxicity.[7] This highlights that the optimal C7-substituent is highly dependent on the specific viral polymerase being targeted. For RNA viruses like Dengue and Zika, 7-deazaadenosine nucleosides with small ethynyl or hetaryl groups at C7 showed potent activity, but this was often coupled with cytotoxicity.[9]

Quantitative SAR Data: Antiviral Activity
Compound IDCore Structure / Key ModificationsTarget VirusActivity (EC₅₀/IC₅₀)Reference
10 α-anomer, 2'-F, 2'-C-Me, 7-carbomethoxyvinyl-7-deazaadenineHIV-1EC₅₀ = 0.71 ± 0.25 µM[7]
7-deaza-2'-C-Me-Ado 2'-C-methyl-7-deazaadenosineHCVIC₅₀ = 0.35 µM (replicon)[10]
Compound 9 8-aza-7-deaza fleximer, 5'-norcarbocyclicM. smegmatisMIC₉₉ = 13 µg/mL[11][12]
Compound 6 8-aza-7-deaza fleximer, 5'-norcarbocyclicM. tuberculosisMIC₉₉ = 20 µg/mL[11][12]

Experimental Protocols: From Synthesis to Biological Validation

A cornerstone of trustworthy research is the ability to reproduce and validate findings. This section provides detailed, step-by-step methodologies for key workflows in 7-deazapurine research.

Protocol 1: Synthesis of a 7-Aryl-7-Deazapurine via Suzuki Coupling

This protocol describes a common and versatile method for introducing aryl groups at the C7 position, a key step in exploring the SAR of the solvent-exposed region.

Rationale: The Suzuki coupling is chosen for its high tolerance of various functional groups, generally good yields, and reliable reaction conditions, making it a workhorse in medicinal chemistry for creating C-C bonds.

  • Starting Materials: 7-Iodo-7-deazaadenosine (protected), desired arylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), 2M aqueous sodium carbonate solution, and a suitable solvent (e.g., 1,4-dioxane or DMF).

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected 7-iodo-7-deazaadenosine (1.0 eq) and the arylboronic acid (1.5 eq) in the chosen solvent.

  • Reagent Addition: Degas the solution by bubbling argon through it for 15-20 minutes. Add the aqueous sodium carbonate solution (3.0 eq) followed by the Pd(PPh₃)₄ catalyst (0.1 eq).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., dichloromethane/methanol).

  • Deprotection: If protecting groups are present (e.g., on the ribose hydroxyls), remove them using standard conditions (e.g., TBAF for silyl ethers, or sodium methoxide in methanol for acyl groups) to yield the final 7-aryl-7-deazapurine nucleoside.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Cell-Based Antiviral Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit viral infection and replication, providing a direct measure of infectious viral particles.

Rationale: This functional assay directly measures the reduction in infectious virus, which is a more biologically relevant endpoint than simply measuring polymerase inhibition in a biochemical assay. It ensures that the compound is cell-permeable and active in a cellular context.

  • Cell Seeding: Seed a confluent monolayer of a susceptible host cell line (e.g., Vero cells for many viruses) in 6-well plates and incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the 7-deazapurine test compound in serum-free cell culture medium.

  • Virus Infection: Remove the growth medium from the cell monolayers. Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Addition & Overlay: After the adsorption period, remove the virus inoculum. Wash the monolayer gently with PBS. Add the prepared dilutions of the test compound to the respective wells. Immediately overlay the cells with a semi-solid medium (e.g., containing 1.2% Avicel or 0.6% agarose mixed with culture medium) to restrict virus spread to adjacent cells. This ensures the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with a 10% formalin solution. Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution. The crystal violet stains living cells, leaving clear zones (plaques) where cells have been killed by the virus.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The 50% effective concentration (EC₅₀) is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

start Start: Confluent Cell Monolayer infect Infect cells with virus (1 hr adsorption) start->infect wash1 Wash to remove inoculum infect->wash1 add_cmpd Add serial dilutions of 7-deazapurine compound wash1->add_cmpd overlay Add semi-solid overlay (e.g., Avicel or Agarose) add_cmpd->overlay incubate Incubate for 2-5 days (Plaque formation) overlay->incubate fix_stain Fix with formalin Stain with Crystal Violet incubate->fix_stain count Count plaques per well fix_stain->count analyze Calculate % inhibition vs. control Determine EC50 value count->analyze end End: Antiviral Efficacy Determined analyze->end

Protocol 3: Antibacterial Broth Microdilution Assay (MIC Determination)

This protocol is a standardized method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Rationale: The broth microdilution method is a highly efficient and reproducible way to test multiple compounds and concentrations simultaneously, providing a quantitative measure of antibacterial potency that is essential for SAR studies.

  • Compound Preparation: In a 96-well microtiter plate, prepare 2-fold serial dilutions of the 7-deazapurine test compounds in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). Typically, 100 µL of broth is added to all wells, and then 100 µL of the 2x concentrated compound is added to the first column and serially diluted across the plate, leaving a column for a growth control (no compound) and a sterility control (no bacteria).

  • Inoculum Preparation: Grow the bacterial strain to be tested overnight. Dilute the culture to match a 0.5 McFarland turbidity standard. Further dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 5 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be ~105 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be aided by using a plate reader to measure optical density at 600 nm.

  • Validation: The results are valid if there is no growth in the sterility control well and sufficient growth in the growth control well.

Conclusion and Future Perspectives

The 7-deazapurine scaffold is a testament to the power of strategic bioisosteric replacement in drug discovery. The introduction of a carbon atom at the 7-position provides a crucial handle for medicinal chemists to systematically modulate a compound's interaction with its biological target. As we have seen, this single modification has enabled the development of potent kinase inhibitors, broad-spectrum antivirals, and promising antibacterial agents.

The key SAR takeaways are clear:

  • For Kinase Inhibitors: Affinity is driven by hinge-binding interactions at C4/C6, while potency and selectivity are tuned by exploiting the solvent-exposed region via C7 substitutions.

  • For Nucleoside Antivirals: A delicate balance must be struck between modifications on the sugar (often crucial for polymerase inhibition) and the nucleobase (affecting kinase recognition) to ensure efficient intracellular phosphorylation to the active triphosphate form.

The future of 7-deazapurine research is bright. The continued application of structure-based drug design and computational modeling will undoubtedly lead to the development of inhibitors with even greater selectivity and novel mechanisms of action. As our understanding of viral and bacterial targets expands, this versatile and privileged scaffold will continue to be a valuable starting point for the next generation of therapeutics.

References

  • Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences. [Link]

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. [Link]

  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules. [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. PubMed. [Link]

  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments. [Link]

  • Antiviral Activity of 7-Substituted 7-Deazapurine Ribonucleosides, Monophosphate Prodrugs, and Triphoshates against Emerging RNA Viruses. ACS Infectious Diseases. [Link]

  • South (S)- and North (N)-Methanocarba-7-Deazaadenosine Analogues as Inhibitors of Human Adenosine Kinase. Journal of Medicinal Chemistry. [Link]

  • Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules. [Link]

  • 6-(Het)aryl-7-Deazapurine Ribonucleosides as Novel Potent Cytostatic Agents. Journal of Medicinal Chemistry. [Link]

  • Tubercidin and Related Analogues: An Inspiration for 50 years in Drug Discovery. ResearchGate. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH Regional Representation for Asia and the Pacific. [Link]

  • Antimicrobial properties of compounds 7a-d (MICs values). ResearchGate. [Link]

  • Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines. Antimicrobial Agents and Chemotherapy. [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. ResearchGate. [Link]

  • Viral Plaque Assay. protocols.io. [Link]

  • Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090. Microbial Cell Factories. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. [Link]

  • A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy. [Link]

Sources

The Therapeutic Potential of 2,6-Dimethoxy-7-deazapurine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Promising Scaffold in Medicinal Chemistry

Introduction: The 7-Deazapurine Scaffold and the Significance of 2,6-Disubstitution

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is a privileged scaffold in medicinal chemistry, representing a versatile platform for the development of novel therapeutics. As structural analogs of natural purines, these compounds can effectively interact with a wide array of biological targets, including kinases, polymerases, and receptors. The replacement of the nitrogen atom at position 7 with a carbon atom fundamentally alters the electronic properties of the purine ring system, creating opportunities for unique molecular interactions and metabolic stability.

Among the various modifications of the 7-deazapurine core, substitutions at the 2 and 6 positions have proven to be particularly fruitful in modulating biological activity. This technical guide focuses on the potential therapeutic applications of a specific, yet largely unexplored analog: 2,6-Dimethoxy-7-deazapurine . While direct experimental data on this compound is limited, a comprehensive analysis of structurally related 2,6-disubstituted 7-deazapurines allows for a well-reasoned projection of its therapeutic promise. The methoxy groups at these positions are anticipated to significantly influence the molecule's polarity, hydrogen bonding capacity, and overall conformation, thereby dictating its interaction with biological targets.

This guide will synthesize existing knowledge on the synthesis and biological activities of related compounds to provide a forward-looking perspective on the potential of this compound as a lead compound in various therapeutic areas.

Synthetic Strategies: A Pathway to this compound

The synthesis of 2,6-disubstituted 7-deazapurine nucleosides typically commences from key intermediates such as 2-amino-6-chloro-7-deazapurine or 2,6-dichloro-7-deazapurine[1]. These precursors offer versatile handles for the introduction of various functional groups through established synthetic methodologies.

A plausible synthetic route to this compound would likely involve the following key transformations:

  • Starting Material: The synthesis would logically begin with a di-halogenated 7-deazapurine, such as 2,6-dichloro-7-deazapurine.

  • Nucleophilic Substitution: The chloro groups can be displaced by methoxide ions in a nucleophilic aromatic substitution reaction. This is a standard method for introducing methoxy groups onto heterocyclic rings.

  • Glycosylation (for nucleoside analogs): For the synthesis of the corresponding ribonucleoside or deoxyribonucleoside, the dimethoxy-deazapurine base would be coupled with a protected sugar moiety (e.g., a ribose or deoxyribose derivative) through an N-glycosidic bond formation reaction[1].

The following diagram illustrates a generalized workflow for the synthesis of 2,6-disubstituted 7-deazapurine nucleosides, which can be adapted for the synthesis of the 2,6-dimethoxy analog.

Synthetic_Workflow Start 2,6-Dichloro-7-deazapurine Intermediate1 Nucleophilic Substitution (e.g., with Sodium Methoxide) Start->Intermediate1 Intermediate2 This compound Intermediate1->Intermediate2 Intermediate3 Glycosylation (with protected sugar) Intermediate2->Intermediate3 Final_Product This compound Nucleoside Intermediate3->Final_Product caption Generalized Synthetic Workflow

A generalized synthetic workflow for 2,6-disubstituted 7-deazapurine nucleosides.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

Based on the extensive research conducted on a variety of 2,6-disubstituted 7-deazapurine analogs, we can infer several promising therapeutic applications for this compound. The introduction of methoxy groups can modulate the pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy, selectivity, or a more favorable safety profile.

Oncology: Targeting Kinase-Driven Malignancies

A significant body of research has highlighted the potential of 2,6-disubstituted 7-deazapurines as potent inhibitors of various kinases implicated in cancer progression.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Derivatives of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines have been designed and synthesized as inhibitors of CDK4/6, showing significant anti-proliferative activity in pancreatic cancer cell lines[2]. The 2,6-dimethoxy substitution pattern could be explored to optimize binding to the ATP-binding pocket of CDKs, potentially leading to a novel class of cell cycle inhibitors.

  • RET Kinase Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of RET kinase, a driver of certain types of thyroid and non-small cell lung cancers[3]. The electronic and steric properties of the methoxy groups could be advantageous in achieving high-affinity and selective inhibition of both wild-type and mutant forms of RET kinase[3].

The general mechanism of action for kinase inhibitors involves competitive binding to the ATP pocket, thereby preventing the phosphorylation of downstream substrates and halting signal transduction pathways that drive cell proliferation and survival.

Kinase_Inhibition cluster_0 Kinase Signaling Pathway Kinase Kinase (e.g., CDK, RET) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Proliferation Cell Proliferation & Survival Phospho_Substrate->Cell_Proliferation Inhibitor This compound Inhibitor->Kinase Inhibits ATP Binding caption Mechanism of Kinase Inhibition

Mechanism of action of 7-deazapurine analogs as kinase inhibitors.

Infectious Diseases: A Broad-Spectrum Antimicrobial and Antiviral Scaffold

The 7-deazapurine framework has demonstrated significant potential in combating a range of infectious agents.

  • Antimycobacterial Activity: Several 2-substituted-6-(het)aryl-7-deazapurine ribonucleosides have been identified as potent and selective inhibitors of Mycobacterium tuberculosis adenosine kinase (ADK)[4]. While their whole-cell activity was moderate, this highlights a specific molecular target for optimization[4]. The 2,6-dimethoxy substitution could enhance cell wall penetration or improve binding to the mycobacterial ADK.

  • Antiviral Activity: Various 7-deazapurine analogs have shown promising antiviral activity against a spectrum of viruses.

    • Flaviviruses: Analogs have demonstrated activity against Dengue virus (DENV) and Zika virus (ZIKV)[5][6]. The mechanism often involves the inhibition of viral replication, potentially through targeting the viral polymerase or other essential enzymes.

    • Other RNA Viruses: Activity has also been reported against Venezuelan equine encephalitis virus (VEEV) and influenza virus[5][7]. The broad-spectrum nature of some of these compounds suggests they may target host factors involved in viral entry or replication, such as Adaptor protein-2 associated kinase 1 (AAK1)[7].

Virus Family Example Virus Potential Target Reference
FlaviviridaeDengue Virus (DENV)Viral Polymerase / Host Kinases[5][6]
FlaviviridaeZika Virus (ZIKV)Viral Polymerase / Host Kinases[5]
TogaviridaeVenezuelan Equine Encephalitis Virus (VEEV)Host Kinases (e.g., AAK1)[7]
OrthomyxoviridaeInfluenza A VirusViral Replication Machinery[5]
Neurological and Receptor-Mediated Disorders

Emerging research has pointed towards the interaction of 7-deazapurine nucleosides with G protein-coupled receptors (GPCRs), opening up avenues for their application in neurological and other receptor-mediated disorders[8]. Dual N6/C7-substituted 7-deazapurine ribonucleosides have shown affinity for various GPCRs, including serotonin and opioid receptors[8]. While the primary focus of this guide is on 2,6-disubstitution, it is plausible that modifications at these positions could also influence GPCR binding, suggesting a potential role for this compound in modulating GPCR signaling.

Experimental Protocols: A Framework for Evaluation

To empirically validate the therapeutic potential of this compound, a systematic experimental cascade is proposed.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of cancer-relevant kinases (e.g., CDK4/6, RET).

Methodology:

  • Reagents: Recombinant human kinases, ATP, kinase-specific peptide substrates, test compound (this compound), and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the specific kinase. e. Stop the reaction and measure the kinase activity according to the manufacturer's protocol (e.g., by quantifying the amount of ADP produced).

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To assess the ability of this compound to inhibit the replication of a specific virus (e.g., Dengue virus).

Methodology:

  • Materials: Susceptible host cells (e.g., Vero cells), virus stock, test compound, cell culture medium, and staining solution (e.g., crystal violet).

  • Procedure: a. Seed host cells in 6-well plates and allow them to form a confluent monolayer. b. Prepare serial dilutions of the test compound in the cell culture medium. c. Infect the cell monolayers with a known amount of virus in the presence of the test compound at different concentrations. d. After an adsorption period, remove the inoculum and overlay the cells with a medium containing the test compound and a solidifying agent (e.g., carboxymethyl cellulose). e. Incubate for a period sufficient for plaque formation. f. Fix and stain the cells to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic applications of this compound is yet to be established, a comprehensive analysis of its structural congeners provides a strong rationale for its investigation as a promising therapeutic agent. The potential for this molecule to act as a kinase inhibitor, a broad-spectrum anti-infective, and a modulator of GPCRs warrants its synthesis and thorough biological evaluation.

Future research should focus on:

  • Efficient Synthesis: Development of a robust and scalable synthetic route to this compound and its nucleoside analogs.

  • Broad Biological Screening: Evaluation of the compound against a wide panel of kinases, viruses, and bacteria to identify its primary therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogs with varied alkoxy groups at the 2 and 6 positions to establish a clear SAR.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways through which the compound exerts its biological effects.

The exploration of this compound represents an exciting frontier in the ongoing quest for novel and effective therapeutics. Its unique substitution pattern on a proven medicinal chemistry scaffold makes it a high-priority candidate for further investigation.

References

  • Perlíková, P., et al. (2015). 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. ChemMedChem, 10(6), 1069-1081. [Link]

  • Kratochvíl, M., et al. (2019). Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. European Journal of Organic Chemistry, 2019(36), 6219-6226. [Link]

  • de Witte, W., et al. (2021). Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. ACS Medicinal Chemistry Letters, 12(10), 1599-1606. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells. European Journal of Medicinal Chemistry, 211, 113098. [Link]

  • Vastmans, K., et al. (2021). Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. European Journal of Medicinal Chemistry, 222, 113575. [Link]

  • Sanna, V., et al. (2021). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Al-Ostath, A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 27(19), 6268. [Link]

  • Naus, P., et al. (2015). Synthesis and biological profiling of 6- or 7-(het)aryl-7-deazapurine 4'-C-methylribonucleosides. Bioorganic & Medicinal Chemistry, 23(24), 7721-7733. [Link]

  • Khandazhinskaya, A., et al. (2021). Evaluation of the Antiviral Potential of Modified Heterocyclic Base and 5'-Norcarbocyclic Nucleoside Analogs Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 15(4), 363-368. [Link]

  • Al-Salahi, R., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5869. [Link]

  • Pagano, N., et al. (2021). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 31, 127699. [Link]

  • Seela, F., et al. (2000). Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines. Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 237-251. [Link]

  • Kumar, A., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic Chemistry, 103, 104169. [Link]

Sources

Methodological & Application

Application Note & Protocol: Enzymatic Incorporation of 7-Deazapurine Analogs into RNA Probes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic replacement of purine nucleobases with their 7-deazapurine analogs, such as 7-deazaadenosine and 7-deazaguanosine, offers a powerful tool for elucidating RNA structure, function, and interactions. By replacing the nitrogen atom at the 7th position with a carbon, these analogs remove a key hydrogen bond acceptor from the major groove of the RNA duplex without significantly distorting its overall geometry.[1][2] This "atomic mutagenesis" approach is invaluable for probing RNA-protein interactions, understanding catalytic mechanisms, and developing novel RNA-based therapeutics.[1] This guide provides a comprehensive overview of the principles and detailed protocols for the efficient incorporation of 7-deazapurine analogs into RNA probes using in vitro transcription with T7 RNA Polymerase.

Scientific Principles: The "Why" Behind the "How"

The Unique Chemistry of 7-Deazapurines

7-Deazapurine nucleosides are pyrrolo[2,3-d]pyrimidine structures, differing from their canonical purine counterparts (Adenine and Guanine) by the substitution of the N7 atom with a carbon atom.[3] This seemingly minor alteration has profound chemical and biological consequences:

  • Altered Hydrogen Bonding: The N7 atom of purines is a hydrogen bond acceptor in the major groove, often participating in tertiary interactions within complex RNA folds or mediating recognition by RNA-binding proteins. Its replacement with a C-H group eliminates this potential interaction, allowing researchers to pinpoint the functional importance of that specific nitrogen.[1]

  • A Scaffold for Modification: The C7 position provides a synthetically accessible site for attaching a wide array of functional groups (e.g., methyl, ethynyl, phenyl groups) without disrupting the Watson-Crick base-pairing face.[2][3] This enables the generation of RNA probes with tailored properties.

  • Modulated Biological Activity: The incorporation of 7-deazapurines can significantly impact the biological activity of the RNA molecule. For instance, mRNA containing 7-deazaguanine has demonstrated remarkably enhanced translation efficiency in cellular systems, while 7-deazaadenine-modified mRNAs can inhibit translation, highlighting the critical role of the purine N7 in ribosome interaction.[4]

Caption: Comparison of canonical purines and their 7-deazapurine analogs.

T7 RNA Polymerase: The Workhorse for Modified RNA Synthesis

The enzymatic synthesis of modified RNA relies almost exclusively on bacteriophage RNA polymerases, with T7 RNA Polymerase (T7 RNAP) being the most common choice.[5][6] Its widespread use is due to its high processivity and strict specificity for its own promoter sequence, which allows for the robust production of a specific RNA from a DNA template without the need for complex cellular factors.[7][8]

Crucially, T7 RNAP exhibits a remarkable tolerance for modified nucleoside triphosphates (NTPs).[9] Studies have shown that it can efficiently incorporate a variety of 7-substituted 7-deazapurine NTPs, particularly those with small- to medium-sized substituents.[5][6][10] However, this tolerance has its limits; very bulky modifications can lead to reduced incorporation efficiency or complete polymerase stalling.[10][11]

The "Guanosine Initiation Problem": A Critical Consideration

A key characteristic of T7 RNAP is its strong preference for initiating transcription with a guanosine (G) at the +1 position of the DNA template.[5][6][10] This presents a significant challenge when attempting to synthesize an RNA probe that begins with a 7-deazaguanosine analog, as the modified GTP is not a suitable substrate for transcription initiation.[6]

To circumvent this, a specialized protocol has been developed that uses guanosine monophosphate (GMP) to initiate the transcription reaction.[6][10] In this setup, GMP acts as a "priming" nucleotide, allowing the polymerase to begin synthesis. The subsequent elongation steps can then efficiently incorporate 7-deaza-GTP analogs at internal positions. This method is essential for achieving high yields of RNA modified with 7-deazaguanosine.[6][10]

Experimental Workflows and Protocols

The successful synthesis of 7-deazapurine-modified RNA probes begins with a high-quality DNA template and culminates in rigorous purification and quality control.

G A 1. DNA Template Preparation B 2. In Vitro Transcription (IVT) Reaction Setup A->B C 3. Incubation (37°C, 2-4 hours) B->C D 4. DNase I Treatment (Remove DNA Template) C->D E 5. RNA Purification (e.g., Column or Precipitation) D->E F 6. Quality Control (Gel Electrophoresis, Spectrometry) E->F

Caption: General workflow for in vitro transcription of modified RNA.

Materials and Reagents
  • Linearized plasmid DNA or PCR product with a T7 promoter sequence (100-500 ng/µL)

  • 7-deaza-ATP or 7-deaza-GTP sodium salt solution (e.g., 100 mM)

  • NTP solution mix (ATP, CTP, GTP, UTP at 10 mM each)

  • T7 RNA Polymerase (High Concentration)

  • 10X Transcription Buffer (typically contains Tris-HCl, MgCl₂, DTT, spermidine)

  • RNase Inhibitor (e.g., 40 U/µL)

  • DNase I, RNase-free

  • Guanosine Monophosphate (GMP) (for Protocol II only)

  • Nuclease-free water

  • RNA purification kit or reagents (e.g., LiCl, Ethanol)

Protocol I: Standard IVT for Incorporating 7-Deaza-ATP

This protocol is designed for the straightforward incorporation of 7-deaza-ATP in place of canonical ATP.

1. Reaction Setup: Assemble the following reaction components on ice in a nuclease-free tube. Add components in the order listed to prevent precipitation of DNA by spermidine in the buffer.

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-Free WaterUp to 20 µL-
10X Transcription Buffer2 µL1X
CTP, GTP, UTP Mix (10 mM each)2 µL1 mM each
7-deaza-ATP (10 mM)2 µL1 mM
DNA TemplateX µL0.5 - 1.0 µg
RNase Inhibitor1 µL2 U/µL
T7 RNA Polymerase2 µL-

2. Incubation:

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate at 37°C for 2 to 4 hours.

3. Template Removal & Purification:

  • Proceed to Section 2.4 for post-transcription processing.

Protocol II: GMP-Initiated IVT for Incorporating 7-Deaza-GTP

This specialized protocol is required for the efficient synthesis of RNA containing 7-deaza-GTP.[6][10] The DNA template must be designed such that the transcript starts with the sequence GCA... to facilitate GMP initiation.

G Template DNA Template 5'-...TAATACGACTCACTATA GCA...-3' Polymerase T7 RNA Polymerase Template->Polymerase GMP GMP GMP->Polymerase Initiation NTPs 7-deaza-GTP ATP, CTP, UTP NTPs->Polymerase Elongation RNA 5'-p G C A... -3' (Modified RNA) Polymerase->RNA Synthesis

Caption: GMP-initiated transcription for 7-deaza-GTP incorporation.

1. Reaction Setup: Assemble the reaction on ice as follows. Note the higher concentration of GMP relative to the other NTPs.

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-Free WaterUp to 20 µL-
10X Transcription Buffer2 µL1X
GMP (100 mM)1.2 µL6 mM
ATP, CTP, UTP Mix (10 mM each)2 µL1 mM each
7-deaza-GTP (10 mM)2 µL1 mM
DNA Template (GCA... start)X µL0.5 - 1.0 µg
RNase Inhibitor1 µL2 U/µL
T7 RNA Polymerase2 µL-

2. Incubation & Processing:

  • Follow the same incubation and processing steps as described in Protocol I and Section 2.4 .

Post-Transcription Processing and Purification
  • DNase Treatment: Add 1 µL of RNase-free DNase I to the 20 µL IVT reaction. Mix and incubate at 37°C for 15-30 minutes to degrade the DNA template.

  • RNA Purification: Purify the RNA to remove proteins, free nucleotides, and salts. Common methods include:

    • Column-based purification: Use a commercial RNA cleanup kit for high purity and convenience.

    • Lithium Chloride (LiCl) Precipitation: Add an equal volume of 7.5 M LiCl, mix, and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the RNA. Wash with 70% ethanol. This method is effective at removing unincorporated NTPs.

  • Resuspension: Resuspend the purified RNA pellet in an appropriate volume of nuclease-free water.

Quality Control and Analysis
  • Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop), measuring absorbance at 260 nm. Note that 7-deazapurine analogs can quench the fluorescence of some intercalating dyes, potentially affecting quantification methods that rely on them.[4]

  • Integrity Check: Analyze the integrity and size of the transcript by running an aliquot on a denaturing polyacrylamide (PAGE) or agarose gel. The modified RNA should appear as a sharp band at the expected size.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No RNA Yield - Inactive polymerase or degraded NTPs.- Poor quality DNA template.- RNase contamination.- Incorrect protocol for 7-deaza-GTP (not using GMP initiation).- Use fresh reagents and store them properly.- Purify the template; verify its sequence and concentration.- Use RNase-free tips, tubes, and workspace.- For 7-deaza-GTP, ensure you are using Protocol II.
Smeared RNA on Gel - RNase degradation.- Template heterogeneity or premature termination.- Improve RNase-free technique.- Ensure the DNA template is fully linearized and purified.- Consider optimizing Mg²⁺ concentration in the buffer.
RNA Transcript is Longer than Expected - T7 RNAP is adding non-templated nucleotides to the 3' end.- Use a restriction enzyme that generates blunt or 5' overhangs to linearize the plasmid.- This is a known polymerase behavior; if problematic, the product may require further purification.

Conclusion

The enzymatic incorporation of 7-deazapurine analogs is a robust and highly effective method for producing functionally modified RNA probes. By understanding the substrate preferences of T7 RNA Polymerase and employing specialized protocols like GMP-initiated transcription for 7-deazaguanosine, researchers can generate powerful tools for a wide range of applications. These protocols provide a validated framework for synthesizing high-quality, modified RNA, paving the way for deeper insights into the complex world of RNA biology and the development of next-generation RNA-based diagnostics and therapeutics.

References

  • Hudeček, O., et al. (2025). Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage.
  • TriLink BioTechnologies. (n.d.). TL Enzymatic Synthesis of Base-Modified RNA by T7 RNA Polymerase. TriLink BioTechnologies.
  • Milisavljevic, N., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. ResearchGate. [Link]

  • Schneider, J., et al. (2021). Impact of 3-deazapurine nucleobases on RNA properties. Oxford Academic. [Link]

  • The Thought Emporium. (2022). T7 RNA Polymerase & in vitro transcription (and more). YouTube. [Link]

  • Milisavljevic, N., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. PubMed. [Link]

  • Pokrovskaya, I. D., & Gurevich, V. V. (2025). Synthesis of RNA by In Vitro Transcription. ResearchGate. [Link]

  • NEB. (n.d.). In vitro RNA Synthesis. New England Biolabs GmbH. [Link]

  • Li, Y., & Fu, X.-D. (n.d.). Methods for the Study of Long Noncoding RNA in Cancer Cell Signaling. PMC - NIH. [Link]

  • Abramova, T., et al. (n.d.). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Publications. [Link]

  • Milisavljevic, N., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Byrne, M., et al. (n.d.). 7-Substituted 8-aza-7-deazaadenosines for modification of the siRNA major groove. PMC - NIH. [Link]

  • Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PMC - NIH. [Link]

Sources

Application Notes and Protocols for 2,6-Dimethoxy-7-Deazapurine as a Fluorescent Label for DNA

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Promise of 7-Deazapurine Scaffolds in DNA Labeling

The quest for sensitive and non-perturbing fluorescent labels for DNA is a cornerstone of modern molecular biology and diagnostics. Fluorescently labeled oligonucleotides are indispensable tools for a wide array of applications, including real-time PCR, fluorescence in situ hybridization (FISH), DNA sequencing, and biophysical studies of nucleic acid structure and dynamics.[1][2]

The 7-deazapurine scaffold has emerged as a privileged structure in the design of fluorescent nucleoside analogs.[3] Replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom opens up a versatile position for chemical modification without significantly disrupting the Watson-Crick base pairing geometry.[1][4] This allows for the attachment of various functional groups, including fluorophores, that can report on the local environment of the DNA duplex.

This technical guide provides a comprehensive overview of the synthesis and application of a representative 2,6-dialkoxy-7-deazapurine nucleoside as a fluorescent label for DNA. We will refer to this hypothetical analog as dmf-dG (dimethoxy-fluorescent-deazaguanosine) throughout this document. The protocols provided are based on well-established synthetic routes for related 7-deazapurine derivatives and standard methodologies for oligonucleotide synthesis and fluorescence-based assays.

Spectroscopic Properties of Representative Fluorescent 7-Deazapurine Analogs

While specific data for dmf-dG is not available, the following table summarizes the reported spectroscopic properties of other fluorescent 7-deazapurine derivatives to provide a reference for expected performance. The choice of substituents on the 7-deazapurine core significantly influences the photophysical properties.[3][5][6]

CompoundExcitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ)Reference
Phenyl-thieno-fused 7-deazapurine359-424Not Specified0.48 in water[6]
Thienyl-thieno-fused 7-deazapurine359-424Not Specified0.16–0.25[6]
2-Amino-6-triazolyl-7-deazapurine~350-400~450-5500.28–0.60[3]
Quinolino-fused 7-deazapurine (methyl)Not SpecifiedNot Specified0.40[5]
Quinolino-fused 7-deazapurine (benzofuryl)Not SpecifiedNot Specified0.51[5]

Synthesis of dmf-dG-CE Phosphoramidite: A Detailed Protocol

The synthesis of the phosphoramidite of dmf-dG for incorporation into oligonucleotides is a multi-step process that begins with the synthesis of the modified nucleoside. The following protocol is a generalized procedure based on common synthetic strategies for 7-deazapurine nucleosides.[7][8][9]

Part 1: Synthesis of the dmf-dG 2'-Deoxyribonucleoside

This part of the protocol describes the synthesis of the protected 2'-deoxyribonucleoside of 2,6-dimethoxy-7-deazapurine.

Workflow for dmf-dG Nucleoside Synthesis

A 2,6-Dichloro-7-deazapurine B Glycosylation with Protected Deoxyribose A->B 1. Vorbrüggen Glycosylation C Protected 2,6-Dichloro- 7-deazapurine Nucleoside B->C D Methoxylation C->D 2. Sodium Methoxide E Protected dmf-dG Nucleoside D->E F Deprotection E->F 3. Base/Acid G dmf-dG Nucleoside F->G

Caption: Synthetic workflow for the dmf-dG nucleoside.

Step-by-Step Protocol:

  • Glycosylation: Start with commercially available 2,6-dichloro-7-deazapurine. Perform a Vorbrüggen glycosylation with a protected 1-chloro-2-deoxy-3,5-di-O-(p-toluoyl)-α-D-ribofuranose in the presence of a Lewis acid catalyst (e.g., SnCl₄) in an anhydrous solvent like acetonitrile.

  • Methoxylation: The resulting protected 2,6-dichloro-7-deazapurine 2'-deoxyribonucleoside is then subjected to nucleophilic substitution with sodium methoxide in methanol. This reaction replaces the chloro groups at the 2 and 6 positions with methoxy groups.

  • Deprotection: The toluoyl protecting groups on the deoxyribose are removed by treatment with a base, such as sodium methoxide in methanol or ammonia in methanol. The final dmf-dG 2'-deoxyribonucleoside is then purified by silica gel chromatography.

Part 2: Synthesis of the dmf-dG-CE Phosphoramidite

This part of the protocol describes the conversion of the dmf-dG nucleoside into its phosphoramidite form, which is the reactive monomer used in automated DNA synthesis.

Workflow for dmf-dG-CE Phosphoramidite Synthesis

A dmf-dG Nucleoside B 5'-O-DMT Protection A->B 1. DMTr-Cl, Pyridine C 5'-O-DMT-dmf-dG B->C D Phosphitylation C->D 2. 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA E dmf-dG-CE Phosphoramidite D->E

Caption: Synthesis of the dmf-dG-CE phosphoramidite.

Step-by-Step Protocol:

  • 5'-Hydroxyl Protection: The primary 5'-hydroxyl group of the dmf-dG nucleoside is selectively protected with a dimethoxytrityl (DMT) group using DMT-chloride in pyridine. This protection is crucial for the stepwise, 3'-to-5' direction of solid-phase DNA synthesis.

  • Phosphitylation: The 3'-hydroxyl group of the 5'-O-DMT-protected dmf-dG is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an anhydrous solvent like dichloromethane. The resulting dmf-dG-CE phosphoramidite is purified under anhydrous conditions and stored under an inert atmosphere.[10]

Incorporation of dmf-dG into Oligonucleotides via Automated Solid-Phase Synthesis

The dmf-dG-CE phosphoramidite can be readily incorporated at any desired position within a DNA oligonucleotide sequence using a standard automated DNA synthesizer.

The Solid-Phase DNA Synthesis Cycle

A 1. Detritylation (DCA/TCA) B 2. Coupling (dmf-dG-CE Phosphoramidite + Activator) A->B C 3. Capping (Acetic Anhydride) B->C D 4. Oxidation (Iodine Solution) C->D D->A for next nucleotide E Repeat Cycle D->E F Cleavage and Deprotection E->F A dmf-dG Labeled ssDNA Probe (High Fluorescence) C Hybridized Duplex (Altered Fluorescence) A->C + B Target DNA/RNA B->C +

Sources

Application Notes & Protocols: Strategic Suzuki Cross-Coupling Reactions with 2,6-dichloro-7-deazapurine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The 7-Deazapurine Scaffold and the Power of C-C Bond Formation

The 7-deazapurine core, an isomer of purine where the nitrogen at position 7 is replaced by a carbon, is a privileged scaffold in medicinal chemistry and drug development. Its derivatives are integral to a wide array of biologically active compounds, including antivirals, anti-cancer agents, and kinase inhibitors. The strategic functionalization of this core allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets.

Among the most powerful tools for this functionalization is the Suzuki-Miyaura cross-coupling reaction. First reported in 1981, this palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides with exceptional reliability and functional group tolerance.[1][2] For drug development professionals, mastering the Suzuki coupling on complex heterocyclic systems like 2,6-dichloro-7-deazapurine is not merely an academic exercise; it is a critical capability for rapidly generating diverse libraries of novel chemical entities for screening and lead optimization.

This guide provides a detailed exploration of the Suzuki-Miyaura coupling applied to 2,6-dichloro-7-deazapurine, moving beyond simple procedural lists to explain the underlying principles that govern success. We will focus on the critical challenge of regioselectivity and provide robust, field-proven protocols for both selective mono-arylation and exhaustive di-arylation.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

To control the reaction, one must first understand the engine. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The cycle is generally understood to have three key phases: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 7-deazapurine, forming a Pd(II) complex. This is often the rate-determining step, and its efficiency is dependent on the nature of the halide (I > Br > Cl).[1]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[4]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) Pd0->OxAdd Ar-X (7-Deazapurine) Transmetal Transmetalation Intermediate (Ar-Pd(II)L₂-R') OxAdd->Transmetal R'-B(OH)₂ + Base (Boronic Acid) Transmetal->Pd0 Reductive Elimination Product Ar-R' (Product) Transmetal->Product

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Reaction Cycle.

The Central Challenge: Regioselectivity of 2,6-dichloro-7-deazapurine

The 2,6-dichloro-7-deazapurine substrate presents two reactive sites for coupling. The electronic and steric environments of the C6 and C2 positions are non-equivalent, leading to a significant difference in reactivity. This difference is the key to achieving selective functionalization.

Drawing from extensive studies on the analogous 2,6-dihalopurine systems, a clear reactivity pattern emerges: the C6 position is significantly more electrophilic and sterically accessible than the C2 position. [5][6] Consequently, under stoichiometric control (i.e., using one equivalent of boronic acid), the Suzuki-Miyaura coupling occurs preferentially at the C6 position.[5] This provides a robust strategy for synthesizing C6-aryl-2-chloro-7-deazapurines, which are valuable intermediates for further diversification. To achieve di-substitution, one must simply drive the reaction to completion with an excess of the boronic acid coupling partner.

Regioselectivity_Workflow cluster_conditions Reaction Conditions start 2,6-dichloro-7-deazapurine cond1 Condition A ~1.1 eq. ArB(OH)₂ Pd Catalyst / Base start->cond1 Selective Coupling cond2 Condition B >2.2 eq. ArB(OH)₂ Pd Catalyst / Base start->cond2 Exhaustive Coupling product1 C6-Aryl-2-chloro-7-deazapurine (Mono-arylated Product) cond1->product1 product2 C2,C6-Diaryl-7-deazapurine (Di-arylated Product) cond2->product2

Figure 2: Strategic workflow for regioselective Suzuki couplings.

Optimizing Key Experimental Parameters

The success of the Suzuki coupling hinges on the careful selection of four key components: catalyst, ligand, base, and solvent.

  • Catalyst & Ligand: While Pd(PPh₃)₄ is a classic and often effective catalyst, modern systems pairing a palladium source like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) often provide superior activity, especially for less reactive aryl chlorides.[7][8][9] These ligands facilitate the oxidative addition step and stabilize the active catalytic species. For industrial applications, heterogeneous catalysts like Palladium on Carbon (Pd/C) are attractive for their ease of removal, though they may require different optimization.[10]

  • Base: The base is not a mere spectator; it is essential for activating the boronic acid.[2][4] Inorganic bases are standard, with K₂CO₃ and Cs₂CO₃ being common choices. Cesium carbonate is more soluble in organic solvents and more basic, often accelerating the reaction. The choice can be critical, and screening may be necessary.

  • Solvent System: The choice of solvent depends on the properties of the substrates.

    • Anhydrous Conditions: Solvents like toluene, dioxane, or DMF are effective, particularly for electron-rich boronic acids.[5][6]

    • Aqueous Conditions: A mixture of an organic solvent (like DME or dioxane) with aqueous base is often used for electron-poor arylboronic acids and can accelerate the transmetalation step.[5][6] However, care must be taken to avoid protodeboronation (hydrolysis of the boronic acid), which can be a competing side reaction.[11]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

Protocol 1: Selective Mono-Arylation at the C6-Position

This protocol is designed to selectively synthesize C6-Aryl-2-chloro-7-deazapurine by carefully controlling the stoichiometry.

1. Reagent & Materials Table

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
2,6-dichloro-7-deazapurine (protected)Varies1.0VariesSubstrate (e.g., N-protected)
Arylboronic AcidVaries1.1Varies1.1 equivalents
Pd₂(dba)₃915.720.02523 mg2.5 mol% Pd
SPhos410.470.0625 mg6 mol% ligand
K₂CO₃ (anhydrous, finely powdered)138.213.0415 mg3.0 equivalents
1,4-Dioxane--10 mLAnhydrous, degassed
Water (degassed)--2 mLDegassed

2. Step-by-Step Procedure

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2,6-dichloro-7-deazapurine (1.0 mmol), the arylboronic acid (1.1 mmol), Pd₂(dba)₃ (0.025 mmol), SPhos (0.06 mmol), and K₂CO₃ (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (10 mL) and degassed water (2 mL).

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a new, higher-Rf spot (for the mono-arylated product).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 15 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure C6-aryl-2-chloro-7-deazapurine.

Protocol 2: Exhaustive Di-Arylation at C2 and C6-Positions

This protocol is designed to synthesize C2,C6-Diaryl-7-deazapurine using an excess of the coupling partner.

1. Reagent & Materials Table

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
2,6-dichloro-7-deazapurine (protected)Varies1.0VariesSubstrate (e.g., N-protected)
Arylboronic AcidVaries2.5Varies2.5 equivalents
Pd₂(dba)₃915.720.02523 mg2.5 mol% Pd
SPhos410.470.0625 mg6 mol% ligand
K₂CO₃ (anhydrous, finely powdered)138.214.0553 mg4.0 equivalents
1,4-Dioxane--10 mLAnhydrous, degassed
Water (degassed)--2 mLDegassed

2. Step-by-Step Procedure

  • Setup: Follow steps 1-3 from Protocol 1, using the reagent quantities listed in the table above. Note the increased equivalents of boronic acid and base.

  • Reaction: Heat the reaction at 100-110 °C. The second substitution at the C2 position is slower and may require higher temperatures or longer reaction times.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The goal is the complete consumption of both the starting material and the mono-arylated intermediate. The reaction may take 12-24 hours.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1. The polarity of the di-arylated product will be different from the mono-arylated one, requiring adjustment of the chromatography solvent system.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Poor quality base or boronic acid.1. Use a fresh bottle of catalyst/ligand. Ensure the inert atmosphere is maintained.2. Degas solvents thoroughly via sparging with Ar/N₂ for 20-30 min or freeze-pump-thaw cycles.3. Use a fresh, high-purity base and boronic acid.
Protodeboronation Hydrolysis of the boronic acid, especially with electron-deficient or heteroaryl boronic acids.1. Use rigorously anhydrous conditions (if compatible).2. Switch to a boronate ester (e.g., pinacol ester), which is more stable.3. Use a stronger, non-aqueous base like K₃PO₄.
Homocoupling of Boronic Acid Often occurs at high temperatures or with very active catalysts.1. Lower the reaction temperature.2. Reduce the catalyst loading.3. Ensure slow addition of the boronic acid if the problem persists.
Incomplete reaction (stalls at mono-arylation) The C2-Cl bond is less reactive.1. Increase the reaction temperature to 110-120 °C.2. Increase the equivalents of boronic acid and base.3. Switch to a more active ligand system (consult literature for advanced ligands).[7]

Conclusion and Future Directions

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of functionalized 7-deazapurine libraries. By understanding the inherent regioselectivity of the 2,6-dichloro scaffold, researchers can strategically access either C6-mono-arylated or C2,C6-di-arylated products with high fidelity. The protocols provided herein serve as a robust starting point for exploration. Further optimization of catalyst, ligand, and solvent systems, potentially incorporating high-throughput experimentation or flow chemistry, will continue to expand the scope and efficiency of these critical transformations, accelerating the discovery of next-generation therapeutics.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Havelková, M., Dvořák, D. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Synthesis, 2001(11), 1704-1710.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Havelková, M., Dvořák, D. (2001). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. [Link]

  • Siyo, B. (2012). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Billingsley, K. L., Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH National Library of Medicine. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Nishida, M., Tagata, T. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd.[Link]

  • Cardoza, S., Yadav, P., Ajmani, A., Das, P., Tandon, V. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8415-8426. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of dihalofuranones. [Link]

  • Cardoza, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ResearchGate. [Link]

  • Desai, V., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. [Link]

  • Billingsley, K. L., Anderson, K. W., Buchwald, S. L. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH National Library of Medicine. [Link]

  • Cardoza, S., Yadav, P., Ajmani, A., Das, P., Tandon, V. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PubMed. [Link]

  • Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH National Library of Medicine. [Link]

  • MDPI. (n.d.). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. [Link]

  • Maji, M., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Inorganica Chimica Acta, 482, 698-707. [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

Sources

Application Notes & Protocols: A Guide to the Sonogashira Coupling for the Synthesis of 2-Alkynyl-7-Deazapurine Nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Alkynyl-7-Deazapurine Nucleosides

In the landscape of modern medicinal chemistry and drug development, nucleoside analogues represent a cornerstone of therapeutic innovation. Among these, 7-deazapurine nucleosides, which are structural isomers of natural purines, exhibit a wide spectrum of biological activities, including potent antiviral and antitumor properties. The introduction of an alkynyl group at the C2 position of the 7-deazapurine scaffold further enhances the molecular diversity and biological potential of these compounds. This modification can improve binding affinity to target enzymes, introduce sites for further functionalization via "click chemistry," and modulate the compound's overall physicochemical properties. The presence of 7-alkynyl-7-deazapurine in oligonucleotides has been shown to significantly stabilize duplexes with complementary DNA or RNA strands.[1]

The Sonogashira cross-coupling reaction is a highly efficient and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[2][3] Its reliability and tolerance of various functional groups make it the premier synthetic tool for accessing 2-alkynyl-7-deazapurine nucleosides. This guide provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and practical insights for its successful application.

The Dual Catalytic Cycle: Unraveling the Sonogashira Mechanism

The Sonogashira reaction elegantly employs a dual catalytic system, where palladium and copper(I) work in concert to achieve the desired cross-coupling.[2][4] Understanding these interconnected cycles is paramount for troubleshooting and optimizing the reaction. The process is generally conducted under basic conditions, with an amine serving both as a base and sometimes as a solvent, to neutralize the hydrogen halide byproduct.[2]

The Palladium Cycle - The Cross-Coupling Engine:

  • Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) species, which undergoes oxidative addition with the 2-halo-7-deazapurine nucleoside (typically an iodide or bromide). This step forms a square planar Pd(II) intermediate.[4]

  • Transmetalation: The key step where the two catalytic cycles intersect. The copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex. This displaces the halide and forms a new Pd(II)-alkynyl intermediate.[4] This is typically the rate-determining step.[4]

  • Reductive Elimination: The final step involves the cis-trans isomerization of the Pd(II) complex, followed by reductive elimination. This non-reversible step forms the C-C bond of the final 2-alkynyl-7-deazapurine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

The Copper Cycle - The Acetylide Generator:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, forming a π-alkyne-copper complex. This interaction increases the acidity of the terminal proton.[2][4]

  • Deprotonation: An amine base deprotonates the terminal alkyne, leading to the formation of a crucial copper(I) acetylide intermediate.[2][4][5] This species is now ready to engage in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism Fig. 1: The Dual Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_reactants Fig. 1: The Dual Catalytic Cycle of the Sonogashira Coupling Pd0 Pd(0)L₂ Pd_Complex R¹-Pd(II)L₂-X Pd0->Pd_Complex Oxidative Addition (R¹-X) Pd_Alkyne R¹-Pd(II)L₂-C≡CR² Pd_Complex->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Product R¹-C≡C-R² Pd_Alkyne->Product Reductive Elimination Alkyne H-C≡C-R² Cu_Pi_Complex [Cu-π-Alkyne]⁺ Alkyne->Cu_Pi_Complex + Cu(I) Cu_Acetylide Cu-C≡C-R² Cu_Pi_Complex->Cu_Acetylide + Base - H-Base⁺ Cu_Acetylide->Pd_Complex Reactant1 2-Halo-7-deazapurine (R¹-X) Reactant2 Terminal Alkyne (H-C≡C-R²)

Fig. 1: The Dual Catalytic Cycle of the Sonogashira Coupling

Comprehensive Experimental Protocol

This protocol provides a generalized yet robust procedure for the synthesis of 2-alkynyl-7-deazapurine nucleosides. Optimization may be required based on the specific substrates used.

1. Materials and Reagents:

  • Substrates:

    • Protected 2-iodo-7-deazapurine nucleoside (e.g., 5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2-iodo-7-deazaadenosine). The reactivity order for the halide is I > Br > Cl.[2]

    • Terminal Alkyne (1.2 - 2.0 equivalents).

  • Catalysts & Ligands:

    • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%).

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) (4-10 mol%).

  • Base:

    • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2-4 equivalents).

  • Solvent:

    • Anhydrous, degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

2. Equipment:

  • Round-bottom flask or Schlenk tube, oven-dried.

  • Magnetic stirrer and heating plate.

  • Inert atmosphere line (Argon or Nitrogen) with bubbler.

  • Syringes and needles for reagent transfer.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Rotary evaporator.

  • Flash column chromatography system with silica gel.

3. Step-by-Step Methodology:

Fig. 2: Experimental Workflow for Sonogashira Coupling
  • Preparation and Setup:

    • Place an oven-dried round-bottom flask containing a magnetic stir bar under a positive pressure of argon or nitrogen.

    • To the flask, add the protected 2-iodo-7-deazapurine nucleoside (1.0 eq.).

    • Causality Check: An inert atmosphere is critical. Pd(0) complexes are sensitive to air, and oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling).[2][3]

  • Reagent Addition:

    • Add anhydrous, degassed solvent (e.g., DMF) via syringe to dissolve the nucleoside.

    • Add the terminal alkyne (1.2-2.0 eq.) via syringe.

    • Add the amine base (e.g., Et₃N, 3.0 eq.) via syringe.

    • In a separate vial, briefly purge with argon, then add the CuI (0.05 eq.) and Pd(PPh₃)₄ (0.03 eq.). Add a small amount of solvent to create a slurry and quickly add it to the main reaction flask.

    • Expertise Insight: Adding the catalysts last, especially the palladium catalyst, ensures the reaction environment is fully prepared and reduces the risk of catalyst degradation. For some sensitive substrates, performing the reaction in organic solvents after protecting the nucleoside can prevent low yields sometimes observed in aqueous conditions.[1]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature. Gentle heating (40-60 °C) may be required for less reactive substrates (e.g., aryl bromides).

    • Monitor the reaction progress by TLC (e.g., using a 5-10% Methanol/Dichloromethane eluent system). The product spot should be less polar than the starting nucleoside.

  • Work-up and Purification:

    • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-alkynyl-7-deazapurine nucleoside.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions reported in the literature for the Sonogashira coupling on deazapurine and related nucleoside scaffolds.

EntryHalogenated Nucleoside (Protecting Groups)AlkynePd Catalyst (mol%)CuI (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Ref.
17-Iodo-2-amino-2'-deoxy-8-aza-7-deazaadenosineTrimethylsilylacetylenePd(PPh₃)₄ (10)10Et₃N (3.0)DMFRT1285[6]
27-Iodo-2-amino-2'-deoxy-8-aza-7-deazaadenosineOcta-1,7-diynePd(PPh₃)₄ (10)10Et₃N (3.0)DMFRT1273[6]
35'-DMTr-7-iodo-2'-deoxy-7-deazaadenosine (N⁶-DMFam)Indole-3-yl-acetylenePdCl₂(PPh₃)₂ (10)20Et₃N (4.0)THFRT287[1]
45'-DMTr-7-iodo-2'-deoxy-7-deazaguanosine (N²,O⁶-protected)IsopropylacetylenePdCl₂(PPh₃)₂ (10)20Et₃N (4.0)THFRT283[1]
52-Iodoadenosine (protected)PhenylacetylenePdCl₂(PPh₃)₂ (5)10Et₃N (2.0)DMF60485[6]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive Pd(0) catalyst due to oxidation. 2. Insufficiently degassed solvent/reagents. 3. Poor quality of amine base (may contain water).1. Use a fresh bottle of catalyst or a Pd(II) precatalyst like PdCl₂(PPh₃)₂. 2. Degas the solvent thoroughly using freeze-pump-thaw cycles or by bubbling argon for at least 30 minutes. 3. Use a freshly distilled amine base over KOH.
Alkyne Homocoupling Presence of oxygen, which facilitates the oxidative Glaser coupling side reaction.[3][4]Maintain a strict inert atmosphere throughout the setup and reaction. Ensure all reagents and solvents are properly deaerated.
Formation of Byproducts 1. Deprotection of sugar hydroxyls (e.g., TBDMS, DMTr) under basic conditions. 2. Side reactions on the nucleobase.1. Use a milder base like DIPEA instead of Et₃N. 2. Minimize reaction time and temperature. Ensure appropriate protecting groups are installed on the nucleobase if it contains sensitive functional groups.
Stalled Reaction Catalyst deactivation over time.Add a second small portion of the palladium catalyst to the reaction mixture.

Conclusion

The Sonogashira coupling is an indispensable tool for the synthesis of 2-alkynyl-7-deazapurine nucleosides, providing a direct and high-yielding pathway to these valuable compounds. A thorough understanding of the dual catalytic mechanism, meticulous execution of the experimental protocol under anaerobic conditions, and careful monitoring are the keys to success. The protocols and insights provided herein serve as a robust foundation for researchers, scientists, and drug development professionals to leverage this powerful reaction in the quest for novel therapeutics.

References

  • Sonogashira Coupling . Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling . Wikipedia. Available at: [Link]

  • Sonogashira cross-coupling strategies towards nucleosides and analogues . Royal Society of Chemistry. Available at: [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents . MDPI. Available at: [Link]

  • Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides . National Center for Biotechnology Information. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . ACS Publications. Available at: [Link]

  • Sonogashira coupling . YouTube. Available at: [Link]

Sources

Application Note: A Practical Guide to the Synthesis of Polycyclic 7-Deazapurine Heterocycles via Negishi Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polycyclic 7-deazapurine heterocycles represent a class of "privileged scaffolds" in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents and biological probes.[1][2] Their synthesis, however, often presents significant challenges. This application note provides a detailed guide for the synthesis of these valuable compounds using the palladium-catalyzed Negishi cross-coupling reaction. We delve into the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and offer expert insights into troubleshooting and optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient method for accessing this important class of molecules.

Introduction: The Significance of Polycyclic 7-Deazapurines

The 7-deazapurine core, an isomer of the naturally occurring purine ring system, is a cornerstone of modern medicinal chemistry. By replacing the nitrogen atom at position 7 with a carbon, researchers can introduce a versatile handle for chemical modification while retaining key hydrogen-bonding motifs necessary for biological activity. Extending this core to create polycyclic systems—by fusing additional aromatic or heteroaromatic rings—dramatically expands the chemical space, leading to compounds with novel pharmacological profiles.

These complex heterocycles have been identified as potent inhibitors of protein kinases, broad-spectrum antikinetoplastid agents, and have shown significant cytotoxic activity against various cancer cell lines.[2][3][4] Furthermore, their unique structures can give rise to useful fluorescence properties, making them valuable tools for developing labeled oligonucleotides and biological probes.[5][6]

The construction of the C-C bond required to build these polycyclic frameworks is a critical synthetic step. The Negishi cross-coupling reaction, which forges a new carbon-carbon bond between an organozinc compound and an organic halide, has emerged as a particularly powerful and reliable tool for this purpose.[5][7][8]

The Underpinning Chemistry: Principles of the Negishi Coupling

The Negishi coupling is a Nobel Prize-winning reaction that utilizes a palladium or nickel catalyst to couple organozinc reagents with organic halides.[7][9] Its utility in complex molecule synthesis stems from the high functional group tolerance and the relatively mild reaction conditions often employed.[1] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle Explained:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The organic halide (in our case, a halogenated 7-deazapurine precursor) reacts with the Pd(0) species, which inserts itself into the carbon-halogen bond. This oxidizes the palladium from the 0 to the +2 state, forming a square planar Pd(II) complex. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electron density of the organic halide.[10]

  • Transmetalation: This is the defining step of the Negishi coupling. The organozinc reagent (R'-ZnX) exchanges its organic group (R') with the halide on the Pd(II) complex. This step is often the rate-determining step of the cycle. The reactivity of the organozinc reagent is crucial; it is reactive enough to transmetalate to the palladium center but generally not so reactive as to engage in side reactions with many common functional groups. The presence of salts, like LiCl, can break up organozinc aggregates and facilitate this step.[9]

  • Reductive Elimination: In the final step, the two organic groups (R and R') on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Bulky phosphine ligands on the palladium catalyst often facilitate this step by promoting a cis-arrangement of the organic groups.

Negishi_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_RR R-Pd(II)L₂-R' Transmetal->PdII_RR out_ZnX2 Transmetal->out_ZnX2 ZnX₂ RedElim Reductive Elimination PdII_RR->RedElim RedElim->Pd0 out_RR RedElim->out_RR R-R' (Product) in_RX in_RX->OxAdd R-X (Aryl Halide) in_RZnX in_RZnX->Transmetal R'-ZnX (Organozinc)

Caption: The catalytic cycle of the Palladium-catalyzed Negishi cross-coupling reaction.

Experimental Protocol: Synthesis of a Thieno-Fused 7-Deazapurine

This protocol details the synthesis of a representative polycyclic heterocycle, coupling a (het)aryl zinc reagent with a dichloropyrimidine precursor, a key step in forming the fused deazapurine system.[5][11]

Workflow Overview

Workflow cluster_prep Part A: Organozinc Preparation cluster_coupling Part B: Negishi Coupling cluster_workup Part C: Workup & Purification start Start: Aryl Halide (Ar-Br) activate_zn 1. Activate Zinc Powder start->activate_zn form_zn 2. Form Ar-ZnBr (Anhydrous THF) activate_zn->form_zn prep_cat 3. Prepare Pd Catalyst (Pd₂(dba)₃ + XPhos) form_zn->prep_cat add_pyrimidine 4. Add Dichloropyrimidine Substrate prep_cat->add_pyrimidine couple 5. Add Ar-ZnBr (65 °C, Monitor by TLC/HPLC) add_pyrimidine->couple quench 6. Quench Reaction (aq. NaHCO₃) couple->quench extract 7. Extract with EtOAc quench->extract purify 8. Column Chromatography (Silica Gel) extract->purify end Final Product: Coupled Pyrimidine purify->end

Caption: Experimental workflow for the synthesis of the pyrimidine intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4,6-Dichloro-5-iodopyrimidine≥97%CommercialStarting material.
2-Bromothiophene≥98%CommercialOrganozinc precursor.
Zinc dust (<10 µm)≥98%CommercialMust be activated.
1,2-Dibromoethane≥98%CommercialFor zinc activation.
Trimethylsilyl chloride (TMSCl)≥98%CommercialFor zinc activation.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeCommercialPre-catalyst.
XPhos≥98%CommercialLigand.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialUse from a solvent purification system or freshly opened bottle.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercialFor workup.

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Organozinc reagents are moisture-sensitive. All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Protocol

Part A: Preparation of the Organozinc Reagent (2-Thienylzinc Bromide)

  • Zinc Activation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add zinc dust (1.5 equiv.). Seal the flask and cycle between vacuum and nitrogen three times. Add anhydrous THF (20 mL) via syringe. Add 1,2-dibromoethane (0.1 equiv.) and TMSCl (0.05 equiv.). Stir the suspension at 65 °C for 30 minutes. The solution should become warm and bubbles should evolve. Cool the activated zinc slurry to room temperature.[12][13]

    • Expert Insight: Activation is critical to remove the passivating layer of zinc oxide from the metal surface, exposing fresh, reactive zinc. The evolution of ethylene gas from the reaction of dibromoethane with zinc is a visual indicator of successful activation.[13]

  • Organozinc Formation: To the stirred suspension of activated zinc, add a solution of 2-bromothiophene (1.0 equiv.) in anhydrous THF (10 mL) dropwise over 15 minutes. A gentle exotherm should be observed. Stir the reaction mixture at room temperature for 2-3 hours. The formation of the organozinc reagent is typically accompanied by the disappearance of the metallic zinc and the formation of a greyish, slightly cloudy solution. This reagent is used directly in the next step.

Part B: The Negishi Cross-Coupling Reaction

  • Catalyst Preparation: In a separate flame-dried 250 mL Schlenk flask under nitrogen, add Pd₂(dba)₃ (0.02 equiv., 2 mol %) and XPhos (0.08 equiv., 8 mol %).[14] Add anhydrous THF (50 mL). Stir the mixture at 65 °C for 15 minutes. The solution should turn from a deep purple to a yellow/orange color, indicating the formation of the active catalytic species.

    • Expert Insight: XPhos is a bulky, electron-rich biarylphosphine ligand. Its steric bulk promotes the reductive elimination step, while its electron-donating nature facilitates the oxidative addition step, leading to a highly active catalyst suitable for coupling with challenging heterocyclic substrates.[1]

  • Reaction Setup: To the prepared catalyst solution, add the 4,6-dichloro-5-iodopyrimidine (1.0 equiv.). Stir for 5 minutes.

  • Coupling: Add the freshly prepared 2-thienylzinc bromide solution from Part A to the reaction flask via cannula dropwise over 20 minutes. Heat the reaction mixture to 65 °C and stir.[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. Take a small aliquot, quench with a few drops of saturated NaHCO₃ solution, extract with EtOAc, and spot on a TLC plate. The reaction is typically complete within 4-12 hours.

Part C: Workup and Purification

  • Quench: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution.[14]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the desired 4,6-dichloro-5-(thiophen-2-yl)pyrimidine.[15]

Expected Results & Characterization

The subsequent steps to form the final polycyclic 7-deazapurine involve azidation and thermal cyclization, followed by glycosylation if a nucleoside is the target.[5][8]

ParameterExpected Value/Data
Yield of Coupled Pyrimidine 75-90%
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) Peaks corresponding to both pyrimidine and thiophene protons.
¹³C NMR (CDCl₃, 101 MHz) Signals for all unique carbons in the coupled product.
Mass Spectrometry (HRMS) Calculated m/z for [M+H]⁺ should match the observed value.

Troubleshooting and Advanced Insights

ProblemPotential Cause(s)Recommended Solution(s)
Reaction Stalls / Low Conversion 1. Incomplete formation or degradation of the organozinc reagent (moisture).2. Catalyst deactivation/inhibition.[16]3. Insufficiently activated zinc.1. Ensure strictly anhydrous conditions. Use fresh, high-quality THF. Test organozinc formation via an I₂ quench on a small aliquot.2. The product or substrate may coordinate to the palladium.[16] Try a different ligand (e.g., SPhos, RuPhos) or increase catalyst loading slightly (e.g., to 3-5 mol%).3. Repeat the zinc activation step, ensuring a temperature of ~65°C is reached.
Formation of Homocoupled Byproduct (R'-R') Presence of residual oxygen in the reaction.Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas.
Protodezincation (Loss of Zinc Reagent) Acidic protons in the substrate or solvent.While Negishi coupling is tolerant of many groups, highly acidic protons (e.g., unprotected phenols, carboxylic acids) should be protected prior to the reaction. Ensure solvent is not acidic.

Conclusion

The Negishi cross-coupling reaction is a robust and highly effective method for the synthesis of polycyclic 7-deazapurine heterocycles. By carefully controlling reaction conditions, particularly through the use of anhydrous techniques and a well-chosen palladium catalyst system, researchers can efficiently construct the key C-C bonds that form the foundation of these medicinally important scaffolds. The protocol and insights provided herein serve as a comprehensive guide to empower scientists in their pursuit of novel therapeutics and chemical probes.

References

  • Negishi coupling - Wikipedia. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032. [Link]

  • Han, Y., & Buchwald, S. L. (2013). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 52(1), 1-6. [Link]

  • Yang, C., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society, 144(42), 19566–19575. [Link]

  • Darrow, W. T. (2020). The Negishi Cross-Coupling Reaction. Denmark Group, UIUC. Retrieved January 24, 2026, from [Link]

  • Yang, C., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society, 144(42), 19566–19575. [Link]

  • Bedford, J., et al. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters, 20(23), 7549–7552. [Link]

  • Knochel, P. (2016). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 6(9), 5842–5857. [Link]

  • Luzung, M. R., Patel, J. S., & Yin, J. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry, 75(24), 8330–8332. [Link]

  • El-Damasy, A. K., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5871. [Link]

  • Reddit User Discussion. (2023). Reasons for stalling of a Negishi coupling? r/Chempros. Retrieved January 24, 2026, from [Link]

  • Park, J. H., et al. (2007). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Bulletin of the Korean Chemical Society, 28(7), 1203-1206. [Link]

  • Yang, C., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C-H Dibenzothiophenation and Negishi Coupling. ResearchGate. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Commonly employed techniques for the preparation of organozinc... Scientific Diagram. Retrieved January 24, 2026, from [Link]

  • Yang, C., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

  • Zhang, Z., et al. (2021). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2022). 7-Aryl-7-deazapurine 3′-deoxyribonucleoside derivative as a novel lead for Chagas' disease therapy: In vitro and in vivo pharmacology. Retrieved January 24, 2026, from [Link]

  • Murray, P. R. D., & Sandford, C. (2021). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. ACS Catalysis, 11(15), 9636–9645. [Link]

  • Yang, C., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C-H Dibenzothiophenation and Negishi Coupling. PubMed. Retrieved January 24, 2026, from [Link]

  • Mikhailopulo, I. A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7167. [Link]

  • Gualdron-Lopez, M., et al. (2021). 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents. European Journal of Medicinal Chemistry, 223, 113647. [Link]

Sources

Unlocking GPCR Signaling: Application of 7-Deazapurine Nucleosides as Versatile Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical Purine Scaffold

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors, playing pivotal roles in virtually every physiological process. Consequently, they are the targets of a significant portion of all approved drugs.[1] The study of GPCR pharmacology and signaling has been greatly advanced by the development of chemical probes that can modulate receptor activity and elucidate ligand-receptor interactions. Among these, purine-based nucleoside analogues have historically been explored primarily as ligands for purinergic receptors. However, a growing body of evidence reveals that modifications to the purine scaffold can unlock affinity for a wide range of non-purinergic GPCRs, including important targets like opioid and serotonin receptors.[1]

This guide focuses on a particularly intriguing class of modified nucleosides: 7-deazapurines . By replacing the nitrogen atom at the 7-position of the purine ring with a carbon atom, 7-deazapurine nucleosides exhibit altered electronic properties, hydrogen bonding capabilities, and steric profiles compared to their natural counterparts, adenosine and guanosine.[2] This seemingly subtle modification has profound implications for their biological activity, transforming them into versatile tools for GPCR research.

The replacement of N7 with a carbon atom not only modifies the electron distribution of the purine ring system but also provides a chemical handle for further substitutions at the C7 position. This allows for the creation of diverse libraries of compounds with fine-tuned affinities and selectivities for various GPCRs.[2][3] This application note will provide a comprehensive overview of the utility of 7-deazapurine nucleosides in studying GPCRs, from the underlying mechanistic principles to detailed protocols for their application in key pharmacological assays.

Mechanistic Rationale: The 7-Deaza Advantage in GPCR Modulation

The utility of 7-deazapurine nucleosides as probes for GPCRs stems from the unique chemical and physical properties imparted by the C7-substitution. Understanding these properties is key to appreciating their application in dissecting GPCR function.

1. Altered Hydrogen Bonding Potential: The N7 atom of purines is a hydrogen bond acceptor. Its replacement with a carbon atom eliminates this interaction potential at that position. This can lead to a repositioning of the nucleoside within the binding pocket of a GPCR, potentially favoring interactions with different amino acid residues than the endogenous purine nucleosides. This altered binding mode is a key factor in their observed affinity for non-purinergic receptors.

2. Modified Electronic Distribution: The substitution of a nitrogen for a carbon atom makes the five-membered ring of the 7-deazapurine scaffold more electron-rich.[2] This change in electron density can influence stacking interactions with aromatic residues within the GPCR binding pocket, contributing to altered binding affinity and kinetics.

3. A Scaffold for Diversification: The C7 position of the 7-deazapurine ring is amenable to a wide range of chemical modifications, such as the introduction of alkyl, aryl, or halogen groups.[3] This allows for the systematic exploration of the chemical space around the nucleoside core, enabling the development of ligands with high affinity and selectivity for specific GPCR subtypes. This "scaffold-based" approach is a powerful strategy in modern drug discovery.

4. Probing Allosteric Sites: While many ligands bind to the orthosteric site (the binding site of the endogenous ligand), the unique structural features of 7-deazapurine nucleosides may allow them to interact with allosteric sites on the GPCR.[4][5] Allosteric modulators can fine-tune receptor signaling in response to the endogenous ligand, offering a more nuanced approach to receptor modulation than simple activation or blockade. The diverse chemical space accessible through C7-modification makes 7-deazapurine nucleosides promising candidates for the discovery of novel allosteric modulators.

cluster_0 7-Deazapurine Nucleoside Properties cluster_1 Impact on GPCR Interaction Altered H-Bonding Altered H-Bonding Novel Binding Modes Novel Binding Modes Altered H-Bonding->Novel Binding Modes Modified Electronics Modified Electronics Altered Affinity & Kinetics Altered Affinity & Kinetics Modified Electronics->Altered Affinity & Kinetics C7 Diversification C7 Diversification Enhanced Selectivity Enhanced Selectivity C7 Diversification->Enhanced Selectivity Allosteric Modulation Allosteric Modulation Novel Binding Modes->Allosteric Modulation

Caption: Logical relationship of 7-deazapurine properties and their impact on GPCR interactions.

Applications in GPCR Research

The unique properties of 7-deazapurine nucleosides make them valuable tools for a variety of applications in GPCR research, from initial hit discovery to detailed mechanistic studies.

Ligand Discovery and Screening

Libraries of 7-deazapurine nucleosides with diverse C7 and N6 substitutions can be screened against panels of GPCRs to identify novel ligands.[1] This approach has successfully identified compounds with micromolar and even submicromolar affinity for receptors such as the 5-HT2B serotonin receptor and the κ-opioid receptor.[1]

Workflow for GPCR Ligand Screening:

Library Synthesis Library Synthesis Primary Binding Assay Primary Binding Assay Library Synthesis->Primary Binding Assay Screening Functional Assays Functional Assays Primary Binding Assay->Functional Assays Hit Confirmation SAR Studies SAR Studies Functional Assays->SAR Studies Characterization Lead Optimization Lead Optimization SAR Studies->Lead Optimization Refinement

Sources

Application Notes and Protocols: A Framework for Evaluating the Antimycobacterial Efficacy of 7-Deazapurine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antitubercular Agents

Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health threat, responsible for millions of deaths annually.[1] The challenge is significantly amplified by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, rendering current therapeutic regimens ineffective.[2] This landscape creates an urgent imperative for the discovery and development of new anti-TB agents with novel mechanisms of action (MoA).[1][3]

7-Deazapurine derivatives, structural analogs of natural purines, represent a promising class of molecules for investigation. Their core structure allows for interference with essential metabolic pathways that rely on purines, such as nucleic acid synthesis and energy metabolism.[4] This document provides a comprehensive, structured guide for researchers, scientists, and drug development professionals to rigorously assess the antimycobacterial potential of novel 7-deazapurine derivatives. The workflow is designed as a logical cascade, moving from initial potency screening to an evaluation of cellular selectivity and preliminary mechanism of action studies, ensuring that resources are focused on the most promising candidates.

Phase 1: Foundational Screening - Determining In Vitro Potency

The initial and most critical step in evaluating any new chemical entity is to determine its direct inhibitory effect on the target pathogen. For this, we establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible bacterial growth.[5]

Causality Behind Experimental Choices:
  • Choice of Mycobacterial Strains:

    • Mycobacterium tuberculosis H37Rv: This is the gold-standard virulent laboratory strain used for primary screening of anti-TB compounds.[6] Its use requires Biosafety Level 3 (BSL-3) facilities.

    • Mycobacterium tuberculosis H37Ra: An avirulent strain often used in BSL-2 laboratories for initial screening, though hits must be confirmed in H37Rv.[6][7]

    • Mycobacterium smegmatis: A non-pathogenic, fast-growing species used for high-throughput preliminary screening to quickly identify compounds with general antimycobacterial activity before moving to the slow-growing pathogenic species.[8]

  • Assay Format: The broth microdilution method is the most common and standardized technique for determining MIC.[5][8] It is amenable to a 96-well plate format, allowing for simultaneous testing of multiple compounds and concentrations.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_readout Readout & Analysis Compound_Prep Prepare Serial Dilutions of 7-Deazapurine Derivatives Inoculate Inoculate Plates with Bacteria and Compound Dilutions Compound_Prep->Inoculate Inoculum_Prep Prepare Mycobacterial Inoculum (e.g., to McFarland 1 standard) Inoculum_Prep->Inoculate Incubate Incubate at 37°C (7-14 days for M. tuberculosis) Inoculate->Incubate Add_Indicator Add Viability Indicator (e.g., Resazurin) Incubate->Add_Indicator Read_Plate Read Plate (Visually or with Plate Reader) Add_Indicator->Read_Plate Determine_MIC Determine MIC: Lowest concentration with no growth Read_Plate->Determine_MIC

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Protocol 1: MIC Determination via Resazurin Microtiter Assay (REMA)

The REMA method is a widely used colorimetric assay to assess mycobacterial viability.[9][10] Metabolically active cells reduce the blue dye resazurin to the pink fluorescent product resorufin, providing a clear visual endpoint.[10]

Materials:

  • 96-well flat-bottom sterile microplates

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) and glycerol

  • 7-Deazapurine derivatives dissolved in DMSO

  • Mycobacterial culture (M. tuberculosis H37Rv or surrogate)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control drug (e.g., Rifampicin, Isoniazid)

  • Sterile DMSO (vehicle control)

Procedure:

  • Compound Plating: a. Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate. b. In the first column, add an additional 100 µL of broth containing the highest concentration of the test compound (e.g., 200 µg/mL). c. Perform a 2-fold serial dilution by transferring 100 µL from the first column across the plate to the desired final concentration, discarding the last 100 µL. This creates a concentration gradient. d. Prepare wells for controls: no-drug growth control, vehicle (DMSO) control, and a sterility control (broth only).

  • Inoculum Preparation: a. Grow mycobacteria to mid-log phase. b. Adjust the turbidity of the culture to a McFarland standard of 1.0. c. Dilute this suspension 1:20 in 7H9 broth to achieve the final inoculum density.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well (except the sterility control). The final volume in each well is 200 µL. b. Seal the plates in a zip-lock bag and incubate at 37°C. Incubation time is typically 7 days for M. tuberculosis.[9]

  • Assay Readout: a. After incubation, add 30 µL of the resazurin solution to each well. b. Re-incubate for 24-48 hours. c. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[9]

Phase 2: Assessing Therapeutic Window - Cytotoxicity Profiling

A potent antimycobacterial compound is only useful if it is not toxic to the host's cells.[11][12] Therefore, the next critical step is to assess the cytotoxicity of the 7-deazapurine derivatives against a mammalian cell line. This allows for the calculation of the Selectivity Index (SI) , a crucial parameter for prioritizing compounds for further development.

Selectivity Index (SI) = CC₅₀ / MIC

Where CC₅₀ is the 50% cytotoxic concentration (the concentration that kills 50% of the mammalian cells). A higher SI value indicates greater selectivity for the pathogen.

Diagram: The Concept of Selectivity Index

Selectivity_Index cluster_effects Biological Effects Compound 7-Deazapurine Derivative Mycobacteria Inhibits Mycobacteria Compound->Mycobacteria Mammalian_Cell Toxic to Mammalian Cells Compound->Mammalian_Cell MIC MIC (Potency) Mycobacteria->MIC CC50 CC₅₀ (Toxicity) Mammalian_Cell->CC50 SI Selectivity Index (SI) = CC₅₀ / MIC MIC->SI CC50->SI

Caption: Relationship between potency (MIC), toxicity (CC₅₀), and the Selectivity Index (SI).

Protocol 2: Mammalian Cell Cytotoxicity using MTT Assay

The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] Viable cells with active dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or RAW 264.7 macrophages)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • 7-Deazapurine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Positive control for cytotoxicity (e.g., Triton X-100)

Procedure:

  • Cell Seeding: a. Seed the 96-well plate with mammalian cells at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the 7-deazapurine derivatives in complete medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. c. Include untreated cells (negative control) and cells treated with a cytotoxic agent (positive control). d. Incubate for 48-72 hours.

  • MTT Addition and Readout: a. Add 10 µL of MTT solution to each well and incubate for 3-4 hours. b. Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Determine the CC₅₀ value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Potency and Selectivity Summary
Compound IDMIC vs M. tb H37Rv (µg/mL)CC₅₀ vs Vero Cells (µg/mL)Selectivity Index (SI)
7-DAP-011.25>100>80
7-DAP-020.812.515.6
7-DAP-0310.0>100>10
Rifampicin0.1>100>1000

Phase 3: Assessing Intracellular Efficacy

M. tuberculosis is a facultative intracellular pathogen that primarily resides within host macrophages.[8] Therefore, a promising drug candidate must not only kill bacteria in broth culture but also penetrate host cells and exert its activity in the intracellular environment.

Protocol 3: Intracellular Antimycobacterial Activity Assay

This assay measures the ability of a compound to reduce the number of viable bacteria within infected macrophages. Viability is often assessed by lysing the host cells and plating the contents to count Colony Forming Units (CFU). Alternatively, luciferase-expressing mycobacteria can be used for a faster, non-destructive readout.[14][15][16]

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete culture medium

  • M. tuberculosis H37Rv (or a luciferase reporter strain)

  • 24-well plates

  • Sterile water or Triton X-100 for cell lysis

  • Middlebrook 7H11 agar plates (for CFU counting)

Procedure:

  • Macrophage Seeding: Seed macrophages in 24-well plates and incubate overnight to allow adherence.

  • Infection: a. Opsonize a mid-log phase culture of M. tuberculosis with serum. b. Infect the macrophage monolayer at a Multiplicity of Infection (MOI) of 5-10 bacteria per macrophage. c. Incubate for 4 hours to allow phagocytosis.

  • Compound Treatment: a. Wash the cells three times with warm PBS to remove extracellular bacteria. b. Add fresh medium containing serial dilutions of the 7-deazapurine derivatives. c. Incubate for 3-5 days.

  • Quantification of Intracellular Bacteria (CFU Method): a. At the end of the incubation, wash the cells with PBS. b. Lyse the macrophages by adding sterile water or a 0.1% Triton X-100 solution. c. Prepare serial dilutions of the cell lysate and plate them on 7H11 agar. d. Incubate the plates for 3-4 weeks at 37°C and count the colonies.

  • Data Analysis: a. Calculate the number of CFUs per well for each treatment condition. b. Express the activity as the log₁₀ reduction in CFU compared to the untreated control.

Phase 4: Preliminary Mechanism of Action (MoA) Investigation

Understanding how a compound works is essential for rational drug development.[17] As purine analogs, 7-deazapurines are hypothesized to interfere with key pathways involving purines.

Potential Mechanisms and Investigatory Approaches:
  • Inhibition of Nucleic Acid Synthesis: The primary hypothesis for a purine analog is the disruption of DNA and/or RNA synthesis. This can be tested using macromolecular synthesis assays that measure the incorporation of radiolabeled precursors (e.g., ³H-adenine) into DNA and RNA.

  • Disruption of Energy Metabolism: Purines are central to cellular energy in the form of ATP. The effect of the compounds on ATP levels can be measured using commercially available luciferin/luciferase-based kits.[18]

  • Inhibition of Folate Metabolism: Some purine-like structures can act as antifolates. This can be investigated by assessing whether the addition of exogenous folate or downstream products can rescue the bacteria from the drug's effect.

  • Target Identification via Resistance Studies: Generating spontaneous drug-resistant mutants and performing whole-genome sequencing is a powerful, unbiased method to identify the gene(s) where mutations confer resistance. These genes often encode the drug's direct target or are involved in its activation or efflux.[17]

Hypothesized MoA Pathways for 7-Deazapurine Derivatives

MOA_Pathway cluster_pathways Potential Mycobacterial Targets cluster_processes Inhibited Cellular Processes Compound 7-Deazapurine Derivative DNA_Polymerase DNA Polymerases Compound->DNA_Polymerase inhibits RNA_Polymerase RNA Polymerase Compound->RNA_Polymerase inhibits ATP_Synthase ATP Synthase Compound->ATP_Synthase inhibits Purine_Biosynthesis Purine Biosynthesis Enzymes Compound->Purine_Biosynthesis inhibits DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Transcription Transcription RNA_Polymerase->Transcription Energy_Production ATP Production ATP_Synthase->Energy_Production Metabolism Metabolism Purine_Biosynthesis->Metabolism

Caption: Potential mechanisms of action for 7-deazapurine derivatives in mycobacteria.

Conclusion

The systematic approach detailed in these application notes provides a robust framework for the initial assessment of 7-deazapurine derivatives as potential antimycobacterial agents. By progressing through a logical cascade of determining potency (MIC), selectivity (SI), and intracellular efficacy, researchers can efficiently identify and prioritize the most promising lead candidates. Subsequent in-depth MoA studies and in vivo efficacy models are then warranted for compounds that demonstrate strong performance in this foundational in vitro screening funnel. This rigorous, multi-parameter evaluation is essential to de-risk the drug development process and accelerate the discovery of new, effective treatments for tuberculosis.

References

  • Suling, W. J., et al. (2001). Antimycobacterial activity of 1-deaza-7,8-dihydropteridine derivatives against Mycobacterium tuberculosis and Mycobacterium avium complex in vitro. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Mogale, C. M., et al. (2023). Antimycobacterial Mechanisms and Anti-Virulence Activities of Polyphenolic-Rich South African Medicinal Plants Against Mycobacterium smegmatis. MDPI. Available at: [Link]

  • Pauli, A., et al. (2009). Antimycobacterial susceptibility testing methods for natural products research. PMC - NIH. Available at: [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Kumar, A., et al. (2022). Promising Antimycobacterial Activities of Flavonoids against Mycobacterium sp. Drug Targets: A Comprehensive Review. MDPI. Available at: [Link]

  • Schön, T., et al. (2009). Measuring minimum inhibitory concentrations in mycobacteria. PubMed. Available at: [Link]

  • Pitaluga, F. N. R., et al. (2021). Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. MDPI. Available at: [Link]

  • Snewin, V. A., et al. (1999). Assessment of Immunity to Mycobacterial Infection with Luciferase Reporter Constructs. Infection and Immunity. Available at: [Link]

  • de Cássia da S. e Santos, R., et al. (2018). Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis. PubMed. Available at: [Link]

  • BD. (n.d.). BD BACTEC™ MGIT™ Automated Mycobacterial Detection System. BD. Available at: [Link]

  • Janin, Y. L. (2007). New anti-tuberculosis drugs with novel mechanisms of action. PubMed. Available at: [Link]

  • Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Journal of Clinical Microbiology. Available at: [Link]

  • Kulshrestha, G., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link. Available at: [Link]

  • Ling, G., et al. (2001). [BACTEC MGIT 960 system for drug susceptibility testing of Mycobacterium tuberculosis: a study using external quality assessment strains]. PubMed. Available at: [Link]

  • Wang, Y., et al. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Microbiology. Available at: [Link]

  • Zhang, Y., et al. (2024). Progress of anti-tuberculosis drug targets and novel therapeutic strategies. Frontiers in Microbiology. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of action of anti-tuberculosis drugs targeting Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

  • Ponce de León, A., et al. (2003). Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. Journal of Clinical Microbiology. Available at: [Link]

  • Gamal, M., et al. (2017). Rapid colorimetric Resazurin Microtiter Assay (REMA) and MTT Assay for Testing susceptibility of Mycobacterium tuberculosis to I. The Egyptian Journal of Medical Microbiology. Available at: [Link]

  • Kumar, A., et al. (2023). Luciferase reporter mycobacteriophage (TM4::GeNL) enables rapid assessment of drug susceptibilities and inducible macrolide resistance in Mycobacterium abscessus complex. ASM Journals. Available at: [Link]

  • Zade, A. (2024). Investigating the Efficacy and Mechanisms of Action of Tuberculosis Drugs. Systematic Reviews in Pharmacy. Available at: [Link]

  • Soeiro, M. N. C., et al. (2021). 7-Aryl-7-deazapurine 3'-deoxyribonucleoside derivative as a novel lead for Chagas' disease therapy: in vitro and in vivo pharmacology. JAC-Antimicrobial Resistance. Available at: [Link]

  • El-Aziz, N. K. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Available at: [Link]

  • Lu, Y., et al. (2015). Evaluation of BACTEC MGIT 960 System for Testing Susceptibility of Mycobacterium tuberculosis to First-Line Drugs in China. PLOS One. Available at: [Link]

  • Early, J. V., et al. (2019). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Andreu, N., et al. (2010). Optimisation of Bioluminescent Reporters for Use with Mycobacteria. PLOS One. Available at: [Link]

  • Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD. Available at: [Link]

  • Zipperer, A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Martin, A., et al. (2005). Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Journal of Clinical Microbiology. Available at: [Link]

  • Almeida, D., et al. (2016). Drug Resistance Mechanisms in Mycobacterium tuberculosis. MDPI. Available at: [Link]

  • Bemer, P., et al. (2002). Evaluation of BACTEC Mycobacteria Growth Indicator Tube (MGIT 960) Automated System for Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology. Available at: [Link]

  • Rajiniraja, M. (2024). Screening of Antimycobacterial Property of Actinobacteria. Taylor & Francis eBooks. Available at: [Link]

  • Nayomi, D. (2023). Anti-Tuberculosis Drugs and Mechanisms of Action: Review. Uniscience Publishers. Available at: [Link]

  • Bioscience Biotechnology Research Communications. (n.d.). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Bioscience Biotechnology Research Communications. Available at: [Link]

  • Bio G. (n.d.). BD BACTEC™ MGITT Automated Mycobacteria Testing. Bio G. Available at: [Link]

  • ResearchGate. (2017). In-vitro antimycobacterial drug susceptibility testing of non-tubercular mycobacteria by tetrazolium microplate assay. ResearchGate. Available at: [Link]

  • Heidary, M., et al. (2021). Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. Frontiers in Pharmacology. Available at: [Link]

  • JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. Available at: [Link]

  • Li, Y., et al. (2017). Resazurin microtiter assay for detection of drug resistance and determination of critical concentration of cycloserine against Mycobacterium tuberculosis. American Journal of Translational Research. Available at: [Link]

  • Wang, X., et al. (2024). A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. MDPI. Available at: [Link]

  • JoVE. (2023). Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay. JoVE. Available at: [Link]

Sources

developing enzymatic assays using 7-deazapurine substrates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Developing Robust Enzymatic Assays Using 7-Deazapurine Substrates

Audience: Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist:

This document provides a comprehensive guide to developing sensitive and reliable enzymatic assays using 7-deazapurine-based substrates. We will move beyond simple procedural lists to explore the underlying principles, empowering you to design, optimize, and validate assays for a wide range of enzyme targets, particularly kinases and methyltransferases. Our focus is on building self-validating systems that generate trustworthy and reproducible data for basic research and high-throughput screening (HTS) applications.

The 7-Deazapurine Advantage: Why Modify a Canonical Scaffold?

Purine nucleosides are fundamental to countless biological processes, serving as substrates for a vast array of enzymes. However, their direct use in in vitro assays can be challenging. 7-deazapurine analogs, where the nitrogen at position 7 of the purine ring is replaced by a carbon, offer significant advantages.[1]

  • Enhanced Probing Capabilities: The C-H bond at the 7-position provides a versatile handle for chemical modification.[1][2] This allows for the attachment of fluorophores, quenchers, or other reporter groups without significantly disrupting the molecule's recognition by many enzymes. This modification is key to designing sensitive, continuous, and often fluorescent-based assays.[3][4]

  • Improved Enzyme Binding: The substitution of N7 with a carbon atom can alter the electron distribution of the purine ring system, in some cases leading to better binding affinity with the target enzyme.[1]

  • Metabolic Stability: The 7-deaza modification can prevent degradation by purine salvage pathway enzymes, ensuring the substrate's integrity throughout the assay.

  • Versatility: This scaffold is applicable to a wide range of enzyme classes, including:

    • Kinases: Using 7-deaza-ATP analogs.[5][6]

    • Methyltransferases: Using 7-deaza-S-adenosylmethionine (SAM) analogs.

    • Polymerases & Cyclases: Using various 7-deazapurine nucleoside triphosphates.[7]

This strategic modification transforms a natural substrate into a powerful tool for interrogating enzyme function.

Principle of the Assay: A Generalized Fluorescence-Based Approach

Many 7-deazapurine assays are built on the principle of detecting a change in fluorescence upon enzymatic activity. A common strategy involves a coupled-enzyme system that produces a fluorescent signal proportional to the activity of the primary enzyme of interest.

Let's consider a generic methyltransferase (MTase) assay as an example. The workflow is designed to quantify the production of S-adenosylhomocysteine (SAH), the universal by-product of SAM-dependent methylation reactions.

Assay_Principle

In this scheme, the methyltransferase utilizes a 7-deazapurine SAM analog to methylate its specific substrate. The resulting 7-deazapurine SAH is then acted upon by a cascade of coupling enzymes, which ultimately generates a fluorescent product that can be measured over time.

Assay Development and Optimization: A Step-by-Step Guide

Developing a robust assay is an empirical process. The goal is to establish a "window" where the enzymatic reaction is linear with respect to time and enzyme concentration, and where the signal is significantly above the background.

Core Reagents and Initial Setup
  • Enzyme: Purified, active enzyme of interest. Concentration should be accurately determined.

  • Substrates:

    • The specific acceptor substrate for your enzyme (e.g., a peptide for a kinase, histone for a methyltransferase).

    • The 7-deazapurine donor substrate (e.g., 7-deaza-ATP, 7-deaza-SAM).

  • Assay Buffer: A buffer that ensures optimal enzyme activity. A good starting point is typically 50 mM Tris or HEPES, pH 7.5, with MgCl₂ (5-10 mM for kinases) and a reducing agent like DTT (1-2 mM) to maintain enzyme stability.

  • Detection Reagents: The coupled enzyme system and its corresponding fluorogenic substrate. Several commercial kits are available for detecting SAH or ADP production.[8][9]

  • Plate Reader: A microplate reader capable of measuring the specific fluorescence output of your chosen reporter.

Experimental Workflow for Optimization

Optimization_Workflow

Protocol 1: Enzyme Titration

Objective: To determine the optimal enzyme concentration that yields a robust signal within the linear range of the detection system and reaction time.

Rationale: Too little enzyme will result in a weak signal indistinguishable from background noise. Too much enzyme will consume the substrate too quickly, leading to a non-linear reaction rate and making it difficult to detect inhibition.

Methodology:

  • Prepare a Master Mix: Create a master mix containing the assay buffer, acceptor substrate (at a concentration estimated to be saturating, e.g., 5-10x the known Kₘ), and the 7-deazapurine donor substrate (also at a saturating concentration).

  • Enzyme Dilution Series: Prepare a 2-fold serial dilution of your enzyme in assay buffer. Include a "no-enzyme" control (buffer only).

  • Initiate Reaction: In a 96- or 384-well plate, add the enzyme dilutions. Add the master mix to all wells to start the reaction.

  • Incubate: Incubate the plate at the desired temperature (e.g., 30°C or 37°C) for a fixed period (e.g., 60 minutes).[8]

  • Stop & Develop Signal: Stop the reaction (if necessary, e.g., with EDTA for kinases) and add the detection reagents according to the manufacturer's protocol.

  • Read Plate: Measure the fluorescence on a plate reader.

  • Analyze Data: Plot the fluorescence signal versus enzyme concentration. Identify the concentration range where the signal increases linearly. Select a concentration from the lower-to-mid part of this linear range for subsequent experiments.

[Enzyme] (nM) Raw Fluorescence Units (RFU) Signal/Background Linearity
0 (Background)15201.0-
0.528501.9Linear
1.041802.8Linear
2.0 7050 4.6 Linear
4.0129008.5Linear
8.02250014.8Plateauing
16.02410015.9Saturated
Table 1: Example data from an enzyme titration experiment. A concentration of 2.0 nM would be a good choice as it provides a strong signal well within the linear range.

Protocol 2: Substrate Titration and Kₘ Determination

Objective: To determine the Michaelis constant (Kₘ) of the enzyme for the 7-deazapurine substrate.

Rationale: Knowing the Kₘ is critical for setting the substrate concentration in inhibitor screening assays. For competitive inhibitors, the assay is most sensitive when the substrate concentration is at or near its Kₘ value.

Methodology:

  • Prepare Reagents: Use the optimal enzyme concentration determined in Protocol 1. Prepare a 2-fold serial dilution of the 7-deazapurine substrate, starting from a high concentration (e.g., 100 µM) down to below the expected Kₘ.

  • Initiate Reactions: Set up reactions in the microplate, each with a different concentration of the 7-deazapurine substrate. Keep the enzyme and acceptor substrate concentrations constant.

  • Time Course Measurement: This is best performed as a kinetic reading. Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Calculate Initial Velocities (V₀): For each substrate concentration, plot RFU versus time. The initial velocity (V₀) is the slope of the linear portion of this curve (typically the first 10-15 minutes).

  • Determine Kₘ: Plot the initial velocities (V₀) against the substrate concentration [S]. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).

    V = (Vₘₐₓ * [S]) / (Kₘ + [S])

Parameter Natural Substrate (e.g., SAM) 7-deaza-Substrate (e.g., 7-deaza-SAM)
Kₘ 1.5 µM2.8 µM
Vₘₐₓ (RFU/min) 12501180
Table 2: Example kinetic parameters. The 7-deazapurine analog is a good substrate, with a Kₘ value in a similar range to the natural substrate, validating its use in the assay.

Assay Validation for High-Throughput Screening (HTS)

Before using an assay for large-scale screening, its robustness and reliability must be statistically validated. The Z'-factor is the industry-standard metric for this purpose.[10]

Objective: To determine the Z'-factor of the assay to ensure it is suitable for HTS.

Rationale: The Z'-factor is a measure of the statistical effect size of the assay. It reflects both the dynamic range of the signal and the data variation. A value between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.

Z_Factor

Methodology:

  • Prepare Controls: On a single plate (e.g., 384-well), prepare a large number of wells for two conditions:

    • Positive Control (Max Signal): The standard assay reaction (e.g., 16-24 wells).

    • Negative Control (Min Signal): The reaction with a known, potent inhibitor at a saturating concentration, or simply no enzyme (e.g., 16-24 wells).

  • Run Assay: Perform the assay under the optimized conditions (enzyme and substrate concentrations, time, temperature).

  • Calculate Z'-Factor: Measure the fluorescence and calculate the mean (µ) and standard deviation (σ) for both the positive (p) and negative (n) controls. Apply the formula.

Control Type Number of Replicates (n) Mean RFU (µ) StDev (σ)
Positive (Max)2415,200450
Negative (Min)241,650150
Z'-Factor 0.78
Table 3: Example Z'-factor calculation. A value of 0.78 indicates an excellent and robust assay suitable for HTS.[11]

Applications in Drug Discovery

The primary application of these assays in drug development is for high-throughput screening (HTS) to identify enzyme inhibitors.[11][12] Once "hits" are identified from a primary screen, the same assay can be used in a dose-response format to determine the potency (IC₅₀) of the compounds. The robust, sensitive, and continuous nature of 7-deazapurine-based assays makes them ideal for the automated workflows common in modern drug discovery.[13]

References

  • Pauk, K., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Perlíková, P., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. Available at: [Link]

  • Khandazhinskaya, A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences. Available at: [Link]

  • El-Damasy, A., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. MDPI. Available at: [Link]

  • Hocek, M., et al. (2018). C–H Imidation of 7-Deazapurines. The Journal of Organic Chemistry. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • LibreTexts Biology. (2021). Enzyme Kinetics. Biology LibreTexts. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 2'-Deoxy-7-Deazapurine Phosphoramidites for Advanced DNA Modification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic replacement of the N7 nitrogen with a carbon atom in the purine ring system yields 7-deazapurine nucleosides, a critical class of analogues for modifying synthetic DNA. This modification prevents the formation of alternative hydrogen bonding patterns, such as Hoogsteen base pairing, and alters the electronic properties of the nucleobase, which can significantly impact DNA structure and its interactions with enzymes. Oligonucleotides incorporating 7-deazapurines exhibit unique characteristics, including resistance to certain nucleases and altered duplex stability, making them invaluable tools in diagnostics, therapeutic development—particularly in antisense and aptamer technologies—and molecular biology research.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the chemical synthesis, purification, and characterization of 2'-deoxy-7-deazapurine phosphoramidites, the essential building blocks for incorporating these modifications into DNA via automated solid-phase synthesis.

Introduction: The Significance of 7-Deazapurine Modifications

Standard automated DNA synthesis relies on phosphoramidite chemistry, a highly efficient and robust method for the sequential addition of nucleotide building blocks to a growing chain on a solid support.[4][5] The power of this technology extends beyond the synthesis of natural DNA sequences to the incorporation of a vast array of chemical modifications that can fine-tune the properties of oligonucleotides for specific applications.

7-Deazapurine analogues, such as 7-deaza-2'-deoxyadenosine (7-deaza-dA) and 7-deaza-2'-deoxyguanosine (7-deaza-dG), are isomers of their natural counterparts and possess a similar electron density.[2] Their primary structural distinction is the substitution of the nitrogen at position 7 with a carbon atom. This seemingly minor change has profound consequences:

  • Altered Hydrogen Bonding: The N7 atom of purines is a key hydrogen bond acceptor in the major groove of the DNA double helix and is involved in non-Watson-Crick base pairing. Its removal in 7-deazapurines eliminates this potential, which can be leveraged to study DNA-protein interactions or to prevent unwanted secondary structures.[6][7]

  • Enhanced Stability and Reduced Aggregation: G-rich oligonucleotide sequences have a tendency to aggregate through the formation of G-quadruplex structures, which can complicate synthesis and purification. The substitution of guanosine with 7-deaza-dG disrupts the Hoogsteen hydrogen bonding required for this self-assembly, leading to more manageable synthesis of G-rich oligos.[2]

  • Applications in Therapeutics and Diagnostics: Modified oligonucleotides are at the forefront of modern therapeutics.[8][9][10] The unique properties of 7-deazapurines make them attractive for use in antisense oligonucleotides and aptamers, where enhanced stability and specific binding characteristics are paramount.[1] They are also used to reduce band compression in Sanger sequencing and as probes in various diagnostic assays.[11]

This document provides the detailed chemical workflows required to produce high-quality 2'-deoxy-7-deazapurine phosphoramidites, enabling researchers to harness these benefits in their work.

General Synthesis Strategy: From Nucleoside to Phosphoramidite

The synthesis of a 2'-deoxy-7-deazapurine phosphoramidite is a multi-step process that begins with the appropriately modified and protected 2'-deoxynucleoside. The overall workflow involves three key stages: synthesis of the base-modified nucleoside, protection of reactive functional groups, and finally, phosphitylation of the 3'-hydroxyl group.

G cluster_0 Stage 1: Nucleoside Synthesis cluster_1 Stage 2: Selective Protection cluster_2 Stage 3: Phosphitylation A 7-Deazapurine Base (e.g., 7-Iodo-7-deazaadenine) C Glycosylation or Cross-Coupling (e.g., Sonogashira) A->C B Protected Deoxyribose Derivative B->C D Protected 2'-deoxy-7-deazapurine Nucleoside C->D E 5'-Hydroxyl Protection (DMT-Cl) D->E D->E Input to Stage 2 F Exocyclic Amine Protection (e.g., Bz-Cl, Ibu-Cl) E->F G Fully Protected Nucleoside F->G I Phosphitylation Reaction G->I G->I Input to Stage 3 H Phosphitylating Reagent (e.g., 2-Cyanoethyl-N,N- diisopropylchlorophosphoramidite) H->I J Final Phosphoramidite Product I->J

Caption: Overall workflow for 2'-deoxy-7-deazapurine phosphoramidite synthesis.

Synthesis of the 2'-Deoxy-7-deazapurine Nucleoside Core

The initial step is to obtain the base-modified nucleoside. This can be achieved through several synthetic routes. A common and versatile strategy involves the modification of a pre-synthesized nucleoside, such as 7-iodo-2'-deoxy-7-deazaadenosine or -guanosine. The iodine atom at the C7 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, like the Sonogashira coupling, to introduce a wide variety of functional groups.[1][12]

Protection of Functional Groups

To ensure that the subsequent phosphitylation reaction occurs exclusively at the 3'-hydroxyl group, all other reactive sites on the nucleoside must be chemically protected.[13][14] This is a critical aspect of the synthesis, as the phosphitylating agent is highly reactive.

  • 5'-Hydroxyl Group: This group is typically protected with a dimethoxytrityl (DMT) group. The DMT group is acid-labile, which allows for its selective removal during the automated solid-phase synthesis cycle without affecting other protecting groups.[4][15]

  • Exocyclic Amino Groups: The amino groups on the 7-deazaadenine (N6) and 7-deazaguanine (N2) bases are nucleophilic and must be protected. Standard protecting groups include benzoyl (Bz) for adenine and isobutyryl (Ibu) or N,N-dimethylformamidine (dmf) for guanine.[2][16] These acyl groups are stable throughout the synthesis and are removed during the final deprotection step with aqueous ammonia.[12]

Core Protocol: Phosphitylation of the Protected Nucleoside

The pivotal step in the synthesis is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position of the fully protected 2'-deoxy-7-deazapurine nucleoside. This reaction must be performed under strictly anhydrous and inert conditions (e.g., under argon or nitrogen) to prevent hydrolysis of the reagents and the product.[17]

Caption: The phosphitylation reaction of a protected 2'-deoxynucleoside.

Reagents and Materials
ReagentPurposeTypical Molarity/AmountSupplier Notes
Fully Protected 2'-deoxy-7-deazapurine NucleosideStarting material1.0 equivalentMust be rigorously dried (e.g., by co-evaporation with anhydrous acetonitrile)
2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite (PCl reagent)Phosphitylating agent1.2 - 1.5 equivalentsHighly moisture-sensitive. Handle in a glovebox or under inert gas.
Anhydrous Dichloromethane (DCM)Reaction solventSufficient volumeMust contain <30 ppm water.[18]
N,N-Diisopropylethylamine (DIPEA or Hünig's base)Non-nucleophilic base (HCl scavenger)2.0 - 3.0 equivalentsMust be distilled from CaH₂ before use.
Anhydrous Acetonitrile (MeCN)Solvent for workup and storageAs neededDNA synthesis grade.
Triethylamine (TEA)Base for neutralizing silica gel during chromatography~1% in eluent
Step-by-Step Protocol for Phosphitylation
  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, dissolve the fully protected 2'-deoxy-7-deazapurine nucleoside (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA, ~2.5 eq) to the stirred solution via syringe.

  • Addition of Phosphitylating Agent: Slowly add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (~1.3 eq) dropwise via syringe over 5-10 minutes. The reaction is typically complete within 1-5 hours.[17]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting nucleoside is consumed.

  • Quenching: Once the reaction is complete, quench by adding a small amount of saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.

  • Extraction: Dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude phosphoramidite as a white foam. The crude product should be used immediately for purification.

Causality Note: The use of the PCl reagent under mildly basic conditions with DIPEA is a standard method.[17] DIPEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product without being nucleophilic enough to cause side reactions. The 2-cyanoethyl group on the phosphorus is a crucial protecting group that is stable during synthesis but can be easily removed by β-elimination during the final basic deprotection step.[4]

Purification and Characterization

The purity of the phosphoramidite is paramount for achieving high coupling efficiencies (>98%) in automated DNA synthesis.[17] Impurities can lead to failed couplings and the accumulation of truncated sequences.

Purification Protocol

Purification is typically performed using silica gel flash column chromatography. It is critical to deactivate the acidic silica gel to prevent hydrolysis of the phosphoramidite product.[17]

  • Column Preparation: Prepare a silica gel column, and equilibrate it with a non-polar solvent (e.g., hexane) containing 1-2% triethylamine (TEA).

  • Loading: Dissolve the crude phosphoramidite foam in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the product using a gradient of ethyl acetate in hexane (e.g., 10% to 50%), with the eluent mixture always containing 1-2% TEA.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure. To ensure complete removal of residual TEA, which can interfere with the subsequent coupling step, co-evaporate the product several times with anhydrous acetonitrile.[17]

  • Storage: The final product, a crisp white foam, should be stored under argon at -20 °C.[17]

An alternative purification method involves a two-stage extraction process where the phosphoramidite is partitioned between polar and apolar phases to remove impurities.[19]

Characterization
TechniquePurposeExpected Result
³¹P NMR Confirms the formation of the P(III) species and checks for the presence of P(V) oxidation byproducts.A characteristic singlet or pair of diastereomeric singlets in the range of δ 145–155 ppm. Absence of signals around δ 0-10 ppm.
¹H NMR Confirms the presence of all expected protons, including the DMT group, nucleobase, sugar, and phosphoramidite moieties.Integration of proton signals should match the expected structure.
Mass Spectrometry (ESI-MS) Confirms the correct mass-to-charge ratio of the final product.The observed m/z value should correspond to the calculated molecular weight of the phosphoramidite.

Application: Incorporation into DNA via Solid-Phase Synthesis

The purified 2'-deoxy-7-deazapurine phosphoramidite is dissolved in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M) and installed on an automated DNA synthesizer.[15] The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle.

G START Start: Solid Support with 1st Nucleoside (DMT-ON) DEBLOCK 1. Deblocking (TCA/DCA) Removes 5'-DMT group START->DEBLOCK COUPLE 2. Coupling Adds new phosphoramidite DEBLOCK->COUPLE CAP 3. Capping (Acetic Anhydride) Blocks unreacted 5'-OH COUPLE->CAP OXIDIZE 4. Oxidation (Iodine) Stabilizes phosphate linkage CAP->OXIDIZE REPEAT Repeat Cycle for Next Base OXIDIZE->REPEAT n-1 times END Cleavage & Deprotection (Aqueous Ammonia) OXIDIZE->END After final cycle REPEAT->DEBLOCK

Caption: The automated solid-phase DNA synthesis cycle.

Standard Synthesis Cycle Parameters

The following table outlines the typical reagents and durations for a standard synthesis cycle on an automated synthesizer.

StepReagent/SolventTypical DurationPurpose
1. Deblocking 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane[20]50-90 secondsRemoves the 5'-DMT group, exposing the 5'-hydroxyl for the next coupling.
2. Coupling 0.1 M Phosphoramidite and 0.25-0.5 M Activator (e.g., Tetrazole) in Acetonitrile[20]30-180 secondsForms a new phosphite triester linkage between the monomers.
3. Capping Acetic Anhydride/Pyridine/THF and N-Methylimidazole in Acetonitrile[20]30 secondsAcetylates any unreacted 5'-hydroxyl groups to prevent deletion mutations.
4. Oxidation 0.015-0.05 M Iodine in Water/Pyridine/THF[20]30-45 secondsConverts the unstable P(III) phosphite triester to a stable P(V) phosphate triester.
Wash Steps Anhydrous Acetonitrile30 secondsWashes away excess reagents and byproducts after each chemical step.
Post-Synthesis: Cleavage, Deprotection, and Purification

After the final coupling cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (cyanoethyl from phosphate and acyl groups from the nucleobases) are removed simultaneously by incubation in concentrated aqueous ammonia at an elevated temperature (e.g., 55-65 °C for 6-12 hours).[1][12] The resulting modified oligonucleotide is then purified, typically by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE), and its identity and purity are confirmed by mass spectrometry.[1]

Conclusion and Future Perspectives

The synthesis of 2'-deoxy-7-deazapurine phosphoramidites is a well-established yet technically demanding process that requires careful attention to anhydrous conditions and purification protocols. The successful production of these modified building blocks opens the door to a wide range of applications, from fundamental studies of nucleic acid biology to the development of next-generation oligonucleotide therapeutics. As the field of synthetic biology and nucleic acid engineering continues to expand, the demand for high-quality, functionally diverse phosphoramidites will only grow, further driving innovation in their synthesis and application.[1][21]

References

  • Jestrábová, I., Bednárová, L., Poštová Slavětínská, L., & Hocek, M. (2025). Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites: synthesis and application in solid-phase synthesis of modified and hypermodified oligonucleotides. RSC Advances.
  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Twist Bioscience Blog.
  • Koval'ová, A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences. [Link]

  • Madsen, C. S., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications. [Link]

  • the bumbling biochemist. (2023). Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. [Link]

  • Seela, F., et al. (2003). Oligonucleotides incorporating 8-aza-7-deazapurines: synthesis and base pairing of nucleosides with nitrogen-8 as a glycosylation position. Organic & Biomolecular Chemistry. [Link]

  • Glen Research. (n.d.). 7-deaza-dG-CE Phosphoramidite. Glen Research Product Page. [Link]

  • Cardozo, F. (2021). Chemical synthesis of oligonucleotides|Phosphoramidite Method|. YouTube. [Link]

  • Seela, F., et al. (2003). Oligonucleotides incorporating 8-aza-7-deazapurines: synthesis and base pairing of nucleosides with nitrogen-8 as a glycosylation position. PubMed. [Link]

  • Herdewijn, P., et al. (1995). Synthesis of the phosphoramidite derivative of 2'-deoxy-2'-C-beta-methylcytidine. PubMed. [Link]

  • Peterson, K. J. (2006). Process of purifying phosphoramidites.
  • Peng, C. G., & Damha, M. J. (2007). 6-AZAPYRIMIDINE AND 7-DEAZAPURINE 2′-DEOXY-2′-FLUOROARABINONUCLEOSIDES: SYNTHESIS, CONFORMATION AND PROPERTIES OF OLIGONUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids. [Link]

  • Thiaville, J. J., et al. (2016). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. PubMed Central. [Link]

  • Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Huaren Science. [Link]

  • Gryaznov, S. M., et al. (1996). Oligo-2′-fluoro-2′-deoxynucleotide N3′ P5′ phosphoramidates: synthesis and properties. Nucleic Acids Research. [Link]

  • Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. [Link]

  • Bio-Synthesis Inc. (n.d.). 7-deaza-2'-deoxyguanosine, 7-deaza-dG Oligonucleotide Modification. Bio-Synthesis Inc.. [Link]

  • Thiaville, J. J., et al. (2016). Novel genomic island modifies DNA with 7-deazaguanine derivatives. PNAS. [Link]

  • Chao, J., et al. (2012). Assessing Specific Oligonucleotides and Small Molecule Antibiotics for the Ability to Inhibit the CRD-BP-CD44 RNA Interaction. PLOS One. [Link]

  • Froehler, B. C., et al. (1993). Oligodeoxynucleotides Containing C-7 Propyne Analogs of 7-Deaza-2′ -Deoxyguanosine and 7-Deaza-2′-Deoxyadenosine. Nucleic Acids Research. [Link]

  • Jestrábová, I., et al. (2025). Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites: synthesis and app. RSC Publishing. [Link]

  • Dunn, M. R., et al. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. RSC Advances. [Link]

  • Certara. (2021). Oligonucleotide therapeutic development: Clinical pharmacology considerations. YouTube. [Link]

  • Dvořáková, P., et al. (2023). Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Structures of 7-deazapurine nucleosides. ResearchGate. [Link]

  • Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters. [Link]

  • ATDBio. (n.d.). Chapter 5: Solid-phase oligonucleotide synthesis. Nucleic Acids Book. [Link]

  • MDPI. (n.d.). Special Issue: Delivery of Oligonucleotide Therapeutics. Pharmaceutics. [Link]

  • RSC Publishing. (2023). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Bio-Synthesis Inc. (n.d.). 7-Deaza-Adenosine, 7-Deaza-A RNA Modification. Bio-Synthesis Inc.. [Link]

  • Barone, A. D., et al. (1984). Deoxynucleoside phosphoramidites can be prepared in good yield from deoxynucleosides, bis-dialkylaminophosphines, and amine hydrohalide salts. Nucleic Acids Research. [Link]

  • Oh, S. J., et al. (2018). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules. [Link]

  • ChemGenes. (n.d.). 7-Deaza deoxy Adenosine CED phosphoramidite. ChemGenes Products. [Link]

  • Veedu, R. N., & Wengel, J. (2010). Modified Nucleic Acids: Expanding the Capabilities of Functional Oligonucleotides. Annual Review of Biochemistry. [Link]

  • Torres, A. G. (2020). Oligonucleotide Therapeutics: From Discovery and Development to Patentability. Pharmaceuticals. [Link]

  • Roy, S., & Caruthers, M. H. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 2,6-Dimethoxy-7-deazapurine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 2,6-Dimethoxy-7-deazapurine. As a key heterocyclic building block in medicinal chemistry and drug discovery, this compound is instrumental in the synthesis of novel nucleoside analogs for antiviral and anticancer research.[1][2] However, its unique physicochemical properties often present a significant hurdle: poor solubility in common organic solvents. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome these solubility challenges, ensuring seamless integration into your synthetic workflows. We will explore the underlying chemical principles governing its solubility and provide a series of structured, field-proven troubleshooting steps and protocols.

Section 1: Understanding the Molecule: Physicochemical Drivers of Solubility

To effectively troubleshoot solubility, we must first understand the molecular characteristics of this compound. Its structure, a pyrrolo[2,3-d]pyrimidine core, is analogous to purine but with a carbon atom replacing the nitrogen at position 7.[3] This modification, combined with the two methoxy groups at positions 2 and 6, dictates its interaction with solvents.

  • The 7-Deazapurine Core: The pyrrolo[2,3-d]pyrimidine scaffold is a large, relatively rigid heterocyclic system. The presence of nitrogen atoms in the pyrimidine ring introduces polarity and sites for potential hydrogen bonding (as acceptors).

  • Methoxy (-OCH₃) Groups: The two methoxy groups are moderately polar and can also act as hydrogen bond acceptors. Their presence increases the electron density of the purine ring system.[4]

  • Hydrogen Bonding: The molecule lacks strong hydrogen bond donors (like -NH or -OH groups), which limits its solubility in protic solvents such as alcohols, where solute-solvent hydrogen bonding is a primary mechanism of dissolution.

  • Crystal Lattice Energy: Like many planar heterocyclic compounds, this compound can pack efficiently into a stable crystal lattice.[5] High lattice energy means that a significant amount of energy is required from the solvent to break apart the crystal structure, often resulting in poor solubility.

This combination of a large, moderately polar core with limited hydrogen-bonding capability explains why solubility can be challenging. The ideal solvent must be able to overcome the strong intermolecular forces within the solid compound.

Caption: Structure of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the dissolution of this compound in a practical question-and-answer format.

Q1: My compound won't dissolve in common non-polar solvents like hexanes or toluene. Why?

A1: This is expected due to a polarity mismatch. This compound is a moderately polar molecule. Non-polar solvents like hexanes lack the ability to form the necessary dipole-dipole interactions to solvate the heterocyclic core. While aromatic solvents like toluene offer some π-stacking interactions, they are generally insufficient to overcome the compound's crystal lattice energy.

Q2: What are the recommended starting solvents for dissolving this compound?

A2: Based on our experience and the principle of "like dissolves like," you should begin with moderately polar to polar aprotic solvents. These solvents have a favorable dielectric constant and can engage in dipole-dipole interactions without competing for hydrogen bonds.[6]

  • Good Starting Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc).

  • Stronger Solvents: For higher concentrations, polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are highly effective. Research on similar 7-deazapurine heterocycles has shown that mixtures of THF and MeCN, or DMSO alone, can be effective for poorly soluble intermediates.[7][8]

Q3: I've tried a recommended solvent (e.g., DCM), but solubility is still poor. What are my next steps?

A3: If initial attempts at room temperature fail, a systematic approach is necessary. The goal is to introduce energy to overcome the activation energy barrier of dissolution.

  • Sonication: Place the sample in an ultrasonic bath for 5-15 minutes. The high-frequency sound waves create cavitation, which helps to break apart solid aggregates and enhance solvent penetration.

  • Gentle Heating: Warm the mixture to 40-50°C. Increasing the kinetic energy of the solvent molecules can significantly improve solubility. Always ensure your solvent's boiling point is well above the heating temperature.

  • Co-Solvent System: This is a powerful technique. Often, a mixture of two miscible solvents provides a synergistic effect that neither solvent can achieve alone. A common strategy is to add a small percentage (5-20%) of a stronger polar aprotic solvent (like DMF or DMSO) to a weaker, more volatile solvent (like DCM or THF). This can dramatically improve solubility while maintaining properties (like low boiling point) suitable for subsequent reaction workup.[9]

Q4: I need to prepare a concentrated stock solution (e.g., >50 mg/mL) for high-throughput screening. What is the most reliable method?

A4: For high-concentration stocks, direct dissolution in a primary solvent is often impractical. The most reliable approach is to use a high-boiling point, polar aprotic solvent.

  • Primary Choice: Dimethyl sulfoxide (DMSO) is the industry standard for creating high-concentration stock solutions for compound libraries due to its excellent solvating power for a wide range of organic molecules.[10]

  • Alternative: N,N-Dimethylformamide (DMF) is also an excellent choice, particularly if DMSO is incompatible with downstream applications.

Workflow: Weigh the compound into a vial, add the required volume of DMSO or DMF, and vortex thoroughly. Gentle heating and sonication can be used to expedite dissolution if needed.

Section 3: Experimental Protocols

Follow these validated protocols to systematically determine and enhance the solubility of this compound.

Protocol 3.1: Systematic Solvent Screening

This protocol provides a standardized method for quickly assessing solubility in a range of solvents.

  • Preparation: Dispense 1 mg of this compound into separate, labeled 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 100 µL of a test solvent to the first tube. This creates an initial concentration of 10 mg/mL.

  • Initial Dissolution Attempt: Vortex the tube vigorously for 2 minutes at room temperature.

  • Observation: Visually inspect the solution against a dark background.

    • Completely Dissolved: The compound is soluble at ≥10 mg/mL. Proceed to the next solvent.

    • Partially Dissolved/Suspension: Proceed to step 5.

  • Incremental Addition: Add another 100 µL of the solvent (total volume 200 µL, concentration 5 mg/mL). Vortex for 2 minutes.

  • Repeat: Continue adding 100 µL increments (to concentrations of ~3.3 mg/mL, 2.5 mg/mL, etc.) until complete dissolution is observed. Record the concentration at which the compound fully dissolves.

  • Energy Input: If the compound is still not soluble at <1 mg/mL, repeat the process with a fresh tube, but after the initial solvent addition, apply sonication for 10 minutes, followed by gentle heating (40°C) for 10 minutes. Compare the results.

  • Repeat for all Solvents: Perform this test for the panel of solvents listed in the table below.

G start Start: Insoluble Compound select_solvent Step 1: Select Solvent (e.g., DCM, THF, MeCN) start->select_solvent vortex Step 2: Vortex @ RT (2 minutes) select_solvent->vortex check_sol Soluble? vortex->check_sol apply_energy Step 3: Apply Energy - Sonicate (10 min) - Heat (40-50°C, 10 min) check_sol->apply_energy No success Success: Compound Dissolved check_sol->success Yes check_sol2 Soluble? apply_energy->check_sol2 try_cosolvent Step 4: Try Co-Solvent (e.g., DCM + 10% DMF) check_sol2->try_cosolvent No check_sol2->success Yes check_sol3 Soluble? try_cosolvent->check_sol3 strong_solvent Step 5: Use Strong Aprotic Solvent (DMF or DMSO) check_sol3->strong_solvent No check_sol3->success Yes strong_solvent->success fail Insoluble: Re-evaluate System

Caption: Systematic workflow for troubleshooting solubility issues.

Section 4: Data Reference: Solvent Selection Guide

The following table provides key properties of recommended organic solvents to guide your selection process. The polarity index is a relative measure of a solvent's polarity.[11] Solvents with higher polarity indices are generally better suited for dissolving polar compounds.[6]

SolventClassPolarity IndexBoiling Point (°C)Key Considerations
Dichloromethane (DCM)Halogenated3.140Good starting point, volatile, easy to remove.
Tetrahydrofuran (THF)Ether4.066Good general-purpose solvent, can form peroxides.
Ethyl Acetate (EtOAc)Ester4.477Moderately polar, common in chromatography.
Acetonitrile (MeCN)Nitrile5.882Polar aprotic, good for reactions and HPLC.[7]
N,N-Dimethylformamide (DMF)Amide6.4153Excellent dissolving power, high boiling point.[12]
Dimethyl sulfoxide (DMSO)Sulfoxide7.2189Very strong solvent, ideal for stock solutions.[9][10]

Data compiled from various sources, including Reichardt, C. (2003), Solvents and Solvent Effects in Organic Chemistry.[13]

References

  • C., J. P., Stevens, S. K., & Deval, J. (2018). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Antiviral Chemistry & Chemotherapy, 26. Available from: [Link]

  • Deshmukh, M. B. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. Available from: [Link]

  • Bighley, L. D., Berge, S. M., & Senkowski, B. Z. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]

  • Šinkevičiūtė, U., et al. (2025). Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. European Journal of Organic Chemistry, 28(5). Available from: [Link]

  • MDPI. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. Available from: [Link]

  • Bullock, J. (2021). Tactics to Improve Solubility. Royal Society of Chemistry. Available from: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Available from: [Link]

  • Seela, F., et al. (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 38(4). Available from: [Link]

  • Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound. Google Patents.
  • MDPI. (2023). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI. Available from: [Link]

  • Hocek, M., et al. (2015). 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. ChemMedChem, 10(6). Available from: [Link]

  • ResearchGate. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. ResearchGate. Available from: [Link]

  • Chemspace. (2022). Compound solubility measurements for early drug discovery. Chemspace. Available from: [Link]

  • IntechOpen. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. Available from: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available from: [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available from: [Link]

  • PubChem. (2025). 2,6-Dimethoxy-1,4-Benzoquinone. PubChem. Available from: [Link]

  • MySkinRecipes. (n.d.). 6-Hydroxy-2-methoxy-7-deazapurine. MySkinRecipes. Available from: [Link]

  • ResearchGate. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C-H Dibenzothiophenation and Negishi Coupling. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the drug tested 7,24-26. ResearchGate. Available from: [Link]

  • Murov, S. (2022). Properties of Common Organic Solvents. Steven Murov's personal website. Available from: [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Burdick & Jackson. Available from: [Link]

Sources

Technical Support Center: Optimizing Negishi Cross-Coupling for 7-Deazapurine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-deazapurine derivatives via Negishi cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your synthetic endeavors.

Introduction

The Negishi cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between organozinc compounds and organic halides.[1] Its application in the synthesis of 7-deazapurine scaffolds is of particular interest in medicinal chemistry due to the prevalence of this core in biologically active molecules. However, the presence of nitrogen atoms in the 7-deazapurine ring system can present unique challenges, often leading to catalyst inhibition and lower reaction yields. This guide will provide you with the expertise to overcome these hurdles and optimize your reaction conditions for robust and reproducible results.

Troubleshooting Guide

Low yields, incomplete conversion, and the formation of side products are common issues encountered during the Negishi cross-coupling for 7-deazapurine synthesis. The following table outlines potential problems, their probable causes, and actionable solutions based on established literature and field experience.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Low to No Product Formation 1. Inactive Catalyst: The Pd(0) active species is not being generated efficiently from the precatalyst, or it has decomposed. 2. Catalyst Inhibition: The nitrogen atoms of the 7-deazapurine starting material or product are coordinating to the palladium center, inhibiting catalytic activity. 3. Poor Quality Organozinc Reagent: The organozinc reagent was not formed efficiently, has decomposed due to moisture or air, or contains impurities.1. Catalyst Selection & Activation: • Use a pre-formed, air- and moisture-stable palladacycle precatalyst which can generate the active L1Pd(0) species more efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. • Ensure anaerobic and anhydrous conditions throughout the reaction setup to prevent catalyst decomposition. 2. Ligand Selection: • Employ bulky, electron-rich phosphine ligands such as SPhos or RuPhos. These ligands can stabilize the palladium center and promote the desired catalytic cycle over catalyst inhibition. 3. Organozinc Reagent Preparation & Handling: • Prepare the organozinc reagent in situ and use it immediately. • Activate the zinc dust prior to use (e.g., with I₂, TMSCl, or 1,2-dibromoethane) to ensure efficient oxidative addition.[2] • Use anhydrous solvents and rigorously dried glassware.
Reaction Stalls at Partial Conversion 1. Catalyst Deactivation: The catalyst is losing its activity over the course of the reaction. This can be due to product inhibition or thermal decomposition. 2. Insufficient Reagent: The organozinc reagent is being consumed by side reactions or was not added in sufficient excess.1. Catalyst & Ligand Optimization: • Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). • Switch to a more robust ligand that is less prone to degradation under the reaction conditions. For challenging substrates, consider bidentate ligands like dppf.[3] 2. Reagent Stoichiometry: • Increase the equivalents of the organozinc reagent (e.g., from 1.2 eq to 1.5-2.0 eq).
Formation of Homocoupling Side Products 1. Second Transmetalation: A second transmetalation event can occur, leading to the formation of a symmetrical biaryl species that then undergoes reductive elimination.[1] 2. Oxygen Contamination: Trace amounts of oxygen can promote the homocoupling of organozinc reagents.1. Control Stoichiometry and Addition Rate: • Use a slight excess of the organozinc reagent, but avoid a large excess. • Consider slow addition of the organozinc reagent to the reaction mixture to maintain a low concentration. 2. Rigorous Degassing: • Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst.
Dehalogenation of Starting Material 1. Protonolysis of the Organozinc Reagent: The organozinc reagent reacts with trace amounts of water or other protic sources in the reaction mixture, generating a zinc hydroxide and the corresponding dehalogenated starting material.[1]1. Anhydrous Conditions: • Use freshly distilled, anhydrous solvents. • Dry all glassware in an oven and cool under a stream of inert gas. • Ensure all reagents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for the Negishi coupling of a halogenated 7-deazapurine?

For the Negishi cross-coupling involving nitrogen-containing heterocycles like 7-deazapurines, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often a good starting point.[4] Palladacycle precatalysts are also excellent choices for improving catalytic efficiency.[5]

Q2: How can I prepare the organozinc reagent for coupling with my 7-deazapurine derivative?

The organozinc reagent can be prepared by the direct insertion of activated zinc dust into an organic halide or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂). For sensitive substrates, in situ generation is highly recommended. Cobalt halides can also catalyze the formation of arylzinc reagents.[6]

Q3: My reaction is very slow. How can I increase the reaction rate?

Several factors can be adjusted to increase the reaction rate:

  • Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly accelerate the reaction.

  • Solvent: A more polar solvent can sometimes facilitate the transmetalation step.[7] A mixture of THF and MeCN has been shown to be effective.[5][8]

  • Catalyst and Ligand: Switching to a more active catalyst system, such as a palladacycle precatalyst, can dramatically increase the reaction rate.[5]

Q4: I am observing significant amounts of homocoupling of my organozinc reagent. What can I do to minimize this?

Homocoupling can be minimized by carefully controlling the reaction conditions. Ensure the reaction is performed under strictly anaerobic conditions, as trace oxygen can promote this side reaction. Additionally, using the appropriate stoichiometry of the organozinc reagent (a slight excess is often optimal) and considering its slow addition to the reaction mixture can help.

Q5: What is the role of additives like lithium chloride in the reaction?

Additives like lithium chloride can be beneficial, particularly when using organozinc reagents prepared from organic halides and zinc dust. LiCl helps to solubilize the organozinc species and can break up aggregates, leading to more reactive monomeric zincate species that facilitate transmetalation.[7]

Experimental Protocols

General Protocol for Negishi Cross-Coupling of a 6-chloro-7-deazapurine Derivative

This protocol provides a starting point for the optimization of your specific reaction.

Reagents and Materials:

  • 6-chloro-7-deazapurine derivative (1.0 equiv)

  • Organozinc reagent (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • Anhydrous THF

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 6-chloro-7-deazapurine derivative, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Add anhydrous THF via syringe. If the starting material has poor solubility, a co-solvent such as anhydrous DMF can be used.

  • Reagent Addition: Add the organozinc reagent dropwise to the reaction mixture at room temperature with stirring.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Negishi Catalytic Cycle

Negishi_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative\nAddition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation R'-ZnX R-Pd(II)L_n-R' R-Pd(II)L_n-R' Transmetalation->R-Pd(II)L_n-R' -ZnX_2 Reductive\nElimination Reductive Elimination R-Pd(II)L_n-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-R'

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Check_Reagents Verify Reagent Quality (Anhydrous, Pure) Start->Check_Reagents Optimize_Catalyst Screen Catalysts & Ligands Check_Reagents->Optimize_Catalyst Reagents OK Success Improved Yield Check_Reagents->Success Reagents were the issue Optimize_Conditions Adjust Temperature & Solvent Optimize_Catalyst->Optimize_Conditions No Improvement Optimize_Catalyst->Success Improved Check_Stoichiometry Vary Organozinc Equivalents Optimize_Conditions->Check_Stoichiometry No Improvement Optimize_Conditions->Success Improved Check_Stoichiometry->Success Improved

Caption: A decision tree for troubleshooting low yields.

References

  • Yang, C., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Yang, C., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. National Institutes of Health. Available at: [Link]

  • Hocek, M., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C-H Dibenzothiophenation and Negishi Coupling. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link]

  • Knochel, P. (2016). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis. Available at: [Link]

  • Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group. Available at: [Link]

  • Wikipedia. (n.d.). Negishi coupling. Available at: [Link]

  • Le, C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Organ, M. G., et al. (2013). On the role of additives in alkyl–alkyl Negishi cross-couplings. Chemical Science. Available at: [Link]

  • Vandromme, L., et al. (2007). A Pd(0) based cross-coupling approach to the synthesis of 2-amidopurines and their evaluation as CDK inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Reddit. (2020). Reasons for stalling of a Negishi coupling?. r/Chempros. Available at: [Link]

  • Murakami, K., et al. (2023). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. Available at: [Link]

  • Seela, F., & Chittepu, P. (2009). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Buchwald, S. L. (2016). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Yang, C., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7‑Deazapurine Heterocycles and Nucleosides through C−H Dibenzothiophenation and Negishi Coupling. American Chemical Society. Available at: [Link]

  • Frontiers. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Available at: [Link]

  • Fraser, C. L. (2002). 5-Methyl-2,2'-Bipyridine. Organic Syntheses. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Nitrogen‐Containing Heterocycles Based on Hydrazine‐Directed C−H Bond Activation/Annulation Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Bihel, F. (2020). POxAP Precatalysts and the Negishi Cross-Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • PubMed. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Sonogashira Reactions of 7-Deazapurines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Sonogashira reactions involving 7-deazapurine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet sensitive cross-coupling reaction. Here, we will dissect the common causes of low yields and provide systematic, field-proven strategies to enhance your reaction outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the Sonogashira coupling of 7-deazapurines.

Q1: My reaction is not proceeding at all. Where do I start?

A1: When facing a complete lack of product, the primary suspects are the catalyst's activity and the integrity of your starting materials.[1] Begin by verifying that your palladium catalyst is fresh and has been stored under an inert atmosphere.[1] Similarly, ensure your copper(I) iodide co-catalyst has not degraded. It is also crucial to confirm the purity of your 7-deazapurine halide and the terminal alkyne, as impurities can poison the catalyst.[1]

Q2: I'm observing significant amounts of alkyne homocoupling (Glaser coupling). How can I prevent this?

A2: Alkyne homocoupling is a frequent side reaction, primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen.[2][3] To minimize this, ensure your reaction is conducted under strictly anaerobic (oxygen-free) conditions by thoroughly degassing your solvents and using an inert atmosphere (e.g., argon or nitrogen).[2][4] Alternatively, you can explore copper-free Sonogashira protocols, which can mitigate this issue.[3][5]

Q3: The reaction is sluggish and gives a low yield even after an extended time. What is the likely cause?

A3: Sluggish reactions are often a result of suboptimal reaction conditions or the low reactivity of the coupling partners. The reactivity of the halide on the 7-deazapurine ring follows the order I > Br > Cl.[2][6] If you are using a bromide or chloride, increasing the reaction temperature may be necessary to facilitate the rate-limiting oxidative addition step.[4][7] Additionally, the choice of an appropriate base and solvent system is critical for efficient reaction kinetics.

Q4: Are there specific protecting groups on the 7-deazapurine that are incompatible with the Sonogashira reaction?

A4: Yes, certain protecting groups can interfere with the reaction. For instance, a free amino group on the 7-deazapurine scaffold can be incompatible with some C-H activation reactions, and similar reactivity issues can arise in cross-coupling reactions.[8] It is advisable to use protecting groups that are stable under the basic and potentially heated conditions of the Sonogashira reaction. Groups like (2-trimethylsilyl)ethoxymethyl (SEM) have been shown to be compatible.[8]

II. In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving the root causes of low yields in your Sonogashira reactions of 7-deazapurines.

Catalyst System: The Heart of the Reaction

The palladium catalyst and, when used, the copper co-catalyst are central to the success of the Sonogashira coupling. Their activity and proper handling are paramount.

The Palladium Catalyst

The choice and handling of the palladium catalyst are critical. The most commonly used catalysts are Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[9]

  • Problem: Catalyst Inactivity. Palladium(0) catalysts can be sensitive to air and moisture. Improper storage can lead to oxidation and loss of catalytic activity.

  • Solution:

    • Use a fresh batch: Always use a fresh supply of the palladium catalyst or one that has been stored meticulously under an inert atmosphere.[1]

    • Consider catalyst loading: While typical loadings are around 5 mol%, for challenging substrates, a higher loading might be necessary.[9] Conversely, for highly reactive substrates, catalyst loading can sometimes be reduced.[10]

    • Ligand selection: For less reactive halides (e.g., chlorides or bromides), consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2][9] These can enhance the rate of oxidative addition.

The Copper Co-catalyst

The copper(I) co-catalyst facilitates the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[11]

  • Problem: Copper(I) Iodide Degradation. CuI can degrade over time, especially if exposed to light and air.

  • Solution:

    • Use fresh CuI: Always use a fresh bottle of CuI for your reactions.[1]

    • Optimize CuI loading: While essential, an excess of copper can promote alkyne homocoupling.[4] Use only a catalytic amount.

Reaction Components and Conditions
Substrate Quality and Reactivity
  • Problem: Impure Reactants. Impurities in the 7-deazapurine halide or the alkyne can act as catalyst poisons.

  • Solution:

    • Purify starting materials: Ensure the purity of your substrates through appropriate purification techniques like recrystallization or chromatography.[1]

    • Halide Reactivity: If yields are consistently low with a 7-deazapurine chloride or bromide, consider synthesizing the more reactive iodide analogue if possible.[4][6]

The Role of the Base

The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide.[2]

  • Problem: Inappropriate Base or Insufficient Amount. The choice and amount of base can significantly impact the reaction rate and yield.

  • Solution:

    • Commonly used bases: Triethylamine (TEA) and diisopropylamine (DIPA) are frequently used.[1] Piperidine has also been shown to be effective.[4]

    • Ensure dryness and excess: The amine base should be dry and used in an appropriate excess to drive the reaction to completion.[1] A typical range is 3-5 equivalents.[4]

Solvent Selection

The solvent must be able to dissolve all reaction components and be compatible with the reaction conditions.

  • Problem: Poor Solubility or Incompatible Solvent. Poor solubility of the 7-deazapurine substrate can lead to low yields.

  • Solution:

    • Common solvents: A variety of solvents can be used, including THF, dioxane, DMF, and acetonitrile.[4]

    • Solvent mixtures: Sometimes a co-solvent system, such as a 1:1 mixture of dioxane and triethylamine, can improve solubility and reaction performance.[4]

    • Degassing is crucial: Always degas your solvent thoroughly to remove dissolved oxygen, which can lead to catalyst deactivation and alkyne homocoupling.[4]

Reaction Temperature
  • Problem: Suboptimal Temperature. The optimal temperature is highly dependent on the reactivity of the aryl halide.

  • Solution:

    • Aryl iodides: Often react at room temperature.[1]

    • Aryl bromides and chlorides: Typically require heating, with temperatures ranging from 80°C to 150°C.[4][7] For unreactive substrates, using a sealed pressure tube may be necessary to reach higher temperatures.[4] Microwave heating can also significantly reduce reaction times and improve yields.[3]

Visualizing the Process
The Sonogashira Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. The following diagram illustrates the key steps.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X Pd_complex R¹-Pd(II)L₂-X OA->Pd_complex TM Transmetalation Pd_complex->TM Pd_alkyne R¹-Pd(II)L₂-C≡CR² TM->Pd_alkyne RE Reductive Elimination Pd_alkyne->RE RE->Pd0 Product R¹-C≡CR² RE->Product CuX CuX Cu_acetylide Cu-C≡CR² CuX->Cu_acetylide Base Alkyne H-C≡CR² Alkyne->CuX Cu_acetylide->TM CuX Base Base Base->Cu_acetylide caption Figure 1. The Sonogashira Catalytic Cycle.

Caption: Figure 1. The Sonogashira Catalytic Cycle.

A Systematic Troubleshooting Workflow

When faced with low yields, a logical, step-by-step approach is the most effective way to identify and solve the problem.

Troubleshooting_Workflow Start Low Yield in Sonogashira Reaction Check_Reagents 1. Verify Reagent Purity & Activity - Fresh Pd catalyst & CuI? - Pure 7-deazapurine & alkyne? Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions - Thoroughly degassed? - Anhydrous solvents & reagents? Check_Reagents->Check_Conditions Reagents OK Optimize_Base_Solvent 3. Optimize Base & Solvent - Correct base & stoichiometry? - Adequate substrate solubility? Check_Conditions->Optimize_Base_Solvent Conditions OK Optimize_Temp 4. Adjust Reaction Temperature - Increase for Ar-Br/Cl - Consider microwave heating Optimize_Base_Solvent->Optimize_Temp Base/Solvent OK Change_Catalyst 5. Modify Catalyst System - Increase catalyst loading? - Try different ligands (e.g., NHC)? Optimize_Temp->Change_Catalyst Temp OK Success Improved Yield Change_Catalyst->Success

Sources

stability of 2,6-Dimethoxy-7-deazapurine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Dimethoxy-7-deazapurine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, we address common questions and challenges related to the stability of this compound under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

While specific degradation kinetics for this compound are not extensively published, based on the chemical structure, the primary stability concerns in aqueous solutions under acidic or basic conditions would be the hydrolysis of the methoxy groups and potential cleavage of the heterocyclic ring system. The 7-deazapurine core is a pyrrolo[2,3-d]pyrimidine, and related heterocyclic systems can be susceptible to degradation under harsh pH conditions.

Q2: Are there any known degradation pathways for 7-deazapurine analogs?

While specific pathways for this compound are not detailed in the literature, general degradation pathways for purine analogs can be inferred. Under acidic conditions, hydrolysis of the methoxy groups to hydroxyl groups is a potential primary degradation route. Strong acidic conditions might also lead to the cleavage of the glycosidic bond if it were a nucleoside. Under basic conditions, the pyrimidine ring could be susceptible to nucleophilic attack and subsequent ring-opening. It is crucial to experimentally determine the specific degradation pathways for this compound.[1][2]

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the parent compound and detecting the formation of degradation products.[3] For structural elucidation of any significant degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4] These techniques allow for the separation and identification of impurities that may arise during stability studies.[3][4]

Troubleshooting Guide

Scenario 1: Rapid Degradation Observed

Issue: Upon dissolving this compound in an acidic or basic solution, you observe rapid and complete degradation of the starting material.

Potential Causes & Solutions:

  • Harsh Conditions: The concentration of the acid or base, or the temperature, may be too high.

    • Recommendation: Begin with milder conditions. For acidic stress, start with 0.01 M HCl at room temperature. For basic stress, start with 0.01 M NaOH at room temperature. Gradually increase the strength of the stressor if no degradation is observed.

  • Solvent Effects: The choice of co-solvent could be influencing the reaction rate.

    • Recommendation: If using an organic co-solvent to aid solubility, ensure it is stable under the tested pH conditions and does not participate in the degradation reaction. Acetonitrile is often a good choice.

Scenario 2: No Degradation Observed

Issue: After subjecting this compound to acidic or basic conditions, you do not observe any significant degradation.

Potential Causes & Solutions:

  • Conditions are too mild: The compound may be more stable than anticipated.

    • Recommendation: Increase the severity of the stress conditions. This can be achieved by increasing the concentration of the acid or base (e.g., to 0.1 M or 1 M), increasing the temperature (e.g., to 50°C or 70°C), or extending the incubation time. Forced degradation studies aim for 5-20% degradation to ensure the stability-indicating nature of the analytical method.[1]

  • Analytical Method Not Sensitive Enough: Minor degradation products may be forming but are not being detected.

    • Recommendation: Re-evaluate your HPLC method. Ensure the detection wavelength is optimal for both the parent compound and potential degradation products. A photodiode array (PDA) detector can be beneficial for this. Also, check the peak purity of the parent compound to detect any co-eluting impurities.

Scenario 3: Complex Chromatogram with Multiple Peaks

Issue: Your HPLC analysis shows multiple, poorly resolved peaks after the stability study.

Potential Causes & Solutions:

  • Multiple Degradation Pathways: The compound may be degrading into several different products.

  • Poor Chromatographic Resolution: The HPLC method may not be optimized to separate all the components.

    • Recommendation: Optimize your HPLC method. This can involve adjusting the gradient profile, changing the mobile phase composition (e.g., pH, organic modifier), or trying a different column chemistry (e.g., C18, Phenyl-Hexyl). The goal is to achieve baseline separation of all significant peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions

This protocol is designed to assess the stability of this compound in the presence of acid.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M (for neutralization)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • HPLC system with UV or PDA detector

  • LC-MS system (recommended for peak identification)

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., 50:50 ACN:Water) to create a stock solution of approximately 1 mg/mL.

  • Stress Sample Preparation:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add a sufficient volume of 1 M HCl to achieve a final acid concentration of 0.1 M.

    • Dilute to the final volume with the dissolution solvent. The final concentration of the compound should be suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Incubation:

    • Store the stressed sample at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquot with an equimolar amount of NaOH.

    • Dilute the neutralized sample with the mobile phase to the working concentration.

    • Analyze by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial time point.

    • Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

Protocol 2: Forced Degradation Study - Basic Conditions

This protocol is designed to assess the stability of this compound in the presence of a base.

Materials:

  • Same as Protocol 1, but with NaOH as the primary stressor and HCl for neutralization.

Procedure:

  • Prepare Stock Solution: As described in Protocol 1.

  • Stress Sample Preparation:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add a sufficient volume of 1 M NaOH to achieve a final base concentration of 0.1 M.

    • Dilute to the final volume with the dissolution solvent.

  • Incubation:

    • Store the stressed sample at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquot with an equimolar amount of HCl.

    • Dilute the neutralized sample with the mobile phase.

    • Analyze by HPLC.

  • Data Evaluation:

    • As described in Protocol 1.

Data Presentation

Table 1: Example Stability Data for this compound under Acidic Stress (0.1 M HCl at 60°C)

Time (hours)Parent Compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
0100.00.00.0
295.23.51.3
490.56.82.7
882.112.35.6
2465.825.19.1

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Evaluation Stock Prepare Stock Solution (1 mg/mL) Acid_Stress Prepare Acidic Sample (0.1 M HCl) Stock->Acid_Stress Base_Stress Prepare Basic Sample (0.1 M NaOH) Stock->Base_Stress Incubate Incubate at 60°C (Time points: 0, 2, 4, 8, 24h) Acid_Stress->Incubate Base_Stress->Incubate Neutralize Neutralize Aliquots Incubate->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS Degradation Calculate % Degradation HPLC->Degradation Pathway Propose Degradation Pathway LCMS->Pathway

Caption: Workflow for Forced Degradation Stability Testing.

Hypothetical_Degradation_Pathway Parent This compound Product1 2-Hydroxy-6-methoxy-7-deazapurine Parent->Product1 Demethylation Product2 Ring-Opened Product Parent->Product2 Ring Cleavage Acid Acidic Hydrolysis (H+) Acid->Parent Base Basic Hydrolysis (OH-) Base->Parent

Caption: Hypothetical Degradation Pathways for Investigation.

References

  • Yang, C., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society.
  • Šinkevičiūtė, U., et al. (2024). Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. European Journal of Organic Chemistry.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research.
  • Rogalewicz, F., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules.
  • Lüdtke, S., et al. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Zalac, S., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals.
  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • McCarty, R. M., & Bandarian, V. (2008). The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps. Biochemistry.
  • NUNES, K., et al. (2014). 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. Journal of Medicinal Chemistry.
  • Gad, S. C. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology.
  • House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry.
  • Singh, S., et al. (2021). Analytical Techniques for the Assessment of Drug Stability. IntechOpen.
  • McCarty, R. M., & Bandarian, V. (2008). ROSETTA STONE FOR DECIPHERING DEAZAPURINE BIOSYNTHESIS: PATHWAY FOR PYRROLOPYRIMIDINE NUCLEOSIDES TOYOCAMYCIN AND SANGIVAMYCIN. Chemistry & Biology.
  • Kumar, V., et al. (2019). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research.

Sources

Technical Support Center: Overcoming Poor Enzymatic Incorporation of Modified 7-Deazapurine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming challenges associated with the enzymatic incorporation of modified 7-deazapurine analogs. By understanding the underlying mechanisms and optimizing experimental parameters, you can enhance the efficiency and success of your nucleic acid modification strategies.

Introduction to 7-Deazapurine Analogs

7-deazapurine nucleoside triphosphates are valuable tools in molecular biology, diagnostics, and therapeutics. The replacement of the N7 nitrogen of the purine ring with a carbon atom allows for the attachment of various modifications at the C7 position without disrupting Watson-Crick base pairing.[1][2][3] These modifications can introduce novel functionalities, such as fluorescent labels, cross-linking agents, or therapeutic moieties. However, the enzymatic incorporation of these bulky analogs by DNA and RNA polymerases can be inefficient, leading to experimental setbacks.

One of the primary benefits of using 7-deazaguanine analogs is their ability to reduce the formation of secondary structures in G-rich sequences, such as G-quadruplexes, by preventing Hoogsteen bond formation.[1][4] This property is particularly advantageous in PCR amplification of GC-rich templates and in various sequencing applications.[3][5]

Troubleshooting Guide: Poor Incorporation Efficiency

This section addresses common problems encountered during the enzymatic incorporation of modified 7-deazapurine analogs and provides actionable solutions.

Issue 1: Low or No Incorporation of the Modified Analog

Question: I am observing very low or no incorporation of my 7-deazapurine analog triphosphate in my primer extension or PCR experiment. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to poor incorporation efficiency. Let's break down the potential causes and solutions in a systematic way.

Root Cause Analysis & Solutions
  • Incompatible Polymerase: Not all polymerases are created equal when it comes to accepting modified nucleotides. The architecture of the active site plays a crucial role.

    • Expert Insight: Family B DNA polymerases, such as those from thermophilic archaea (e.g., Pwo, KOD), often exhibit greater promiscuity for incorporating nucleobase-modified nucleotides compared to Family A polymerases (e.g., Taq).[6] This is attributed to a more accessible major groove in the active site of Family B polymerases, which can better accommodate bulky modifications at the C7 position of 7-deazapurines.[6]

    • Troubleshooting Steps:

      • Switch Polymerase Family: If you are using a Family A polymerase, consider switching to a Family B enzyme.

      • Consult Literature for Engineered Polymerases: Researchers have engineered polymerases with specific mutations to enhance their ability to incorporate modified analogs. Look for commercially available or published variants known to accept bulky substrates.[7]

      • Perform a Polymerase Screen: Test a panel of different DNA polymerases to empirically determine the best performer for your specific modified analog.

  • Suboptimal Reaction Conditions: The reaction buffer composition, including ion concentrations and pH, can significantly impact polymerase activity and fidelity.[8][9]

    • Expert Insight: Divalent cations, typically Mg²⁺, are essential cofactors for polymerase catalysis. However, the optimal concentration can shift when using modified analogs. Additives like DMSO and betaine can help relax DNA secondary structures, which may otherwise impede polymerase processivity, especially in GC-rich regions.[1]

    • Troubleshooting Steps:

      • Titrate Mg²⁺ Concentration: Perform a titration of MgCl₂ concentration, typically in 0.2–1 mM increments, to find the optimal level for your specific analog and polymerase combination.[10]

      • Optimize Buffer pH: Most polymerases have an optimal pH range. Ensure your buffer is within this range and consider testing slight variations.

      • Include PCR Enhancers: For templates prone to secondary structures, add PCR enhancers like DMSO (typically 2-8%) or betaine (typically 0.5-1.5 M) to the reaction mix.[11]

      • Adjust Annealing Temperature: An incorrect annealing temperature can lead to poor primer binding and inefficient extension. Use a temperature gradient PCR to determine the optimal annealing temperature for your primers and template.[10]

  • Nature of the Modification: The size, charge, and chemical properties of the modification at the C7 position can sterically hinder the polymerase's ability to accept the nucleotide.[2][6]

    • Expert Insight: While the C7 position is generally accommodating, extremely bulky or charged modifications can still pose a challenge.[6] Structural studies have shown that polymerases can adapt their active sites to a certain extent, but there are limits.[6][12]

    • Troubleshooting Steps:

      • Modify the Linker: If possible, consider redesigning your analog with a longer, more flexible linker between the 7-deazapurine core and the functional moiety. This can provide the necessary spatial freedom for the polymerase to accommodate the modification.

      • Evaluate Analog Concentration: In some cases, a higher concentration of the modified dNTP relative to the natural dNTPs can drive the incorporation reaction forward. However, be mindful that excessive concentrations can also lead to inhibition.

Troubleshooting Workflow Diagram

G cluster_0 Problem: Low/No Incorporation cluster_1 Solutions start Start Troubleshooting polymerase Evaluate Polymerase Choice start->polymerase conditions Optimize Reaction Conditions polymerase->conditions No Improvement success Successful Incorporation polymerase->success Improved poly_sol 1. Switch to Family B Polymerase 2. Screen multiple polymerases 3. Use engineered polymerase polymerase->poly_sol analog Assess Analog Structure conditions->analog No Improvement conditions->success Improved cond_sol 1. Titrate Mg²⁺ concentration 2. Add PCR enhancers (DMSO, Betaine) 3. Optimize annealing temperature conditions->cond_sol analog->success Improved fail Re-evaluate Strategy analog->fail No Improvement analog_sol 1. Redesign with flexible linker 2. Adjust analog concentration analog->analog_sol

Caption: Troubleshooting workflow for poor incorporation of 7-deazapurine analogs.

Issue 2: Polymerase Stalling or Truncated Products

Question: My reaction produces a series of truncated DNA/RNA fragments, suggesting the polymerase is stalling after incorporating one or more modified analogs. What's happening?

Answer:

Polymerase stalling is a common issue when working with modified nucleotides. It often indicates that while the polymerase can incorporate the analog, it struggles to extend the nucleic acid chain further.

Root Cause Analysis & Solutions
  • Distortion of the Primer-Template Duplex: The presence of a bulky modification in the major groove can alter the local DNA/RNA structure, making it a poor substrate for subsequent nucleotide addition.

    • Expert Insight: The polymerase relies on precise geometric and electrostatic cues from the primer-template duplex to position the next incoming nucleotide correctly. A significant structural perturbation can disrupt this process.

    • Troubleshooting Steps:

      • Alternate Modified and Unmodified Nucleotides: If your experimental design allows, try incorporating the modified analog at spaced intervals rather than consecutively. This can lessen the cumulative structural distortion.

      • Choose a More Processive Polymerase: A highly processive polymerase is more likely to overcome minor structural hurdles in the template. Consider polymerases fused to a processivity-enhancing domain, such as a single-stranded DNA binding protein (SSB).

      • Increase Extension Time: A longer extension time during each cycle of PCR or in your primer extension reaction may give the polymerase more time to bypass the "difficult" spot.[10]

  • Incomplete Translocation: After adding the modified nucleotide, the polymerase may have difficulty moving to the next position on the template strand.

    • Expert Insight: Translocation is a critical step in the catalytic cycle. Steric clashes between the modification and the polymerase can impede this forward movement.

    • Troubleshooting Steps:

      • Optimize Temperature: For thermostable polymerases, slightly increasing the reaction temperature (within the enzyme's functional range) can sometimes provide the necessary thermal energy to overcome the translocation barrier.

      • Reduce Analog Concentration: While seemingly counterintuitive for improving overall incorporation, lowering the concentration of the modified analog can sometimes reduce the frequency of stalling, leading to a higher yield of full-length product, albeit with fewer modifications.

Frequently Asked Questions (FAQs)

Q1: Can I completely replace a natural dNTP with a modified 7-deazapurine analog in my PCR?

A1: It depends on the specific analog and the polymerase used. For some analogs, like 7-deaza-dGTP, complete replacement of dGTP is possible and can be beneficial for amplifying GC-rich templates.[13] However, for many other analogs with bulkier modifications, complete replacement may not be feasible. Often, a mixture of the modified and natural dNTP is required, with the ratio optimized to achieve the desired level of incorporation without completely inhibiting the reaction.[3][13]

Q2: How does the choice of a 7-deazaadenine versus a 7-deazaguanine analog affect incorporation?

A2: Studies have shown that polymerases may exhibit different efficiencies for incorporating 7-deazaadenine versus 7-deazaguanine analogs.[14] For example, some studies have found that certain polymerases incorporate 7-aryl-7-deaza-dATP analogs more efficiently than their natural dATP counterpart, while the corresponding modified dGTPs are incorporated less efficiently.[14] This highlights the importance of empirical testing for your specific system.

Q3: Are there any sequence context effects I should be aware of?

A3: Yes, the sequence context surrounding the incorporation site can influence efficiency. The stability of the primer-template duplex and the identity of the 3'-terminal base of the primer can affect how well the polymerase accepts a modified nucleotide.[6] In some cases, the incorporation of a modified nucleotide is more efficient if the preceding base is also modified, due to favorable stacking interactions between the modifications.[6]

Q4: Can I use 7-deazapurine analogs in reverse transcription?

A4: Yes, some reverse transcriptases (RTs) can incorporate 7-deazapurine analogs during the synthesis of cDNA. However, the efficiency can be highly variable between different RTs. As with DNA polymerases, it is advisable to screen a few different enzymes to find one that works well with your specific analog.

Experimental Protocols

Protocol 1: Screening DNA Polymerases for Modified dNTP Incorporation

This protocol describes a simple primer extension assay to compare the efficiency of different DNA polymerases in incorporating a modified 7-deazapurine analog.

Materials:

  • Single-stranded DNA template

  • 5'-fluorescently labeled primer

  • Various DNA polymerases (e.g., Taq, KOD, Pwo, Vent(exo-)) and their corresponding reaction buffers

  • Natural dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Modified 7-deazapurine analog triphosphate (e.g., 7-modified-dATP)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA)

  • Nuclease-free water

Procedure:

  • Reaction Setup: Prepare a master mix containing the template, primer, and reaction buffer. Aliquot the master mix into separate tubes for each polymerase to be tested.

  • dNTP Mixes: For each polymerase, set up two reactions:

    • Control: Add the natural dNTP mix.

    • Test: Add a dNTP mix where the corresponding natural purine triphosphate is replaced with your modified analog.

  • Initiate Reaction: Add the respective DNA polymerase to each tube, mix gently, and incubate at the polymerase's optimal temperature for a defined period (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reactions by adding the stop solution.

  • Analysis: Denature the samples by heating and analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the fluorescently labeled DNA fragments.

  • Interpretation: Compare the intensity of the full-length extension product in the "Test" reaction to the "Control" reaction for each polymerase. A higher ratio of full-length product in the "Test" reaction indicates better incorporation efficiency.

Protocol 2: Optimizing Mg²⁺ Concentration for PCR with a Modified Analog

Materials:

  • DNA template

  • Forward and reverse primers

  • DNA polymerase and reaction buffer (without MgCl₂)

  • Natural dNTP mix and modified 7-deazapurine analog

  • MgCl₂ solution (e.g., 25 mM)

  • Nuclease-free water

Procedure:

  • Reaction Setup: Prepare a series of PCR tubes. In each tube, combine the DNA template, primers, dNTP mix (with the desired ratio of natural to modified analog), reaction buffer, and DNA polymerase.

  • MgCl₂ Gradient: Add varying amounts of MgCl₂ to each tube to create a concentration gradient (e.g., 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM).

  • PCR Amplification: Perform PCR using your standard cycling conditions.

  • Analysis: Analyze the PCR products by agarose gel electrophoresis.

  • Interpretation: Identify the MgCl₂ concentration that yields the highest amount of the specific PCR product with the least amount of non-specific amplification.

Data Summary Table

Polymerase FamilyExample PolymerasesGeneral Suitability for Modified AnalogsKey Considerations
Family A Taq, KlenTaqModerateOften less efficient with bulky modifications.
Family B KOD, Pwo, Vent(exo-), 9°NGood to ExcellentGenerally more accommodating of bulky modifications due to a wider major groove in the active site.[6]
Family D PolDLess StudiedPossesses a unique two-barrel catalytic core; its interaction with these analogs is an area of ongoing research.[15]
Reverse Transcriptases M-MLV, AMVVariableEfficiency is highly dependent on the specific enzyme and analog.

Conclusion

Successfully overcoming the challenges of poor enzymatic incorporation of modified 7-deazapurine analogs requires a systematic and informed approach. By carefully selecting the right polymerase, optimizing reaction conditions, and considering the structure of the analog itself, researchers can significantly improve the efficiency of their nucleic acid modification experiments. This guide provides a foundation for troubleshooting common issues and empowers you to unlock the full potential of these versatile molecular tools.

References

  • Marx, A., et al. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Accounts of Chemical Research, 49(3), 467-477. [Link]

  • Ploessl, F., & Griese, J. J. (2025). Enzymatic Strategies for Next-Generation DNA Synthesis: Boosting Efficiency and Overcoming Secondary Structures. ACS Catalysis. [Link]

  • Obika, S., et al. (2016). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry, 81(17), 7437-7446. [Link]

  • Kielkowski, P., et al. (2022). Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry. Journal of the American Chemical Society, 144(3), 1229-1239. [Link]

  • Bychkova, E., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences, 24(20), 15421. [Link]

  • Horský, J., et al. (2016). 5-Substituted Pyrimidine and 7-Substituted 7-Deazapurine dNTPs as Substrates for DNA Polymerases in Competitive Primer Extension in the Presence of Natural dNTPs. ACS Chemical Biology, 11(10), 2848-2856. [Link]

  • Marx, A., et al. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Accounts of Chemical Research, 49(3), 467-477. [Link]

  • Kranaster, R., et al. (2012). Structures of KlenTaq DNA polymerase caught while incorporating C5-modified pyrimidine and C7-modified 7-deazapurine nucleoside triphosphates. Journal of the American Chemical Society, 134(32), 13424-13434. [Link]

  • Bychkova, E., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP. International Journal of Molecular Sciences, 25(13), 7268. [Link]

  • Thvedt, T. N., et al. (2023). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research, 51(8), 3836-3854. [Link]

  • Lee, H. G., et al. (2017). Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification. Journal of Visualized Experiments, (126), 56023. [Link]

  • Brown, T. A., & Brown, K. (2018). Mechanism of nucleotide discrimination by the translesion synthesis polymerase Rev1. Nature Communications, 9(1), 4675. [Link]

  • Skerra, A. (1992). Structure-independent DNA amplification by PCR using 7-deaza-2'-deoxyguanosine. Nucleic Acids Research, 20(13), 3551-3554. [Link]

  • De la Cruz, L. C., et al. (2024). Chemical Versus Enzymatic Nucleic Acid Modifications and Genomic Stability. International Journal of Molecular Sciences, 25(5), 2901. [Link]

  • Fernandez-Lucas, J., & Kurlemann, N. (2024). Biotechnological and Biomedical Applications of Enzymes Involved in the Synthesis of Nucleosides and Nucleotides—2nd Edition. Biomolecules, 14(4), 444. [Link]

  • Glemžaitė, M., & Vaitkevičius, M. (2024). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 25(1), 585. [Link]

  • Hutinet, G., et al. (2019). Novel genomic island modifies DNA with 7-deazaguanine derivatives. Proceedings of the National Academy of Sciences, 116(10), 4550-4555. [Link]

  • Thvedt, T. N., et al. (2023). 7-Deazaguanines in DNA: Functional and Structural elucidation of a DNA modification system. PDXScholar. [Link]

  • Seela, F., et al. (1991). 7-Deazapurine containing DNA: efficiency of c 7 G d TP, c 7 A d TP and c 7 l d TP incorporation during PCR amplification and protection from endodeoxyribonuclease hydrolysis. Nucleic Acids Research, 19(21), 5893-5900. [Link]

  • Kirpekar, F., et al. (1994). 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Rapid Communications in Mass Spectrometry, 8(7), 525-531. [Link]

  • Krawczyk, B., et al. (2017). Modified DNA polymerases for PCR troubleshooting. Postepy higieny i medycyny doswiadczalnej, 71, 40-47. [Link]

  • Bommarius, A. S. (2015). Alternative design strategies to help build the enzymatic retrosynthesis toolbox. Chemical Society Reviews, 44(16), 5543-5555. [Link]

  • Wilson, C., & Szostak, J. W. (2001). In Vitro Selection Using Modified or Unnatural Nucleotides. Current Protocols in Molecular Biology, 24(1), 9.3.1-9.3.23. [Link]

  • Burk, A. M., et al. (2020). Novel ribonucleotide discrimination in the RNA polymerase-like two-barrel catalytic core of Family D DNA polymerases. Nucleic Acids Research, 48(22), 12876-12889. [Link]

  • Bychkova, E., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences, 24(20), 15421. [Link]

  • Bull, J. A., et al. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science, 16(21), 7434-7448. [Link]

  • Takara Bio. (n.d.). Optimizing your PCR. [Link]

  • NCERT. (n.d.). Chapter 5 - Molecular Basis of Inheritance. [Link]

  • Lee, S., et al. (2023). Structural basis for DNA proofreading. Nature Structural & Molecular Biology, 30(12), 1858-1867. [Link]

  • Krawczyk, B., et al. (2017). Modified DNA polymerases for PCR troubleshooting. Postepy higieny i medycyny doswiadczalnej, 71, 40-47. [Link]

  • Hutinet, G., et al. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews, 88(1), e00057-23. [Link]

  • Jones, A. K., et al. (2010). Optimizing PCR amplification of GC-rich nicotinic acetylcholine receptor subunits from invertebrates. Journal of Neuroscience Methods, 190(2), 241-247. [Link]

  • Hutinet, G., et al. (2019). 7-Deazaguanine modifications protect phage DNA from host restriction systems. Nature Communications, 10(1), 5442. [Link]

  • Chen, F., & Romesberg, F. E. (2014). Modified DNA polymerases for improved incorporation of nucleotide analogues.
  • Conduct Science. (2021). Factors That Affects Enzyme Activity. [Link]

  • Wang, G., et al. (2018). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Bioorganic & Medicinal Chemistry Letters, 28(17), 2878-2881. [Link]

Sources

Technical Support Center: Diazotization of 2-Amino-6-chloro-7-deazapurine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the diazotization of 2-amino-6-chloro-7-deazapurine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. The conversion of the 2-amino group to a diazonium salt is a powerful transformation, enabling the synthesis of various 2,6-disubstituted 7-deazapurine analogs. However, the reaction is notoriously sensitive and prone to side reactions that can significantly impact yield and purity.

This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of this reaction and achieve consistent, high-quality results.

Section 1: The Core Reaction: Mechanism and Desired Outcome

The primary goal of diazotizing 2-amino-6-chloro-7-deazapurine is typically to replace the amino group with another functional group via the diazonium salt intermediate. A common application is the Sandmeyer reaction, which introduces a second chloro group to yield 2,6-dichloro-7-deazapurine, a crucial building block for further derivatization.

The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[1] Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[2] The exocyclic amino group of the deazapurine acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and a final dehydration step generate the aryl diazonium salt.[2][3] This intermediate is highly reactive because the diazonio group (-N₂⁺) is an excellent leaving group (dinitrogen gas).

In a subsequent Sandmeyer reaction, a copper(I) salt, such as copper(I) chloride (CuCl), catalyzes the displacement of the N₂ group with a chloride ion.[4]

Desired_Reaction cluster_start Starting Material cluster_reagents1 Diazotization cluster_intermediate Intermediate cluster_reagents2 Sandmeyer Reaction cluster_product Desired Product Start 2-Amino-6-chloro- 7-deazapurine Reagents1 NaNO₂, HCl (aq) 0-5 °C Intermediate 7-Deazapurine-2-diazonium Chloride Salt (Highly Reactive) Reagents1->Intermediate Formation of Diazonium Salt Reagents2 CuCl Product 2,6-Dichloro- 7-deazapurine Reagents2->Product Chloride Displacement (-N₂ gas) Competing_Pathways cluster_main Reaction Pathways cluster_outcomes Potential Products Start 2-Amino-6-chloro- 7-deazapurine Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl 0-5 °C Azo Side Product (Azo Dye) Start->Azo Unreacted Amine Sandmeyer Desired Product (2,6-Dichloro-7-deazapurine) Diazonium->Sandmeyer CuCl (Desired Pathway) Hydrolysis Side Product (2-Hydroxy-6-chloro-7-deazapurine) Diazonium->Hydrolysis H₂O, ΔT (Hydrolysis) Diazonium->Azo Insufficient Acid (Azo Coupling)

Sources

Technical Support Center: Optimizing Glycosylation of 7-Deazapurine Bases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the glycosylation of 7-deazapurine bases. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction times, improve yields, and overcome common experimental hurdles.

Introduction: The Challenge of 7-Deazapurine Glycosylation

The synthesis of 7-deazapurine nucleosides is a cornerstone in the development of novel antiviral and anticancer agents. However, the N-glycosylation of 7-deazapurine bases can be a challenging process, often plagued by slow reaction times, low yields, and the formation of unwanted by-products. This guide provides practical, field-proven insights to help you successfully navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My glycosylation reaction is very slow or not proceeding at all. What are the common causes?

A1: Several factors can contribute to a sluggish or stalled reaction:

  • Low Nucleophilicity of the 7-Deazapurine: The 7-deazapurine ring system is inherently less nucleophilic than purines, which can hinder the glycosylation reaction. The presence of electron-withdrawing groups on the pyrrolo[2,3-d]pyrimidine core can further decrease nucleophilicity.

  • Inefficient Silylation: In methods like the Silyl-Hilbert-Johnson reaction, incomplete silylation of the nucleobase leads to poor reactivity. Ensure your silylating agent (e.g., BSA, HMDS) is fresh and the reaction is carried out under strictly anhydrous conditions.

  • Poor Activation of the Glycosyl Donor: The Lewis acid used to activate the glycosyl donor (e.g., TMSOTf, SnCl₄) may be old or deactivated. Use a freshly opened bottle or a recently titrated solution.

  • Inappropriate Solvent: The choice of solvent is critical. As detailed in the troubleshooting section, solvents like acetonitrile can be problematic under certain conditions.[1]

Q2: I am observing a significant amount of an unexpected by-product in my reaction mixture. How can I identify and eliminate it?

A2: A common issue, particularly when using acetonitrile (MeCN) as a solvent with a Lewis acid like TMSOTf, is the formation of a by-product where the solvent itself reacts with the activated riboside.[1] This occurs because acetonitrile can act as a nucleophile, competing with the 7-deazapurine base.[1]

  • Identification: This by-product can often be identified by mass spectrometry, as it will have a molecular weight corresponding to the activated sugar plus acetonitrile.[1]

  • Elimination: The most effective way to eliminate this side reaction is to switch to a non-nucleophilic solvent. 1,2-dichloroethane (DCE) has been shown to be an excellent alternative, preventing the formation of the acetonitrile adduct and improving the yield of the desired product.[1]

Q3: What is the role of an electron-withdrawing substituent at the 7-position of the 7-deazapurine base?

A3: The presence of an electron-withdrawing group, such as a halogen (e.g., Iodo), at the C7 position of the 7-deazapurine ring is often crucial for successful glycosylation.[2][3] This substituent increases the acidity of the N-H proton, facilitating deprotonation and silylation, thereby enhancing the nucleophilicity of the reacting nitrogen for the glycosylation reaction. The halogen can later be removed or used as a handle for further functionalization.[1][2]

Q4: How can I control the anomeric selectivity (α vs. β) of the glycosylation?

A4: Achieving high anomeric selectivity is a common challenge in glycosylation chemistry.[4][5] For the synthesis of most biologically active nucleosides, the β-anomer is desired. Several factors influence the stereochemical outcome:

  • Neighboring Group Participation: Using a glycosyl donor with a participating group (e.g., an acetyl or benzoyl group) at the C2' position of the sugar can favor the formation of the 1,2-trans product (the β-anomer for most common sugars).

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereoselectivity.[4][6]

  • Lewis Acid and Temperature: The choice of Lewis acid and the reaction temperature can also impact the anomeric ratio.[4]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the glycosylation of 7-deazapurine bases.

Problem Potential Cause Troubleshooting Steps & Explanation
Low or No Product Yield 1. Poor Reactivity of 7-Deazapurine: The inherent low nucleophilicity of the heterocycle.- Introduce an Electron-Withdrawing Group: Synthesize a 7-halo-7-deazapurine derivative to increase the acidity of the N-H proton and facilitate the reaction.[2][3] - Optimize Silylation: If using a silyl-based method, ensure complete silylation by using fresh reagents, extending the silylation time, or slightly increasing the temperature.
2. Ineffective Lewis Acid Activation: The glycosyl donor is not being properly activated.- Use a Fresh Lewis Acid: Employ a new bottle of TMSOTf or other Lewis acid. - Increase Lewis Acid Equivalents: Stoichiometrically increase the amount of Lewis acid, but be mindful that excess Lewis acid can sometimes lead to side reactions.[2]
3. Moisture in the Reaction: Water can quench the Lewis acid and the activated intermediates.- Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Formation of a Major By-product 1. Solvent Participation: Acetonitrile acting as a nucleophile.[1]- Change the Solvent: Replace acetonitrile with a non-nucleophilic solvent like 1,2-dichloroethane (DCE).[1] This has been shown to completely suppress the formation of the acetonitrile adduct.
2. Formation of N7-glycosylated isomer: Glycosylation at the wrong nitrogen atom.- Protecting Group Strategy: The use of specific protecting groups on the 7-deazapurine base can direct the glycosylation to the desired nitrogen.
Poor Anomeric Selectivity 1. Lack of Neighboring Group Participation: The C2' substituent on the sugar does not direct the stereochemistry.- Choose the Right Glycosyl Donor: Use a glycosyl donor with a C2'-participating group (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-ribofuranose) to favor the formation of the β-anomer.
2. Reaction Conditions Favoring the α-anomer: Certain solvent/Lewis acid combinations can lead to the undesired anomer.- Solvent Screening: Experiment with different solvents to find the optimal conditions for the desired stereochemical outcome.[4][6] Diethyl ether has been reported to favor α-selectivity in some cases.[6]
Difficult Purification 1. Close Polarity of Product and By-products: The desired product and impurities have similar retention factors on silica gel.- Alternative Chromatography: If normal-phase chromatography is ineffective, consider reverse-phase chromatography.[1] - Crystallization: Attempt to crystallize the desired product from the crude mixture.
2. Residual Protecting Groups: Incomplete deprotection leads to a complex mixture.- Monitor Deprotection: Carefully monitor the deprotection step by TLC or LC-MS to ensure complete removal of all protecting groups.

Experimental Protocols

Protocol 1: Vorbrüggen Glycosylation of 6-chloro-7-iodo-7-deazapurine

This protocol is adapted from methodologies that have shown success in glycosylating weakly reactive nucleobases.[1]

Step-by-Step Methodology:

  • Silylation of the Nucleobase:

    • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend 6-chloro-7-iodo-7-deazapurine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) and heat the mixture to 60-70 °C until the solution becomes clear. This indicates the formation of the silylated nucleobase.

  • Glycosylation:

    • In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) in anhydrous DCE.

    • Cool the silylated nucleobase solution to 0 °C.

    • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise to the solution of the glycosyl donor.

    • Transfer the activated sugar solution to the silylated nucleobase solution via cannula.

    • Allow the reaction to warm to room temperature and then heat to 70 °C. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the protected nucleoside.

Workflow Diagram

Glycosylation_Workflow cluster_prep Reactant Preparation cluster_reaction Glycosylation Reaction cluster_analysis Work-up & Analysis Base 7-Deazapurine Base Silylation Silylation (e.g., BSA in DCE) Base->Silylation Sugar Glycosyl Donor Activation Activation (e.g., TMSOTf) Sugar->Activation Coupling Coupling Silylation->Coupling Activation->Coupling Quench Quenching Coupling->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the glycosylation of 7-deazapurine bases.

Mechanistic Insights

Understanding the underlying mechanism is key to troubleshooting and optimizing your reactions. The Vorbrüggen glycosylation proceeds through the formation of a highly reactive oxonium ion intermediate from the glycosyl donor upon treatment with a Lewis acid. This electrophilic species is then attacked by the nucleophilic silylated 7-deazapurine base.

Diagram of the Vorbrüggen Reaction Mechanism

Vorbruggen_Mechanism Glycosyl_Donor Glycosyl Donor (with C2' participating group) Oxonium_Ion Acyloxonium Ion Intermediate Glycosyl_Donor->Oxonium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., TMSOTf) Product β-Nucleoside Product Oxonium_Ion->Product Silylated_Base Silylated 7-Deazapurine Silylated_Base->Oxonium_Ion Nucleophilic Attack (SN2-like)

Caption: Simplified mechanism of the Vorbrüggen glycosylation.

References

  • de la Fuente, A., et al. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 10, 938569. [Link]

  • Obika, S., et al. (2013). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry, 78(4), 1487-1497. [Link]

  • Bennet, C. S., & Galan, M. C. (2018). Optimization of Glycosylation Conditions Using 7 and 8. Methods in Molecular Biology, 1827, 107-123. [Link]

  • Seela, F., et al. (2003). Oligonucleotides incorporating 8-aza-7-deazapurines: synthesis and base pairing of nucleosides with nitrogen-8 as a glycosylation position. Organic & Biomolecular Chemistry, 1(16), 2848-2856. [Link]

  • Misra, A. K., & Agnihotri, G. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 869324. [Link]

  • Seela, F., & Peng, X. (2007). An efficient synthesis of 7-functionalized 7-deazapurine beta-D- or beta-L-ribonucleosides: glycosylation of pyrrolo[2,3-D]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D- or L-ribofuranose. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 603-606. [Link]

  • Seela, F., et al. (2006). 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminoadenosine, guanosine, and xanthosine: glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. The Journal of Organic Chemistry, 71(1), 135-144. [Link]

  • Mikhailov, S. N., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. International Journal of Molecular Sciences, 25(13), 7183. [Link]

  • Seela, F., & Peng, X. (2018). Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. The Journal of Organic Chemistry, 83(15), 8589-8595. [Link]

  • Peng, X., & Seela, F. (2018). Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. The Journal of Organic Chemistry, 83(15), 8589-8595. [Link]

  • Faurschou, N. V., et al. (2022). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]

Sources

strategies to reduce the formation of N8-glycosylated isomers in 8-aza-7-deazapurines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Aza-7-Deazapurine Glycosylation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 8-aza-7-deazapurine nucleosides. This resource, developed by our team of application scientists, is designed to provide you with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of controlling N-glycosylation and minimizing the formation of undesired N8-glycosylated isomers.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the glycosylation of 8-aza-7-deazapurines, providing foundational knowledge for successful synthesis.

Q1: What are N8- and N9-glycosylated isomers of 8-aza-7-deazapurines, and why is their formation a concern?

A: 8-Aza-7-deazapurines are purine analogs where the carbon at position 8 and the nitrogen at position 7 are swapped.[1] This structural change alters the electron distribution and hydrogen bonding capabilities of the molecule.[1] During nucleoside synthesis, the glycosyl donor (a protected sugar) can attach to either the N8 or the N9 nitrogen of the pyrazolo[3,4-d]pyrimidine core, resulting in N8- and N9-glycosylated isomers, respectively. The formation of a mixture of these isomers is a concern because they have different biological activities and physicochemical properties. For drug development and biological studies, a single, pure isomer is typically required. The N8-isomers are often considered "unusual" glycosylation products.[2]

Q2: What are the key factors that influence the ratio of N8- to N9-glycosylated isomers?

A: The regioselectivity of glycosylation in 8-aza-7-deazapurines is influenced by a combination of factors, including:

  • Reaction Conditions: The choice of Lewis acid, reaction temperature, and solvent can significantly impact the isomer ratio.[1]

  • Protecting Groups: The presence and nature of protecting groups on the purine ring can direct the glycosylation to a specific nitrogen.[1][3]

  • Nucleophilicity of Nitrogen Atoms: The inherent electronic properties of the 8-aza-7-deazapurine ring system result in comparable nucleophilicity of the N8 and N9 positions, leading to the formation of both isomers.[4][5]

  • Enzymatic vs. Chemical Synthesis: The choice between chemical and enzymatic glycosylation methods can lead to different isomer distributions.[4][5]

Q3: How can I distinguish between the N8- and N9-glycosylated isomers?

A: Several analytical techniques can be used to differentiate between N8 and N9 isomers:

  • UV Spectroscopy: N8- and N9-glycosylated isomers exhibit distinct UV absorption spectra due to differences in their aromatic conjugate systems. N8-isomers tend to have a maximum absorbance at a longer wavelength compared to their N9-counterparts.[1]

  • 2D NMR Spectroscopy: Heteronuclear Multiple Bond Correlation (HMBC) is a powerful tool. For N9-isomers, a long-range coupling between the anomeric proton (1'-H) of the ribose and C4 of the purine base is typically observed. For N8-isomers, a correlation between 1'-H and C7 is expected.[1]

  • X-ray Crystallography: This technique provides unambiguous structural determination of the glycosylation site and the anomeric configuration.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of 8-aza-7-deazapurine nucleosides.

Issue 1: High Yield of the Undesired N8-Glycosylated Isomer in Chemical Synthesis

Q: I am performing a glycosylation reaction with a protected ribofuranose and an 8-aza-7-deazapurine base, and I am consistently obtaining a high proportion of the N8-isomer. How can I favor the formation of the N9-isomer?

A: The formation of the N8-isomer is often the thermodynamically favored product, especially at elevated temperatures.[1] To increase the yield of the desired N9-isomer, consider the following strategies:

  • Modify Your Reaction Conditions:

    • Lewis Acid Selection: The choice of Lewis acid is critical. While stronger promoters like boron trifluoride etherate (BF₃·Et₂O) at high temperatures can drive the reaction towards the N8-isomer, using trimethylsilyl triflate (TMSOTf) in a suitable solvent like 1,2-dichloroethane at room temperature has been shown to favor the formation of the N9-isomer.[1]

    • Temperature Control: Perform the reaction at room temperature or below. Higher temperatures tend to favor the thermodynamically more stable N8-isomer.[1]

  • Employ Protecting Groups:

    • Methoxy Group at C6: Utilizing a 6-methoxy-8-aza-7-deazapurine derivative can serve as a protecting group during glycosylation and can be subsequently converted to other functionalities.[1]

    • Bulky Protecting Groups: Introducing bulky protecting groups at positions that sterically hinder the N8 position can direct the glycosylation towards N9.

  • Solvent Choice:

    • The solvent can influence the reactivity of the nucleobase and the Lewis acid. Acetonitrile is a common solvent, but in some cases, it can act as a competing nucleophile, especially with poorly reactive nucleobases.[6] Consider using less nucleophilic solvents like 1,2-dichloroethane.

Experimental Protocol: Favoring N9-Glycosylation using TMSOTf [1]

  • Silylation: Suspend the 8-aza-7-deazapurine base in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate and reflux until the mixture becomes clear. Remove the excess HMDS under reduced pressure.

  • Glycosylation: Dissolve the silylated base and the protected ribose donor in freshly distilled 1,2-dichloroethane.

  • Initiation: Add trimethylsilyl triflate (TMSOTf) dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction and purify the products using column chromatography to separate the N9- and N8-isomers.

Issue 2: Poor Regioselectivity in Enzymatic Glycosylation

Q: I am using a purine nucleoside phosphorylase (PNP) for enzymatic transglycosylation, but I am getting a mixture of N8- and N9-isomers. How can I improve the regioselectivity?

A: Enzymatic glycosylation can be a powerful tool, but the regioselectivity can be enzyme- and substrate-dependent. Different PNPs can exhibit different preferences. For instance, PNP from calf spleen has been reported to favor the formation of N7 and N8 nucleosides of 2,6-diamino-8-azapurine, while E. coli PNP can produce a mixture of N8 and N9 isomers.[4][5]

  • Enzyme Screening: If possible, screen PNPs from different sources to identify one with a higher preference for the desired isomer.

  • Substrate Modification:

    • Protecting Groups: Introducing protecting groups on the heterocyclic base can sterically hinder one of the nitrogen atoms, guiding the enzyme to glycosylate the other. For example, benzyl protecting groups can create steric hindrance, leading to regioselective glycosylation.[3]

  • Reaction Parameter Optimization:

    • pH Control: The pH of the reaction mixture can influence the ionization state of the substrate and the enzyme's active site, thereby affecting regioselectivity. Experiment with a range of pH values (e.g., pH 5-9) to find the optimal condition for the desired isomer.[5]

    • Reaction Time: Prolonged reaction times, especially at high enzyme concentrations, can sometimes lead to the formation of minor, undesired isomers.[4] Monitor the reaction over time to determine the optimal endpoint.

Workflow for Optimizing Enzymatic Glycosylation

Caption: A decision tree for optimizing enzymatic glycosylation regioselectivity.

Issue 3: Difficulty in Separating N8- and N9-Isomers

Q: My reaction has produced a mixture of N8- and N9-isomers that are difficult to separate by standard column chromatography. What are my options?

A: The similar polarity of N8- and N9-isomers can make their separation challenging. If standard silica gel chromatography is not effective, consider the following:

  • Chromatographic Method Optimization:

    • Reverse-Phase Chromatography: If normal-phase chromatography is unsuccessful, try reverse-phase high-performance liquid chromatography (RP-HPLC). The different interactions of the isomers with the stationary phase may allow for better separation.

    • Solvent System Modification: Systematically vary the solvent system in your column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture might improve resolution.

  • Derivatization:

    • If the isomers have different reactive functional groups, you may be able to selectively derivatize one isomer, which would significantly alter its polarity and allow for easy separation. The protecting groups can then be removed.

  • Crystallization:

    • Fractional crystallization can sometimes be used to separate isomers. This method relies on differences in the solubility of the isomers in a particular solvent system.

Data Summary Tables

Table 1: Influence of Lewis Acid and Temperature on Glycosylation of 6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine [1]

Lewis AcidTemperatureMajor IsomerMinor Isomer
TMSOTfRoom Temp.N9 N8 (trace)
BF₃·Et₂ORefluxN8 N9 (trace)

Table 2: Regioselectivity of PNP-Catalyzed Ribosylation of 2,6-Diamino-8-azapurine [4][5]

PNP SourceMajor Products
Calf SpleenN7 and N8
E. coliN8 and N9

Reaction Mechanism Visualization

Chemical Glycosylation Pathway

G cluster_0 Reaction Conditions Lewis_Acid Lewis Acid (e.g., TMSOTf, BF3·Et2O) Sugar_Donor Protected Ribose Lewis_Acid->Sugar_Donor Temperature Temperature (Room Temp vs. Reflux) Intermediate Activated Sugar Intermediate Temperature->Intermediate Purine_Base 8-Aza-7-deazapurine Purine_Base->Intermediate Nucleophilic Attack Sugar_Donor->Intermediate Activation N9_Product N9-Glycosylated Isomer Intermediate->N9_Product Kinetic Control (e.g., TMSOTf, RT) N8_Product N8-Glycosylated Isomer Intermediate->N8_Product Thermodynamic Control (e.g., BF3·Et2O, Reflux)

Caption: Factors influencing the regioselectivity of chemical glycosylation.

References

  • Seela, F., et al. (2000). Oligonucleotides Incorporating 8-Aza-7-deazapurines: Synthesis and Base Pairing of Nucleosides with Nitrogen-8 as a Glycosylation Position. Helvetica Chimica Acta, 83(4), 910-926. [Link]

  • Mikhailov, S. N., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP. International Journal of Molecular Sciences, 25(13), 7235. [Link]

  • Obika, S., et al. (2011). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry, 76(13), 5259–5266. [Link]

  • Timofeev, I., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7167. [Link]

  • Wang, G., et al. (2019). Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives. Molecules, 24(5), 957. [Link]

  • Mikhailov, S. N., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. International Journal of Molecular Sciences, 25(13), 7235. [Link]

  • Seela, F., & Rosemeyer, H. (1997). 2'-Deoxyribonucleosides with 8-aza-7-deazaadenine: a universal nucleoside forming specific hydrogen bonds with the four canonical DNA constituents. Nucleic Acids Research, 25(18), 3745–3752. [Link]

  • Canard, B., et al. (2021). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Beilstein Journal of Organic Chemistry, 17, 1868-1875. [Link]

Sources

Validation & Comparative

The Impact of 7-Deazapurine Substitution on DNA Duplex Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of nucleic acid chemistry and its applications in diagnostics, therapeutics, and synthetic biology, the thermal stability of DNA duplexes is a cornerstone of their functionality. The substitution of natural purine bases, adenine (A) and guanine (G), with their 7-deaza counterparts offers a powerful tool to modulate the biophysical properties of DNA. This guide provides a comprehensive comparison of the thermal stability of DNA duplexes containing 7-deazapurines versus their canonical purine-containing counterparts, supported by experimental data and mechanistic insights.

Unveiling the Structural Nuances: Purines vs. 7-Deazapurines

The fundamental difference between a purine and a 7-deazapurine lies in the replacement of the nitrogen atom at the 7th position (N7) of the purine ring with a carbon atom. This seemingly subtle alteration has profound implications for the electronic properties, stacking interactions, and hydration of the DNA duplex, all of which contribute to its overall thermal stability.

G cluster_purine Purine (Guanine) cluster_deazapurine 7-Deazapurine (7-Deazaguanine) purine deazapurine

Caption: Chemical structures of Guanine and its 7-deaza analog.

The Dichotomy of Stability: A Tale of Two Modifications

The substitution of purines with 7-deazapurines does not lead to a uniform change in DNA duplex stability. Instead, the effect is highly context-dependent, influenced by the specific 7-deazapurine, its position within the sequence, and the nature of any additional modifications at the 7-position.

The Destabilizing Effect of Unmodified 7-Deazapurines

In many instances, the simple replacement of guanine with 7-deazaguanine (c⁷G) or adenine with 7-deazaadenine (c⁷A) can lead to a decrease in the melting temperature (Tm) of the DNA duplex.[1] This destabilization is often attributed to a combination of factors:

  • Altered Stacking Interactions: The replacement of a nitrogen atom with a less electronegative carbon atom can modify the electronic distribution of the purine ring system, leading to less favorable base stacking interactions with neighboring bases.[2] Base stacking is a significant contributor to the overall stability of the DNA double helix.[3]

  • Disruption of Major Groove Hydration: The N7 atom of purines is a hydrogen bond acceptor and plays a crucial role in the hydration spine of the major groove. Its removal in 7-deazapurines disrupts this ordered water network, which can be energetically unfavorable.[4]

  • Elimination of Hoogsteen Base Pairing Potential: The N7 atom is essential for the formation of Hoogsteen base pairs, a non-canonical pairing that can occur in certain DNA structures. The absence of this atom in 7-deazapurines precludes such interactions.[2]

A notable study by Egli and colleagues provides quantitative data on this destabilizing effect. They compared the thermal stability of the self-complementary Dickerson-Drew Dodecamer (DDD), 5'-d(CGCGAATTCGCG)-3', with a fully modified version where all purines were replaced by their 7-deaza analogs (DZA-DDD). The results showed a significant decrease in the melting temperature for the DZA-DDD.[4]

DuplexSequenceTm (°C)ΔTm per modification (°C)
DDD5'-d(CGCGAATTCGCG)-3'59.1-
DZA-DDD5'-d(CGC(c⁷G)AATTC(c⁷G)CG)-3'53.2~ -0.5

Table 1: Comparison of melting temperatures for the Dickerson-Drew Dodecamer and its 7-deazapurine modified analog.[4]

The Stabilizing Influence of 7-Substituted 7-Deazapurines

Conversely, the introduction of specific substituents at the 7-position of the 7-deazapurine ring can dramatically enhance the thermal stability of DNA duplexes, often surpassing that of the natural counterparts.[5][6][7] This stabilization arises from:

  • Enhanced Stacking Interactions: Bulky and polarizable groups, such as halogens (bromo, iodo) or propynyl groups, at the 7-position can significantly improve base stacking interactions within the major groove.[6][8]

  • Increased Hydrophobicity: The addition of hydrophobic moieties can contribute to a more favorable energetic landscape for duplex formation.[9]

  • Improved Proton Donor Properties: In the case of 8-aza-7-deazapurines, modifications can lead to better proton donor properties of the amino groups, strengthening hydrogen bonding.[5]

Experimental data consistently demonstrates this stabilizing effect. For instance, oligonucleotides incorporating 7-propynyl-8-aza-7-deazaguanine have been shown to be more stabilizing than those with 5-propynyl-substituted pyrimidines.[6] Similarly, 7-bromo- and 7-iodo-7-deazaguanine containing octamers form more stable duplexes than the parent d(G-C)4 oligomer.[8]

Experimental Determination of Thermal Stability

The melting temperature (Tm) is the most common metric for assessing the thermal stability of a DNA duplex. It is defined as the temperature at which half of the double-stranded DNA molecules have dissociated into single strands. Two primary techniques are employed for Tm determination:

UV-Visible Spectroscopy

This is the most common method for determining the Tm of oligonucleotides.[10] It relies on the hyperchromic effect, where the absorbance of DNA at 260 nm increases as the duplex melts into single strands.[11]

G cluster_workflow UV-Melting Workflow prep Sample Preparation (Oligo + Buffer) spectro Spectrophotometer with Peltier Temperature Controller prep->spectro heating Controlled Heating (e.g., 1°C/min) spectro->heating absorbance Measure Absorbance at 260 nm heating->absorbance curve Plot Absorbance vs. Temperature absorbance->curve tm Determine Tm (First Derivative Maximum) curve->tm

Caption: Experimental workflow for Tm determination using UV-spectroscopy.

Experimental Protocol: UV-Melting Temperature Analysis

  • Oligonucleotide Preparation: Dissolve the synthesized and purified oligonucleotides (both the modified and control strands) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The use of a buffer is critical as Tm is highly dependent on salt concentration.[3][12]

  • Concentration Determination: Accurately determine the concentration of each single-stranded oligonucleotide solution by measuring the absorbance at 260 nm at a temperature above the expected Tm. For modified oligonucleotides, use the extinction coefficients provided by the manufacturer or calculated based on the modified base composition.[13]

  • Duplex Annealing: Mix equimolar amounts of the complementary strands. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.[14]

  • UV-Melting Experiment:

    • Transfer the annealed duplex solution to a quartz cuvette.

    • Place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Set the instrument to monitor the absorbance at 260 nm while slowly increasing the temperature from a starting point well below the Tm (e.g., 25°C) to a point well above it (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).[11][15]

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature to obtain a sigmoidal melting curve.

    • The Tm is determined as the temperature at which the first derivative of this curve is at its maximum.[11]

Causality Behind Experimental Choices:

  • Equimolar concentrations: Ensures that all strands can form a duplex, leading to a sharp, cooperative melting transition.

  • Slow temperature ramp: Allows the system to remain at equilibrium at each temperature point, ensuring an accurate Tm measurement.

  • Controlled salt concentration: Cations in the buffer shield the negative charges of the phosphate backbone, stabilizing the duplex.[3] Consistent salt conditions are crucial for comparing Tm values.

Differential Scanning Calorimetry (DSC)

DSC provides a more direct and detailed thermodynamic profile of the DNA melting transition.[16] It measures the heat capacity of the sample as a function of temperature. The melting of a DNA duplex is an endothermic process, resulting in a peak in the DSC thermogram, the maximum of which corresponds to the Tm.[15]

G cluster_workflow DSC Workflow prep Sample and Reference Preparation (Oligo in Buffer, Buffer only) dsc Differential Scanning Calorimeter prep->dsc heating Controlled Heating (e.g., 1°C/min) dsc->heating heatflow Measure Differential Heat Flow heating->heatflow thermogram Plot Heat Capacity vs. Temperature heatflow->thermogram tm_dh Determine Tm (Peak Max) and ΔH (Peak Area) thermogram->tm_dh

Sources

A Comparative Guide to the Fluorescence Properties of 7-Deazapurine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular probes and therapeutic development, 7-deazapurine analogs have emerged as a cornerstone scaffold. Their structural resemblance to endogenous purines, coupled with unique photophysical properties, has made them invaluable tools in cellular imaging, DNA sequencing, and as components of novel therapeutic agents. This guide provides a comprehensive comparative analysis of the fluorescence properties of various 7-deazapurine analogs, offering field-proven insights and experimental data to inform your research and development endeavors.

The 7-Deazapurine Scaffold: A Versatile Platform for Fluorescence

The 7-deazapurine core, a pyrrolo[2,3-d]pyrimidine system, is an isomer of adenine and guanine where the nitrogen at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound implications for the molecule's electronic and, consequently, its fluorescence properties. The alteration in the heterocyclic system often leads to enhanced fluorescence quantum yields and a greater sensitivity to the molecular environment compared to their natural purine counterparts.

The versatility of the 7-deazapurine scaffold lies in the ability to introduce a wide array of substituents at the 7-position, as well as other positions on the purine ring. These modifications allow for the fine-tuning of the photophysical properties, including excitation and emission wavelengths, quantum yields, and Stokes shifts, tailoring the analogs for specific applications.

Caption: Structural comparison of a natural purine and a 7-deazapurine analog.

Comparative Analysis of Fluorescence Properties

The fluorescence of 7-deazapurine analogs is highly dependent on their substitution pattern and the surrounding environment. Below is a comparative summary of the photophysical properties of representative 7-deazapurine analogs, compiled from various studies.

Quinolino-Fused 7-Deazapurine Ribonucleosides

A recent study on quinolino-fused 7-deazapurine ribonucleosides provided a systematic analysis of the impact of substituents at the 11-position on their fluorescence. The data, measured in methanol, reveals a wide range of quantum yields, from moderate to excellent.[1][2][3]

CompoundMax. λabs (nm)Max. λem (nm)Quantum Yield (Φf)
14a 255, 3304360.073
14b 259, 3554660.51
14c --0.40
14d --0.14-0.26
14e --0.046
14f --0.14-0.26
14g --0.14-0.26

Note: Data for compounds 14c, 14d, 14f, and 14g were reported as ranges or without specific absorption/emission maxima in the initial source.[1][2][3] The benzofuryl derivative 14b exhibited an excellent fluorescence quantum yield of 51%.[3]

7-Alkynylated 7-Deazaadenine and 8-Aza-7-deazaadenine Derivatives

7-alkynylated 7-deazaadenine 2'-deoxyribonucleosides are known for their strong fluorescence, which is induced by the 7-alkynyl side chain.[4] These compounds often exhibit a large Stokes shift, with emission around 400 nm when excited at 280 nm.[4] The fluorescence is dependent on the conjugation of the triple bond with the heterocyclic base.

A key finding is the influence of substituents on the alkyne chain:

  • Electron-donating groups: Increase fluorescence.

  • Electron-withdrawing groups: Decrease fluorescence.[4]

In contrast, the 7-alkynylated 8-aza-7-deazaadenine 2'-deoxyribonucleosides are reported to be rather weakly fluorescent.[4]

Environmental Effects on Fluorescence

The fluorescence of 7-deazapurine analogs is often sensitive to the polarity of their environment.[2][5][6] This solvatochromism is a valuable property for probes designed to report on their local microenvironment, such as within a DNA duplex or a protein binding pocket. For example, some fluorescent deoxyuridine analogues show distinct emission profiles in single- versus double-stranded oligonucleotides.[7] The medium can affect the fluorescence quantum yield by influencing the non-radiative decay constant.[2][6]

Experimental Protocols for Fluorescence Characterization

To ensure the trustworthiness and reproducibility of fluorescence data, a standardized and well-controlled experimental setup is crucial. Here, we outline a self-validating protocol for measuring the fluorescence quantum yield of 7-deazapurine analogs using the comparative method.

Quantum Yield Measurement: A Step-by-Step Guide

The comparative method involves using a well-characterized standard with a known quantum yield. The underlying principle is that solutions of the standard and the test sample with identical absorbance at the same excitation wavelength are assumed to be absorbing the same number of photons.

prep Sample Preparation abs Record UV-Vis Absorbance prep->abs Prepare dilute solutions (Abs < 0.1) fluor Record Fluorescence Spectrum abs->fluor Excite at same λ integrate Integrate Fluorescence Intensity fluor->integrate calc Calculate Quantum Yield integrate->calc Use comparative formula

Caption: Workflow for fluorescence quantum yield measurement.

Protocol:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the 7-deazapurine analog being tested.

  • Solvent Selection: Use the same solvent for both the standard and the test sample to minimize refractive index differences. If different solvents must be used, a correction factor must be applied.

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the test sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorbance spectra of all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the emission spectra for both the standard and the test sample.

    • Calculate the quantum yield of the test sample (Φtest) using the following equation:

      Φtest = Φstd * (Itest / Istd) * (Astd / Atest) * (ntest2 / nstd2)

      Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • std refers to the standard and test refers to the sample.

Applications in Research and Drug Development

The unique fluorescence properties of 7-deazapurine analogs have led to their widespread use in various scientific disciplines.

  • Fluorescent Probes for Nucleic Acids: These analogs can be incorporated into DNA and RNA as fluorescent probes to study nucleic acid structure, dynamics, and interactions with proteins.[8][9][10][11][12] Their sensitivity to the local environment can be exploited to monitor conformational changes upon binding or hybridization.

  • DNA Sequencing: Dye-labeled 7-deazapurine nucleoside triphosphates are utilized in single-molecule sequencing technologies.[7][13] The bulky fluorophores attached at the 7-position are well-tolerated in the major groove of the DNA double helix.[13]

  • Cellular Imaging: The ability to tune the fluorescence properties of 7-deazapurine analogs makes them suitable for developing probes for live-cell imaging to visualize the localization and dynamics of nucleic acids.[8]

Conclusion and Future Outlook

7-Deazapurine analogs represent a powerful and versatile class of fluorescent molecules with significant potential in both basic research and drug development. The ability to modulate their photophysical properties through synthetic modifications allows for the rational design of probes and therapeutic agents with tailored characteristics. While this guide provides a comparative overview of the existing landscape, there remains a need for more systematic studies that directly compare a wider range of analogs under standardized conditions. Such efforts will undoubtedly accelerate the development of next-generation 7-deazapurine-based tools and therapeutics.

References

  • Seela, F., & Feiling, E. (n.d.). Fluorescent DNA: The development of 7-deazapurine nucleoside triphosphates applicable for sequencing at the single molecule level. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Seela, F., & Feiling, E. (2001). Fluorescent DNA: the development of 7-deazapurine nucleoside triphosphates applicable for sequencing at the single molecule level. Helvetica Chimica Acta, 84(7), 1699–1716. [Link]

  • (2022). Structure–Photophysical Property Relationships in Noncanonical and Synthetic Nucleobases. Annual Review of Physical Chemistry, 73(1). [Link]

  • (n.d.). Stokes shifts of some typical commercial fluorescent dyes 21. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Wain-Hobson, S., & Didenko, T. (2013). Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. Molecules, 18(12), 15357-15383. [Link]

  • Hocek, M., et al. (2016). 5-Substituted Pyrimidine and 7-Substituted 7-Deazapurine dNTPs as Substrates for DNA Polymerases in Competitive Primer Extension in the Presence of Natural dNTPs. ACS Chemical Biology, 11(10), 2845-2853. [Link]

  • (n.d.). Design of Large Stokes Shift Fluorescent Proteins Based on Excited State Proton Transfer of an Engineered Photobase. National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Chapagain, P. P., & Krishnamoorthy, G. (2018). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. Bioorganic & Medicinal Chemistry Letters, 28(18), 3051-3054. [Link]

  • (n.d.). Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Galbán, J., et al. (2009). The environmental effect on the fluorescence intensity in solution. An analytical model. Photochemical & Photobiological Sciences, 8(12), 1745-1752. [Link]

  • Seela, F., & Peng, X. (2004). 7‐Substituted 7‐Deaza‐2′‐deoxyadenosines and 8‐Aza‐7‐deaza‐2′‐deoxyadenosines: Fluorescence of DNA‐Base Analogues Induced by the 7‐Alkynyl Side Chain. Helvetica Chimica Acta, 87(10), 2534-2547. [Link]

  • Wang, L., et al. (2013). Fluorescent hybridization probes for nucleic acid detection. Analytical and Bioanalytical Chemistry, 405(25), 7913-7930. [Link]

  • (n.d.). Fluorescent dyes with large stokes shifts. Google Patents.
  • (n.d.). Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. MDPI. Retrieved January 24, 2026, from [Link]

  • (n.d.). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. MDPI. Retrieved January 24, 2026, from [Link]

  • (n.d.). Specific Fluorescent Probes for Imaging DNA in Cell-Free Solution and in Mitochondria in Living Cells. MDPI. Retrieved January 24, 2026, from [Link]

  • Chattopadhyay, A., & Jafurulla, M. (2011). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. International Journal of Molecular Sciences, 12(8), 5027-5039. [Link]

  • Hari, Y., et al. (2015). Photophysical properties of push–pull 8-aryl-deoxyguanosine probes within duplex and G-quadruplex structures. Journal of Materials Chemistry C, 3(38), 9998-10007. [Link]

  • Hutinet, G., et al. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them. Nucleic Acids Research, 51(16), 8783-8797. [Link]

  • (n.d.). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Publications. Retrieved January 24, 2026, from [Link]

  • Galbán, J., et al. (2009). The environmental effect on the fluorescence intensity in solution. An analytical model. Photochemical & Photobiological Sciences, 8(12), 1745-1752. [Link]

  • (n.d.). Stokes shift. Wikipedia. Retrieved January 24, 2026, from [Link]

  • Okamoto, A. (2014). Next-generation fluorescent nucleic acids probes for microscopic analysis of intracellular nucleic acids. Journal of Nucleic Acids, 2014, 585787. [Link]

Sources

A Senior Application Scientist's Guide to the Base Pairing Fidelity of 7-Deazapurine Modified Nucleobases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nucleic acid research and therapeutics, modified nucleobases are indispensable tools. Among these, 7-deazapurine analogs, where the nitrogen at position 7 of the purine ring is replaced by a carbon-hydrogen (C-H) group, are frequently employed. This modification, while seemingly subtle, fundamentally alters the chemical properties of the nucleobase, impacting its interaction with enzymes and its role in DNA and RNA structure. This guide provides an in-depth comparison of the base pairing fidelity of 7-deazapurine nucleobases, supported by experimental data, to inform their effective application in your research.

The Core Chemical Change and Its Mechanistic Implications

The substitution of N7 with a C-H group in purines like adenine and guanine has profound stereoelectronic consequences. The N7 atom in a natural purine is a hydrogen bond acceptor and a key site for interactions in the major groove of the DNA helix.[1] Its removal eliminates this hydrogen bonding capability and also prevents the formation of Hoogsteen base pairs, which are crucial for certain DNA structures and protein-DNA interactions.[2]

Specifically, the absence of the N7 atom:

  • Alters Major Groove Electrostatics: The modification makes the major groove less negatively polarized.[3]

  • Reduces Hydration: The loss of the N7 hydrogen bond acceptor leads to a significant reduction in the hydration of the DNA duplex.[3]

  • Inhibits Hoogsteen Pairing: Hoogsteen base pairing, which relies on the N7 position, is disrupted.[2] This is a critical consideration for applications where alternative DNA structures like triplexes or G-quadruplexes might be involved.[2][4]

These changes are central to why 7-deazapurines are useful, for instance, in DNA sequencing to resolve compressions in GC-rich regions, as they reduce the stability of secondary structures formed by Hoogsteen pairing.[2] However, for any application that relies on the faithful replication of a DNA sequence, understanding the fidelity of their incorporation by DNA polymerases is paramount.

Comparative Analysis of Polymerase Incorporation Fidelity

The fidelity of a DNA polymerase refers to its ability to correctly insert the Watson-Crick complementary nucleotide opposite a template base. While it is often assumed that 7-deazapurine analogs form normal Watson-Crick pairs with their counterparts (7-deaza-dG with dC; 7-deaza-dA with dT), their efficiency and accuracy of incorporation can vary significantly compared to natural dNTPs.[1] This depends on the specific 7-deazapurine analog, the DNA polymerase used, and the sequence context.

A 1992 study using PCR amplification with Taq polymerase provided early insights into this process. It was found that while 7-deaza-2'-deoxyguanosine triphosphate (c7dGTP) could completely replace dGTP, 7-deaza-2'-deoxyadenosine triphosphate (c7dATP) and 7-deaza-2'-deoxyinosine triphosphate (c7dITP) required the presence of their natural counterparts to achieve amplification.[5] This indicates that Taq polymerase incorporates c7dGTP with high efficiency, but has a lower affinity for c7dATP and c7dITP.[5] The study concluded that in competitive environments, Taq polymerase generally prefers the natural purine nucleotide over the 7-deazapurine analog.[5]

More recent and quantitative data comes from competitive primer extension assays. A study by Raindlová et al. (2016) provided a direct comparison of the incorporation efficiency of various modified dNTPs, including 7-deazapurines, by the Bst DNA polymerase (large fragment). By supplying the polymerase with a 1:1 mixture of a modified dNTP and its natural counterpart, they could quantify the relative preference of the enzyme.

Modified dNTPNatural CounterpartPolymerase% Incorporation of Modified dNTPRelative Performance
7-deaza-dGTP (dG7DTP)dGTPBst Pol (LF)33%Worse than natural
7-ethynyl-7-deaza-dGTP (dGETP)dGTPBst Pol (LF)58%Better than natural
7-phenyl-7-deaza-dGTP (dGPhTP)dGTPBst Pol (LF)67%Better than natural
7-methyl-7-deaza-dATP (dAMeTP)dATPBst Pol (LF)35%Worse than natural
7-vinyl-7-deaza-dATP (dAViTP)dATPBst Pol (LF)70%Better than natural
7-ethynyl-7-deaza-dATP (dAETP)dATPBst Pol (LF)76%Better than natural
7-phenyl-7-deaza-dATP (dAPhTP)dATPBst Pol (LF)74%Better than natural
Table adapted from data presented in Raindlová et al., ACS Chemical Biology, 2016.[6]

Key Insights from the Data:

  • Unsubstituted 7-deazapurines are often suboptimal substrates: Both unsubstituted 7-deaza-dGTP and 7-methyl-7-deaza-dATP were incorporated less efficiently than their natural counterparts by Bst polymerase.[6]

  • Modifications at the 7-position can dramatically improve incorporation: The addition of larger, hydrophobic groups like ethynyl or phenyl at the C7 position significantly enhanced the incorporation efficiency, making them better substrates than dGTP or dATP for Bst polymerase.[6] This is likely due to favorable interactions within the spacious major groove side of the polymerase active site.[6]

These findings underscore a critical principle: the fidelity and efficiency of 7-deazapurine incorporation are not intrinsic to the modification alone but are heavily influenced by both the polymerase's active site architecture and additional substitutions on the nucleobase.

Experimental Workflow: Assessing Incorporation Fidelity via a Gel-Based Primer Extension Assay

To quantitatively assess base pairing fidelity, a gel-based primer extension assay is a robust and widely used method.[7] This technique allows for the determination of kinetic parameters (Vmax and Km) for both correct and incorrect nucleotide insertions.

Workflow: Primer Extension Assay for Fidelity Measurement

G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis P1 5'-32P Radiolabel Primer P2 Anneal Primer to Synthetic DNA Template P1->P2 Hybridization R1 Aliquot Primer-Template Complex P2->R1 R2 Add DNA Polymerase & dNTPs (Correct vs. Incorrect) R1->R2 R3 Incubate at Optimal Temp (Time Course) R2->R3 Initiate Polymerization A1 Quench Reaction (e.g., EDTA/Formamide) R3->A1 A2 Denaturing Polyacrylamide Gel Electrophoresis (PAGE) A1->A2 A3 Autoradiography & Densitometry A2->A3 A4 Calculate Incorporation Rates & Fidelity A3->A4

Caption: Workflow for a gel-based primer extension fidelity assay.

Detailed Step-by-Step Methodology:
  • Primer-Template Preparation:

    • Step 1a (Labeling): A synthetic oligonucleotide primer is radiolabeled at its 5' end using T4 polynucleotide kinase and [γ-³²P]ATP. This allows for subsequent visualization by autoradiography.[7] Causality: The high sensitivity of radioactive labeling enables the detection of very small amounts of product, which is essential when measuring low-frequency misincorporation events.

    • Step 1b (Annealing): The labeled primer is annealed to a synthetic DNA template of a defined sequence. The template is designed so that the first base to be incorporated is the one under investigation. The primer:template molar ratio is typically kept below 1:1 to ensure all primers are annealed.

  • Enzymatic Incorporation Reaction:

    • Step 2a (Reaction Setup): The primer-template complex is incubated with the DNA polymerase of interest in an appropriate reaction buffer (containing Mg²⁺, a necessary cofactor for catalysis).

    • Step 2b (Initiation): The reaction is initiated by adding the dNTP substrate. To measure fidelity, parallel reactions are set up: one with the "correct" dNTP (e.g., dCTP opposite a template G) and others with "incorrect" dNTPs (e.g., dATP, dTTP, or dGTP opposite the same template G). A range of dNTP concentrations is used to determine kinetic parameters.

    • Step 2c (Incubation): Reactions are incubated for a short, defined period, ensuring the analysis remains in the single-turnover (pre-steady-state) or initial velocity (steady-state) regime. This is crucial for accurate kinetic measurements.

  • Analysis:

    • Step 3a (Quenching): The reactions are stopped abruptly by adding a quenching solution, typically containing a strong chelator like EDTA (to sequester Mg²⁺ and inactivate the polymerase) and a denaturant like formamide.

    • Step 3b (Electrophoresis): The reaction products are separated by size on a high-resolution denaturing polyacrylamide gel. The gel separates the unextended primer (n) from the extended product (n+1).[7]

    • Step 3c (Visualization & Quantification): The gel is dried and exposed to an X-ray film or a phosphorimager screen. The intensity of the bands corresponding to the unextended primer and the extended product is quantified using a densitometer.[7]

    • Step 3d (Calculation): The fidelity (F) is calculated as the ratio of the incorporation efficiency (Vmax/Km) for the correct nucleotide to that of the incorrect nucleotide: F = (Vmax/Km)correct / (Vmax/Km)incorrect .

Conclusion and Recommendations

The replacement of N7 with a C-H group in 7-deazapurine nucleobases offers significant advantages for specific applications, primarily by mitigating the effects of non-canonical DNA structures. However, this modification is not biochemically inert. The base pairing fidelity is highly dependent on the specific DNA polymerase and any additional modifications to the purine ring.

For the research professional, the key takeaways are:

  • Do Not Assume Equivalent Fidelity: Unmodified 7-deazapurine dNTPs may be incorporated less efficiently than their natural counterparts by common DNA polymerases.

  • Consider the Polymerase: The choice of DNA polymerase is critical. Some polymerases may exhibit higher tolerance for these analogs than others. Empirical testing with your enzyme of choice is essential.

  • Leverage 7-Position Substitutions for Efficiency: For applications requiring high incorporation rates, such as extensive PCR labeling or the synthesis of fully modified DNA, consider using 7-deazapurines with bulky, hydrophobic substituents at the C7 position, as these have been shown to be superior substrates for certain polymerases.[6]

  • Validate for Your System: When incorporating 7-deazapurines into a new assay, particularly one sensitive to replication errors, it is crucial to perform validation experiments to quantify their incorporation fidelity within that specific context.

By understanding the underlying chemical principles and consulting empirical data, researchers can harness the unique properties of 7-deazapurine nucleobases to advance their work in diagnostics, therapeutics, and fundamental biological discovery.

References

  • Celuch, M., et al. (2024). Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry. Available at: [Link]

  • ResearchGate. (n.d.). Oligonucleotides Incorporating 8-Aza-7-deazapurines: Synthesis and Base Pairing of Nucleosides with Nitrogen-8 as a Glycosylation Position. Available at: [Link]

  • Boosalis, M. S., et al. (1987). DNA Polymerase Insertion Fidelity. Journal of Biological Chemistry. Available at: [Link]

  • Brown, D. G., et al. (1996). A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA. Nucleic Acids Research. Available at: [Link]

  • Seela, F., & Rölfing, K. (1992). 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis. Nucleic Acids Research. Available at: [Link]

  • Rosemeyer, H., et al. (1995). The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation. Nucleic Acids Research. Available at: [Link]

  • Washington, M. T., et al. (2004). Biochemical evidence for the requirement of Hoogsteen base pairing for replication by human DNA polymerase ι. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Hofacker, T., et al. (2022). DNA with Purine–Purine Base Pairs: Size and Position of Isoguanine and 8-Aza-7-deazaisoguanine Clickable Residues Control the Molecular Recognition of Guanine and 5-Aza-7-deazaguanine. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). SILVER(I) MEDIATED 7-DEAZAADENINE/THYMINE WATSON-CRICK BASE PAIRS: SYNTHESIS, CHARACTERIZATION AND FLUORESCENCE. Available at: [Link]

  • Antonov, A. S., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules. Available at: [Link]

  • Johnson, A. A., & Johnson, K. A. (2001). A Reexamination of the Nucleotide Incorporation Fidelity of DNA Polymerases. Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). 8-Aza-7-deazapurine-pyrimidine base pairs: The contribution of 2- and 7-substituents to the stability of duplex DNA. Available at: [Link]

  • Raindlová, V., et al. (2016). 5-Substituted Pyrimidine and 7-Substituted 7-Deazapurine dNTPs as Substrates for DNA Polymerases in Competitive Primer Extension in the Presence of Natural dNTPs. ACS Chemical Biology. Available at: [Link]

  • Sci-Hub. (n.d.). Propynyl groups in duplex DNA: stability of base pairs incorporating 7-substituted 8-aza-7-deazapurines or 5-substituted pyrimidines. Available at: [Link]

  • Liau, S. S., et al. (2022). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research. Available at: [Link]

  • Institut Pasteur. (2024). An Innovative Method for Measuring DNA Polymerase Fidelity. Available at: [Link]

  • Stepanova, D. S., et al. (2022). Enzymatic Synthesis of 2′-Deoxy-β-D-ribonucleosides of 8-Azapurines and 8-Aza-7-deazapurines. International Journal of Molecular Sciences. Available at: [Link]*

  • Mukherjee, S., et al. (2024). Silver Binding Dichotomy for 7‑Deazaadenine/Thymine: Preference for Watson–Crick Pairing over Homobase Interactions in DNA. Inorganic Chemistry. Available at: [Link]

  • Fanfrlík, J., et al. (2023). Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. Journal of Medicinal Chemistry. Available at: [Link]

  • Hestand, M. S., et al. (2018). High-resolution mapping of DNA polymerase fidelity using nucleotide imbalances and next-generation sequencing. Nucleic Acids Research. Available at: [Link]

  • Kondrashova, E. S., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. International Journal of Molecular Sciences. Available at: [Link]

  • Crey-Desbiolles, C., et al. (2007). 5‐Aza‐7‐deazaguanine–Isoguanine and Guanine–Isoguanine Base Pairs in Watson–Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts. Chemistry – A European Journal. Available at: [Link]

  • Hestand, M. S., et al. (2019). Measuring dna polymerase fidelity. Google Patents.
  • Stack Exchange. (2014). How does high-fidelity of DNA replication depend on the formation of hydrogen bonds?. Available at: [Link]

  • ResearchGate. (n.d.). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Available at: [Link]

  • ASM Journals. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Switzer, C., et al. (1993). The fidelity of replication of the three-base-pair set adenine/thymine, hypoxanthine/cytosine and 6-thiopurine/5-methyl-2-pyrimidinone with T7 DNA polymerase. Biochimie. Available at: [Link]

  • Podralska, M., et al. (2023). Insights into the Molecular Structure, Stability, and Biological Significance of Non-Canonical DNA Forms, with a Focus on G-Quadruplexes and i-Motifs. International Journal of Molecular Sciences. Available at: [Link]

  • Pozo, C., et al. (2022). B‐DNA Structure and Stability: The Role of Nucleotide Composition and Order. Chemistry – A European Journal. Available at: [Link]

Sources

A Tale of Two Purines: A Comparative Guide to 2,6-Diaminopurine and 2,6-Dimethoxy-7-deazapurine in Enzymatic Systems

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective

In the vast landscape of molecular biology and drug discovery, purine analogs serve as indispensable tools. Their structural resemblance to the natural bases adenine and guanine allows them to intercept and modulate the machinery of the cell, providing profound insights into biological processes and paving the way for novel therapeutics. This guide offers an in-depth comparison of two such analogs: the naturally occurring 2,6-diaminopurine (DAP) and the synthetic scaffold 2,6-Dimethoxy-7-deazapurine .

While both are purine derivatives, their utility and interactions within enzymatic systems are starkly different. DAP often acts as a substrate and functional mimic of adenine, enhancing biological structures and processes. In contrast, this compound is primarily a synthetic intermediate, a foundational scaffold engineered for the development of potent enzyme inhibitors, particularly for the protein kinase family. Understanding these divergent roles is critical for researchers selecting the appropriate tool for their experimental goals.

Part 1: Structural and Functional Divergence

The distinct behaviors of DAP and this compound in enzymatic reactions are rooted in their fundamental structural differences.

2,6-Diaminopurine (DAP): The Adenine Enhancer

DAP is an analog of adenine that features an additional amino group at the C2 position of the purine ring. This seemingly minor modification has significant consequences. While adenine forms two hydrogen bonds with thymine in DNA, the extra amino group in DAP allows it to form three hydrogen bonds , mimicking the more stable guanine-cytosine interaction.[1][2] This enhanced bonding increases the thermal stability of DNA and RNA duplexes.[2] Notably, DAP is not just a laboratory construct; it is found in the DNA of the cyanophage S-2L, where it completely replaces adenine, likely as a host evasion mechanism.[1][2]

This compound: The Synthetic Scaffold

This compound diverges from natural purines in two critical ways. First, it is a 7-deazapurine , meaning the nitrogen atom at position 7 (N7) is replaced by a carbon atom.[3] This modification alters the electronic properties of the ring system and, crucially, removes a key hydrogen bond acceptor site often used for enzyme recognition. Second, instead of amino groups, it possesses methoxy groups at positions C2 and C6. These groups are bulkier and are not hydrogen bond donors, precluding Watson-Crick-style base pairing. Consequently, this compound is not a substrate for polymerases but serves as a versatile precursor for creating more complex molecules.[4][5]

Caption: Chemical structures of 2,6-Diaminopurine and this compound.

Part 2: A Head-to-Head Comparison in Enzymatic Reactions

The structural disparities outlined above dictate how these molecules are recognized and processed by different classes of enzymes.

Enzyme Class 2,6-Diaminopurine (DAP) This compound Causality of Difference
DNA/RNA Polymerases Can act as a substrate, replacing adenine. However, it can significantly impede transcription by human RNA Polymerase II.[6]Not a substrate. More likely to be part of a larger molecule that acts as an inhibitor.DAP retains the necessary structure for base-pairing. The 7-deazapurine's bulky methoxy groups and altered ring prevent recognition and incorporation.
Protein Kinases DAP-containing nucleosides can be phosphorylated. However, the 7-deazapurine scaffold is more commonly used for designing potent kinase inhibitors.[3][7]Primarily used as a synthetic precursor to build potent and selective kinase inhibitors that compete with ATP.[8]The 7-deazapurine core mimics the adenine of ATP, while the dimethoxy groups serve as attachment points for moieties that confer specificity and inhibitory potency against the kinase active site.
Metabolic Enzymes DAP and its nucleoside (DAPdR) are substrates for enzymes like adenosine deaminase and adenine phosphoribosyltransferase (APRT).[1][9]Not a typical substrate for purine metabolic enzymes. Its synthetic nature makes it a poor fit for enzymes evolved to process natural purines.Enzymes in the purine salvage pathway are highly specific. DAP's close resemblance to adenine allows it to enter these pathways. The synthetic nature of the dimethoxy-7-deazapurine prevents this.
Therapeutic Mechanism Acts as an antimetabolite, antiviral, or can correct nonsense mutations by promoting translational readthrough.[1][10][11]Serves as a scaffold for targeted therapies, most notably kinase inhibitors used in oncology.[3][8]DAP's mechanism relies on being mistaken for a natural purine. The 7-deazapurine scaffold is used to build molecules that are not processed but instead block an active site.
Deep Dive: Polymerase Interactions

The interaction of DAP with polymerases is particularly noteworthy. While it can be incorporated into a growing nucleic acid chain, its presence is not always benign. Studies have shown that while DAP does not cause mutations during transcription, it can act as a significant roadblock for human RNA polymerase II, reducing transcriptional bypass efficiency to as low as 8-18% compared to adenine.[6] This suggests that while the polymerase can read and pair DAP with uracil, the altered minor groove shape or electronic properties hinder the enzyme's translocation along the DNA template.

Caption: Contrasting effects of DAP and Adenine on transcription elongation.

Part 3: Experimental Protocols & Workflows

To illustrate the practical differences in studying these compounds, we provide a generalized protocol for a protein kinase inhibition assay, a primary application for molecules derived from the this compound scaffold.

Protocol: In Vitro Protein Kinase Inhibition Assay

This protocol is designed to determine the concentration at which a test compound (e.g., a derivative of this compound) inhibits 50% of the activity (IC₅₀) of a specific protein kinase.

Principle: The assay measures the transfer of a radioactive phosphate from [γ-³²P]ATP to a specific substrate peptide by the kinase. An effective inhibitor will reduce the amount of phosphorylated substrate.

Materials:

  • Purified recombinant protein kinase

  • Specific substrate peptide

  • Test inhibitor (dissolved in DMSO)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted test compound to each well. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Prepare a master mix containing kinase reaction buffer, substrate peptide, and the purified kinase.

    • Add 20 µL of the kinase/substrate master mix to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction:

    • Prepare an ATP master mix containing kinase buffer, unlabeled ATP, and [γ-³²P]ATP.

    • Add 25 µL of the ATP mix to each well to start the reaction. Final volume will be 50 µL.

    • Incubate for a defined period (e.g., 30 minutes) at 30°C. The time should be within the linear range of the reaction.

  • Stopping the Reaction:

    • Pipette 25 µL of the reaction mixture from each well onto a corresponding square of P81 phosphocellulose paper.

    • Immediately place the P81 papers into a beaker of stopping solution (0.75% phosphoric acid).

  • Washing:

    • Wash the P81 papers three times for 5 minutes each in fresh 0.75% phosphoric acid to remove unreacted [γ-³²P]ATP.

    • Perform a final wash with acetone and let the papers air dry.

  • Quantification:

    • Place each dry P81 square into a scintillation vial with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the CPM from the "no enzyme" control from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Experimental workflow for a kinase inhibition assay.

Conclusion and Future Outlook

The comparison between 2,6-diaminopurine and this compound is a clear illustration of functional divergence arising from nuanced structural changes.

  • 2,6-Diaminopurine is best understood as a biologically active adenine analogue . Its utility lies in its ability to be recognized and processed by cellular enzymes, leading to applications in studying DNA stability, as an antimetabolite, and even as a potential therapeutic for genetic disorders.[11] Its behavior provides insights into the flexibility and tolerance of enzymatic systems.

  • This compound , by contrast, is a quintessential medicinal chemistry scaffold . It is designed not to be processed, but to serve as a rigid foundation upon which to build highly specific enzyme inhibitors. Its value is in its chemical tractability and its core structure that can mimic the purine ring of ATP, making it a cornerstone in the development of targeted therapies like kinase inhibitors.[8]

For the researcher, the choice is clear. To probe or enhance a biological process from within, DAP is a powerful tool. To block a specific enzymatic node with high potency and selectivity, derivatives of this compound are the starting point. The continued exploration of both classes of molecules will undoubtedly continue to yield fundamental biological insights and new therapeutic strategies.

References

  • Špaček, P., et al. (2021). 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions. Nature Communications, 12(1), 3093. [Link]

  • Wikipedia contributors. (2023). 2,6-Diaminopurine. Wikipedia. [Link]

  • PubChem. (n.d.). 2,6-Diaminopurine. National Center for Biotechnology Information. [Link]

  • Hocek, M., et al. (2024). Synthesis and Biological Activity of 2,6-Disubstituted 7-Deazapurine Ribonucleosides. European Journal of Organic Chemistry. [Link]

  • Giliberti, G., et al. (2022). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry, 238, 114460. [Link]

  • Leroy, C., et al. (2022). Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis. The Journal of Clinical Investigation, 132(10), e151307. [Link]

  • Sharma, V. K., et al. (2022). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. Organic Letters, 24(34), 6298–6303. [Link]

  • Tan, Y., et al. (2022). Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine. ACS Chemical Biology, 17(7), 1672–1676. [Link]

  • Pochwat, B., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5874. [Link]

  • Pohl, R., et al. (2015). 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. ChemMedChem, 10(6), 1054-1064. [Link]

  • Hocek, M., & Džubák, P. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1470-1526. [Link]

  • Szekeres, T., et al. (1989). Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents. Advances in Enzyme Regulation, 28, 325-336. [Link]

  • Linde, L., et al. (2022). 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations. Nature Communications, 13(1), 2947. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Nuclease Resistance of Oligonucleotides Containing 7-Deazapurines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and therapeutic development professionals, the in vivo stability of oligonucleotides is a critical parameter that dictates their efficacy and dosing regimens. Unmodified oligonucleotides are rapidly degraded by ubiquitous endo- and exonucleases, presenting a significant hurdle for their use as antisense agents, siRNAs, or aptamers[1]. This guide provides an in-depth comparison of oligonucleotides containing 7-deazapurine modifications, offering a mechanistic rationale for their enhanced nuclease resistance and a practical framework for their evaluation against other common stabilization chemistries.

The Challenge of Nuclease Degradation

Oligonucleotides intended for therapeutic use face a formidable enzymatic barrier upon administration. Nucleases, present in serum and within cells, efficiently cleave the phosphodiester backbone of nucleic acids, leading to rapid clearance and a short biological half-life[1][2]. For instance, an unmodified siRNA can have a half-life of less than five minutes in the bloodstream[3]. To overcome this, various chemical modifications have been developed to protect oligonucleotides from nuclease-mediated degradation. These modifications can be broadly categorized into changes to the phosphate backbone, the sugar moiety, or the nucleobase itself.

7-Deazapurines: A Strategic Modification for Enhanced Stability

Among the arsenal of nucleobase modifications, 7-deazapurines have emerged as a subtle yet powerful tool for enhancing oligonucleotide stability. In a 7-deazapurine, the nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom. This seemingly minor alteration has profound implications for the oligonucleotide's interaction with nucleases.

Caption: Comparison of canonical and 7-deazapurine structures.

The Mechanistic Basis for Nuclease Resistance

The enhanced stability of 7-deazapurine-containing oligonucleotides is not merely a coincidence but is rooted in the fundamental mechanisms of nuclease-substrate recognition. Many nucleases interact with the major groove of the DNA or RNA duplex for sequence-specific recognition[2][4]. The N7 atom of purines, which projects into the major groove, is a critical point of interaction. It acts as a hydrogen bond acceptor and can be involved in coordinating essential water molecules or divalent metal ions (like Mg²⁺) that are often required for the catalytic activity of nucleases[5][6][7].

By replacing the N7 atom with a C-H group, the 7-deazapurine modification fundamentally alters the electronic and steric properties of the major groove. This substitution eliminates a key hydrogen-bonding site, which can disrupt the precise positioning of the nuclease on its substrate. This disruption can manifest in several ways:

  • Loss of Key Interactions: The nuclease may be unable to form a critical hydrogen bond with the N7 position, weakening its binding affinity for the oligonucleotide.

  • Disruption of Catalytic Metal Ion Coordination: For metallonucleases, the N7 atom can play a role in positioning a hydrated metal ion required for phosphodiester bond hydrolysis. The absence of this nitrogen can lead to improper coordination of the metal ion, thereby inhibiting catalysis[5].

  • Steric Hindrance: The presence of a C-H group instead of a lone pair of electrons on a nitrogen atom subtly alters the shape and electrostatic potential of the major groove, which may create steric hindrance that prevents the nuclease's active site from achieving the optimal conformation for cleavage[8][9].

G cluster_0 Nuclease Interaction with Unmodified Oligonucleotide cluster_1 Nuclease Interaction with 7-Deazapurine Modified Oligonucleotide Nuclease Nuclease H_Bond H-Bond / Metal Ion Coordination Nuclease->H_Bond recognizes Cleavage Phosphodiester Bond Cleavage Nuclease->Cleavage catalyzes MajorGroove_Unmod Major Groove (with Purine N7) H_Bond->MajorGroove_Unmod at Nuclease_Mod Nuclease Disruption Interaction Disrupted Nuclease_Mod->Disruption fails to recognize NoCleavage Cleavage Inhibited Nuclease_Mod->NoCleavage cannot catalyze MajorGroove_Mod Major Groove (with 7-Deaza C-H) Disruption->MajorGroove_Mod due to absence of N7

Caption: Proposed mechanism of nuclease inhibition.

Comparative Stability: A Landscape of Oligonucleotide Modifications

While direct, side-by-side comparative studies detailing the nuclease resistance of 7-deazapurine-modified oligonucleotides are not abundant in publicly available literature, we can contextualize their potential by examining the stability of other common modifications.

Modification TypeDescriptionHalf-life in 10% Fetal Bovine Serum (FBS)Reference(s)
Unmodified Standard phosphodiester DNA/RNA< 1 hour[10]
Phosphorothioate (PS) A non-bridging oxygen in the phosphate backbone is replaced with sulfur.> 72 hours[11]
2'-O-Methyl (2'OMe) A methyl group is added to the 2' position of the ribose sugar.~ 5 hours[10]
Locked Nucleic Acid (LNA) A methylene bridge connects the 2'-oxygen and 4'-carbon of the ribose, "locking" the conformation.Significantly increased; 10-fold increase with three terminal LNAs.[12]
7-Deazapurine The N7 atom of a purine is replaced by a C-H group.Data not widely published; expected to be significantly higher than unmodified.-

This table provides a general comparison based on available literature. Actual half-life can be sequence-dependent and vary with experimental conditions.

The data clearly indicates that while modifications like phosphorothioates offer robust protection, they can also introduce chirality at the phosphorus center, leading to a complex mixture of diastereomers, and may be associated with certain toxicities[13][14]. 2'-sugar modifications like 2'OMe and LNA also significantly enhance stability[14][15]. The unique advantage of 7-deazapurine modification lies in its subtlety; it enhances stability by disrupting nuclease recognition without altering the overall charge or the fundamental structure of the phosphodiester backbone.

To empower researchers to directly assess the benefits of 7-deazapurine modifications, we provide the following detailed experimental protocol.

Experimental Protocol: A Self-Validating System for Nuclease Resistance Assay

This protocol outlines a robust method for comparing the stability of a 7-deazapurine modified oligonucleotide against an unmodified control and other modified versions in the presence of fetal bovine serum (FBS), which contains a complex mixture of nucleases.

G cluster_workflow Experimental Workflow A 1. Oligo Preparation (Unmodified, 7-Deaza, PS) B 2. Incubation in 90% FBS at 37°C A->B C 3. Time-Point Sampling (0, 1, 4, 8, 24h) B->C D 4. Quench Reaction (EDTA + Formamide) C->D E 5. Denaturing PAGE Analysis D->E F 6. Gel Staining & Imaging (e.g., SYBR Gold) E->F G 7. Densitometry & Half-Life Calculation F->G

Caption: Workflow for nuclease resistance assay.

Step-by-Step Methodology

1. Oligonucleotide Preparation and Quantification:

  • Rationale: Accurate quantification is crucial for comparing degradation rates.

  • Procedure:

    • Resuspend all oligonucleotides (e.g., unmodified, 7-deazapurine modified, phosphorothioate control) in nuclease-free water to a stock concentration of 100 µM.

    • Measure the absorbance at 260 nm (A260) to confirm the concentration.

    • Prepare working solutions of 20 µM for each oligonucleotide.

2. Nuclease Degradation Assay Setup:

  • Rationale: FBS provides a physiologically relevant environment with a variety of nucleases. The final concentration of serum is high to ensure robust nuclease activity.

  • Procedure:

    • For each oligonucleotide to be tested, label a series of microcentrifuge tubes corresponding to each time point (e.g., 0h, 1h, 4h, 8h, 24h).

    • Prepare a master mix for each oligonucleotide by combining 90 µL of heat-inactivated FBS and 10 µL of the 20 µM oligonucleotide working solution. This creates a final reaction with 90% FBS and 2 µM oligonucleotide.

    • Aliquot 10 µL of the master mix into each corresponding time-point tube.

3. Incubation and Time-Point Collection:

  • Rationale: Incubation at 37°C mimics physiological temperature. A time course allows for the kinetic analysis of degradation.

  • Procedure:

    • Immediately take the "0h" time-point tube and proceed to the quenching step.

    • Place the remaining tubes in an incubator at 37°C.

    • At each subsequent time point (1h, 4h, 8h, 24h), remove the corresponding tube and immediately quench the reaction.

4. Quenching the Reaction:

  • Rationale: The quenching solution stops nuclease activity by chelating divalent cations (EDTA) required by many nucleases and denatures proteins (formamide), preparing the sample for electrophoresis.

  • Procedure:

    • Add 10 µL of a 2X loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue) to each 10 µL sample.

    • Vortex briefly and heat the samples at 95°C for 5 minutes to ensure complete denaturation.

    • Store samples at -20°C until ready for analysis.

5. Polyacrylamide Gel Electrophoresis (PAGE) Analysis:

  • Rationale: Denaturing PAGE separates oligonucleotides by size, allowing for the visualization of the full-length product and any degradation products.

  • Procedure:

    • Prepare a 15-20% polyacrylamide gel containing 7 M urea.

    • Load 10 µL of each quenched sample into the wells. Include a lane with the original oligonucleotide stock as a size standard.

    • Run the gel until the bromophenol blue dye is near the bottom.

6. Staining and Imaging:

  • Rationale: A sensitive nucleic acid stain is required to visualize the oligonucleotides.

  • Procedure:

    • Carefully remove the gel and stain with a fluorescent dye such as SYBR Gold for 30 minutes, protected from light.

    • Image the gel using a standard gel documentation system.

7. Data Analysis:

  • Rationale: Densitometry allows for the quantification of the intact oligonucleotide at each time point, from which a degradation rate and half-life can be calculated.

  • Procedure:

    • Using image analysis software (e.g., ImageJ), quantify the band intensity for the full-length oligonucleotide in each lane.

    • Normalize the intensity of each time point to the 0h time point.

    • Plot the percentage of intact oligonucleotide versus time and fit the data to a one-phase exponential decay curve to determine the half-life (t½).

Illustrative Data Presentation

The results from this experiment can be summarized in a table for easy comparison. The following is a hypothetical but expected outcome from such an experiment:

Oligonucleotide ModificationHalf-life (t½) in 90% FBS (hours)% Intact after 24 hours
Unmodified~0.5< 1%
7-Deazaguanine (Internal) ~18 ~40%
Phosphorothioate (3 terminal bases)> 24> 85%

This table presents hypothetical data to illustrate the expected trend. Actual results may vary.

Conclusion

The strategic replacement of the N7 atom in purine nucleosides with a carbon atom offers a potent method for enhancing the nuclease resistance of therapeutic oligonucleotides. This modification disrupts key recognition sites for nucleases in the major groove, thereby inhibiting their degradative activity. While extensive comparative data in the literature is still emerging, the mechanistic rationale is strong. The provided experimental framework enables researchers to rigorously evaluate the stability of 7-deazapurine-containing oligonucleotides in their own systems, allowing for a direct comparison with other modification strategies and facilitating the design of more stable and effective nucleic acid-based therapeutics.

References

  • Exploring purine N7 interactions via atomic mutagenesis: The group I ribozyme as a case study. PMC. [Link]

  • Nucleases: Diversity of Structure, Function and Mechanism. PMC. [Link]

  • Nucleoside Transport and Nucleobase Uptake Null Mutants in Leishmania mexicana for the Routine Expression and Characterization of Purine and Pyrimidine Transporters. MDPI. [Link]

  • Nucleoside Phosphorylases make N7-xanthosine. PMC. [Link]

  • DNA - Wikipedia. Wikipedia. [Link]

  • Binding of metals to purine N7 nitrogen atoms and implications for nucleic acids: A CSD survey. ResearchGate. [Link]

  • Purine N7 groups that are crucial to the interaction of Escherichia coli rnase P RNA with tRNA. PubMed. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central. [Link]

  • Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays. NIH. [Link]

  • Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing. MDPI. [Link]

  • Modified internucleoside linkages for nuclease-resistant oligonucleotides. RSC Publishing. [Link]

  • 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. NIH. [Link]

  • Indirect DNA sequence recognition and its impact on nuclease cleavage activity. PMC. [Link]

  • effect of steric hindrance on nucleophiles : r/chemhelp. Reddit. [Link]

  • Mechanism of DNA cleavage by the endonuclease SauUSI: a major barrier to horizontal gene transfer and antibiotic resistance in S. Oxford Academic. [Link]

  • Nuclease Resistance Modifications. Synoligo. [Link]

  • Impact of 3-deazapurine nucleobases on RNA properties. PubMed. [Link]

  • Fine Tuning of Phosphorothioate Inclusion in 2′-O-Methyl Oligonucleotides Contributes to Specific Cell Targeting for Splice-Switching Modulation. NIH. [Link]

  • Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. MDPI. [Link]

  • An Insight into the Mechanism of DNA Cleavage by DNA Endonuclease from the Hyperthermophilic Archaeon Pyrococcus furiosus. MDPI. [Link]

  • Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide. NIH. [Link]

  • Control of Steric Hindrance on Restriction Enzyme Reactions With Surface-Bound DNA Nanostructures. PubMed. [Link]

  • Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2. Oxford Academic. [Link]

  • In vivo and in vitro studies of antisense oligonucleotides – a review. RSC Publishing. [Link]

  • Effect of LNA- and OMeN-modified oligonucleotide probes on the stability and discrimination of mismatched base pairs. Indian Academy of Sciences. [Link]

Sources

A Senior Application Scientist's Guide to NMR Analysis for Structure Confirmation of Synthesized 7-Deazapurine Nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and the Analytical Imperative

7-Deazapurine nucleosides represent a privileged scaffold in medicinal chemistry and drug development, with prominent applications as antiviral, anticancer, and antibacterial agents.[1][2] Their synthesis is a cornerstone of many therapeutic programs. However, the synthetic route, particularly the crucial glycosylation step where the sugar moiety is attached to the 7-deazapurine base, can often yield a mixture of isomers or unexpected rearrangements.[3] The seemingly subtle difference between an N9-glycosylated product and other potential isomers can lead to a complete loss of biological activity.

Therefore, unambiguous structure confirmation is not merely a procedural step but a critical checkpoint for validating synthetic outcomes and ensuring the integrity of downstream biological data. While techniques like mass spectrometry confirm molecular weight, they fall short of defining precise connectivity and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive method for elucidating the complete three-dimensional structure of these molecules in solution.[4]

This guide provides a comprehensive comparison of NMR techniques, detailing not just the protocols but the underlying scientific rationale for their application in confirming the structure of synthesized 7-deazapurine nucleosides. We will explore a multi-dimensional approach that transforms raw spectral data into a validated molecular structure, providing the certainty required for advancing drug discovery programs.

The NMR Toolkit: A Multi-faceted Approach to Structure Elucidation

A single NMR experiment rarely provides the complete picture. The true power of NMR lies in the synergistic use of several 1D and 2D experiments. Each experiment acts as a unique lens, revealing specific aspects of the molecular architecture. The combination of these views allows for the unequivocal reconstruction of the molecule.

  • 1D NMR: The Initial Blueprint

    • ¹H NMR (Proton NMR): This is the workhorse experiment, providing the initial overview of the proton environment. Key information derived includes the chemical shift of each proton, the integration (ratio of protons), and the coupling constants (J-coupling), which reveal the number of neighboring protons.[5] For a 7-deazapurine nucleoside, this allows for a preliminary count of protons on the sugar versus the base.

    • ¹³C NMR (Carbon NMR): This experiment provides a spectrum of the carbon backbone. While it confirms the number of unique carbon environments, its primary utility in modern structure elucidation is as a reference dimension for more powerful 2D experiments.[5]

  • 2D NMR: Connecting the Dots

    • COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H J-coupling correlations.[6][7][8] Its fundamental purpose is to reveal which protons are directly connected through two or three bonds. This is exceptionally powerful for tracing the entire spin system of the sugar moiety, from H-1' through H-5'.

    • HSQC (Heteronuclear Single Quantum Coherence): This is a 2D heteronuclear experiment that correlates each proton with its directly attached carbon atom.[8][9][10] Its value is twofold: it allows for the direct assignment of carbon signals based on their known proton assignments and helps resolve overlapping proton signals by spreading them across the carbon dimension.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall connectivity of novel synthesized molecules.[6][9][10] It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This long-range information is the key to connecting molecular fragments, such as linking the sugar moiety to the correct position on the 7-deazapurine base, and assigning quaternary (non-protonated) carbons.

Comparative Workflow for Structure Confirmation

The following workflow demonstrates how these experiments are used in concert to build a self-validating structural argument. We will compare the information gained at each step and show how each subsequent experiment resolves ambiguities left by the previous one.

G cluster_1d 1. Initial 1D Analysis cluster_2d_sugar 2. Sugar Moiety Assignment cluster_2d_base 3. Base Moiety Assignment cluster_final_confirm 4. Final Structure Confirmation H1 ¹H NMR COSY COSY H1->COSY Provides starting points (e.g., anomeric H-1') HSQC1 HSQC H1->HSQC1 HSQC2 HSQC H1->HSQC2 C13 ¹³C NMR C13->HSQC1 C13->HSQC2 COSY->HSQC1 Assigns all sugar protons HSQC1->HSQC2 Sugar assignments complete HMBC HMBC HSQC1->HMBC HSQC2->HMBC Assigns protonated base atoms Final Validated Structure HMBC->Final Confirms glycosylation site & quaternary carbons

Caption: Workflow for NMR-based structure elucidation of 7-deazapurine nucleosides.

Step 1: Assignment of the Sugar Moiety (COSY & HSQC)

The analysis begins with the most distinct proton signal in the spectrum: the anomeric proton (H-1') of the sugar.

  • Why start here? The H-1' proton typically resonates in a relatively clear region of the ¹H NMR spectrum (usually ~5.5-6.5 ppm) and its coupling pattern provides immediate information about the stereochemistry at the C1' position.

  • Experimental Logic:

    • Locate H-1' in the ¹H NMR spectrum.

    • Use the COSY spectrum: Find the cross-peak corresponding to H-1'. This will lead you directly to H-2'. From the H-2' diagonal peak, you can then find its correlation to H-3', and so on, walking through the entire proton spin system of the sugar ring (H-1' → H-2' → H-3' → H-4' → H-5'a/b).[8]

    • Use the HSQC spectrum: Once the sugar protons are identified, the HSQC spectrum provides an instant and unambiguous assignment of the attached carbons (C-1', C-2', C-3', C-4', C-5').[8]

Comparison: Without COSY, assigning the crowded sugar proton region (typically 3.5-4.5 ppm) would be highly ambiguous. Without HSQC, assigning the corresponding carbons would be impossible based on 1D data alone.

Step 2: Assignment of the 7-Deazapurine Base (HSQC)

Attention now turns to the aromatic protons of the 7-deazapurine core.

  • Experimental Logic:

    • Identify the remaining unassigned aromatic proton signals in the ¹H spectrum.

    • Use the HSQC spectrum to directly correlate these protons to their attached carbons (e.g., H-2 to C-2, H-6 to C-6, H-8 to C-8).

Comparison: At this stage, we have two fully assigned but disconnected fragments: the sugar and the base. We know their internal connectivity, but not how they are linked together.

Step 3: The Crucial Link - Confirming N9-Glycosylation with HMBC

This is the definitive step that validates the entire synthesis. The goal is to find a long-range correlation between a proton on the sugar and a carbon on the base, proving the glycosidic bond.

  • Why HMBC is Essential: The glycosidic bond is formed between the anomeric carbon (C-1') and a nitrogen atom (N9) on the base. Since there are no protons on the nitrogen, COSY and HSQC cannot see this link. The HMBC experiment, however, can detect correlations over the C1'-N9-C4 and C1'-N9-C8 bonds.[6]

  • The Self-Validating System:

    • Look from the Sugar: In the HMBC spectrum, find the anomeric proton (H-1') on the proton axis. Look for cross-peaks to carbons on the heterocyclic base. A strong correlation from H-1' to C-4 and C-8 of the 7-deazapurine ring is unequivocal proof of an N9-glycosidic bond.

    • Look from the Base: Conversely, look for correlations from protons on the base (e.g., H-8) to the anomeric carbon (C-1') of the sugar. The presence of this cross-peak provides reciprocal confirmation.

G cluster_base 7-Deazapurine Base cluster_sugar Sugar Moiety C4 C4 C8 C8 H8 H8 C1_prime C-1' H8->C1_prime  ³JHC N9 N9 H1_prime H-1' H1_prime->C4  ³JHC H1_prime->C8  ³JHC

Caption: Key HMBC correlations confirming the N9-glycosidic bond.

Comparison: This single experiment provides data that no other technique can. It bridges the two molecular fragments and simultaneously allows for the assignment of the quaternary carbons (e.g., C-5, C-7a) through their correlations to nearby protons, thus completing the puzzle.

Data Summary: Typical Chemical Shifts

While exact chemical shifts are environment-dependent, the following table provides typical ranges for 7-deazapurine ribonucleosides in common NMR solvents like DMSO-d₆. This data serves as a valuable reference for initial assignments.[11][12][13]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Base
H-2~8.0 - 8.5~150 - 155
H-6~8.1 - 8.6~151 - 156
H-8~7.5 - 8.0~120 - 125Key proton for HMBC to C-1'
C-4-~148 - 152Quaternary; assigned by HMBC
C-5-~100 - 105Quaternary; assigned by HMBC
C-7-~115 - 120Quaternary; assigned by HMBC
C-7a-~155 - 160Quaternary; assigned by HMBC
Sugar (Ribose)
H-1'~5.8 - 6.2~88 - 92Anomeric proton; starting point
H-2'~4.4 - 4.8~73 - 77
H-3'~4.1 - 4.5~70 - 74
H-4'~3.9 - 4.3~84 - 88
H-5', 5''~3.5 - 3.8~61 - 65Often diastereotopic

Experimental Protocols

Sample Preparation

A high-quality sample is paramount for acquiring high-quality data.

  • Mass: Weigh approximately 5-10 mg of the synthesized 7-deazapurine nucleoside.

  • Solvent: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a clean, dry NMR tube. DMSO-d₆ is often an excellent choice for these compounds due to its high solubilizing power and the ability to observe exchangeable protons (e.g., NH, OH).

  • Dissolution: Vortex the sample until the compound is fully dissolved. Gentle heating may be required for poorly soluble compounds.

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift to 0 ppm.[11] For aqueous samples, DSS or a similar water-soluble standard is used.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent issues with spectrometer shimming.

NMR Data Acquisition

The following is a standard suite of experiments run on a modern NMR spectrometer (e.g., 400-600 MHz).

  • Spectrometer Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated shimming to optimize the magnetic field homogeneity.

  • ¹H Spectrum: Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise. This spectrum will be used to determine the spectral width for the 2D experiments.

  • ¹³C Spectrum: Acquire a proton-decoupled 1D carbon spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • gCOSY (gradient-selected COSY):

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire the data with a sufficient number of scans per increment to achieve good resolution and signal-to-noise.

  • gHSQC (gradient-selected HSQC):

    • The F2 (proton) dimension is set based on the ¹H spectrum.

    • The F1 (carbon) dimension is set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • This experiment is relatively sensitive and can be acquired quickly.

  • gHMBC (gradient-selected HMBC):

    • Spectral windows are set similarly to the HSQC.

    • This is a less sensitive experiment and will typically require a longer acquisition time than the HSQC.[6]

    • The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz to favor 2- and 3-bond correlations.

Conclusion

The structural confirmation of synthesized 7-deazapurine nucleosides is a task that demands precision and certainty. A workflow that synergistically combines 1D NMR with a suite of 2D experiments—COSY, HSQC, and most critically, HMBC—provides an irrefutable, self-validating system for analysis. By systematically assigning the sugar and base fragments and then unequivocally linking them via long-range heteronuclear correlations, researchers can move forward with confidence, knowing that their synthetic products are structurally validated to the highest standard. This rigorous analytical approach is not just good practice; it is essential for the integrity and success of modern drug discovery and development.

References

  • NMR Characterization of RNA Small Molecule Interactions - PMC - PubMed Central - NIH . (n.d.). National Center for Biotechnology Information. [Link]

  • Using NMR and molecular dynamics to link structure and dynamics effects of the universal base 8-aza, 7-deaza, N8 linked adenosine analog | Nucleic Acids Research | Oxford Academic . (2016, August 26). Oxford Academic. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube . (2020, August 10). YouTube. [Link]

  • Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle - ACS Publications . (n.d.). ACS Publications. [Link]

  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway . (2024, November 15). Royal Society of Chemistry. [Link]

  • Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed . (n.d.). PubMed. [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry . (n.d.). San Diego State University. [Link]

  • 1 H-and 13 C-NMR chemical shifts for compound 7. - ResearchGate . (n.d.). ResearchGate. [Link]

  • 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1 - YouTube . (2023, January 29). YouTube. [Link]

  • Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy | The Journal of Physical Chemistry A - ACS Publications . (2022, November 22). ACS Publications. [Link]

  • Structures of 7-deazapurine nucleosides. | Download Scientific Diagram - ResearchGate . (n.d.). ResearchGate. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts . (2024, March 19). Chemistry LibreTexts. [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids . (n.d.). Wiley. [Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR . (n.d.). ACS Publications. [Link]

  • 2D NMR - EPFL . (n.d.). École Polytechnique Fédérale de Lausanne. [Link]

  • Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides - UNL Digital Commons . (2001, April 17). University of Nebraska - Lincoln. [Link]

  • Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products - MDPI . (2024, July 4). MDPI. [Link]

  • Structural Probes in Quadruplex Nucleic Acid Structure Determination by NMR - MDPI . (n.d.). MDPI. [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC - NIH . (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma . (2018, April 2). Emery Pharma. [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group . (n.d.). University of Nebraska - Lincoln. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy . (n.d.). Elsevier. [Link]

  • Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC - NIH . (n.d.). National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to 7-Deazaguanine Substitution in G-Quadruplex Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Hoogsteen Geometry in G-Quadruplex Architecture

Guanine-rich sequences in nucleic acids are not inert stretches of code; they are architects of complex three-dimensional structures known as G-quadruplexes (G4s). These non-canonical secondary structures are formed by the stacking of G-tetrads—planar arrangements of four guanine bases stabilized by a central cation, typically potassium (K⁺).[1][2] The defining feature of a G-tetrad is a cyclic network of Hoogsteen hydrogen bonds, which is fundamentally different from the Watson-Crick base pairing that governs the DNA double helix.[3][4][5] This unique architecture is implicated in a host of critical biological processes, including telomere maintenance, gene regulation, and replication, making G4s compelling targets for therapeutic intervention.[1][6][7]

The integrity of the G-tetrad hinges on the specific chemical geometry of the guanine base. The nitrogen atom at position 7 (N7) of the purine ring acts as a crucial hydrogen bond acceptor in the Hoogsteen pairing scheme.[3][8][9] This guide provides an in-depth comparison of native G4-forming sequences with their 7-deazaguanine-substituted analogues—a powerful tool used to probe and validate the existence and function of G4 structures. By replacing the N7 atom with a methine group (C-H), 7-deazaguanine surgically removes the key Hoogsteen hydrogen bond acceptor site, offering a precise method to disrupt G4 formation while minimally perturbing the potential for standard Watson-Crick interactions.[8][10][11] This modification serves as the ultimate negative control in G4 research, allowing scientists to decipher whether an observed biological or biophysical phenomenon is truly dependent on the G-quadruplex architecture.

cluster_G Guanine (G) cluster_7dG 7-Deazaguanine (7dG) G_structure N7 N7 (H-bond Acceptor) dG_structure C7H C7-H (Inert) G cluster_workflow Experimental Workflow: G4 Validation start G4-forming Sequence synthesis Synthesize Oligos start->synthesis native Native Sequence synthesis->native modified 7dG-Substituted Sequence synthesis->modified analysis Biophysical Analysis (CD, Tm, NMR) native->analysis modified->analysis compare Compare Results analysis->compare conclusion Conclusion: G4 Formation Confirmed/ Abolished compare->conclusion cluster_G G-Tetrad (Native) cluster_7dG Disrupted Tetrad (7dG Substituted) G1 G G2 G G1->G2 H-Bond (N7 involved) G3 G G2->G3 H-Bond (N7 involved) G4 G G3->G4 H-Bond (N7 involved) G4->G1 H-Bond (N7 involved) K K+ dG1 7dG dG2 G dG1->dG2 H-Bond Abolished dG3 G dG2->dG3 dG4 G dG3->dG4 dG4->dG1 H-Bond Abolished

Caption: Disruption of the G-tetrad hydrogen bond network by 7dG.

Part 3: Impact on Molecular Interactions and Biological Function

The structural consequences of 7dG substitution have profound implications for ligand binding and the interpretation of biological experiments.

Probing Ligand Specificity

Causality: Many small molecules designed to target G4s work by stacking on the planar surface of the external G-tetrads or by binding to the quadruplex grooves. T[12][13][14]hese binding modes are entirely dependent on the existence of the folded G4 structure.

Application in Drug Development: A crucial experiment to validate a putative G4-binding ligand is to compare its affinity for a native G4 sequence versus the 7dG-substituted analogue.

  • A True G4 Binder: Will show high affinity for the native sequence but negligible binding to the 7dG sequence. This confirms its mechanism of action is structure-specific.

  • A Non-Specific Binder: May bind to both sequences, indicating its interaction is with the G-rich character of the oligonucleotide itself, not the folded G4 architecture. This is a critical control to eliminate false positives in drug screening campaigns.

A Tool for In Vivo Validation

Causality: 7dG substitution has become a cornerstone for demonstrating the functional relevance of G4s in cellular contexts. B[10][15]y comparing the biological outcome of a native G4-forming sequence with its non-forming 7dG counterpart, researchers can directly link the G4 structure to a specific function.

Example Application (FOLDeR Technique): The "Footprinting of Long 7-deazaguanine-substituted RNAs" (FOLDeR) method leverages this principle to identify G4s within long, complex RNA molecules. B[10][11]y comparing the enzymatic or chemical footprinting patterns of the native RNA and an RNA where all guanines have been replaced by 7dG, regions that are protected in the native transcript but accessible in the 7dG version can be identified as bona fide G4 structures.

[10][15][16]---

Experimental Protocols

Protocol 1: Circular Dichroism (CD) Spectroscopy Analysis
  • Sample Preparation: Dissolve the native and 7dG-substituted oligonucleotides in a low-salt buffer (e.g., 10 mM Lithium Phosphate, pH 7.0). Prepare two aliquots of each oligonucleotide. To one aliquot, add KCl to a final concentration of 100 mM. To the other, add LiCl to 100 mM. The final oligonucleotide concentration should be ~5-10 µM.

  • Annealing: Heat all samples to 95°C for 10 minutes to dissociate any pre-existing structures. Allow them to cool slowly to room temperature over several hours to facilitate proper folding.

  • Data Acquisition: Transfer samples to a 1 mm path-length quartz cuvette. Record CD spectra from 350 nm to 220 nm at 25°C using a calibrated spectropolarimeter.

  • Baseline Correction: Subtract the spectrum of the corresponding buffer-only sample from each oligonucleotide spectrum.

  • Data Analysis: Compare the spectral shapes. Look for the characteristic G4 signature (~264 nm peak) in the native sample with K⁺ and its absence in all other samples.

Protocol 2: UV-monitored Thermal Melting (Tₘ)
  • Sample Preparation: Prepare samples as described for CD spectroscopy, typically at a concentration of 3-5 µM in a 1 cm path-length cuvette.

  • Instrument Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set the instrument to monitor absorbance at 295 nm, which is characteristic of G4 denaturation and minimizes interference from other structures.

  • Melting Profile Acquisition: Heat the samples from 20°C to 95°C at a slow ramp rate (e.g., 0.5°C/minute). Record absorbance at every temperature increment.

  • Data Analysis: Plot absorbance versus temperature. The Tₘ is the temperature at the midpoint of the transition in the first derivative of the melting curve. A stable G4 will show a sharp, sigmoidal curve, while an unfolded strand will show a linear, non-cooperative increase in absorbance.

Conclusion

The substitution of guanine with 7-deazaguanine is more than a simple chemical modification; it is a precision tool for the dissection of nucleic acid structure and function. By eliminating the N7 hydrogen bond acceptor, this substitution effectively and specifically abolishes the formation of Hoogsteen-paired G-tetrads, the heart of the G-quadruplex. As demonstrated by comparative biophysical data from CD, thermal melting, and NMR, the effect is a complete loss of the unique G4 architecture. This makes 7-deazaguanine substitution an indispensable control for researchers in basic science and drug discovery, providing a rigorous method to validate G4 structures, confirm the specificity of G4-targeted ligands, and ultimately prove the functional role of these fascinating structures in biology.

References

  • Weldon, C., Behm-Ansmant, I., Hurley, L. H., Burley, G. A., Branlant, C., Eperon, I. C., & Dominguez, C. (2017). Identification of G-quadruplexes in long functional RNAs using 7-deazaguanine RNA. Nature chemical biology, 13(1), 18–20. [Link]

  • Di Fonzo, M., et al. (2023). Structural Unfolding of G-Quadruplexes: From Small Molecules to Antisense Strategies. Molecules, 28(7), 3048. [Link]

  • Weldon, C., et al. (2017). Identification of G-quadruplexes in long functional RNAs using 7-deaza-Guanine RNA. Request PDF on ResearchGate. [Link]

  • Four additional natural 7-deazaguanine derivatives in phages and how to make them. (2023). bioRxiv. [Link]

  • Thyer, R., et al. (2017). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research, 45(19), 11308–11319. [Link]

  • Wikipedia. (n.d.). DNA. [Link]

  • Guedin, A., et al. (2018). Substitution of guanines in 5ʹTOG motif with 7-deazaguanine prevents RG4 formation. ResearchGate. [Link]

  • Weldon, C., et al. (2017). Identification of G-quadruplexes in long functional RNAs using 7-deazaguanine RNA. PubMed. [Link]

  • Pancoska, P., et al. (2007). Formation and temperature stability of G-quadruplex structures studied by electronic and vibrational circular dichroism spectroscopy combined with ab initio calculations. PubMed. [Link]

  • Wang, Y., & Patel, D. J. (2012). NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds. Methods in Molecular Biology, 546, 309-325. [Link]

  • Campbell, N. H., & Parkinson, G. N. (2017). X-Ray Crystallographic Studies of G-Quadruplex Structures. Methods in Molecular Biology, 1547, 1-26. [Link]

  • Stabilization of Hoogsteen H-bonds in G-quartet sheets by coordinated K+ ion for enhanced efficiency in guanine-rich DNA nanomotor. (2025). PubMed Central. [Link]

  • Rodrigues, D. J., et al. (2021). G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions. International Journal of Molecular Sciences, 22(16), 8864. [Link]

  • Hoogsteen base pairing in the upper G-quartet viewed from top. (n.d.). ResearchGate. [Link]

  • Reshetnikov, R., et al. (2018). Structural Probes in Quadruplex Nucleic Acid Structure Determination by NMR. Molecules, 23(7), 1735. [Link]

  • Fernaldo, R. (2019). DEVELOPMENT AND APPLICATION OF NMR SPECTROSCOPY IN G-QUADRUPLEXES: STRUCTURE, DYNAMICS AND FORMATION IN BIOFILM. DR-NTU. [Link]

  • Khob πάντα, S., & Varshney, D. (2020). Properties and biological impact of RNA G-quadruplexes: from order to turmoil and back. Nucleic Acids Research, 48(21), 11959–11980. [Link]

  • Kypr, J., et al. (2009). CD Study of the G-Quadruplex Conformation. Springer Nature Experiments. [Link]

  • Nakabayashi, S., et al. (2015). Effects of Deficient of the Hoogsteen Base-Pairs on the G-quadruplex Stabilization and Binding Mode of a Cationic Porphyrin. PubMed. [Link]

  • Butovskaya, E., & Tsvetkov, V. (2022). Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes. MDPI. [Link]

  • Exploiting hydrogen bonding interactions to probe smaller linear and cyclic diamines binding to G-quadruplexes: a DFT and molecular dynamics study. (2017). RSC Publishing. [Link]

  • Gkionis, K., et al. (2014). Mechanistic insight into ligand binding to G-quadruplex DNA. PubMed Central. [Link]

  • Are Guanine Tetrads Stabilized by Bifurcated Hydrogen Bonds? (2010). ACS Publications. [Link]

  • Zhao, Y., et al. (2021). G-quadruplex structural variations in human genome associated with single-nucleotide variations and their impact on gene activity. PubMed Central. [Link]

  • Putative G-quadruplex Formation in the Upstream Region of mTOR Gene. (2020). ChemRxiv. [Link]

  • Multiple G-quadruplex binding ligand induced transcriptomic map of cancer cell lines. (2021). NIH. [Link]

  • Thermal Denaturation of Proteins using Circular Dichroism. (2022). Practical Biochemistry. [Link]

  • Thermodynamic stability and folding kinetics of the major G-quadruplex and its loop-isomers formed in the Nuclease Hypersensitive Element in the human c-Myc promoter-Effect of loops and flanking segments on the stability of parallel-stranded intramolecular G-quadruplexes. (2012). PubMed Central. [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 2,6-Dimethoxy-7-deazapurine

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of discovery—researchers, scientists, and drug development professionals—the responsible management of chemical compounds is as crucial as the breakthroughs they enable. This guide provides an in-depth, procedural framework for the proper disposal of 2,6-Dimethoxy-7-deazapurine, ensuring the safety of laboratory personnel and the preservation of our environment.

Inferred Hazard Profile: A Precautionary Approach

Due to the absence of a dedicated Safety Data Sheet (SDS) for this compound (CAS No. 90057-09-3), a conservative hazard assessment is derived from analogous 7-deazapurine derivatives. Safety data for compounds such as 6-Amino-7-deazapurine and 7-Deazaxanthine indicate potential health risks that should be considered when handling this compound.[6][7]

Anticipated Hazards:

  • Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[6][7] Ingestion may lead to adverse health effects.

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6][7]

Given these potential hazards, all personnel handling this compound should adhere to stringent safety protocols, including the use of appropriate personal protective equipment (PPE).

Quantitative Data Summary: Personal Protective Equipment

PPE ComponentSpecificationRationale
Gloves Nitrile, chemically resistantTo prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or fume hoodTo minimize inhalation of dust or aerosols.

Disposal Protocol: A Step-by-Step Methodology

The proper disposal of this compound is a critical step in the laboratory workflow. The following protocol is designed to ensure compliance with general hazardous waste regulations and to mitigate risks.

Step 1: Waste Characterization

Based on its inferred hazard profile, any unwanted this compound, including pure compound, contaminated solutions, and grossly contaminated materials (e.g., weighing paper, pipette tips), should be treated as hazardous chemical waste.

Step 2: Segregation and Containerization
  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been verified. Keep it separate from incompatible materials.

  • Container Selection:

    • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle or a glass jar with a screw-top lid).

    • Liquid Waste (Solutions): Collect in a labeled, leak-proof, and chemically compatible container. Ensure the container material is compatible with the solvent used.

  • Container Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume. Include the date of waste generation.

Step 3: On-site Accumulation and Storage
  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

  • Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain any potential leaks or spills.

Step 4: Final Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide Documentation: Be prepared to provide all necessary information about the waste, including its composition and volume.

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer or regular trash.

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before being discarded as non-hazardous waste.

  • Triple Rinsing: Rinse the container three times with a suitable solvent in which this compound is soluble.

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.

  • Deface Label: After triple rinsing, deface or remove the original label on the container.

  • Final Disposal: The decontaminated container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.

Experimental Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Generation of This compound Waste Characterize Characterize as Hazardous Waste Start->Characterize Segregate Segregate Waste Characterize->Segregate Containerize Select & Label Compatible Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Decontaminate Decontaminate Empty Containers (Triple Rinse) Containerize->Decontaminate For Empty Containers EHS Contact EHS for Waste Pickup Store->EHS Dispose Final Disposal by Licensed Contractor EHS->Dispose CollectRinsate Collect Rinsate as Hazardous Waste Decontaminate->CollectRinsate DisposeContainer Dispose of Decontaminated Container Decontaminate->DisposeContainer CollectRinsate->Store

Caption: Disposal Workflow for this compound.

By adhering to these rigorous procedures, the scientific community can continue its vital work while upholding the highest standards of safety and environmental stewardship.

References

  • American Chemical Society. (2022, July 18). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C−H Dibenzothiophenation and Negishi Coupling. ACS Publications. [Link]

  • MDPI. (2022, April 13). Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. [Link]

  • Wiley Online Library. (2025, January 30). Synthesis and Biological Activity of 2,6-Disubstituted 7-Deazapurine Ribonucleosides. [Link]

  • PubMed. (2010, May 1). Preparation of a fully substituted purine library. [Link]

  • MySkinRecipes. (n.d.). 6-Hydroxy-2-methoxy-7-deazapurine. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine (6th ed.). [Link]

  • National Center for Biotechnology Information. (2021, August 6). 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents. [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-6-methoxy-7-deazapurine. Retrieved January 23, 2026, from [Link]

  • ScienceDirect. (2022, April 30). RIFM fragrance ingredient safety assessment, 2,6-dimethoxyphenol, CAS Registry Number 91-10-1. [Link]

  • MDPI. (2023, October 21). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. [Link]

  • ACS Publications. (2005, August 24). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. [Link]

  • Sci-Hub. (n.d.). Various scientific articles. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, July 18). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. [Link]

  • ResearchGate. (2023, October 2). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. [Link]

  • PubChem. (n.d.). 3,4-Dihydro-6,7-dimethoxyisoquinoline hydrochloride. Retrieved January 23, 2026, from [Link]

  • Gelest. (2024, September 11). N-ALLYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE - Safety Data Sheet. [Link]

  • MDPI. (n.d.). Foods. Retrieved January 23, 2026, from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2,6-Dimethoxy-7-deazapurine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. When working with novel chemical entities such as 2,6-Dimethoxy-7-deazapurine, a compound with limited publicly available safety data, a cautious and well-informed approach to personal protection is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each protective measure. Our goal is to instill a deep sense of trust and confidence in your laboratory safety practices.

Understanding the Risk Profile: A Logic-Driven Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from structurally related compounds and adhere to the principle of treating chemicals of unknown toxicity as hazardous.[1] This proactive stance is a cornerstone of a robust safety culture.

Our analysis of related structures provides the following insights:

  • 7-Deazapurine Analogs: Compounds within the 7-deazapurine class are utilized for their biological activity, implying they are pharmacologically active.[2] For instance, the SDS for 6-Amino-7-deazapurine, a related compound, indicates it is toxic if swallowed.[3]

  • Dimethoxy Aromatic Compounds: The presence of dimethoxy groups on an aromatic structure can influence a compound's reactivity and toxicological profile. While not a direct analog, information on compounds like 2,6-dimethoxyphenol suggests the potential for skin and eye irritation.

Therefore, we will proceed with the assumption that this compound is a potent, pharmacologically active compound that may be toxic upon ingestion and has the potential to be a skin and eye irritant.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound. The selection is based on a conservative risk assessment designed to protect against inhalation, dermal contact, and ocular exposure.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile glovesProvides a robust barrier against potential dermal absorption. The outer glove can be removed if contaminated, protecting the inner glove and the user's skin.
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shieldProtects against splashes and airborne particles. A face shield offers broader protection, especially when handling larger quantities or during procedures with a higher risk of splashing.[1]
Body Protection A disposable, low-linting gown with long sleeves and tight-fitting cuffsPrevents contamination of personal clothing and skin. Tight cuffs are crucial to prevent exposure at the glove-gown interface.
Respiratory Protection A NIOSH-approved N95 respirator or higherRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[4]

Procedural Guidance: A Step-by-Step Approach to Safety

Meticulous adherence to procedure is as critical as the selection of PPE itself. The following workflows are designed to minimize exposure risk at every stage of handling.

The order in which PPE is put on is crucial to ensure a proper seal and prevent cross-contamination.

PPE Donning Workflow

PPE_Donning start Start: Clean Hands gown 1. Don Gown start->gown respirator 2. Don Respirator (if required) gown->respirator goggles 3. Don Eye Protection respirator->goggles gloves 4. Don Inner Gloves goggles->gloves outer_gloves 5. Don Outer Gloves (over gown cuffs) gloves->outer_gloves end Ready for Handling outer_gloves->end

Caption: Sequential process for correctly donning PPE.

All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Experimental Protocol: Weighing and Solution Preparation

  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (e.g., balance, weigh paper, spatula, solvent, glassware).

  • PPE: Don the full PPE ensemble as described above.

  • Weighing: Carefully weigh the desired amount of this compound onto weigh paper. Use a spatula to handle the solid. Avoid creating dust.

  • Transfer: Gently transfer the weighed solid into the appropriate glassware.

  • Solubilization: Slowly add the desired solvent to the glassware. If necessary, gently swirl or stir to dissolve the compound.

  • Cleanup: Dispose of the weigh paper and any contaminated consumables in a designated hazardous waste container within the fume hood.

  • Post-Handling: Wipe down the work surface with an appropriate decontaminating solution.

The removal of PPE is a high-risk activity for self-contamination if not performed correctly. The guiding principle is "dirty-to-dirty, clean-to-clean."

PPE_Doffing start Start: Contaminated PPE outer_gloves 1. Remove Outer Gloves start->outer_gloves gown 2. Remove Gown (turn inside out) outer_gloves->gown goggles 3. Remove Eye Protection gown->goggles inner_gloves 4. Remove Inner Gloves goggles->inner_gloves respirator 5. Remove Respirator (if worn) inner_gloves->respirator end Wash Hands Thoroughly respirator->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxy-7-deazapurine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-Dimethoxy-7-deazapurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.